Technical Documentation Center

4,5-diiodo-1-methyl-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,5-diiodo-1-methyl-1H-imidazole
  • CAS: 37067-96-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4,5-diiodo-1-methyl-1H-imidazole

Foreword: The Strategic Value of Dihalogenated Imidazoles In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles serve as indispensable building blocks. Their unique electronic pro...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Dihalogenated Imidazoles

In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles serve as indispensable building blocks. Their unique electronic properties and propensity to participate in cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) make them powerful intermediates for constructing complex molecular architectures. Among these, 4,5-diiodo-1-methyl-1H-imidazole is a particularly valuable synthon. The two iodine atoms at the C4 and C5 positions offer regiochemically distinct handles for sequential, selective functionalization, enabling the rapid generation of diverse compound libraries. This guide provides a comprehensive, field-tested perspective on the synthesis of this key intermediate, focusing on the underlying chemical principles and a robust, reproducible laboratory protocol.

Mechanistic Considerations: The Iodination of 1-Methylimidazole

The synthesis of 4,5-diiodo-1-methyl-1H-imidazole is achieved via an electrophilic aromatic substitution (SEAr) reaction. The imidazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. However, elemental iodine (I₂) itself is a relatively weak electrophile.[1] To facilitate the reaction, a base is required.

The Role of the Base:

The reaction is typically performed under basic conditions (e.g., using sodium hydroxide or sodium/potassium carbonate). The base does not deprotonate the N-methylated imidazole ring but is thought to react with iodine to form a more potent iodinating species, such as hypoiodite (IO⁻) in situ. This species, or a related iodine complex, acts as the active electrophile that attacks the electron-rich imidazole ring.

Regioselectivity:

The substitution pattern on the 1-methylimidazole ring is governed by the directing effects of the nitrogen atoms. The N-methyl group at the N1 position does not sterically hinder the adjacent C5 position. The lone pair on the N3 nitrogen strongly activates the C4 and C5 positions towards electrophilic attack. Consequently, substitution occurs readily at these positions, leading to the desired 4,5-disubstituted product. The C2 proton is the most acidic on the ring, but under these electrophilic iodination conditions, substitution at C4 and C5 is kinetically favored.

Recommended Synthesis Protocol

This protocol is adapted from a highly reliable, peer-reviewed procedure for the diiodination of imidazole, published in Organic Syntheses, and is tailored for the synthesis of the N-methylated analog.[2] This method utilizes readily available and cost-effective reagents.

Materials and Reagents
ReagentM.W.Amount (Scale)MolesEquivalentsSupplier Example
1-Methylimidazole82.1010.0 g121.8 mmol1.0Sigma-Aldrich
Iodine (I₂)253.8161.8 g243.6 mmol2.0Alfa Aesar
Sodium Hydroxide (NaOH)40.0014.6 g365.4 mmol3.0Fisher Scientific
Sodium Thiosulfate (Na₂S₂O₃)158.11~20 g--VWR
Dichloromethane (DCM)84.93400 mL--EMD Millipore
Saturated NaCl (Brine)-100 mL--Lab Prepared
Anhydrous MgSO₄120.37~10 g--Acros Organics
Deionized Water18.02~1 L--In-house
Step-by-Step Experimental Procedure
  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stir bar, an overhead stirrer can be used for better mixing if available. Add sodium hydroxide (14.6 g, 365.4 mmol) and deionized water (400 mL). Stir until the sodium hydroxide has completely dissolved.

  • Addition of Starting Material: To the aqueous NaOH solution, add 1-methylimidazole (10.0 g, 121.8 mmol) in one portion. Stir the mixture at room temperature for 10 minutes.

  • Iodination: In a separate beaker, prepare a solution of iodine (61.8 g, 243.6 mmol) in 200 mL of dichloromethane. Slowly add the iodine solution to the vigorously stirred imidazole solution over 30-45 minutes using an addition funnel. The reaction is exothermic; maintain the temperature between 20-25 °C using a water bath if necessary. A dark brown precipitate will form.

  • Reaction Monitoring: After the addition is complete, allow the dark slurry to stir at room temperature for an additional 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) [Eluent: 5% Methanol in Dichloromethane]. Spot the starting material (1-methylimidazole) and the reaction mixture. The reaction is complete when the starting material spot is no longer visible.

  • Workup - Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly and carefully add solid sodium thiosulfate in small portions to quench the excess iodine. Continue addition until the dark brown color of the mixture disappears, resulting in a pale yellow or off-white slurry.

  • Isolation of Crude Product: Filter the resulting solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 100 mL) to remove inorganic salts.

  • Drying: Allow the crude product to air-dry on the filter for 30 minutes, then transfer the solid to a watch glass and dry in a vacuum oven at 40-50 °C to a constant weight.

  • Purification: The crude solid can be purified by recrystallization. Suspend the crude product in a minimal amount of hot hexane or an ethanol/water mixture. Heat until the solid dissolves, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Iodination cluster_workup Workup & Purification SM 1-Methylimidazole Flask Reaction Flask SM->Flask Base NaOH Solution Base->Flask Stir Stir 3-4h @ RT Flask->Stir Combine Iodine Iodine in DCM Iodine->Stir Quench Quench (Na₂S₂O₃) Stir->Quench Transfer Filter Filtration Quench->Filter Recrystal Recrystallization Filter->Recrystal Product Pure 4,5-Diiodo- 1-methyl-1H-imidazole Recrystal->Product

Caption: Synthetic workflow for 4,5-diiodo-1-methyl-1H-imidazole.

Characterization and Expected Results

  • Appearance: A white to off-white or pale yellow crystalline solid.

  • Yield: Typical yields for this type of reaction range from 70-85%.

  • Melting Point: 144-145 °C.[3]

  • Spectroscopic Analysis:

    • ¹H NMR: The proton spectrum is expected to be simple, showing a singlet for the C2-H (around δ 7.5-7.8 ppm) and a singlet for the N-CH₃ group (around δ 3.6-3.9 ppm).

    • ¹³C NMR: The carbon spectrum should show signals for the N-CH₃ carbon, the C2 carbon, and the two iodine-bearing carbons (C4 and C5). The C-I carbons will appear significantly upfield compared to their C-H counterparts in the starting material.

    • Mass Spectrometry (MS): The mass spectrum (EI or ESI) should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 333.90 g/mol .

Safety and Handling

  • 1-Methylimidazole: Corrosive and harmful if swallowed or in contact with skin. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Iodine: Harmful if swallowed or inhaled and causes skin irritation. It can stain skin and surfaces. Avoid creating dust.

  • Sodium Hydroxide: Highly corrosive and can cause severe skin burns and eye damage. Handle with extreme care.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations involving DCM must be conducted in a fume hood.

  • Quenching: The quenching of excess iodine with sodium thiosulfate is an exothermic process. Add the quenching agent slowly to a cooled reaction mixture to control the temperature.

References

  • Morgen, M., Lohbeck, J., & Miller, A. K. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Organic Syntheses, 98, 171-193. [Link]

  • Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. [Link]

  • ECHEMI. (n.d.). 4,5-Diiodo-1-methyl-1H-imidazole 37067-96-2. [Link]

  • Google Patents. (2021). CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole. [Link]

  • PubChem. (n.d.). 4,5-Diiodo-1-methyl-1H-imidazole. National Center for Biotechnology Information. [Link]

Sources

Exploratory

4,5-diiodo-1-methyl-1H-imidazole chemical properties

An In-depth Technical Guide to the Chemical Properties of 4,5-diiodo-1-methyl-1H-imidazole For Researchers, Scientists, and Drug Development Professionals Introduction The imidazole ring is a cornerstone of medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4,5-diiodo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biomolecules, including the amino acid histidine, and a vast array of pharmaceuticals.[1] Its unique aromatic and electronic properties, coupled with its ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in drug design.[1][2] The strategic functionalization of the imidazole nucleus is a key methodology for modulating the biological activity, selectivity, and pharmacokinetic profiles of new chemical entities.

This guide focuses on 4,5-diiodo-1-methyl-1H-imidazole , a highly functionalized heterocyclic building block. The introduction of two iodine atoms onto the imidazole core at the 4 and 5 positions creates a molecule primed for a variety of synthetic transformations, particularly in the realm of modern cross-coupling chemistry. The N-methylation provides stability and modulates the electronic nature of the ring system. This document, intended for professionals in chemical synthesis and drug discovery, provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this versatile compound.

Physicochemical and Structural Properties

4,5-diiodo-1-methyl-1H-imidazole is a solid at room temperature.[3] Its key physical and chemical identifiers are summarized below.

PropertyValueReference
CAS Number 37067-96-2[3][4]
Molecular Formula C₄H₄I₂N₂[4][5]
Molecular Weight 333.90 g/mol [4]
Appearance Solid[3]
Melting Point 142-145 °C[3][4]
Boiling Point 382.2 ± 27.0 °C (Predicted)[3][4]
Density 2.83 ± 0.1 g/cm³ (Predicted)[3][4]
Storage Keep in a dark place, sealed in dry, 2-8°C[3]
Molecular Structure and Solid-State Characteristics

The structure consists of a five-membered imidazole ring with a methyl group attached to the N1 nitrogen and iodine atoms at the C4 and C5 positions. The presence of heavy iodine atoms significantly increases the molecule's density and molecular weight.

Synthesis and Purification

A definitive, peer-reviewed synthesis protocol for 4,5-diiodo-1-methyl-1H-imidazole is not extensively documented. However, a logical and effective synthesis can be designed based on established methods for the iodination and methylation of imidazole derivatives. The most direct approach involves the exhaustive iodination of commercially available 1-methylimidazole.

Synthetic Workflow: Iodination of 1-Methylimidazole

The synthesis proceeds by treating 1-methylimidazole with a suitable iodinating agent in the presence of a base. The base is crucial for deprotonating the imidazole C-H bonds, rendering them susceptible to electrophilic attack by iodine.

Synthesis_Workflow reagents Iodine (I₂) Sodium Hydroxide (NaOH) Solvent (e.g., H₂O/THF) workup Reaction Quench & Product Isolation reagents->workup start 1-Methylimidazole start->reagents Reaction product 4,5-diiodo-1-methyl-1H-imidazole purification Recrystallization workup->purification purification->product

Caption: Proposed workflow for the synthesis of 4,5-diiodo-1-methyl-1H-imidazole.

Experimental Protocol: Synthesis of 4,5-diiodo-1-methyl-1H-imidazole

This protocol is adapted from general procedures for the synthesis of diiodoimidazoles.[8][9]

Materials:

  • 1-Methylimidazole (1.0 eq)

  • Iodine (I₂) (2.0 - 2.2 eq)

  • Sodium Hydroxide (NaOH) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Water (Deionized)

  • Ethyl Acetate

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10% aqueous)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Base Solution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve sodium hydroxide (3.0 eq) in water.

  • Addition of Starting Material: To the cooled NaOH solution, add 1-methylimidazole (1.0 eq) dropwise while stirring. Allow the mixture to stir for 15-20 minutes.

  • Preparation of Iodine Solution: In a separate flask, dissolve iodine (2.2 eq) in a minimal amount of THF.

  • Iodination Reaction: Slowly add the iodine solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Reaction Workup:

    • Quench the reaction by slowly adding 10% sodium thiosulfate solution until the dark iodine color disappears, resulting in a pale yellow or off-white precipitate.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as hexane or an ethanol/water mixture, to afford the final product as a crystalline solid.[4]

Trustworthiness: This self-validating protocol includes a quenching step to remove excess iodine and standard extraction and drying procedures to ensure the isolation of a pure product. Reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

Spectroscopic Characterization

While comprehensive experimental spectra for 4,5-diiodo-1-methyl-1H-imidazole are not widely published, its structure allows for the reliable prediction of its key spectroscopic features. These predictions are based on data from analogous compounds like 4,5-dibromo-2-phenyl-1H-imidazole and fundamental principles of spectroscopy.[10]

TechniqueExpected Features
¹H NMR - A singlet around 3.6-4.0 ppm corresponding to the three protons of the N-methyl group (N-CH₃). - A singlet around 7.5-8.0 ppm for the lone proton at the C2 position of the imidazole ring.
¹³C NMR - A signal for the N-methyl carbon around 35-40 ppm. - A signal for the C2 carbon around 135-145 ppm. - Two downfield signals for the C4 and C5 carbons attached to iodine, expected to be in the 80-100 ppm range due to the heavy atom effect of iodine.
IR Spectroscopy - C-H stretching from the aromatic ring and methyl group around 2900-3100 cm⁻¹. - C=N and C=C stretching vibrations from the imidazole ring in the 1400-1600 cm⁻¹ region. - A strong C-I stretching vibration, typically found at lower wavenumbers (< 600 cm⁻¹).
Mass Spec (EI) - A prominent molecular ion (M⁺) peak at m/z 334. - Characteristic isotopic pattern for two iodine atoms. - Fragmentation patterns corresponding to the loss of iodine atoms and the methyl group.

Chemical Reactivity and Synthetic Utility

The primary value of 4,5-diiodo-1-methyl-1H-imidazole lies in the reactivity of its two carbon-iodine bonds. Iodine is an excellent leaving group, making this compound a versatile substrate for a wide range of metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

The C-I bonds can readily participate in reactions that form new carbon-carbon and carbon-heteroatom bonds, providing access to complex, highly substituted imidazole derivatives. Key transformations include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl or vinyl groups.[11]

  • Sonogashira Coupling: Reaction with terminal alkynes to synthesize alkynyl-substituted imidazoles.[11][12]

  • Heck Coupling: Reaction with alkenes to introduce vinyl substituents.[11]

  • Buchwald-Hartwig Amination: Reaction with amines to form amin-substituted imidazoles.[11]

The two iodine atoms offer the potential for sequential or selective functionalization. By carefully controlling reaction conditions (catalyst, temperature, stoichiometry), it is often possible to achieve mono-functionalization at either the C4 or C5 position, followed by a second, different coupling reaction at the remaining position.

Reactivity_Diagram cluster_coupling Cross-Coupling Reactions cluster_reduction Reductive Deiodination start 4,5-diiodo-1-methyl-1H-imidazole suzuki Suzuki (Ar-B(OH)₂) start->suzuki Pd cat. sonogashira Sonogashira (R-C≡CH) start->sonogashira Pd/Cu cat. heck Heck (Alkene) start->heck Pd cat. reduction Reduction (e.g., Na₂SO₃) start->reduction product_diaryl 4,5-Diaryl-1-methyl-imidazole suzuki->product_diaryl product_dialkynyl 4,5-Dialkynyl-1-methyl-imidazole sonogashira->product_dialkynyl product_divinyl 4,5-Divinyl-1-methyl-imidazole heck->product_divinyl product_monoiodo 4-Iodo-1-methyl-imidazole reduction->product_monoiodo

Caption: Key synthetic transformations of 4,5-diiodo-1-methyl-1H-imidazole.

Reductive Dehalogenation

The compound can also serve as a precursor to mono-iodinated imidazoles. Selective reductive deiodination, for instance using sodium sulfite, can remove one of the iodine atoms to yield 4-iodo-1-methyl-1H-imidazole, another valuable synthetic intermediate.[13][14]

Applications in Research and Drug Development

The utility of 4,5-diiodo-1-methyl-1H-imidazole is primarily as a versatile building block for constructing more complex molecules with potential biological activity or material properties.

  • Medicinal Chemistry: Imidazole derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][15] This diiodo-precursor provides a direct route to novel 4,5-disubstituted imidazoles, allowing for the systematic exploration of the structure-activity relationship (SAR) in these therapeutic areas. For example, iodine-substituted imidazole gold(I) complexes have shown potent anticancer activity.[1]

  • Materials Science: The ability to form halogen bonds and act as a bidentate ligand after functionalization makes this scaffold interesting for the development of coordination polymers and metal-organic frameworks (MOFs).[7] The resulting materials could have applications in catalysis, gas storage, or as sensors.

Safety and Handling

As with any laboratory chemical, 4,5-diiodo-1-methyl-1H-imidazole should be handled with appropriate care.

  • Hazards: It is classified as an irritant, causing skin, eye, and respiratory irritation.[4]

  • Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[3] Recommended storage temperature is between 2-8 °C.[3]

Conclusion

4,5-diiodo-1-methyl-1H-imidazole is a high-value synthetic intermediate whose chemical properties are dominated by the reactivity of its two C-I bonds. While detailed spectroscopic data is sparse, its synthesis and reactivity can be reliably predicted from established chemical principles. Its true power lies in its capacity as a scaffold for building molecular complexity through modern cross-coupling chemistry. For researchers in drug discovery and materials science, this compound represents a key tool for accessing novel, highly functionalized imidazole derivatives with significant potential for therapeutic and technological applications.

References

  • Vertex AI Search. (n.d.). What is the synthesis process of 1-METHYL-1H-IMIDAZOLE-5-CARBOXALDEHYDE? - FAQ.
  • ChemicalBook. (n.d.). 4,5-DIIODO-1-METHYL-1H-IMIDAZOLE CAS#: 37067-92-2.
  • Zhang, L., et al. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 26(11), 3133. doi:10.3390/molecules26113133. Available from: [Link]

  • ECHEMI. (n.d.). 2,5-DIIODO-1-METHYLIMIDAZOLE Formula.
  • ECHEMI. (n.d.). 4,5-Diiodo-1-methyl-1H-imidazole Formula.
  • PubChem. (n.d.). 4,5-Diiodo-1-methyl-1H-imidazole. Retrieved from [Link]

  • ChemicalBook. (n.d.). 4-Iodo-1-methyl-1H-imidazole synthesis.
  • PubChem. (n.d.). 4,5-Diiodo-1H-imidazole. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 2,5-Diiodo-1-methylimidazole.
  • BenchChem. (n.d.). Synthesis of 1-Methylimidazole: A Laboratory-Scale Protocol.
  • ResearchGate. (n.d.). An Efficient Route to 5-Iodo-1-methylimidazole: Synthesis of Xestomanzamine A.
  • ResearchGate. (n.d.). Iodine catalyzed synthesis of highly substituted imidazoles....
  • BenchChem. (n.d.). Exploring the Reactivity of 4-Iodoimidazole in Chemical Synthesis.
  • Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from [Link]

  • PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • ChemicalBook. (n.d.). 1-Methylimidazole synthesis.
  • PubChem. (n.d.). 4-Iodo-1-methyl-1H-imidazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.
  • PubChem. (n.d.). 4,5-Dibromo-1-methyl-1H-imidazole. Retrieved from [Link]

  • Guidechem. (n.d.). 4,5-DIBROMO-1-METHYL-1H-IMIDAZOLE CAS 1003-50-5 wiki.
  • RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • Quinoline. (n.d.). What are the chemical properties of 4,5-dibromo-1-methyl-1H-imidazole?.
  • BenchChem. (n.d.). common side reactions in the synthesis of 4-iodo-1H-imidazole.
  • ChemicalBook. (n.d.). 71759-87-0(4-Iodo-1-methyl-1H-imidazole) Product Description.
  • RSC Publishing. (2018). 4,5-Diiodo-1-H-imidazole-derived linker ligand and Cu(i) and Co(ii) coordination polymers based thereupon. CrystEngComm, 20(39), 5961-5967. doi:10.1039/C8CE01235A. Available from: [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Its Analogs in Cross-Coupling Reactions.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. Retrieved from [Link]

  • BenchChem. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery.
  • PubChem. (n.d.). 1H-Imidazole, 4,5-dihydro-1-methyl-. Retrieved from [Link]

  • ResearchGate. (2015). Crystal structure of 4,5-dinitro-1H-imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Synthesis, spectral, characterization of 4,5- diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5- trichlorophenyl)-1H-imidazole and its applications of molecular docking, anticancer activity.
  • MDPI. (2018). Design, Synthesis and Studies of Novel Imidazoles. Molecules, 23(7), 1543. doi:10.3390/molecules23071543. Available from: [Link]

  • BenchChem. (n.d.). Spectroscopic and Synthetic Insights into 4,5-Dibromo-2-phenyl-1H-imidazole: A Technical Overview.
  • NIST. (n.d.). 1H-Imidazole, 1-methyl-. Retrieved from [Link]

  • PubChemLite. (n.d.). 4,5-dibromo-1-methyl-1h-imidazole (C4H4Br2N2). Retrieved from [Link]

Sources

Foundational

4,5-diiodo-1-methyl-1H-imidazole CAS number

An In-Depth Technical Guide to 4,5-diiodo-1-methyl-1H-imidazole For Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a comprehensive technical overview of 4,5-diiodo-1-methyl-1H-i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-diiodo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of 4,5-diiodo-1-methyl-1H-imidazole (CAS No: 37067-96-2), a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, detailed synthetic methodologies with mechanistic insights, its strategic application in drug discovery, and essential safety and handling protocols. This document is intended to serve as a practical resource for scientists leveraging this versatile scaffold in the design and synthesis of novel therapeutic agents.

Core Physicochemical Properties

4,5-diiodo-1-methyl-1H-imidazole is a halogenated heterocyclic compound whose utility is derived from its unique structural and electronic properties. The presence of two iodine atoms on the imidazole core provides two distinct, reactive handles for synthetic elaboration, making it a highly valuable intermediate.

A summary of its key properties is presented below:

PropertyValueSource
CAS Number 37067-96-2[1][2]
Molecular Formula C₄H₄I₂N₂[1][2]
Molecular Weight 333.90 g/mol [1]
IUPAC Name 4,5-diiodo-1-methylimidazole[2]
Melting Point 144-145 °C[1]
Boiling Point 382.2 °C at 760 mmHg (Predicted)[1]
Density 2.83 g/cm³ (Predicted)[1]
SMILES CN1C=NC(=C1I)I[2]
InChIKey LFQKCAODRSVYMI-UHFFFAOYSA-N[2]

Synthesis and Mechanistic Considerations

The synthesis of 4,5-diiodo-1-methyl-1H-imidazole is typically achieved through a two-step process: the di-iodination of a suitable imidazole precursor followed by N-methylation. The choice of starting material and reaction conditions is critical to ensure high yield and regioselectivity, avoiding the formation of unwanted isomers.

Synthetic Strategy Overview

The most direct pathway involves the initial synthesis of 4,5-diiodo-1H-imidazole, which is subsequently methylated. This approach circumvents the significant challenge of regioselectivity that arises when methylating a mono-iodinated imidazole, where mixtures of isomers are common.[3] The parent compound, 4,5-diiodo-1H-imidazole, can be synthesized by treating imidazole with elemental iodine under basic conditions.[4][5] The use of a solvent like tetrahydrofuran (THF) is advantageous for dissolving the elemental iodine and improving reaction homogeneity.[4]

Synthesis_Workflow cluster_step1 Step 1: Di-iodination cluster_step2 Step 2: N-Methylation Imidazole Imidazole Reagents1 1. NaOH 2. I₂ in THF Imidazole->Reagents1 Intermediate 4,5-diiodo-1H-imidazole Reagents1->Intermediate Reagents2 Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) + Base (e.g., K₂CO₃) Intermediate->Reagents2 FinalProduct 4,5-diiodo-1-methyl-1H-imidazole (CAS: 37067-96-2) Reagents2->FinalProduct

Caption: General synthetic workflow for 4,5-diiodo-1-methyl-1H-imidazole.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative consolidation of standard organic chemistry techniques and information from related syntheses.[4][5] It must be adapted and optimized by a qualified chemist.

Step 1: Synthesis of 4,5-diiodo-1H-imidazole

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve imidazole (1.0 equiv) in tetrahydrofuran (THF).

  • Deprotonation: Cool the solution in an ice bath to 0 °C. Add sodium hydroxide (1.1 equiv) portion-wise to generate the imidazolide anion. This deprotonation is crucial for activating the ring towards electrophilic iodination.

  • Iodination: Separately, dissolve elemental iodine (2.2 equiv) in THF. Add this solution dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C. The reaction is typically exothermic.

  • Work-up: After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the THF. The resulting crude product can be purified by recrystallization, for example, from ethyl acetate, to yield 4,5-diiodo-1H-imidazole.[4]

Step 2: N-Methylation

  • Reaction Setup: Suspend the synthesized 4,5-diiodo-1H-imidazole (1.0 equiv) and a suitable base such as potassium carbonate (1.5 equiv) in a polar aprotic solvent like dimethylformamide (DMF).

  • Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.2 equiv), dropwise to the suspension at room temperature.

  • Reaction Monitoring & Work-up: Heat the mixture gently (e.g., to 50-60 °C) and monitor by TLC until the starting material is consumed. Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude 4,5-diiodo-1-methyl-1H-imidazole can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like hexane.[1]

Applications in Drug Discovery and Development

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and natural products.[6][7][8] Its ability to participate in hydrogen bonding and coordinate to metal ions in enzymes makes it a highly effective pharmacophore. 4,5-diiodo-1-methyl-1H-imidazole serves as an exceptionally versatile starting point for elaborating on this core structure.

A Scaffold for Cross-Coupling Reactions

The true power of this reagent lies in the reactivity of its two carbon-iodine bonds. Iodine is an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the sequential and regioselective introduction of diverse substituents. This enables the rapid exploration of chemical space to optimize structure-activity relationships (SAR).

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key linker in many bioactive molecules.[6]

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing functionalized amine substituents.

The differential reactivity of the C4 and C5 positions can potentially be exploited for selective, stepwise functionalization, further enhancing its synthetic utility.

Applications_Scaffold cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_targets Resulting Therapeutic Scaffolds center_node 4,5-diiodo-1-methyl-1H-imidazole Suzuki Suzuki (R-B(OH)₂) center_node->Suzuki Sonogashira Sonogashira (R-C≡CH) center_node->Sonogashira Buchwald Buchwald-Hartwig (R₂-NH) center_node->Buchwald Heck Heck (R-CH=CH₂) center_node->Heck Kinase_Inh Kinase Inhibitors Suzuki->Kinase_Inh Antifungal Antifungal Agents Sonogashira->Antifungal Anticancer Anticancer Agents Buchwald->Anticancer Antiviral Antiviral Agents Heck->Antiviral

Caption: Role as a central scaffold for generating diverse therapeutic agents.

Therapeutic Areas

Derivatives built from iodo-imidazole scaffolds have shown promise across a wide range of diseases:

  • Oncology: Imidazole-based compounds are extensively used as kinase inhibitors, DNA-intercalating agents, and apoptosis inducers.[7][8]

  • Infectious Diseases: The imidazole core is fundamental to many well-established antifungal drugs (e.g., ketoconazole). This scaffold provides a proven starting point for developing new agents to combat drug-resistant fungal infections.[6][9]

  • Other Areas: Imidazole derivatives have been investigated as anti-inflammatory, antiviral, antihypertensive, and antidiabetic agents.[8][9]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 4,5-diiodo-1-methyl-1H-imidazole.

  • Hazard Classification: The compound is classified as an irritant.[1]

    • GHS Hazard Statements: H315 (Causes skin irritation).[1]

    • GHS Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, and P501.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing.[10][12] Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.

  • Spill & Disposal: In case of a spill, avoid generating dust.[12] Sweep up the material and place it in a suitable, closed container for disposal. Waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

4,5-diiodo-1-methyl-1H-imidazole is more than a simple chemical; it is a strategic tool for medicinal chemists. Its stable, privileged core, combined with two highly reactive iodine substituents, provides an efficient and versatile platform for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to accelerate the discovery and development of next-generation therapeutics.

References

  • SAFETY DATA SHEET. (n.d.). Sangon Biotech. Retrieved from [Link]

  • CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole. (n.d.). Google Patents.
  • CN102432543A - Synthesis method of 4-iodo-1H-imidazole. (n.d.). Google Patents.
  • 4,5-Diiodo-1-methyl-1H-imidazole | C4H4I2N2 | CID 332387. (n.d.). PubChem. Retrieved from [Link]

  • 4,5-Dibromo-1-methyl-1H-imidazole. (n.d.). Quinoline. Retrieved from [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Preprints.org. Retrieved from [Link]

  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen, 7, 496–500. Retrieved from [Link]

  • 1H-Imidazole, 4,5-dihydro-1-methyl- | C4H8N2. (n.d.). PubChem. Retrieved from [Link]

  • Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. (n.d.). Scirp.org. Retrieved from [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). Molecules, 27(15), 5035. Retrieved from [Link]

  • Biological Significance of Imidazole-Based Analogues in New Drug Development. (2021). ResearchGate. Retrieved from [Link]

Sources

Exploratory

4,5-diiodo-1-methyl-1H-imidazole molecular weight

An In-depth Technical Guide to 4,5-diiodo-1-methyl-1H-imidazole: Properties, Synthesis, and Applications in Drug Discovery Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,5-diiodo-1-methyl-1H-imidazole: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4,5-diiodo-1-methyl-1H-imidazole, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthesis protocol with mechanistic insights, and explore its applications as a versatile intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this scaffold.

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its prevalence is due to its unique electronic properties, its ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, making it a frequent component in biomolecules like the amino acid histidine.[3][4] The introduction of iodine atoms onto the imidazole ring, as in 4,5-diiodo-1-methyl-1H-imidazole, dramatically enhances its synthetic utility. The iodine atoms serve as highly reactive handles for introducing a wide array of functional groups through well-established cross-coupling reactions, enabling extensive exploration of structure-activity relationships (SAR) in drug discovery campaigns.[1] This guide focuses specifically on the N-methylated, di-iodinated derivative, a versatile precursor for complex molecular architectures.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its successful application in synthesis and research. The key attributes of 4,5-diiodo-1-methyl-1H-imidazole are summarized below.

PropertyValueSource
Molecular Weight 333.90 g/mol [5]
Molecular Formula C₄H₄I₂N₂[5][6]
CAS Number 37067-96-2[5][6]
IUPAC Name 4,5-diiodo-1-methyl-1H-imidazole[6]
Melting Point 144-145 °C[5]
Canonical SMILES CN1C=NC(=C1I)I[6]
Appearance White to light yellow crystalline powder[7]
Boiling Point 382.2°C at 760 mmHg[5]

Synthesis and Mechanistic Rationale

The synthesis of 4,5-diiodo-1-methyl-1H-imidazole is typically achieved through a two-step process starting from 1H-imidazole. The strategy involves the exhaustive iodination of the imidazole ring followed by N-methylation. This approach is designed to control regioselectivity and achieve a high yield of the desired product.

Experimental Protocol: A Two-Step Synthesis

This protocol describes a robust method for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of 4,5-diiodo-1H-imidazole

  • Rationale: Imidazole is an electron-rich heterocycle, making it susceptible to electrophilic substitution. In an alkaline medium, the imidazole is deprotonated to form the imidazolate anion, which is even more reactive. Elemental iodine (I₂) acts as the electrophile. Using at least two equivalents of iodine ensures di-substitution at the C4 and C5 positions, which are the most electron-rich carbons. A patent suggests using tetrahydrofuran (THF) to improve the solubility of the reactants.[8]

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add 1H-imidazole (1.0 eq) and a suitable solvent such as THF.

    • Slowly add sodium hydroxide (2.2 eq) to the solution to form the sodium imidazolate salt.

    • In a separate flask, dissolve elemental iodine (2.1 eq) in THF.

    • Add the iodine solution dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 3-4 hours until completion (monitored by TLC).[9]

    • Remove the THF under reduced pressure.[8] The resulting crude product, 4,5-diiodo-1H-imidazole, can be purified by recrystallization from a suitable solvent like ethyl acetate.[8]

Step 2: N-Methylation to Yield 4,5-diiodo-1-methyl-1H-imidazole

  • Rationale: The second step involves the alkylation of the secondary amine within the imidazole ring. A variety of methylating agents can be used, such as methyl iodide or dimethyl sulfate. The choice of base and solvent is critical to ensure efficient deprotonation of the imidazole nitrogen without promoting unwanted side reactions.

  • Procedure:

    • Dissolve the purified 4,5-diiodo-1H-imidazole (1.0 eq) from Step 1 in a polar aprotic solvent like DMF or acetonitrile.

    • Add a suitable base, such as potassium carbonate (1.5 eq), to the mixture.

    • Add the methylating agent, for example, methyl iodide (1.2 eq), dropwise to the suspension.

    • Heat the reaction mixture to 40-50 °C and stir for 2-3 hours until the starting material is consumed.

    • After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The final product, 4,5-diiodo-1-methyl-1H-imidazole, can be purified by column chromatography on silica gel or by recrystallization from hexane.[5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Di-iodination cluster_step2 Step 2: N-Methylation Imidazole 1H-Imidazole Iodine Iodine (I₂) NaOH, THF Diiodoimidazole 4,5-diiodo-1H-imidazole Iodine->Diiodoimidazole Electrophilic Aromatic Substitution MethylatingAgent Methyl Iodide (CH₃I) K₂CO₃, DMF Diiodoimidazole->MethylatingAgent Intermediate FinalProduct 4,5-diiodo-1-methyl-1H-imidazole MethylatingAgent->FinalProduct Nucleophilic Alkylation

Caption: Two-step synthesis of 4,5-diiodo-1-methyl-1H-imidazole.

Applications in Drug Discovery and Materials Science

4,5-diiodo-1-methyl-1H-imidazole is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block for constructing more complex bioactive molecules.[8][10]

A Versatile Precursor for Cross-Coupling Reactions

The carbon-iodine bonds are relatively weak and highly susceptible to oxidative addition, making them ideal substrates for palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of aryl, heteroaryl, alkyl, and alkyne moieties at the 4- and 5-positions of the imidazole ring.[1]

Key Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.[1]

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds.

The ability to perform these transformations selectively allows for the creation of diverse chemical libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery.[1] For instance, iodo-imidazole derivatives are used to synthesize kinase inhibitors, antifungal agents, and histamine H3 receptor antagonists.[1]

Role in Anticancer Drug Development

The imidazole scaffold is a core component of many anticancer agents.[2][11] These compounds can exert their effects through various mechanisms, including kinase inhibition and DNA binding.[2] By using 4,5-diiodo-1-methyl-1H-imidazole as a starting material, medicinal chemists can systematically modify the substituents on the imidazole ring to optimize potency, selectivity, and pharmacokinetic properties against various cancer targets.

Drug Discovery Workflow Diagram

Drug_Discovery_Workflow Start 4,5-diiodo-1-methyl-1H-imidazole Coupling Pd-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Start->Coupling Library Diverse Library of Substituted Imidazoles Coupling->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead Candidate Preclinical Drug Candidate Lead->Candidate

Caption: Role as a building block in a typical drug discovery pipeline.

Safety and Handling

As a laboratory chemical, 4,5-diiodo-1-methyl-1H-imidazole must be handled with appropriate precautions.

  • GHS Hazard Classification: The compound is classified as causing skin irritation (H315).[5] It is also associated with risk phrases 36/37/38, indicating it is irritating to the eyes, respiratory system, and skin.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat when handling this chemical.[12][13] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[12]

  • Handling: Avoid creating dust.[12] Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

Conclusion

4,5-diiodo-1-methyl-1H-imidazole is a high-value synthetic intermediate with a molecular weight of 333.90 g/mol .[5] Its strategic importance stems from the two iodine atoms that serve as versatile handles for molecular elaboration via modern cross-coupling chemistry. The robust synthesis protocols and well-defined reactivity make it an indispensable tool for researchers in medicinal chemistry and materials science. A comprehensive understanding of its properties, synthesis, and safe handling is essential for unlocking its full potential in the development of next-generation therapeutics and functional materials.

References

Foundational

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 4,5-diiodo-1-methyl-1H-imidazole

Abstract This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 4,5-diiodo-1-methyl-1H-imidazole. In the absence of publicly available experimental spect...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 4,5-diiodo-1-methyl-1H-imidazole. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational NMR principles, empirical data from analogous structures, and predictive modeling to offer a robust characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of halogenated imidazole derivatives. We will delve into the theoretical basis for the predicted chemical shifts, provide standardized protocols for experimental data acquisition, and present the information in a clear, accessible format to facilitate both research and development applications.

Introduction: The Significance of 4,5-diiodo-1-methyl-1H-imidazole and NMR Characterization

The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and biologically active molecules. Halogenation of the imidazole ring, particularly with iodine, introduces unique physicochemical properties that can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. 4,5-diiodo-1-methyl-1H-imidazole is a key synthetic intermediate for the development of novel therapeutics, radiotracers, and materials.

Given its importance, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the precise determination of molecular structure. This guide will provide a detailed exposition of the anticipated ¹H and ¹³C NMR spectra of 4,5-diiodo-1-methyl-1H-imidazole.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4,5-diiodo-1-methyl-1H-imidazole is expected to be relatively simple, exhibiting two distinct singlets. The prediction of their chemical shifts is based on the analysis of the parent compound, 1-methylimidazole, and the known effects of halogen substituents.

  • N-Methyl Protons (N-CH₃): In 1-methylimidazole, the N-methyl protons typically resonate around 3.6 ppm[1]. The iodine atoms at the C4 and C5 positions are not expected to exert a significant long-range electronic effect on the methyl group. Therefore, the chemical shift of these protons should remain in a similar region, predicted to be approximately 3.7 - 3.9 ppm .

  • C2-Proton (C2-H): The proton at the C2 position of the imidazole ring in 1-methylimidazole appears at about 7.4 ppm[1]. The introduction of two strongly electronegative iodine atoms at C4 and C5 will induce a significant withdrawal of electron density from the entire ring system. This inductive deshielding effect will cause the C2-H proton to resonate at a lower field. A downfield shift of 0.2 to 0.5 ppm is anticipated, placing the predicted chemical shift in the range of 7.6 - 8.0 ppm .

Table 1: Predicted ¹H NMR Chemical Shifts for 4,5-diiodo-1-methyl-1H-imidazole
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-CH₃3.7 - 3.9Singlet3H
C2-H7.6 - 8.0Singlet1H

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide critical information about the carbon framework. Three distinct signals are expected for 4,5-diiodo-1-methyl-1H-imidazole. The most dramatic effect will be observed for the carbon atoms directly bonded to the iodine atoms.

  • N-Methyl Carbon (N-CH₃): The N-methyl carbon in 1-methylimidazole is typically found around 33 ppm[2]. Similar to the proton spectrum, the remote iodine substituents are not expected to significantly alter this value. A slight downfield shift is possible, with a predicted range of 34 - 36 ppm .

  • C2 Carbon: In 1-methylimidazole, the C2 carbon resonates at approximately 137 ppm[2]. The inductive effect of the iodine atoms will deshield this carbon, causing a downfield shift. The predicted chemical shift for C2 is in the region of 139 - 142 ppm .

  • C4 and C5 Carbons: These two carbons are chemically equivalent due to the symmetry of the molecule and will appear as a single signal. The "heavy atom effect" of iodine typically causes a significant upfield (shielding) effect on the directly attached carbon atom[3][4]. In iodo-substituted aromatic compounds, this can lead to a substantial upfield shift compared to the non-substituted parent compound. For 1-methylimidazole, the C4 and C5 carbons resonate around 121 ppm and 129 ppm, respectively. Due to the strong shielding effect of iodine, the chemical shifts for C4 and C5 in the diiodo-derivative are predicted to be significantly shifted upfield, to the range of 90 - 100 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for 4,5-diiodo-1-methyl-1H-imidazole
AssignmentPredicted Chemical Shift (δ, ppm)
N-CH₃34 - 36
C2139 - 142
C4 / C590 - 100

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 4,5-diiodo-1-methyl-1H-imidazole, the following experimental procedure is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by recrystallization or column chromatography.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for imidazole derivatives. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K.

For ¹³C NMR:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-220 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance and is less sensitive than ¹H.

  • Temperature: 298 K.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.

Visualizations

Molecular Structure and NMR Assignment

Caption: Molecular structure of 4,5-diiodo-1-methyl-1H-imidazole with atom numbering for NMR assignments.

Experimental Workflow for NMR Analysis

NMR_Workflow A Sample Preparation (Dissolution in Deuterated Solvent with TMS) B NMR Spectrometer Setup (Tuning and Shimming) A->B C ¹H NMR Data Acquisition (Standard Pulse Sequence) B->C D ¹³C NMR Data Acquisition (Proton-Decoupled Pulse Sequence) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Referencing, Peak Picking, Integration) E->F G Structure Verification (Comparison with Predicted Data) F->G

Caption: Standardized workflow for the acquisition and analysis of NMR data for a novel compound.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the ¹H and ¹³C NMR spectral characteristics of 4,5-diiodo-1-methyl-1H-imidazole. The provided chemical shift tables, justified by established spectroscopic principles and data from analogous compounds, offer a reliable reference for researchers working with this molecule. The outlined experimental protocol ensures that high-quality, reproducible data can be obtained for empirical verification. As a key building block in various fields, a thorough understanding of the NMR data of 4,5-diiodo-1-methyl-1H-imidazole is crucial for accelerating research and development.

References

  • Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study.PubMed.
  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940).Human Metabolome Database.
  • 1-Methylimidazole(616-47-7) 1H NMR spectrum.ChemicalBook.
  • ¹H NMR spectra of the (a) 1-methylimidazole ((mim)), (b) Zn-(mim) and...ResearchGate.
  • 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940).Human Metabolome Database.
  • 1-Methylimidazole - SpectraBase.SpectraBase.
  • 1-Methylimidazole - Optional[13C NMR] - Chemical Shifts - SpectraBase.SpectraBase.
  • 1-Methylimidazole(616-47-7) 13C NMR spectrum.ChemicalBook.
  • 4,5-Dibromo-1-methyl-1H-imidazole | C4H4Br2N2 | CID 2773362.PubChem.
  • 4,5-DIBROMO-1-METHYL-1H-IMIDAZOLE 1003-50-5 wiki.Guidechem.
  • The halogen effect on the 13C NMR chemical shift in substituted benzenes.Physical Chemistry Chemical Physics (RSC Publishing).

Sources

Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of 4,5-diiodo-1-methyl-1H-imidazole

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,5-diiodo-1-methyl-1H-imidazole. Tailored for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,5-diiodo-1-methyl-1H-imidazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and a thorough guide to spectral interpretation. The methodologies and interpretations presented herein are grounded in established principles of NMR spectroscopy and supported by comparative data from analogous compounds.

Introduction

4,5-diiodo-1-methyl-1H-imidazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] The precise structural elucidation of this molecule is paramount for its application, and ¹H NMR spectroscopy serves as a primary tool for this purpose. This guide will walk you through the essential aspects of analyzing this specific molecule using ¹H NMR, ensuring a high degree of scientific integrity and practical utility.

Predicted ¹H NMR Spectrum

Due to the scarcity of publicly available experimental spectra for 4,5-diiodo-1-methyl-1H-imidazole, we will first predict its ¹H NMR spectrum based on the analysis of structurally related compounds. The structure of 4,5-diiodo-1-methyl-1H-imidazole features two key proton environments: the methyl group protons (-CH₃) and the lone proton on the imidazole ring (C2-H).

The electronic environment of these protons is significantly influenced by the substituents on the imidazole ring. The two iodine atoms at positions 4 and 5 are strongly electron-withdrawing, which will deshield the C2-H proton, causing its resonance to appear at a lower field (higher ppm value). Conversely, the methyl group at the N1 position is electron-donating, which will have a shielding effect.

By comparing with known spectra of similar compounds such as 1-methylimidazole[2], 4-methylimidazole[3], and 4,5-dibromo-1-methyl-1H-imidazole[4][5], we can estimate the chemical shifts. In 1-methylimidazole, the C2-H proton appears around 7.39 ppm and the N-methyl protons at 3.64 ppm.[2] The presence of two bulky and electron-withdrawing iodine atoms is expected to cause a significant downfield shift for the C2-H proton.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a robust procedure for acquiring a high-quality ¹H NMR spectrum of 4,5-diiodo-1-methyl-1H-imidazole.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of solid 4,5-diiodo-1-methyl-1H-imidazole.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. The selection of the solvent will also determine the position of the residual solvent peak, which can be used as an internal reference.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, referencing to the residual solvent peak is often sufficient for routine analysis.[6]

NMR Instrument Setup and Data Acquisition
  • Spectrometer: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and perform shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.[6]

    • Relaxation Delay: Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally appropriate.

  • Data Acquisition: Acquire the Free Induction Decay (FID) signal.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.[6]

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).[6]

  • Integration: Integrate the area under each peak to determine the relative ratio of protons.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of 4,5-diiodo-1-methyl-1H-imidazole is expected to be relatively simple, exhibiting two distinct signals:

  • N-Methyl Protons (-CH₃): This will appear as a sharp singlet, as there are no adjacent protons to cause splitting. Based on data for 1-methylimidazole (3.64 ppm)[2], the electron-withdrawing effect of the two iodine atoms might cause a slight downfield shift.

  • Imidazole Ring Proton (C2-H): This will also be a singlet due to the absence of neighboring protons. A significant downfield shift is anticipated for this proton due to the strong deshielding effect of the adjacent iodine atoms.

Data Presentation

The predicted ¹H NMR data for 4,5-diiodo-1-methyl-1H-imidazole is summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
N-CH₃~3.7 - 3.9Singlet3H
C2-H~7.5 - 7.8Singlet1H

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical workflow for the ¹H NMR analysis of 4,5-diiodo-1-methyl-1H-imidazole.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tuning & Shimming) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase ref Referencing phase->ref integrate Integration ref->integrate assign Assign Peaks integrate->assign structure Structure Elucidation assign->structure

Caption: Workflow for the ¹H NMR analysis of 4,5-diiodo-1-methyl-1H-imidazole.

Conclusion

This technical guide provides a comprehensive framework for understanding and obtaining the ¹H NMR spectrum of 4,5-diiodo-1-methyl-1H-imidazole. By combining theoretical predictions with a detailed experimental protocol and clear interpretation guidelines, researchers can confidently utilize ¹H NMR for the structural verification and purity assessment of this important molecule. The principles and methodologies outlined here are broadly applicable to the NMR analysis of other substituted imidazole derivatives.

References

  • TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 ¹H chemical shifts of N-methylimidazole (NMI), saccharin and... Retrieved from [Link]

  • ACS Publications. (2015). ¹H, ¹³C, and ¹⁵N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. Crystal Growth & Design. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0243940). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dibromo-1-methyl-1H-imidazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0001525). Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). PMR & ¹³CMR Spectra of Some Imidazole Complexes of Cobaloximes. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Diiodo-1H-imidazole. Retrieved from [Link]

  • Scirp.org. (2018). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole, 4,5-dihydro-1-methyl-. Retrieved from [Link]

Sources

Foundational

crystal structure of 4,5-diiodo-1-methyl-1H-imidazole

An In-Depth Technical Guide to the Crystal Structure of 4,5-diiodo-1-methyl-1H-imidazole and its Progenitor Abstract This technical guide provides a comprehensive analysis of the structural crystallography of halogenated...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 4,5-diiodo-1-methyl-1H-imidazole and its Progenitor

Abstract

This technical guide provides a comprehensive analysis of the structural crystallography of halogenated imidazoles, with a primary focus on 4,5-diiodo-1-methyl-1H-imidazole. Direct experimental crystallographic data for this specific N-methylated compound is not publicly available. Therefore, this guide presents a detailed examination of the known crystal structure of its parent compound, 4,5-diiodo-1H-imidazole, as a scientifically robust proxy. Through a comparative analysis with the crystal structure of 4,5-dibromo-1-methyl-1H-imidazole, we offer expert insights into the profound influence of N1-alkylation on crystal packing and intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals who leverage crystal engineering and structure-based design in their work.

Introduction: The Significance of Halogenated Imidazoles

The imidazole moiety is a cornerstone in medicinal chemistry and materials science. Its di-iodinated derivatives, such as 4,5-diiodo-1-methyl-1H-imidazole, are of particular interest. The two iodine atoms provide significant steric and electronic modulation and serve as versatile handles for further functionalization via metal-catalyzed cross-coupling reactions.[1] Understanding the three-dimensional arrangement of these molecules in the solid state is critical for:

  • Drug Development: Crystal structure dictates solubility, dissolution rate, and stability—key parameters in formulation and bioavailability.

  • Crystal Engineering: The iodine atoms are potent halogen bond donors, enabling the rational design of supramolecular architectures with tailored properties.[2][3]

  • Materials Science: The controlled assembly of these molecules can lead to novel materials with specific electronic or catalytic properties.[4]

While the crystal structure for the N-methylated target is elusive in public databases, an analysis of its immediate precursor, 4,5-diiodo-1H-imidazole, provides foundational knowledge. By contrasting this with the known structure of N-methylated dibromo-imidazole, we can construct a reliable model of the structural impact of the methyl group.

Synthesis and Crystallization of 4,5-diiodo-1H-imidazole

The synthesis of the parent compound, 4,5-diiodo-1H-imidazole, is a critical first step. The causality behind this protocol is to facilitate a double electrophilic substitution on the electron-rich imidazole ring.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the di-iodination of imidazole.[4][5]

  • Deprotonation: Dissolve imidazole (1.0 eq) in an aqueous solution of sodium hydroxide (3.0 eq). This step is crucial as it generates the highly nucleophilic imidazolate anion, activating the ring for electrophilic attack. The reaction is performed under cooling in an ice bath to manage any exotherm.

  • Iodination: Separately, dissolve elemental iodine (2.0 eq) in a suitable organic solvent like tetrahydrofuran (THF) to facilitate its addition.[4] The iodine solution is then added dropwise to the imidazolate solution. The THF is essential for solubilizing the iodine.[4]

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. The resulting aqueous solution is neutralized to precipitate the crude product.

  • Purification & Crystallization: The crude solid is collected by filtration. Purification is achieved by heating and stirring the crude product in ethyl acetate.[4] Single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a saturated solution.

Synthesis_Workflow cluster_synthesis Synthesis Protocol Imidazole Imidazole + NaOH (aq) Reaction Stir at RT (Formation of Diiodoimidazole) Imidazole->Reaction Deprotonation Iodine Iodine in THF Iodine->Reaction Dropwise Addition Workup 1. Remove THF 2. Neutralize Reaction->Workup Purification Purify/Recrystallize (Ethyl Acetate) Workup->Purification

Caption: Workflow for the synthesis of 4,5-diiodo-1H-imidazole.

Crystallographic Analysis of 4,5-diiodo-1H-imidazole

The crystal structure of 4,5-diiodo-1H-imidazole has been experimentally determined and provides a wealth of information.[6] The data reveals a system governed by a powerful interplay of hydrogen and halogen bonds.

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data deposited in the Crystallography Open Database (COD).[6]

ParameterValue
Chemical Formula C₃H₂I₂N₂
COD Number 4512829
Crystal System Tetragonal
Space Group P 4₁ 2₁ 2
a (Å) 6.8867
b (Å) 6.8867
c (Å) 28.275
α (°) 90
β (°) 90
γ (°) 90
Z 8
Reference Crystal Growth & Design 2015, 15(4), 1658-
Molecular Geometry and Intermolecular Interactions

The defining feature of the 4,5-diiodo-1H-imidazole crystal structure is the formation of infinite chains stabilized by two primary non-covalent interactions:

  • N-H···N Hydrogen Bonds: The protonated N1 atom of one imidazole molecule acts as a hydrogen bond donor to the unprotonated N3 atom of an adjacent molecule. This is a classic and highly directional interaction that strongly influences the primary orientation of molecules.

  • C-I···N Halogen Bonds: The iodine atom at the C5 position exhibits an electrophilic region known as a σ-hole.[3] This region forms an attractive, directional interaction with the lone pair of the N3 nitrogen atom of a neighboring molecule. This C-I···N halogen bond is a critical force in the crystal packing of iodo-substituted heterocycles.[7]

These two interactions work in concert to assemble the molecules into robust, chain-like architectures. The interplay between the strong hydrogen bond and the directional halogen bond dictates the overall supramolecular assembly.[6]

Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N-H C5_A C-I N3_B N N1_A->N3_B Hydrogen Bond (N-H···N) N3_A N C5_A->N3_B Halogen Bond (C-I···N) N1_B N-H C5_B C-I

Caption: Key intermolecular forces in solid-state 4,5-diiodo-1H-imidazole.

The Impact of N1-Methylation: A Comparative Analysis

To understand the structure of 4,5-diiodo-1-methyl-1H-imidazole, we must analyze how the addition of a methyl group at the N1 position alters the intermolecular interactions observed in the parent compound. The crystal structure of 4,5-dibromo-1-methyl-1H-imidazole serves as an excellent model for this analysis.[8]

Core Directive: Disruption of Hydrogen Bonding

The most significant structural change upon N1-methylation is the elimination of the N-H hydrogen bond donor . This has profound consequences for the crystal packing:

  • Loss of Chain Formation: The primary N-H···N interaction that drives chain formation in the parent compound is no longer possible. The molecule is now only a hydrogen bond acceptor at the N3 position.

  • Emergence of Weaker Interactions: With the dominant hydrogen bond removed, weaker interactions, such as C-H···Br or C-H···N hydrogen bonds and Br···Br halogen bonds, become the structure-directing forces.

  • Altered Packing Motif: The loss of the strong, linear hydrogen bond allows for entirely different, often more complex, packing arrangements to minimize lattice energy. The steric bulk of the methyl group itself will also influence how the molecules can approach one another.

In the known structure of 4,5-dibromo-1-methyl-1H-imidazole (CCDC Number: 209947), the packing is not dictated by the strong chains seen in the diiodo-1H-imidazole.[8] Instead, a network of weaker interactions defines the crystal lattice. It is highly probable that 4,5-diiodo-1-methyl-1H-imidazole would follow the same principle. The powerful C-I···N halogen bond would likely remain a key interaction, but without the reinforcing N-H···N hydrogen bond, it would compete with other forces, potentially leading to a completely different supramolecular architecture.

Conclusion and Future Outlook

This guide has provided a detailed analysis of the structural characteristics of 4,5-diiodo-1H-imidazole as a proxy for its N-methylated derivative. The solid-state structure of the parent compound is dominated by a robust network of N-H···N hydrogen bonds and C-I···N halogen bonds, which together assemble the molecules into infinite chains.

Based on a comparative analysis with the known crystal structure of 4,5-dibromo-1-methyl-1H-imidazole, we can confidently assert that N1-methylation fundamentally alters the supramolecular assembly. The elimination of the N-H hydrogen bond donor disrupts the primary chain-forming motif, forcing the crystal packing to be governed by a different hierarchy of weaker intermolecular forces.

For professionals in drug development and materials science, this analysis underscores a critical principle: a seemingly minor chemical modification like N-methylation can lead to drastically different crystal structures and, consequently, different physicochemical properties. The experimental determination of the remains a crucial step to validate these expert-driven predictions and to fully enable its potential in structure-based design.

References

  • Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]

  • CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole. (n.d.). Google Patents.
  • C—I⋯N and C—I⋯π halogen bonding in the structures of 1-benzyliodoimidazole derivatives. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • CN102432543A - Synthesis method of 4-iodo-1H-imidazole. (n.d.). Google Patents.
  • 4,5-Dibromo-1-methyl-1H-imidazole | C4H4Br2N2 | CID 2773362. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

  • 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

  • Conversion of 4(5)‐iodo‐1H‐imidazole and yield of... (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • The Halogen Bond. (2016). PMC. Retrieved December 31, 2025, from [Link]

  • 4,5-Diiodo-1-H-imidazole-derived linker ligand and Cu(i) and Co(ii) coordination polymers based thereupon. (n.d.). CrystEngComm (RSC Publishing). Retrieved December 31, 2025, from [Link]

  • 4,5-diiodo-1h-imidazole (C3H2I2N2). (n.d.). PubChemLite. Retrieved December 31, 2025, from [Link]

  • Crystal structure of 4,5-dinitro-1H-imidazole. (2015). PMC. Retrieved December 31, 2025, from [Link]

  • Halogen bonding dimer found in the crystal structure of 7 Br. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Halogen Bonding in Nitrogen and Iodine Compounds to Form Novel Cocrystals. (n.d.). Clemson OPEN. Retrieved December 31, 2025, from [Link]

  • 4,5-Diiodo-1-methyl-1H-imidazole | C4H4I2N2 | CID 332387. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

  • Crystal Growth & Design | Request PDF. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Stability and Storage of 4,5-diiodo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the critical factors influencing the stability of 4,5-diiodo-1-methyl-1H-imidazole, a key building block in phar...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical factors influencing the stability of 4,5-diiodo-1-methyl-1H-imidazole, a key building block in pharmaceutical synthesis. Understanding the chemical vulnerabilities of this molecule is paramount for ensuring its integrity throughout its lifecycle, from storage to application in complex synthetic pathways. This document outlines the intrinsic properties of the molecule, potential degradation pathways, and provides actionable protocols for its proper storage and handling to maintain purity and reactivity.

The Molecular Profile of 4,5-diiodo-1-methyl-1H-imidazole: An Overview

4,5-diiodo-1-methyl-1H-imidazole is a halogenated heterocyclic compound featuring a five-membered imidazole ring. The imidazole core is an aromatic and amphoteric system, capable of acting as both a weak acid and a weak base.[1][2][3][4] The stability of the imidazole ring itself is relatively high due to its aromaticity.[1][5] However, the presence of two iodine atoms directly attached to the carbon framework introduces specific vulnerabilities that dictate the compound's stability and storage requirements. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it the most susceptible point for degradation.

Key Physicochemical Properties:

PropertyValue/DescriptionSource
Molecular FormulaC4H4I2N2[6]
Melting Point142-143°C[7]
Boiling Point382.2±27.0 °C (Predicted)[7]
Density2.83±0.1 g/cm3 (Predicted)[7]
AppearanceSolid[7]

Critical Factors Influencing the Stability of 4,5-diiodo-1-methyl-1H-imidazole

The long-term stability of 4,5-diiodo-1-methyl-1H-imidazole is primarily influenced by light, temperature, moisture, and atmospheric oxygen. Understanding these factors is crucial for preventing degradation and ensuring the compound's suitability for research and development.

Photosensitivity: The Primary Degradation Catalyst

The most significant factor affecting the stability of 4,5-diiodo-1-methyl-1H-imidazole is its sensitivity to light.[8][9][10] The energy from ultraviolet (UV) and even visible light can be sufficient to induce the homolytic cleavage of the carbon-iodine bond.[8] This process, known as photodecomposition, generates highly reactive radical species.[8]

Proposed Photodegradation Pathway:

The primary photodegradation pathway is believed to be the cleavage of the C-I bond, leading to the formation of radical intermediates. These radicals can then participate in a variety of secondary reactions, including:

  • Deiodination: Abstraction of a hydrogen atom from a solvent or another molecule to form the mono-iodinated or non-iodinated imidazole derivative.[8]

  • Dimerization: Combination of two imidazole radicals to form dimeric impurities.

  • Reaction with Oxygen: In the presence of oxygen, the radicals can form peroxide species, leading to a cascade of oxidative degradation products.

Photodegradation Pathway A 4,5-diiodo-1-methyl-1H-imidazole B Imidazole Radical + Iodine Radical A->B Light (hν) C Mono-iodinated/De-iodinated Products B->C Hydrogen Abstraction D Dimeric Impurities B->D Dimerization E Oxidative Degradation Products B->E O₂

Caption: Proposed photodegradation pathway of 4,5-diiodo-1-methyl-1H-imidazole.

Thermal Stability

While the imidazole ring itself is thermally stable, elevated temperatures can accelerate the rate of degradation, particularly in the presence of other catalysts such as light or impurities.[11][12][13][14] For long-term storage, maintaining a cool environment is recommended to minimize the kinetic energy of the molecules and reduce the likelihood of bond cleavage. One supplier recommends storage at 2-8°C.[7]

Hygroscopicity and Hydrolytic Stability
Oxidative Stability

The presence of iodine atoms on the imidazole ring can make the molecule susceptible to oxidation, especially in the presence of strong oxidizing agents.[16] Atmospheric oxygen can also contribute to degradation, particularly in the context of photodecomposition where radical species are generated.[8]

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of 4,5-diiodo-1-methyl-1H-imidazole, the following storage and handling protocols are recommended:

Long-Term Storage
  • Temperature: Store in a refrigerator at 2-8°C.[7] For critical applications, storage in a freezer at -20°C can further prolong shelf life.[8]

  • Light: The compound must be stored in the dark.[7] Use amber glass vials or bottles.[8] For additional protection, wrap the container in aluminum foil.[8][10]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture.[15]

  • Container: Use tightly sealed containers to prevent the ingress of moisture and air.[15]

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature2-8°C (refrigerated)Minimizes thermal degradation kinetics.
LightIn the dark (amber vial, foil-wrapped)Prevents photodecomposition.[7][8][10]
AtmosphereInert (Argon or Nitrogen)Protects against oxidation and moisture.[15]
ContainerTightly sealedPrevents contamination from the environment.[15]
Handling Procedures

When working with 4,5-diiodo-1-methyl-1H-imidazole, the following precautions should be taken to minimize degradation:

  • Lighting: Handle the compound under subdued laboratory lighting. Avoid direct sunlight or strong artificial light.[8] The use of a yellow or red safelight can be beneficial.[8]

  • Glassware: Use amber-colored glassware or wrap standard glassware in aluminum foil.[8]

  • Inert Atmosphere: For reactions sensitive to the purity of the starting material, handle the compound in a glovebox or under a stream of inert gas.

  • Solutions: Prepare solutions fresh for each experiment whenever possible.[8] If a stock solution must be stored, it should be kept in an amber vial, under an inert atmosphere, and refrigerated.[8]

Experimental Workflow for Handling Photosensitive Reagents:

Handling Workflow A Work under Subdued Light B Use Amber or Foil-Wrapped Glassware A->B C Retrieve from Dark, Cold Storage D Weigh Quickly and Efficiently C->D E Return to Storage Promptly D->E G Dissolve Immediately After Weighing D->G F Use Degassed Solvents F->G H Store Solution Appropriately (if necessary) G->H

Caption: Recommended workflow for handling solid 4,5-diiodo-1-methyl-1H-imidazole and preparing solutions.

Stability Indicating Methods

To assess the stability of 4,5-diiodo-1-methyl-1H-imidazole over time or under stress conditions, the use of a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with a UV detector is the recommended technique.

Protocol for HPLC Stability Testing:

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., 220-280 nm).

  • Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound over time.

Conclusion

The stability of 4,5-diiodo-1-methyl-1H-imidazole is intrinsically linked to its susceptibility to photodecomposition via cleavage of the carbon-iodine bonds. By implementing stringent protocols for storage in a cool, dark, and dry environment under an inert atmosphere, the integrity of this valuable synthetic intermediate can be preserved. Careful handling procedures, particularly with respect to light exposure, are paramount during experimental work. The use of appropriate analytical techniques, such as HPLC, is crucial for monitoring the purity and stability of the compound over its lifecycle. Adherence to these guidelines will ensure the reliability and reproducibility of experimental outcomes in research and drug development.

References

  • Benchchem.
  • PubMed.
  • Quinoline. 4,5-Dibromo-1-methyl-1H-imidazole.
  • Apollo Scientific. 4-Iodo-5-methyl-1H-imidazole.
  • ResearchGate.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • National Institutes of Health.
  • ResearchGate.
  • CNR-IRIS.
  • Unspecified Source. 4, 5-Dibromo-1-methyl-1H-imidazole, min 95%, 1 gram.
  • Google Patents. Synthesis method of 4-iodo-1H-imidazole.
  • Quora. Why is iodine solution stored in dark bottles?.
  • ChemicalBook. 4,5-DIIODO-1-METHYL-1H-IMIDAZOLE CAS#: 37067-96-2.
  • Labtag Blog. 5 Tips for Handling Photosensitive Reagents.
  • PubChem. 4,5-Diiodo-1-methyl-1H-imidazole.
  • CrystEngComm (RSC Publishing). 4,5-Diiodo-1-H-imidazole-derived linker ligand and Cu(i) and Co(ii)
  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • University of Rochester, Department of Chemistry. How to Store Reagents.
  • ChemRxiv. Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds.
  • Wikipedia. Imidazole.
  • Camlab. Problems Storing Light Sensitive Reagents? We have a Solution.
  • ResearchGate.
  • Guidechem. 4,5-DIBROMO-1-METHYL-1H-IMIDAZOLE 1003-50-5 wiki.
  • BLDpharm. 189014-13-9|4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde.
  • International Science Community Association. Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review.
  • IJPPR. Chemical and Pharmacological Properties of Imidazoles.
  • TSI Journals.
  • Unspecified Source. Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide.
  • Unspecified Source.
  • ResearchGate. Long-term thermal stability of five imidazolium ionic liquids.
  • NIST WebBook. 1H-Imidazole, 4-methyl-.
  • ChemScene. 1003-50-5 | 4,5-Dibromo-1-methyl-1H-imidazole.

Sources

Foundational

An In-depth Technical Guide to the Solubility of 4,5-diiodo-1-methyl-1H-imidazole in Organic Solvents

Introduction 4,5-diiodo-1-methyl-1H-imidazole is a halogenated heterocyclic compound of increasing interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate often hinges on its behavi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-diiodo-1-methyl-1H-imidazole is a halogenated heterocyclic compound of increasing interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate often hinges on its behavior in various reaction media. A thorough understanding of its solubility profile in organic solvents is paramount for researchers, scientists, and drug development professionals to enable efficient process development, formulation, and purification.

This guide provides a comprehensive overview of the solubility of 4,5-diiodo-1-methyl-1H-imidazole, combining theoretical predictions with detailed, field-proven experimental protocols for its empirical determination. Given the limited availability of specific quantitative solubility data in published literature, this document emphasizes the principles governing its solubility and provides robust methodologies for its assessment.

I. Physicochemical Properties and Theoretical Solubility Assessment

A molecule's solubility is fundamentally governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" serves as a reliable guide, suggesting that substances with similar polarities are more likely to be miscible.[1] The structure of 4,5-diiodo-1-methyl-1H-imidazole, with its imidazole core, a methyl substituent, and two bulky iodine atoms, presents a unique combination of features that influence its overall polarity and solubility.

Molecular Structure:

  • Imidazole Core: The imidazole ring itself is polar due to the presence of two nitrogen atoms with differing electronic environments. It can act as a hydrogen bond acceptor.

  • Methyl Group: The N-methyl group is a nonpolar, electron-donating group that slightly increases lipophilicity.

  • Iodine Substituents: The two iodine atoms are large and polarizable, contributing significantly to London dispersion forces. While the C-I bond has a dipole moment, the overall contribution to polarity is complex and can be outweighed by the increase in molecular size and nonpolar surface area. The presence of iodine is expected to decrease solubility in highly polar solvents like water but may enhance solubility in solvents with high polarizability.[2][3]

Predicted Lipophilicity (XLogP3):

A key predictor of solubility in organic solvents versus water is the partition coefficient, often expressed as LogP. The predicted XLogP3 value for 4,5-diiodo-1-methyl-1H-imidazole is 1.4.[4] A positive LogP value indicates a preference for a nonpolar environment over an aqueous one, suggesting that the compound is more soluble in organic solvents than in water.[5]

Predicted Solubility Profile

Based on these structural features and the predicted LogP value, a qualitative solubility profile can be inferred. This table serves as a predictive guide for solvent selection, which should be confirmed experimentally.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleWhile the iodine atoms contribute to dispersion forces, the polar imidazole core limits solubility in highly nonpolar solvents.
Weakly Polar Aprotic Diethyl EtherSparingly SolubleThe ether oxygen can interact with the imidazole ring, but overall polarity matching is not optimal.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleThese solvents offer a balance of polarity and the ability to engage in dipole-dipole interactions with the imidazole ring. Solvents like DMF and DMSO with higher polarity are expected to be excellent solvents. The related compound, 4,5-dibromo-1-methyl-1H-imidazole, is noted to be soluble in dichloromethane.[6]
Polar Protic Methanol, EthanolModerately SolubleThese solvents can act as hydrogen bond donors and acceptors. However, the bulky iodine atoms may sterically hinder these interactions to some extent.
Aqueous WaterPoorly SolubleThe positive LogP value and the large, hydrophobic iodine substituents suggest low aqueous solubility.[7]

II. Experimental Determination of Solubility

Empirical determination is crucial to ascertain the precise solubility of 4,5-diiodo-1-methyl-1H-imidazole in a solvent of interest. The following protocols describe both a rapid qualitative assessment and a rigorous quantitative method.

A. Qualitative Solubility Assessment

This method provides a quick and efficient way to screen for suitable solvents.

Protocol:

  • Preparation: Add approximately 10 mg of 4,5-diiodo-1-methyl-1H-imidazole to a small, dry test tube or vial.[8]

  • Solvent Addition: Add the chosen solvent dropwise, starting with 0.5 mL.

  • Agitation: Cap the vial and shake vigorously for 30-60 seconds.[9]

  • Observation: Observe the mixture against a well-lit background.

    • Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • Incremental Solvent Addition: If the compound is not fully soluble, add another 0.5 mL of the solvent and repeat the agitation and observation steps. Continue this process up to a total volume of 3 mL.[10]

  • Classification:

    • Very Soluble: Dissolves in < 1 mL of solvent.

    • Soluble: Dissolves in 1-3 mL of solvent.

    • Sparingly Soluble: A noticeable amount dissolves, but the compound is not fully soluble in 3 mL.

    • Insoluble: No significant dissolution is observed.

B. Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7]

Protocol:

  • Sample Preparation: Add an excess amount of solid 4,5-diiodo-1-methyl-1H-imidazole to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Add a known volume of the selected solvent. Place the container in a thermostatically controlled shaker or rotator and agitate at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the sample and then filter the supernatant through a fine-pore syringe filter (e.g., 0.22 µm) into a clean vial.[7]

  • Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent. Determine the concentration of 4,5-diiodo-1-methyl-1H-imidazole in the diluted filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[12][13]

    • For UV-Vis Spectroscopy: A calibration curve of known concentrations of the compound in the same solvent must be prepared to determine the concentration of the unknown sample from its absorbance.

  • Data Analysis: Calculate the solubility, accounting for the dilution factor. Express the result in appropriate units (e.g., mg/mL, g/100mL, or molarity).

Experimental Workflow Visualization

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess 4,5-diiodo-1-methyl-1H-imidazole to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm filter) D->E F Prepare dilutions of saturated filtrate E->F G Analyze by HPLC or UV-Vis F->G H Calculate concentration using calibration curve G->H

Caption: Workflow for Quantitative Solubility Determination.

III. Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 4,5-diiodo-1-methyl-1H-imidazole and the associated organic solvents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally recommended for organic solvents).[14]

  • Ventilation: Handle the compound and all organic solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15]

  • Spill Response: In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste in accordance with local regulations.[14][16]

  • Toxicity: While specific toxicity data for 4,5-diiodo-1-methyl-1H-imidazole is limited, related iodinated compounds can be harmful if swallowed, inhaled, or absorbed through the skin. The GHS classification for the parent compound, 4,5-diiodo-1H-imidazole, indicates it is harmful if swallowed and causes skin and eye irritation.[17] Treat this derivative with similar caution. Elemental iodine is corrosive and can cause severe irritation and burns.[15][18]

IV. Conclusion

This technical guide provides a framework for understanding and determining the solubility of 4,5-diiodo-1-methyl-1H-imidazole. The theoretical assessment suggests that polar aprotic solvents are likely to be the most effective for solubilizing this compound. However, due to the absence of extensive published data, the experimental protocols provided herein are essential for any researcher seeking to use this compound in solution-phase applications. Adherence to the detailed qualitative and quantitative methods will ensure accurate and reproducible solubility data, facilitating successful research and development outcomes.

V. References

  • Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

  • Katritzky, A. R., et al. (2010). QSAR and QSPR Studies of Aromaticity. In The Handbook of Computational Chemistry. Springer.

  • Abbott, S. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.

  • PubChem. (n.d.). 4,5-diiodo-1-methyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Quinoline. (n.d.). 4,5-Dibromo-1-methyl-1H-imidazole. Retrieved from [Link]

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753.

  • Mitchell, J. B. O. (2014). Machine learning methods in chemoinformatics. Wiley Interdisciplinary Reviews: Computational Molecular Science, 4(5), 468-481.

  • University of California, Los Angeles. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

  • Osada, R., et al. (2020). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. Journal of Chemical & Engineering Data, 65(12), 5767-5774.

  • Lazzari, F., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(29), 10519-10528.

  • Abbott, S. (n.d.). Practical Adhesion Science. Retrieved from [Link]

  • Solubility of Things. (n.d.). Applications of UV-Vis Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Lab. (2021, April 29). Solubility test/ Organic lab [Video]. YouTube. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

  • Naureen, F., et al. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Sciences & Research, 3(1), 799.

  • van der Merwe, L., et al. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(7), 438-439.

  • Lulinski, P., et al. (2004). Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions. Synthesis, 2004(03), 441-445.

  • Hakkert, S. B., et al. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. The Journal of Physical Chemistry A, 120(25), 4349-4356.

  • China National Intellectual Property Administration. (2020). Preparation method of 4-iodine-1H-imidazole. CN110938036A.

  • ResearchGate. (n.d.). Influence of substituents in aromatic ring on the strength of halogen bonding in iodobenzene derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Diiodo-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Iodine Solution.

  • RSC Publishing. (n.d.). 4,5-Diiodo-1-H-imidazole-derived linker ligand and Cu(i) and Co(ii) coordination polymers based thereupon. CrystEngComm.

  • Chemistry Stack Exchange. (2019, April 22). Solubility of Iodine in Some Organic Solvents. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • National Institutes of Health. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of Elemental Iodine on Imidazolium-Based Ionic Liquids: Solution and Solid-State Effects.

  • American Chemical Society. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Exploratory

The Diiodoimidazole Core: A Technical Guide to its Discovery, Synthesis, and Strategic Application in Drug Development

Abstract The diiodoimidazole scaffold, a seemingly simple heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry. Its unique electronic properties and synthetic versatility, conferred by the two i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diiodoimidazole scaffold, a seemingly simple heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry. Its unique electronic properties and synthetic versatility, conferred by the two iodine substituents, provide a powerful platform for the construction of complex, biologically active molecules. This in-depth technical guide offers a comprehensive exploration of diiodoimidazoles, from their initial discovery and historical synthetic evolution to contemporary, optimized production methodologies. We will delve into the causality behind various experimental choices in their synthesis and provide detailed, field-proven protocols. Furthermore, this guide will illuminate the strategic application of diiodoimidazoles in drug development, showcasing their role as pivotal intermediates in the creation of novel therapeutics targeting a spectrum of diseases, including cancer, fungal infections, and viral illnesses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable chemical entity.

A Historical Perspective: The Genesis of Diiodoimidazoles

The story of diiodoimidazoles is intrinsically linked to the broader history of imidazole chemistry. The parent imidazole ring was first synthesized by Heinrich Debus in 1858. However, the introduction of iodine atoms onto this fundamental scaffold, a key step in unlocking its synthetic potential, would come later.

Early investigations into the halogenation of imidazoles were crucial. While a definitive, single "discovery" paper for a diiodoimidazole is not readily apparent in modern databases, early 20th-century German chemical literature laid the groundwork. Seminal work by Pauly and Ludwig in 1922, published in Berichte der deutschen chemischen Gesellschaft, described the iodination of imidazole derivatives, providing the first glimpses into the formation of these important compounds. These early methods, often relying on harsh reagents and yielding modest results, nonetheless established the foundational chemistry that would be refined over the subsequent century.

A significant milestone in the synthesis of the widely used 4,5-diiodo-1H-imidazole was reported in the latter half of the 20th century. A 1967 publication by B. H. B. Bensuan in The Journal of Organic Chemistry detailed a synthetic route that, while effective, highlighted challenges such as raw material solubility that would be addressed in later innovations. These pioneering efforts paved the way for the development of the highly efficient and scalable synthetic protocols used today, transforming diiodoimidazoles from chemical curiosities into indispensable tools for drug discovery.

The Synthetic Toolkit: Modern Methodologies for Diiodoimidazole Preparation

The synthesis of diiodoimidazoles, particularly the 4,5-disubstituted isomer, has been the subject of extensive research, leading to the development of several robust and scalable methods. The choice of synthetic route often depends on factors such as desired scale, available starting materials, and safety considerations. Here, we detail two of the most reliable and widely adopted protocols.

Direct Iodination of Imidazole

This is the most common and straightforward approach, involving the direct reaction of imidazole with an iodinating agent in an alkaline medium. The causality behind this choice lies in the activation of the imidazole ring towards electrophilic substitution by deprotonation of the N-H proton, thereby increasing the electron density of the ring system.

G imidazole Imidazole intermediate Imidazole Anion (Activated Intermediate) imidazole->intermediate Deprotonation naoh Aqueous NaOH (Base) naoh->intermediate iodine Iodine (I₂) Solution (Electrophile) diiodoimidazole 4,5-Diiodo-1H-imidazole (Product) iodine->diiodoimidazole intermediate->diiodoimidazole Electrophilic Substitution (x2) workup Acidic Workup & Purification diiodoimidazole->workup

A simplified workflow for the direct iodination of imidazole.

Experimental Protocol: Synthesis of 4,5-Diiodo-1H-imidazole

  • Preparation of Reactants: In a flask suitable for the intended scale, dissolve imidazole in an aqueous solution of sodium hydroxide (typically 3 equivalents). The mixture should be cooled in an ice bath. In a separate vessel, prepare a solution of elemental iodine (2 equivalents) in a suitable solvent such as tetrahydrofuran (THF) to improve solubility.[1]

  • Reaction: Slowly add the iodine solution dropwise to the cooled imidazole solution with vigorous stirring. Maintain the temperature at or below 5°C during the addition. After the complete addition, allow the reaction to stir for several hours, gradually warming to room temperature.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), remove the organic solvent (if used) under reduced pressure. The resulting aqueous mixture will contain the crude product as a precipitate. Adjust the pH to neutral (7-8) with hydrochloric acid. Filter the crude 4,5-diiodo-1H-imidazole and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or by stirring in a solvent like ethyl acetate to remove impurities.[1]

Comparative Analysis of Synthetic Methods

The choice of synthetic method can significantly impact yield, purity, and scalability. The following table summarizes key parameters for different reported methods for the synthesis of 4,5-diiodo-1H-imidazole.

MethodKey ReagentsSolvent SystemTypical Yield (%)AdvantagesDisadvantagesReference
Direct Iodination Imidazole, I₂, NaOHWater/THF70-85Readily available materials, straightforward procedure.Solubility of iodine can be an issue at large scale.[1][2]
Iodination with I₂/KI Imidazole, I₂, KI, NaOHWater~71Improved iodine solubility via polyiodide formation.Requires an additional reagent (KI).
Deiodination of Triiodoimidazole 2,4,5-Triiodoimidazole, Na₂SO₃DMFModerateUseful for selective synthesis of mono- or di-iodo isomers.Requires the synthesis of the triiodo precursor.

Diiodoimidazoles in the Drug Development Pipeline: A Scaffold for Innovation

The true power of diiodoimidazoles in drug discovery lies in their role as versatile synthetic intermediates. The carbon-iodine bonds are susceptible to a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse chemical moieties at the 4 and 5 positions of the imidazole ring, enabling the rapid generation of large compound libraries for biological screening.

G cluster_0 Diiodoimidazole Core cluster_1 Cross-Coupling Reactions cluster_2 Biologically Active Derivatives diiodo 4,5-Diiodoimidazole suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) diiodo->suzuki sonogashira Sonogashira Coupling (Alkynyl Groups) diiodo->sonogashira heck Heck Coupling (Alkenyl Groups) diiodo->heck anticancer Anticancer Agents suzuki->anticancer antifungal Antifungal Agents sonogashira->antifungal antiviral Antiviral Agents heck->antiviral

Strategic application of diiodoimidazoles in generating diverse bioactive compounds.
Anticancer Applications

The imidazole scaffold is a well-known privileged structure in oncology. The ability to functionalize diiodoimidazoles has led to the development of potent anticancer agents. For instance, derivatives of 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole have shown significant inhibitory activities against human breast cancer cell lines (MDA-MB-4355).

CompoundSubstitution PatternTarget Cell LineIC₅₀ (µM)
C-IVc 4-BromoMDA-MB-435541.00 (at 20 µg/mL)
C-IVf 3-HydroxyMDA-MB-435549.72 (at 20 µg/mL)
C-IVg 2-NitroMDA-MB-435557.18 (at 20 µg/mL)
5-Fluorouracil (Control) -MDA-MB-435554.33 (at 10 µg/mL)

Data adapted from Kondawar, M. et al. (2016).

Antifungal and Antiviral Potential

Imidazole derivatives are at the forefront of antifungal therapy. While many established antifungal drugs are azoles, the diiodoimidazole core offers a platform for creating novel agents to combat emerging resistance. Research has shown that certain imidazole derivatives exhibit broad-spectrum antifungal activity.

In the realm of antiviral research, diiodoimidazole-derived compounds are being explored for their potential to inhibit viral replication. For example, imidazole 4,5-dicarboxamide derivatives have demonstrated inhibitory action against dengue virus and yellow fever virus.

While no FDA-approved drugs have been explicitly identified as being synthesized directly from a diiodoimidazole intermediate in the available literature, the versatility of this scaffold suggests its likely use in the proprietary synthesis routes of numerous imidazole-containing pharmaceuticals. The HIV fusion inhibitor Enfuvirtide (T-20), a complex peptide, contains a histidine residue, which is an amino acid with an imidazole side chain; however, its synthesis does not directly involve diiodoimidazole. Similarly, the antineoplastic agent Elisidepsin is a complex depsipeptide whose synthesis also does not appear to utilize a diiodoimidazole intermediate. The value of diiodoimidazoles lies more in the discovery and lead optimization phases of drug development, where they enable the rapid exploration of chemical space.

Conclusion and Future Outlook

From their early, challenging syntheses to their current status as indispensable building blocks, diiodoimidazoles have carved a significant niche in the landscape of medicinal chemistry. The journey of these compounds underscores a fundamental principle of drug development: the power of a versatile and readily functionalizable scaffold. The detailed synthetic protocols and comparative data presented in this guide aim to empower researchers to efficiently and effectively utilize diiodoimidazoles in their own discovery programs.

The future for diiodoimidazole-based research is bright. As our understanding of disease biology deepens, the ability to rapidly synthesize and test novel molecular architectures will become even more critical. The diiodoimidazole core, with its proven track record and vast untapped potential, is poised to remain a key player in the development of the next generation of therapeutics.

References

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
  • CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google P
  • Kondawar, M., et al. (2016). Anticancer studies of novel 2-iodo -4-hydroxymethyl -1, 5 – diphenyl substituted-1H-imidazole derivatives. ResearchGate. (URL: [Link])

  • BenchChem. An In-Depth Technical Guide to 4-Iodo-1H-imidazole: Commercial Availability, Synthesis, and Biological Significance. (URL: Not available)
  • CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google P
  • PubChem. 4,5-Diiodo-1H-imidazole. (URL: [Link])

  • Wentland, M. P., et al. (1987). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry, 30(8), 1482-1489. (URL: [Link])

  • Liu, L. X., et al. (2013). Synthesis and antitumor activities of novel dibenzo[b,d]furan-imidazole hybrid compounds. European Journal of Medicinal Chemistry, 66, 423-437. (URL: [Link])

  • RSC Publishing. (2017). Imidazoles as potential anticancer agents. MedChemComm. (URL: [Link])

  • PubMed Central. (2014). Discovery of new imidazole derivatives containing the 2,4-dienone motif with broad-spectrum antifungal and antibacterial activity. (URL: [Link])

  • PubMed. (n.d.). Imidazoles as potential antifungal agents: a review. (URL: [Link])

  • PubMed Central. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery. (URL: [Link])

  • MDPI. (2013). The novel [4,5-e][3][4]diazepine-4,8-dione and acyclic carbamoyl imino-ureido derivatives of imidazole: synthesis, anti-viral and anti-tumor Activity evaluations. (URL: [Link])

  • ResearchGate. (n.d.). 2 Selected examples of imidazole-containing FDA approved drugs. (URL: [Link])

  • Pauly, H., & Ludwig, E. (1922). Über Jod-Derivate des Imidazols und Histidins. Berichte der deutschen chemischen Gesellschaft (A and B Series), 55(8), 2595-2604. (URL: Not available)
  • Bensuan, B. H. B. (1967). The Journal of Organic Chemistry. (URL: Not available)
  • Drugs of the Future. (2010). Elisidepsin. 35(4), 287-296. (URL: [Link])

  • Nature Reviews Drug Discovery. (2003). Large-scale manufacture of peptide therapeutics by chemical synthesis. 2(7), 587-593. (URL: [Link])

  • HIV i-Base. (2003). Roche and Trimeris able to make enough enfuvirtide (T-20) for only 12,000 people this year, 32,000 next year, citing difficulties in the manufacturing process. (URL: [Link])

  • Wikipedia. (n.d.). Enfuvirtide. (URL: [Link])

  • AIDS Treatment News. (1998). T-20 and Trimeris. (293), 1-6. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

palladium-catalyzed cross-coupling of 4,5-diiodo-1-methyl-1H-imidazole

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 4,5-Diiodo-1-methyl-1H-imidazole: Protocols and Application Notes Abstract The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in numero...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 4,5-Diiodo-1-methyl-1H-imidazole: Protocols and Application Notes

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design.[2][3][4] The functionalization of the imidazole core is therefore of paramount importance for the development of novel therapeutic agents and advanced organic materials.[5][6] This guide provides detailed application notes and validated protocols for the , a versatile and highly reactive building block for creating diverse molecular architectures. We delve into the mechanistic underpinnings and practical execution of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, offering researchers a comprehensive resource for synthesizing complex 4,5-disubstituted imidazoles.

Introduction: The Strategic Importance of 4,5-Disubstituted Imidazoles

The 1-methyl-1H-imidazole scaffold substituted at the 4- and 5-positions is a gateway to a vast chemical space with significant therapeutic potential.[1][4] Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at these positions. The use of the 4,5-diiodo precursor is particularly advantageous due to the high reactivity of the carbon-iodine bond, which often allows for milder reaction conditions compared to bromo- or chloro-analogs.[7]

This document serves as a senior application scientist's guide, focusing not just on the procedural steps but on the causality behind experimental choices—from catalyst and ligand selection to the role of the base and solvent system. Understanding these principles is critical for troubleshooting, optimization, and adaptation to new coupling partners.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations lies a well-established catalytic cycle involving a palladium catalyst. While nuances exist for each specific reaction, the fundamental sequence of oxidative addition, transmetalation (or a related step), and reductive elimination remains consistent.[8][9][10]

  • Oxidative Addition: The cycle begins with the insertion of the low-valent Pd(0) catalyst into the carbon-iodine bond of the imidazole substrate. This is often the rate-determining step and forms a Pd(II) intermediate.[10][11]

  • Transmetalation (e.g., Suzuki, Sonogashira): The coupling partner (e.g., an organoboron or organocopper species) transfers its organic group to the palladium center, displacing the halide.[8][12]

  • Migratory Insertion (Heck): In the Heck reaction, the alkene coupling partner coordinates to the Pd(II) center and then inserts into the palladium-carbon bond.[13][14]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][15]

Palladium Catalytic Cycle General Palladium Cross-Coupling Cycle cluster_inputs Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R-Pd(II)L_n-I OxAdd->PdII_Aryl Transmetal Transmetalation or Migratory Insertion PdII_Coupling R-Pd(II)L_n-R' Transmetal->PdII_Coupling RedElim Reductive Elimination RedElim->Pd0 Product R-R' (Product) RedElim->Product ArylHalide R-I (4,5-Diiodoimidazole) ArylHalide->OxAdd CouplingPartner R'-M (Boronic Acid, Alkyne, Amine, etc.) CouplingPartner->Transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Application Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl structures, coupling an organohalide with an organoboron compound.[10][12]

Scientific Rationale

The choice of catalyst, base, and solvent is critical for success.

  • Catalyst: Pd(dppf)Cl₂ is a robust and highly effective catalyst for this transformation. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich and bulky, which promotes the oxidative addition and reductive elimination steps.[16]

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is essential. It reacts with the organoboron species to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[12][17]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or DME and water is commonly used. Water is crucial for dissolving the inorganic base and assisting in the formation of the active boronate species.

Experimental Workflow: Suzuki-Miyaura Coupling

Sources

Application

Application Notes &amp; Protocols: Strategic Utilization of 4,5-Diiodo-1-methyl-1H-imidazole in Modern Organic Synthesis

Introduction: The Unique Synthetic Value of 4,5-Diiodo-1-methyl-1H-imidazole In the landscape of heterocyclic chemistry, halogenated imidazoles serve as exceptionally versatile synthons for the construction of complex mo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Synthetic Value of 4,5-Diiodo-1-methyl-1H-imidazole

In the landscape of heterocyclic chemistry, halogenated imidazoles serve as exceptionally versatile synthons for the construction of complex molecular architectures. Among these, 4,5-diiodo-1-methyl-1H-imidazole stands out as a powerful and strategic building block. Its structure is deceptively simple, yet it harbors a unique combination of features that render it invaluable to researchers in medicinal chemistry and materials science.

The two iodine atoms at the C4 and C5 positions of the imidazole ring are the primary drivers of its reactivity. The carbon-iodine bond is relatively weak, making these positions highly susceptible to participation in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the sequential or simultaneous introduction of diverse substituents, enabling the rapid generation of molecular libraries. Furthermore, the presence of the N1-methyl group is a critical design element; it prevents the formation of regioisomers that can arise from the tautomerism seen in N-unsubstituted imidazoles, thereby simplifying reaction outcomes and purification processes.

This guide provides an in-depth exploration of the synthetic utility of 4,5-diiodo-1-methyl-1H-imidazole, focusing on its application in robust and scalable cross-coupling methodologies. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights to empower researchers to leverage this reagent to its full potential.

Synthesis of the Core Reagent: 4,5-Diiodo-1-methyl-1H-imidazole

A reliable supply of the title compound is the logical starting point for any synthetic campaign. While not as commonly documented as its N-H counterpart, its synthesis can be readily achieved through the direct iodination of commercially available 1-methylimidazole. The following protocol describes a representative procedure.

Protocol 2.1: Synthesis via Direct Iodination

  • Rationale: This procedure utilizes elemental iodine in the presence of a base. The base deprotonates the imidazole C-H bonds, increasing their nucleophilicity and facilitating electrophilic substitution by iodine. The reaction is typically performed at low temperatures to control exothermicity and improve selectivity.

  • Materials:

    • 1-methylimidazole

    • Iodine (I₂)

    • Sodium Hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Ethyl Acetate (EtOAc)

    • Standard laboratory glassware, ice bath

  • Step-by-Step Procedure:

    • In a round-bottom flask maintained under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylimidazole (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • In a separate flask, prepare a solution of iodine (2.2 eq) in THF.

    • To the cooled 1-methylimidazole solution, add powdered sodium hydroxide (2.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Slowly add the iodine solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 4-6 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the characteristic iodine color disappears.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 4,5-diiodo-1-methyl-1H-imidazole as a crystalline solid.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of 4,5-diiodo-1-methyl-1H-imidazole is realized in its application as a substrate for palladium-catalyzed cross-coupling reactions. The two C-I bonds provide orthogonal handles for molecular elaboration.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most widely used reaction for forming carbon-carbon bonds between sp²-hybridized centers.[1] The reaction's tolerance of a vast array of functional groups makes it a cornerstone of modern drug discovery.[2] 4,5-diiodo-1-methyl-1H-imidazole is an excellent substrate, allowing for the introduction of aryl or heteroaryl moieties.

  • Mechanistic Causality: The reaction proceeds via a well-established catalytic cycle.[3] A Pd(0) species undergoes oxidative addition into the C-I bond. The boronic acid, activated by a base to form a more nucleophilic boronate species, then undergoes transmetalation with the Pd(II) complex. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst. The choice of base is critical for activating the boronic acid.[1]

  • Controlling Selectivity:

    • Mono-arylation: Can be achieved by using a slight excess (e.g., 1.0-1.2 equivalents) of the diiodoimidazole relative to the boronic acid or by using a stoichiometric amount of the boronic acid and carefully monitoring the reaction to stop after the first coupling.

    • Di-arylation: Is favored by using an excess of the boronic acid (≥ 2.2 equivalents) and allowing the reaction to proceed to completion.

Protocol 3.1.1: Mono-Arylation via Suzuki-Miyaura Coupling

  • To a microwave vial or Schlenk flask, add 4,5-diiodo-1-methyl-1H-imidazole (1.0 eq), the desired arylboronic acid (0.9 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 4-aryl-5-iodo-1-methyl-1H-imidazole.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Reagents: 4,5-diiodo-1-methyl-1H-imidazole Arylboronic Acid Base (Cs₂CO₃) B 2. Add Catalyst: Pd(dppf)Cl₂ A->B C 3. Inert Atmosphere: Evacuate & Backfill (Argon) B->C D 4. Add Solvents: Degassed Dioxane/Water C->D E 5. Heat Reaction: 80-100 °C, 4-12h D->E F 6. Monitor Progress: TLC / LC-MS E->F G 7. Cool & Dilute: Ethyl Acetate F->G H 8. Aqueous Wash: Water & Brine G->H I 9. Dry & Concentrate H->I J 10. Purify: Silica Gel Chromatography I->J K K J->K Final Product: 4-Aryl-5-iodo-1-methyl-1H-imidazole Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Solids: Diiodoimidazole PdCl₂(PPh₃)₂, CuI B 2. Add Liquids: Anhydrous Solvent (THF) Base (Et₃N) A->B C 3. Add Substrate: Terminal Alkyne (dropwise) B->C D 4. Heat Reaction: 50-70 °C, 4-8h C->D E 5. Monitor Progress: TLC D->E F 6. Cool & Filter: Through Celite Pad E->F G 7. Concentrate Filtrate F->G H 8. Aqueous Workup G->H I 9. Dry & Concentrate H->I J 10. Purify: Silica Gel Chromatography I->J K K J->K Final Product: 4,5-Bis(alkynyl)-1-methyl-1H-imidazole

Sources

Method

The Strategic Utility of 4,5-Diiodo-1-methyl-1H-imidazole in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents and its ability to engage in key...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents and its ability to engage in key biological interactions.[1][2] Strategic functionalization of this core is paramount in drug discovery for optimizing potency, selectivity, and pharmacokinetic profiles. Among the functionalized imidazoles, 4,5-diiodo-1-methyl-1H-imidazole emerges as a highly versatile, albeit specialized, building block. The two iodine substituents serve as reactive handles for sequential and diverse molecular elaborations, primarily through transition metal-catalyzed cross-coupling reactions.[3][4] This guide provides an in-depth exploration of the applications of 4,5-diiodo-1-methyl-1H-imidazole, complete with detailed protocols and the underlying scientific rationale for its use in the synthesis of potential therapeutic agents.

The Chemical Versatility of Di-iodination

The presence of two iodine atoms on the imidazole ring at the 4 and 5 positions offers a unique platform for synthetic diversification. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making it ideal for a range of cross-coupling reactions.[5] This di-iodo substitution allows for either a one-pot difunctionalization or a more controlled, stepwise introduction of different substituents. The N-methyl group provides stability and prevents N-H related side reactions, directing the reactivity towards the C-I bonds.[6]

Core Applications in Medicinal Chemistry

The imidazole scaffold is a key component in drugs with a wide array of biological activities, including antifungal, anticancer, antiviral, and kinase inhibitory properties.[7][8][9] The strategic use of 4,5-diiodo-1-methyl-1H-imidazole allows for the synthesis of novel derivatives with potentially enhanced or new therapeutic activities.

Kinase Inhibitors

Kinases are a critical class of enzymes often targeted in cancer therapy. The imidazole core can act as a scaffold to position substituents that interact with the kinase hinge region and other key residues. By sequentially replacing the iodine atoms on 4,5-diiodo-1-methyl-1H-imidazole with different aryl or heteroaryl groups through Suzuki-Miyaura coupling, medicinal chemists can rapidly generate libraries of compounds to probe the structure-activity relationship (SAR) of novel kinase inhibitors.[10]

Experimental Protocols

The following protocols are foundational for the utilization of 4,5-diiodo-1-methyl-1H-imidazole. It is crucial to note that while mono-functionalization can be achieved through careful control of stoichiometry and reaction conditions, achieving high selectivity can be challenging. Optimization of the substrate-to-reagent ratio, temperature, and reaction time is often necessary.

Protocol 1: Stepwise Suzuki-Miyaura Coupling for Asymmetric Di-substitution

This protocol outlines a strategy for the sequential, selective functionalization of 4,5-diiodo-1-methyl-1H-imidazole. The first coupling is performed with a sub-stoichiometric amount of boronic acid to favor mono-arylation.

Workflow Diagram:

G cluster_step1 Step 1: Mono-Arylation cluster_step2 Step 2: Second Arylation A 4,5-Diiodo-1-methyl-1H-imidazole + Arylboronic Acid (0.9 eq) + Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) B Microwave Irradiation or Conventional Heating (e.g., 100°C) A->B C Work-up and Purification (Column Chromatography) B->C D Isolated Mono-iodo Intermediate + Second Arylboronic Acid (1.2 eq) + Pd Catalyst + Base C->D Product from Step 1 E Heating D->E F Work-up and Purification E->F G Asymmetrically Di-substituted 1-Methyl-1H-imidazole F->G

Caption: Stepwise Suzuki-Miyaura coupling workflow.

Materials:

  • 4,5-Diiodo-1-methyl-1H-imidazole (1.0 eq)

  • Arylboronic Acid 1 (0.9 eq for Step 1)

  • Arylboronic Acid 2 (1.2 eq for Step 2)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., Na₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Step 1 (Mono-substitution):

    • In a reaction vessel, combine 4,5-diiodo-1-methyl-1H-imidazole, arylboronic acid 1, and the base.

    • Evacuate and backfill the vessel with an inert gas three times.[4]

    • Add the degassed solvent mixture, followed by the palladium catalyst.[4]

    • Heat the reaction mixture to 100°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.[4]

    • Upon consumption of the starting material, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to isolate the 4-aryl-5-iodo-1-methyl-1H-imidazole intermediate.

  • Step 2 (Di-substitution):

    • Use the purified mono-iodo intermediate from Step 1 as the starting material.

    • Repeat the reaction setup as in Step 1, but with arylboronic acid 2 (1.2 equivalents).

    • The reaction can be driven to completion with heating for 12-24 hours.

    • Follow the same work-up and purification procedure to obtain the final 4-aryl-5-aryl'-1-methyl-1H-imidazole product.

Rationale: The C-I bond is highly susceptible to oxidative addition to the Palladium(0) catalyst, initiating the catalytic cycle. By using a slight excess of the di-iodo starting material relative to the first boronic acid, the probability of mono-substitution is increased. Purification of the intermediate is crucial for a clean second coupling.

Protocol 2: Sonogashira Coupling for the Synthesis of Alkynyl-Imidazoles

The Sonogashira coupling enables the formation of C-C bonds between the di-iodo-imidazole and terminal alkynes, which are valuable precursors for various heterocyclic systems and can be found in kinase inhibitors.[4]

Workflow Diagram:

G A 4,5-Diiodo-1-methyl-1H-imidazole + Terminal Alkyne (2.2 eq) + Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) + Cu(I) co-catalyst (e.g., CuI) + Base (e.g., Et₃N) B Stir at Room Temperature under Inert Atmosphere A->B C Monitor by TLC/LC-MS B->C D Work-up: - Dilute with Organic Solvent - Wash with Water and Brine - Dry and Concentrate C->D E Purification (Column Chromatography) D->E F 4,5-Di-alkynyl-1-methyl-1H-imidazole E->F

Caption: Sonogashira coupling for di-alkynylation.

Materials:

  • 4,5-Diiodo-1-methyl-1H-imidazole (1.0 eq)

  • Terminal Alkyne (2.2 eq for di-substitution)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Copper(I) Iodide (CuI, 0.06 eq)

  • Base (e.g., Triethylamine (Et₃N), 3.0 eq)

  • Solvent (e.g., DMF or THF)

Procedure:

  • To a solution of 4,5-diiodo-1-methyl-1H-imidazole in a suitable solvent, add the terminal alkyne, dichlorobis(triphenylphosphine)palladium(II), and copper(I) iodide.[11]

  • Add triethylamine to the mixture.

  • Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC.[11]

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Rationale: This reaction proceeds via a catalytic cycle involving both palladium and copper. The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. Reductive elimination then yields the C-C coupled product. For di-substitution, an excess of the alkyne and reagents is used.

Potential Biological Activities of Derivatives

The strategic diversification of the 4,5-diiodo-1-methyl-1H-imidazole scaffold can lead to compounds with a range of biological activities.

Derivative Class Potential Biological Activity Rationale
Di-aryl ImidazolesKinase Inhibition, AnticancerThe aryl moieties can be tailored to fit into the ATP-binding pocket of various kinases, mimicking known inhibitor scaffolds.[8][10]
Aryl-alkynyl ImidazolesAntiviral, AnticancerAlkynyl groups can act as reactive probes or participate in hydrogen bonding, while the aryl group provides steric bulk and potential for pi-stacking interactions.[4]
Di-heteroaryl ImidazolesAntifungal, AntibacterialMany existing antifungal and antibacterial agents contain imidazole and other heterocyclic rings.[3][12]

Note: The table provides potential activities based on the known pharmacology of the imidazole scaffold and its derivatives.

Conclusion

4,5-Diiodo-1-methyl-1H-imidazole is a powerful and versatile building block for medicinal chemists. Its two reactive iodine atoms allow for the systematic and diverse elaboration of the imidazole core, facilitating the rapid exploration of structure-activity relationships. The protocols provided herein for Suzuki-Miyaura and Sonogashira couplings serve as a foundation for the synthesis of novel, potentially bioactive molecules. Mastery of these techniques enables researchers and drug development professionals to leverage this unique scaffold in the quest for new and improved therapeutics.

References

  • A Comparative Guide to the Catalytic Performance in Cross-Coupling Reactions of 4-Iodo-1H-imidazole - Benchchem. (URL: )
  • Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole - Benchchem. (URL: )
  • Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-Iodo-1H-Imidazole - Benchchem. (URL: )
  • A Comparative Guide to the Biological Activity of 4-Iodo-1H-imidazole and Other Imidazole Analogs - Benchchem. (URL: )
  • Applications of 4-iodo-1H-imidazole in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (URL: )
  • Application Notes and Protocols: 4-Iodo-1H-imidazole in Organic Synthesis - Benchchem. (URL: )
  • CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google P
  • Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole - Benchchem. (URL: )
  • Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole - SynOpen. (URL: [Link])

  • Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules - ResearchGate. (URL: [Link])

  • 4,5-Dibromo-1-methyl-1H-imidazole - Quinoline. (URL: [Link])

  • A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers - Benchchem. (URL: )
  • 4,5-Diiodo-1-methyl-1H-imidazole | C4H4I2N2 | CID 332387 - PubChem. (URL: [Link])

  • Imidazole: Having Versatile Biological Activities - SciSpace. (URL: [Link])

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - MDPI. (URL: [Link])

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. (URL: [Link])

  • Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed. (URL: [Link])

  • Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine - NIH. (URL: [Link])

  • Application Notes and Protocols: The Role of 4-iodo-1H-imidazole in Coordin
  • (PDF) Synthesis and study of biological activities of compounds derived from new imidazole derivative - ResearchGate. (URL: [Link])

  • 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem. (URL: [Link])

  • Synthesis and therapeutic potential of imidazole containing compounds - PMC - NIH. (URL: [Link])

  • (PDF) Overview on Biological Activities of Imidazole Derivatives - ResearchGate. (URL: [Link])

  • Imidazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed. (URL: [Link])

Sources

Application

Application Notes and Protocols: 4,5-Diiodo-1-methyl-1H-imidazole as a Versatile Building Block for Bioactive Molecules

Introduction: The Strategic Value of the Diodo-Methyl-Imidazole Scaffold The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceutica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Diodo-Methyl-Imidazole Scaffold

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] Among the vast library of functionalized imidazoles, 4,5-diiodo-1-methyl-1H-imidazole stands out as a particularly valuable and versatile building block. The two iodine atoms at positions 4 and 5 serve as strategic handles for a variety of transition metal-catalyzed cross-coupling reactions, enabling the programmed and regioselective introduction of diverse molecular fragments.[3] The methyl group at the N-1 position not only enhances solubility in organic solvents but also prevents potential complications arising from the acidic N-H proton present in the parent imidazole, thereby simplifying reaction conditions and workup procedures.

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, reactivity, and application of 4,5-diiodo-1-methyl-1H-imidazole in the construction of complex bioactive molecules. We will delve into detailed, field-proven protocols for its synthesis and its utilization in key synthetic transformations, including Suzuki-Miyaura and Sonogashira cross-coupling reactions, as well as the intriguing "halogen dance" rearrangement. The overarching goal is to equip the reader with the practical knowledge and theoretical understanding necessary to effectively leverage this powerful synthetic tool in their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The key properties of 4,5-diiodo-1-methyl-1H-imidazole are summarized below.

PropertyValueSource
Molecular Formula C₄H₄I₂N₂[4]
Molecular Weight 333.90 g/mol [4]
Appearance Off-white to yellow solid---
Solubility Soluble in dichloromethane, chloroform, ethyl acetate, and other common organic solvents.General Knowledge

Synthesis of 4,5-Diiodo-1-methyl-1H-imidazole

The synthesis of 4,5-diiodo-1-methyl-1H-imidazole is a two-step process starting from commercially available imidazole. The first step involves the di-iodination of the imidazole ring, followed by N-methylation.

Experimental Workflow for Synthesis

Synthesis_Workflow imidazole Imidazole diiodoimidazole 4,5-Diiodo-1H-imidazole imidazole->diiodoimidazole I₂, NaOH, H₂O/THF target 4,5-Diiodo-1-methyl-1H-imidazole diiodoimidazole->target CH₃I, Base, Solvent

Caption: Synthetic workflow for 4,5-diiodo-1-methyl-1H-imidazole.

Protocol 1: Synthesis of 4,5-Diiodo-1H-imidazole

This protocol is adapted from a patented procedure that ensures good yield and purity.[5]

Materials:

  • Imidazole

  • Sodium hydroxide (NaOH)

  • Iodine (I₂)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Glacial acetic acid

  • Ethyl acetate

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath, dissolve imidazole (1.0 eq) in an aqueous solution of sodium hydroxide (3.0 eq). Stir until the solution is clear.

  • In a separate flask, dissolve elemental iodine (2.0 eq) in tetrahydrofuran.

  • Slowly add the iodine solution dropwise to the imidazole solution while maintaining the temperature with the ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Neutralize the reaction mixture to a pH of 7-8 by the careful addition of glacial acetic acid.

  • Remove the tetrahydrofuran under reduced pressure.

  • Filter the resulting precipitate and wash thoroughly with water.

  • The crude product can be further purified by stirring with ethyl acetate, followed by filtration and drying to yield 4,5-diiodo-1H-imidazole as a white to off-white solid.[5]

Protocol 2: N-Methylation of 4,5-Diiodo-1H-imidazole

Materials:

  • 4,5-Diiodo-1H-imidazole

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4,5-diiodo-1H-imidazole (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handle with extreme care).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add methyl iodide (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4,5-diiodo-1-methyl-1H-imidazole.

Applications in Cross-Coupling Reactions

The two iodine atoms in 4,5-diiodo-1-methyl-1H-imidazole provide two reactive sites for palladium-catalyzed cross-coupling reactions. The C-I bond is weaker than C-Br and C-Cl bonds, making this substrate highly reactive and allowing for milder reaction conditions.[6] This section details protocols for Suzuki-Miyaura and Sonogashira couplings, which are pivotal for the synthesis of complex bioactive molecules.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[7][8] This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many kinase inhibitors and other therapeutic agents.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-I pd_complex R-Pd(II)-I(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R¹-B(OR)₂ r_pd_r1 R-Pd(II)-R¹(L₂) transmetalation->r_pd_r1 reductive_elimination Reductive Elimination r_pd_r1->reductive_elimination reductive_elimination->pd0 product R-R¹ reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By carefully controlling the stoichiometry of the boronic acid, it is possible to achieve either mono- or di-arylation of the 4,5-diiodo-1-methyl-1H-imidazole core.

Materials:

  • 4,5-Diiodo-1-methyl-1H-imidazole

  • Arylboronic acid (1.1 eq for mono-arylation, 2.2 eq for di-arylation)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture) or Dimethoxyethane (DME)

Procedure:

  • In a microwave vial or Schlenk flask, combine 4,5-diiodo-1-methyl-1H-imidazole (1.0 eq), the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring. The reaction can also be performed under microwave irradiation for shorter reaction times.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5-iodo-1-methyl-1H-imidazole or 4,5-diaryl-1-methyl-1H-imidazole.

Expertise & Experience: The choice of catalyst and base can be critical. For less reactive boronic acids, a stronger base like Cs₂CO₃ and a more electron-rich ligand-based catalyst like Pd(dppf)Cl₂ may be beneficial. The regioselectivity of the first coupling is generally not high, leading to a mixture of 4- and 5-arylated products in the mono-arylation case.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[10][11] This reaction is invaluable for the synthesis of alkynyl-imidazoles, which are important precursors for various heterocyclic systems and have been identified as kinase inhibitors.

Similar to the Suzuki coupling, the stoichiometry of the terminal alkyne can be adjusted to favor either mono- or di-alkynylation.

Materials:

  • 4,5-Diiodo-1-methyl-1H-imidazole

  • Terminal alkyne (1.1 eq for mono-alkynylation, 2.2 eq for di-alkynylation)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4,5-diiodo-1-methyl-1H-imidazole (1.0 eq), the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent to dissolve the solids.

  • Add the base (e.g., Et₃N, which can also serve as the solvent).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired alkynylated imidazole.

Trustworthiness: A key to a successful Sonogashira coupling is the rigorous exclusion of oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling). Degassing the solvents and using an inert atmosphere are crucial.

The Halogen Dance Rearrangement: A Tool for Isomerization

The "halogen dance" is a base-catalyzed rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring.[12][13] This transformation can be a powerful tool for accessing isomers that are difficult to synthesize through conventional methods. For diiodoimidazoles, this rearrangement could potentially be triggered under strongly basic conditions, such as those using organolithium reagents or lithium amides.

Proposed Mechanism of the Halogen Dance on Diiodoimidazole

Halogen_Dance cluster_1 Halogen Dance Mechanism start 4,5-Diiodo-1-methyl-1H-imidazole deprotonation Deprotonation at C2 start->deprotonation Strong Base (e.g., LDA) lithio_intermediate 2-Lithio-4,5-diiodo-1-methyl-1H-imidazole deprotonation->lithio_intermediate rearrangement Halogen Migration lithio_intermediate->rearrangement rearranged_intermediate 2,4-Diiodo-5-lithio-1-methyl-1H-imidazole rearrangement->rearranged_intermediate quench Quench (e.g., H₂O) rearranged_intermediate->quench product 2,4-Diiodo-1-methyl-1H-imidazole quench->product

Caption: A plausible mechanism for the halogen dance rearrangement on a diiodoimidazole.

Authoritative Grounding: The mechanism is proposed based on established principles of halogen dance reactions on other iodo-substituted heterocyles, such as iodooxazoles.[14] The reaction is initiated by deprotonation at the most acidic position (likely C2 on the imidazole ring) by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). This generates a lithiated intermediate, which can then undergo a series of equilibria involving halogen-lithium exchange, leading to the migration of an iodine atom to a thermodynamically more stable position. Quenching the reaction with an electrophile (e.g., water) traps the rearranged product.

Synthetic Implications: The halogen dance reaction can be exploited to synthesize polysubstituted imidazoles with substitution patterns that are not readily accessible through direct synthesis or functionalization. For instance, it could provide a route to 2,4-diiodo-1-methyl-1H-imidazole from the 4,5-diiodo isomer, opening up new avenues for further functionalization at the 5-position.

Application in the Synthesis of Bioactive Marine Alkaloids

The 4,5-disubstituted imidazole core is a key structural motif in a class of marine alkaloids known as the oroidins.[15] Oroidin and its analogues exhibit a range of interesting biological activities, including antimicrobial, antibiofilm, and cytotoxic properties.[16][17][18] The synthetic strategies outlined in these application notes provide a direct and versatile route to the core structures of these natural products.

For example, a Sonogashira coupling of 4,5-diiodo-1-methyl-1H-imidazole with a suitable terminal alkyne bearing a protected amine functionality, followed by further synthetic manipulations, could provide a convergent and efficient synthesis of oroidin analogues. The ability to perform selective mono- or di-functionalization allows for the creation of a diverse library of these compounds for structure-activity relationship (SAR) studies.

Conclusion

4,5-Diiodo-1-methyl-1H-imidazole is a high-value, versatile building block for the synthesis of a wide array of functionalized imidazoles. Its predictable reactivity in cornerstone cross-coupling reactions, coupled with the potential for more exotic transformations like the halogen dance, makes it an indispensable tool for medicinal chemists and researchers in drug discovery. The protocols and insights provided in these application notes are intended to serve as a practical guide to unlock the full synthetic potential of this powerful scaffold, paving the way for the discovery of novel bioactive molecules.

References

  • Review of pharmacological effects of imidazole derivatives. (2022). World Journal of Pharmaceutical Research, 11(5), 1166-1183.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society, 134(2), 1089–1101.
  • Application Notes and Protocols: 4-Iodo-1H-imidazole in Organic Synthesis. (2025). BenchChem.
  • Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles. (2011). Synthesis, 2011(19), 3083-3088.
  • A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers. (2025). BenchChem.
  • Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. (2011). Indian Journal of Pharmaceutical Sciences, 73(4), 421–428.
  • Synthesis method of 4, 5-diiodo-1H-imidazole. (2021).
  • Synthesis of 4,5-diiodo-2-methyl-1H-imidazole. (n.d.). ChemicalBook.
  • Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. (2021). Organic Syntheses, 98, 171-193.
  • Design, synthesis and activities of 4/5-acyl-2-aminoimidazolyl analogues of oroidin for biofilm inhibition. (2017). MedChemComm, 8(1), 133-139.
  • Marine alkaloids as bioactive agents against protozoal neglected tropical diseases and malaria. (2021). RSC Medicinal Chemistry, 12(4), 539–555.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2018). Educación Química, 29(2), 53.
  • Synthesis method of 4-iodo-1H-imidazole. (2012).
  • 4,5-Diiodo-1-methyl-1H-imidazole. (n.d.). PubChem. Retrieved from [Link]

  • A Comparative Guide to the Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Its Analogs in Cross-Coupling Reactions. (2025). BenchChem.
  • Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis. (2021). Marine Drugs, 19(10), 564.
  • Halogen dance reactions—A review. (2007). Chemical Society Reviews, 36(7), 1046.
  • 4,5-DIBROMO-1-METHYL-1H-IMIDAZOLE 1003-50-5 wiki. (n.d.). Guidechem.
  • 4,5-Dibromo-1-methyl-1H-imidazole. (n.d.). Quinoline.
  • Introducing Undergraduates to Research Using a Suzuki–Miyaura Cross-Coupling Organic Chemistry Miniproject. (2015).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Bioactive Alkaloids from Marine Sponges. (2018). In Grand Challenges in Marine Biotechnology (pp. 235–277).
  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. (2020). Chemistry – A European Journal, 26(65), 14818–14823.
  • Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. (2021). Marine Drugs, 19(12), 701.
  • Bioactive Marine Alkaloids. (2004).
  • Total syntheses of oroidin, hymenidin and clathrodin. (2013). Organic & Biomolecular Chemistry, 11(25), 4133–4137.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Total syntheses of oroidin, hymenidin and clathrodin. (2013). Organic & Biomolecular Chemistry, 11(25), 4133–4137.
  • RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. (2005). HETEROCYCLES, 65(8), 1935.
  • Halogen Dance Reactions — A Review. (2007). Chemical Society Reviews, 36(7), 1046.
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2017).
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2023). RSC Advances, 13(14), 9369–9374.
  • 4,5-Dibromo-1-methyl-1H-imidazole. (n.d.). PubChem. Retrieved from [Link]

  • 4,5-Diiodo-1H-imidazole. (n.d.). PubChem. Retrieved from [Link]

  • 4,5-Diiodo-1-H-imidazole-derived linker ligand and Cu(i) and Co(ii) coordination polymers based thereupon. (2019). CrystEngComm, 21(34), 5031–5035.
  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
  • 1H-Imidazole, 4,5-dihydro-1-methyl-. (n.d.). PubChem. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Substituted Imidazoles from 4,5-Diiodo-1-methyl-1H-imidazole

Introduction: The Imidazole Scaffold and the Strategic Advantage of 4,5-Diiodo-1-methyl-1H-imidazole The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold and the Strategic Advantage of 4,5-Diiodo-1-methyl-1H-imidazole

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence is due to its unique electronic properties, its ability to act as a proton donor and acceptor, and its capacity to engage in hydrogen bonding, which allows for potent and selective interactions with biological targets.[4] Consequently, the development of versatile synthetic routes to access structurally diverse substituted imidazoles is a critical endeavor for researchers in drug discovery.

This guide focuses on the synthetic utility of 4,5-diiodo-1-methyl-1H-imidazole , a highly versatile and reactive building block for the construction of complex imidazole derivatives. The two iodine substituents serve as strategic handles for sequential and regioselective functionalization through modern cross-coupling methodologies. The carbon-iodine bond is readily activated by transition metal catalysts, making this substrate ideal for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4] The methyl group at the N-1 position prevents potential side reactions and complications associated with the acidic N-H proton often encountered with unprotected imidazoles.[3]

This document provides detailed protocols and expert insights for leveraging this powerful starting material in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Core Concept: Regioselective Functionalization

A key advantage of a dihalogenated substrate like 4,5-diiodo-1-methyl-1H-imidazole is the potential for stepwise, selective functionalization to create unsymmetrically substituted products. The relative reactivity of the C4 and C5 positions can often be controlled by the choice of catalyst, ligand, and reaction conditions, a strategy that has been successfully applied to other dihaloazoles.[5][6] Generally, in such systems, one position may be electronically or sterically more favored for the initial oxidative addition of the palladium catalyst. By carefully selecting the reaction parameters, it is possible to achieve mono-functionalization, isolate the product, and then subject the remaining iodo-substituent to a second, different coupling reaction.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, pairing an organoboron reagent with an organic halide.[7] This reaction is fundamental for creating biaryl structures, which are common motifs in pharmaceutical agents.[4]

Causality in Experimental Design:
  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for achieving high efficiency and selectivity. For heteroaryl halides, catalysts like Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common starting points. The ligand choice, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), is known to stabilize the catalytic species and promote efficient coupling with heteroaryl halides.[3]

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[7] An aqueous solution of a carbonate base like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective and compatible with a wide range of functional groups.

  • Solvent System: A biphasic solvent system, such as dioxane/water or toluene/water, is commonly employed to dissolve both the organic-soluble starting materials and the inorganic base.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4,5-diiodo-1-methyl-1H-imidazole, boronic acid, and base in a Schlenk flask. B Evacuate and backfill with an inert gas (e.g., Argon). A->B C Add degassed solvent (e.g., Dioxane/Water). B->C D Add Palladium catalyst (e.g., Pd(PPh₃)₄). C->D E Heat the mixture (e.g., 90-100 °C) and monitor by TLC/LC-MS. D->E F Cool, dilute with organic solvent (e.g., Ethyl Acetate). E->F G Wash with water and brine. F->G H Dry over Na₂SO₄, filter, and concentrate. G->H I Purify by flash column chromatography. H->I

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Mono-arylation of 4,5-diiodo-1-methyl-1H-imidazole

This protocol is designed for a selective mono-arylation, which can be achieved by using a slight excess of the boronic acid.

ParameterValue/ReagentRationale
Starting Material 4,5-diiodo-1-methyl-1H-imidazole1.0 equiv
Coupling Partner Arylboronic Acid1.1 - 1.2 equiv
Catalyst Pd(PPh₃)₄3-5 mol%
Base Na₂CO₃ (2M aq. solution)3.0 equiv
Solvent 1,4-Dioxane / Water4:1 v/v
Temperature 100 °CTo ensure sufficient reaction rate.
Time 4 - 12 hMonitor by TLC/LC-MS.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 4,5-diiodo-1-methyl-1H-imidazole (1.0 equiv), the arylboronic acid (1.1 equiv), and a magnetic stir bar.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane, followed by the aqueous Na₂CO₃ solution.

  • Add the Pd(PPh₃)₄ catalyst to the stirring mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the 4-aryl-5-iodo-1-methyl-1H-imidazole.

Section 2: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl or vinyl halides, providing access to alkynyl-substituted imidazoles.[8][9] These products are valuable intermediates in organic synthesis and can be found in various biologically active molecules, including kinase inhibitors.[4]

Causality in Experimental Design:
  • Dual Catalysis: The standard Sonogashira reaction employs a synergistic dual catalytic system. A palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) activates the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation.[10]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and also acts as a solvent in many cases.[10]

  • Inert Atmosphere: The catalytic species, particularly the Pd(0) active catalyst, are sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

Experimental Workflow: Sonogashira Coupling

cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification A Add 4,5-diiodo-1-methyl-1H-imidazole, Pd catalyst, and Cu(I) co-catalyst to a dry Schlenk flask. B Evacuate and backfill with Argon. A->B C Add anhydrous solvent (e.g., THF) and amine base (e.g., TEA). B->C D Add terminal alkyne dropwise. C->D E Stir at room temperature or heat gently. Monitor by TLC. D->E F Filter through Celite to remove catalysts. E->F G Concentrate the filtrate. F->G H Dissolve in organic solvent, wash with NH₄Cl and brine. G->H I Dry, concentrate, and purify by chromatography. H->I

Caption: Workflow for the Sonogashira cross-coupling reaction.

Protocol 2: Di-alkynylation of 4,5-diiodo-1-methyl-1H-imidazole

This protocol is optimized for the di-substitution of the imidazole core. Mono-alkynylation can often be achieved by using a limited amount of the alkyne (1.0-1.2 equiv) and carefully monitoring the reaction progress.

ParameterValue/ReagentRationale
Starting Material 4,5-diiodo-1-methyl-1H-imidazole1.0 equiv
Coupling Partner Terminal Alkyne2.5 - 3.0 equiv
Pd Catalyst PdCl₂(PPh₃)₂2-4 mol%
Cu Co-catalyst Copper(I) Iodide (CuI)4-8 mol%
Base/Solvent Triethylamine (TEA)Sufficient quantity to act as solvent
Temperature Room Temperature to 50 °CMild conditions are often sufficient.
Time 6 - 24 hMonitor by TLC/LC-MS.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an argon atmosphere, add 4,5-diiodo-1-methyl-1H-imidazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Add anhydrous triethylamine as the solvent.

  • To the stirring suspension, add the terminal alkyne (2.5 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Monitor the reaction's progress by TLC. Upon completion, dilute the mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude product in ethyl acetate and wash with saturated aqueous NH₄Cl solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Section 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, coupling aryl halides with primary or secondary amines.[11][12] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.

Causality in Experimental Design:
  • Catalyst and Ligand: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, RuPhos, or BINAP are often employed to facilitate the crucial reductive elimination step and prevent undesired side reactions like beta-hydride elimination.[11][13] Pre-formed palladium precatalysts that incorporate these ligands are often used for improved reliability.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine and facilitate its coordination to the palladium center.[1]

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are essential to maintain the activity of the catalytic system.

Catalytic Cycle: Buchwald-Hartwig Amination

cluster_cycle Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L₂->Oxidative\nAddition\nComplex + Ar-I Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination + R₂NH Amido\nComplex Amido Complex Amine\nCoordination->Amido\nComplex - HX (Base) Amido\nComplex->Pd(0)L₂ Reductive Elimination Product\n(Ar-NR₂) Product (Ar-NR₂) Amido\nComplex->Product\n(Ar-NR₂)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Mono-amination of 4,5-diiodo-1-methyl-1H-imidazole

This protocol outlines a general procedure for the mono-amination of the diiodo-imidazole substrate.

ParameterValue/ReagentRationale
Starting Material 4,5-diiodo-1-methyl-1H-imidazole1.0 equiv
Coupling Partner Primary or Secondary Amine1.2 equiv
Pd Precatalyst XPhos Pd G32-3 mol%
Base Sodium tert-butoxide (NaOtBu)2.0 equiv
Solvent Anhydrous, Degassed Toluene---
Temperature 110 °CHigher temperatures are often needed for C-N coupling.
Time 12 - 24 hMonitor by TLC/LC-MS.

Step-by-Step Methodology:

  • Inside an inert atmosphere glovebox, add 4,5-diiodo-1-methyl-1H-imidazole (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (2.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv) to an oven-dried reaction vial equipped with a stir bar.

  • Add anhydrous, degassed toluene to the vial.

  • Seal the vial tightly and remove it from the glovebox.

  • Place the reaction vial in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring for completion by LC-MS.

  • Cool the reaction to room temperature and quench by carefully adding water.

  • Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

4,5-Diiodo-1-methyl-1H-imidazole stands out as a powerful and versatile platform for the synthesis of diverse, substituted imidazoles. Through the strategic application of palladium-catalyzed cross-coupling reactions, researchers can selectively introduce a wide array of aryl, alkynyl, and amino functionalities at the C4 and C5 positions. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a robust starting point for scientists and drug development professionals to construct novel molecular architectures built around the privileged imidazole scaffold. Careful consideration of the catalyst, ligand, base, and reaction conditions is paramount to achieving high yields and, where desired, regioselective functionalization.

References

  • Verma, A., Joshi, S., Singh, D., & Kumar, V. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry. [Link]

  • Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds.
  • Butz, R. H.-J., & Lindell, S. D. (2002). Synthesis and Chemistry of 4,5-Dimagnesioimidazole Dianions. The Journal of Organic Chemistry. [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Corley, E. G., et al. (2015). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Organic Letters. [Link]

  • El-Sawy, E. R., et al. (2018). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Van der Snickt, T., et al. (2005). Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole. Tetrahedron Letters. [Link]

  • Organic Chemistry Frontiers. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

Sources

Application

Application Note: A Researcher's Guide to Sonogashira Coupling of Diiodoimidazoles

Abstract The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The functionalization of this scaffold is crucial for the development of novel pha...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The functionalization of this scaffold is crucial for the development of novel pharmaceuticals with tailored biological activities.[3][4] The Sonogashira cross-coupling reaction offers a powerful and versatile method for forging carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[5] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental protocol for the Sonogashira coupling of diiodoimidazoles. We will delve into the mechanistic underpinnings of the reaction, present detailed, step-by-step protocols for both selective mono-alkynylation and exhaustive di-alkynylation, and offer field-proven insights for optimization and troubleshooting.

Introduction: The Strategic Importance of Alkynylimidazoles

Alkynyl-substituted imidazoles are highly valuable synthetic intermediates. The alkyne moiety is not merely a structural placeholder; it is a versatile functional handle for further chemical transformations, including click chemistry, cyclization reactions, and reductions, enabling the rapid diversification of drug candidates. The Sonogashira coupling is particularly well-suited for this purpose due to its mild reaction conditions, broad functional group tolerance, and high efficiency, making it an indispensable tool in modern drug discovery.[5][6]

This guide focuses specifically on diiodoimidazole substrates. The presence of two reactive iodine atoms presents both a challenge and an opportunity: the challenge lies in controlling the selectivity to achieve either mono- or di-substitution, while the opportunity lies in the ability to synthesize both symmetrical and unsymmetrical di-alkynyl imidazoles, opening avenues to complex molecular architectures.

The Catalytic Heart of the Reaction: Mechanism

The classical Sonogashira reaction operates through a synergistic interplay of two independent but interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[4] Understanding this dual mechanism is paramount for rational troubleshooting and optimization.

  • The Palladium Cycle: The primary role of the palladium catalyst is to bring the aryl halide and the alkyne together.

    • Activation: A Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, is reduced in situ to the active Pd(0) species.[5]

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the C-I bond of the diiodoimidazole, forming a Pd(II)-imidazolyl complex. This is often the rate-determining step for less reactive halides.[4]

    • Transmetalation: The activated alkyne (as a copper acetylide) is transferred from the copper cycle to the palladium complex.[4]

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, releasing the final alkynylimidazole product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4]

  • The Copper Cycle: The copper(I) co-catalyst serves to activate the terminal alkyne.

    • π-Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[4]

    • Deprotonation: In the presence of a base (e.g., an amine), the acidity of the terminal alkyne proton is increased, facilitating its removal to form a highly reactive copper(I) acetylide intermediate.[4] This species is then ready for the crucial transmetalation step with the palladium complex.

The synergy between these two cycles allows the reaction to proceed under mild conditions, often at room temperature.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII R¹-X Transmetal Transmetalation PdII->Transmetal PdII_Alk R¹-Pd(II)L₂-C≡CR² Transmetal->PdII_Alk CuX Cu(I)X Transmetal->CuX Regenerates Cu(I)X RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 R¹-C≡CR² PiComplex π-Alkyne Complex CuX->PiComplex H-C≡CR² Deprotonation Deprotonation (Base) PiComplex->Deprotonation CuAcetylide Cu(I)-C≡CR² Deprotonation->CuAcetylide CuAcetylide->Transmetal To Pd Cycle caption Dual catalytic cycle of the Sonogashira reaction.

Dual catalytic cycle of the Sonogashira reaction.

Key Experimental Considerations for Diiodoimidazoles

The primary challenge with diiodoimidazole substrates is controlling the degree of alkynylation. Achieving selective mono-coupling or ensuring complete di-coupling requires careful manipulation of reaction parameters.

  • Reactivity of Halides: The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > Br > OTf >> Cl.[4] Since both reactive sites on a diiodoimidazole are iodides, selectivity must be controlled by other means. If the electronic environments of the two iodine atoms are different (e.g., in 2,4-diiodoimidazole), one position may be inherently more reactive, favoring mono-substitution at that site.

  • Stoichiometry is Key: This is the most straightforward method to control selectivity.

    • For Mono-alkynylation: Use a slight deficiency or stoichiometric amount (0.9-1.1 equivalents) of the terminal alkyne relative to the diiodoimidazole.

    • For Di-alkynylation: Use a clear excess of the terminal alkyne (2.2-2.5 equivalents) to drive the reaction to completion.

  • Temperature Control: Lowering the reaction temperature (e.g., room temperature or 0 °C) can enhance selectivity for mono-coupling, as the activation energy for the second coupling may not be overcome. Conversely, higher temperatures (e.g., 60-80 °C) are often required for efficient double coupling.[7]

  • Rate of Addition: For mono-coupling, the slow, dropwise addition of the alkyne via a syringe pump can maintain a low instantaneous concentration, favoring a single coupling event per molecule.

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. Solvents are flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Selective Mono-alkynylation of a Diiodoimidazole

This protocol is designed to favor the formation of a mono-alkynyl-iodo-imidazole intermediate by carefully controlling stoichiometry.

ParameterRecommended ConditionRationale
Catalyst (Pd) PdCl₂(PPh₃)₂ (2-5 mol%)A robust, commercially available, and reliable Pd(II) precatalyst.
Co-catalyst (Cu) Copper(I) Iodide (CuI) (4-10 mol%)Activates the terminal alkyne.
Base Triethylamine (Et₃N) or PiperidineActs as both a base and a solvent. Piperidine can sometimes improve yields.[8]
Solvent Anhydrous THF or DMFCo-solvent if substrate solubility in the amine base is low. Must be rigorously degassed.
Temperature Room Temperature (20-25 °C)Lower temperature enhances selectivity for mono-coupling.
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst decomposition and oxidative alkyne homocoupling (Glaser coupling).

Step-by-Step Methodology:

  • Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the diiodoimidazole (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq., 3 mol%), and CuI (0.06 eq., 6 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent/Base Addition: Using a syringe, add anhydrous, degassed triethylamine (if used as solvent) or a mixture of THF/triethylamine (e.g., 2:1 v/v). Stir the resulting suspension for 10-15 minutes.

    • Expert Tip: Degassing the solvent via three freeze-pump-thaw cycles is critical for reproducible results. Oxygen promotes the formation of palladium black (inactive catalyst) and unwanted alkyne homocoupling.

  • Alkyne Addition: Add the terminal alkyne (1.05 eq.) dropwise to the stirring suspension over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. Look for the disappearance of the diiodoimidazole starting material and the appearance of a new, less polar spot (the mono-coupled product).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the amine solvent.

    • Re-dissolve the residue in ethyl acetate or dichloromethane.

    • Filter the solution through a short plug of Celite® to remove the catalyst residues and insoluble salts. Wash the plug with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) followed by brine. .

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkynyl-iodo-imidazole.

Protocol 2: Symmetrical Di-alkynylation of a Diiodoimidazole

This protocol is optimized to achieve exhaustive double coupling by using an excess of the alkyne and slightly elevated temperatures.

ParameterRecommended ConditionRationale
Catalyst (Pd) PdCl₂(PPh₃)₂ (3-5 mol%)Higher loading can help drive the second, more difficult coupling to completion.
Co-catalyst (Cu) Copper(I) Iodide (CuI) (6-10 mol%)Ensures sufficient activation of the excess alkyne.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both a base and a solvent.
Solvent Anhydrous DMFA polar aprotic solvent that can facilitate the reaction at higher temperatures.
Temperature 50-70 °CProvides the necessary energy to overcome the activation barrier for the second coupling.
Atmosphere Inert (Nitrogen or Argon)Crucial, especially at elevated temperatures, to maintain catalyst activity.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add the diiodoimidazole (1.0 eq.), PdCl₂(PPh₃)₂ (0.05 eq., 5 mol%), and CuI (0.10 eq., 10 mol%).

  • Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.

  • Solvent/Base Addition: Add anhydrous, degassed DMF and triethylamine (3.0 eq.). Stir for 15 minutes.

  • Alkyne Addition: Add the terminal alkyne (2.2 eq.) in a single portion.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60 °C) using an oil bath.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-24 hours. The target is the complete consumption of the mono-coupled intermediate.

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1. The di-alkynylated product will be significantly less polar than the starting material and the mono-coupled intermediate.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues and provides actionable solutions.

Observation Potential Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (Pd or Cu).2. Insufficiently inert atmosphere.3. Poor quality of reagents (base, solvent).1. Use fresh, high-quality catalysts. CuI should be off-white, not green/brown.2. Improve degassing technique (use freeze-pump-thaw). Ensure all joints are well-sealed.3. Use freshly distilled, anhydrous solvents and bases.
Formation of Black Precipitate (Palladium Black) Decomposition of the Pd(0) catalyst due to oxygen or impurities.Rigorously deoxygenate all solvents and reagents. Purify starting materials if necessary. Consider using a different ligand that stabilizes the Pd center.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. High concentration of copper catalyst.1. Ensure a strictly anaerobic environment.2. Reduce the loading of CuI. In some cases, a copper-free Sonogashira protocol may be necessary.[9]
Reaction Stalls After Mono-coupling (in Protocol 2) 1. Insufficient temperature.2. Insufficient catalyst loading.3. Steric hindrance at the second site.1. Gradually increase the reaction temperature.2. Add a second small portion of the Pd catalyst.3. Increase reaction time or switch to a more active catalyst system (e.g., using a more electron-rich ligand).

Conclusion

The Sonogashira coupling of diiodoimidazoles is a highly effective strategy for synthesizing valuable alkynyl-imidazole building blocks for drug discovery. By carefully controlling key parameters—namely stoichiometry, temperature, and atmospheric conditions—researchers can selectively direct the reaction towards either mono- or di-alkynylation. The protocols and troubleshooting guide provided herein offer a robust framework for successfully implementing this critical transformation, enabling the efficient and reproducible synthesis of complex imidazole derivatives.

References

  • Bellina, F., Lessi, M., Marianetti, G., & Panattoni, A. (2015). Highly regioselective C-5 alkynylation of imidazoles by one-pot sequential bromination and Sonogashira cross coupling. Tetrahedron Letters, 56(25), 3855-3857. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040391500632X]
  • ResearchGate. (n.d.). ChemInform Abstract: Highly Regioselective C-5 Alkynylation of Imidazoles by One-Pot Sequential Bromination and Sonogashira Cross Coupling. Retrieved from ResearchGate. [URL: https://www.researchgate.
  • Knochel, P., et al. (2007). Directed Ortho Insertion (DoI): A New Approach to Functionalized Aryl and Heteroaryl Zinc Reagents. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja075779d]
  • Lovely, C. J., et al. (2008). Total Synthesis of the Putative Structure of Nagelamide D. PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2628372/]
  • Balova, I. A., et al. (2020). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01229g]
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Life Chemicals. (2023). Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies. [URL: https://lifechemicals.
  • Peddibhotla, S., Jayakumar, S., & Tepe, J. J. (2002). Highly diastereoselective multicomponent synthesis of unsymmetrical imidazolines. Organic Letters, 4(20), 3533-3535. [URL: https://pubs.acs.org/doi/10.1021/ol026703y]
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00350f]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Cross-Coupling_Reactions/Sonogashira_Coupling]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions. [URL: https://www.sigmaaldrich.
  • Reddy, B. V. S., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra02465a]
  • PMC, NIH. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9957758/]
  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [URL: https://www.organic-chemistry.org/abstracts/lit2/131.shtm]
  • JOCPR. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [URL: https://www.jocpr.
  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from ResearchGate. [URL: https://www.researchgate.
  • Alabugin, I. V., et al. (2020). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry, 18(30), 5823-5833. [URL: https://pubs.rsc.org/en/content/articlehtml/2020/ob/d0ob01229g]
  • PubMed. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. [URL: https://pubmed.ncbi.nlm.nih.gov/31990169/]
  • ResearchGate. (n.d.). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. Retrieved from ResearchGate. [URL: https://www.researchgate.net/publication/340698111_Palladium-catalyzed_highly_regioselective_mono_and_double_Sonogashira_cross-coupling_reactions_of_5-substituted-123-triiodobenzene_under_ambient_conditions]
  • Wolf, C. (2012). Palladium–phosphinous acid-catalyzed Sonogashira cross-coupling reactions in water. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26415a]

Sources

Method

Application Notes and Protocols: Leveraging 4,5-Diiodo-1-methyl-1H-imidazole for the Synthesis of Novel Kinase Inhibitors

Introduction: The Kinase Inhibitor Landscape and the Role of Privileged Scaffolds Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century, playing a pivotal role in cellula...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Inhibitor Landscape and the Role of Privileged Scaffolds

Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century, playing a pivotal role in cellular signal transduction pathways that govern cell growth, differentiation, and metabolism.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, as well as inflammatory and autoimmune disorders.[1][2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. Many successful kinase inhibitors share a common structural feature: a heterocyclic core that anchors the molecule within the ATP-binding site of the kinase.[1][3] The imidazole ring, in particular, is a privileged scaffold in medicinal chemistry due to its ability to engage in key hydrogen bonding interactions with the kinase hinge region, a critical factor for potent inhibition.[1][3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4,5-diiodo-1-methyl-1H-imidazole as a versatile building block for the synthesis of novel kinase inhibitors. We will delve into the chemical rationale behind its utility, provide detailed, field-proven protocols for its functionalization via palladium-catalyzed cross-coupling reactions, and discuss the subsequent evaluation of the synthesized compounds.

Chemical Rationale: Why 4,5-Diiodo-1-methyl-1H-imidazole?

The efficacy of 4,5-diiodo-1-methyl-1H-imidazole as a precursor for kinase inhibitors stems from several key features:

  • Dual Points for Diversification: The presence of two iodine atoms at the C4 and C5 positions offers two reactive handles for introducing a wide range of substituents. This allows for the exploration of chemical space in a divergent manner from a single, readily accessible starting material.

  • Differential Reactivity: While not always straightforward, the potential for selective mono-arylation or alkynylation followed by a second, different coupling reaction opens the door to creating highly complex and diverse molecular architectures. This step-wise functionalization is crucial for optimizing structure-activity relationships (SAR).

  • High Reactivity of the Carbon-Iodine Bond: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[5][6] This ensures efficient bond formation under relatively mild conditions, which is advantageous for preserving sensitive functional groups on the coupling partners.

  • The 1-Methyl Group: The methyl group at the N1 position prevents N-arylation side reactions and eliminates tautomerism, simplifying the reaction outcomes and characterization of the products.[7]

The general strategy involves using the di-iodinated imidazole core to introduce aryl or heteroaryl moieties that can mimic the interactions of known kinase inhibitors, such as the pyridinylimidazole class of p38 MAP kinase inhibitors.[1][2]

Synthetic Strategies and Protocols

The primary methods for functionalizing 4,5-diiodo-1-methyl-1H-imidazole are the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These palladium-catalyzed reactions are workhorses in modern synthetic chemistry due to their broad substrate scope and functional group tolerance.[5][8]

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds to Aryl and Heteroaryl Systems

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6][9][10] In the context of kinase inhibitor synthesis, this reaction is invaluable for introducing the key aryl and heteroaryl groups that occupy the hydrophobic pockets of the ATP-binding site.[1][3]

Below is a representative workflow for the Suzuki-Miyaura coupling of 4,5-diiodo-1-methyl-1H-imidazole.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - 4,5-diiodo-1-methyl-1H-imidazole - Arylboronic acid (1.1 or 2.2 eq.) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) heat Heat Reaction Mixture (e.g., 80-100 °C) reagents->heat Inert Atmosphere (N₂ or Ar) workup Aqueous Work-up: - Dilute with EtOAc - Wash with H₂O and Brine heat->workup Monitor by TLC/LC-MS purify Column Chromatography workup->purify product Mono- or Di-arylated 1-methyl-1H-imidazole purify->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 4-Aryl-5-iodo-1-methyl-1H-imidazole (Mono-coupling)

  • Rationale: This protocol aims for a selective mono-arylation. The key is to use a slight excess of the di-iodoimidazole starting material relative to the boronic acid to favor the mono-substituted product. Careful monitoring of the reaction progress is crucial to prevent the formation of the di-substituted byproduct.

Materials:

ReagentMolar Equiv.
4,5-diiodo-1-methyl-1H-imidazole1.2
Arylboronic acid1.0
Tetrakis(triphenylphosphine)palladium(0)0.05
Potassium Carbonate (K₂CO₃)3.0
1,4-Dioxane-
Water-

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add 4,5-diiodo-1-methyl-1H-imidazole (1.2 equiv.), the desired arylboronic acid (1.0 equiv.), and potassium carbonate (3.0 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water. The reaction concentration should be approximately 0.1 M with respect to the arylboronic acid.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-5-iodo-1-methyl-1H-imidazole.

  • Note on Di-arylation: To synthesize the 4,5-diaryl-1-methyl-1H-imidazole, a similar protocol can be followed, but the stoichiometry should be adjusted to use at least 2.2 equivalents of the arylboronic acid per equivalent of the di-iodoimidazole.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8][11] This reaction is particularly useful for introducing linear, rigid alkynyl linkers into the kinase inhibitor scaffold, which can probe different regions of the ATP-binding site. The reaction proceeds via a synergistic palladium and copper catalytic cycle.[8]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)-I L₂ Pd_alkynyl R-Pd(II)-C≡CR' L₂ Pd_complex->Pd_alkynyl Transmetalation Product R-C≡CR' Pd_alkynyl->Product CuI Cu(I) Cu_acetylide Cu-C≡CR' Cu_acetylide->Pd_complex Aryl_Iodide R-I Aryl_Iodide->Pd0 Oxidative Addition Alkyne H-C≡CR' Alkyne->CuI Base Product->Pd0 Reductive Elimination Base Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Protocol: Synthesis of 4,5-Di(alkynyl)-1-methyl-1H-imidazole

  • Rationale: This protocol is designed for the di-alkynylation of the imidazole core. The reactivity of the C-I bond ensures that the reaction proceeds efficiently. An amine base is used both as a base and as a solvent in some cases.

Materials:

ReagentMolar Equiv.
4,5-diiodo-1-methyl-1H-imidazole1.0
Terminal Alkyne2.5
Bis(triphenylphosphine)palladium(II) dichloride0.03
Copper(I) Iodide (CuI)0.06
Triethylamine (TEA)-
Tetrahydrofuran (THF)-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4,5-diiodo-1-methyl-1H-imidazole (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.06 equiv.).

  • Add anhydrous and degassed solvents, THF and triethylamine (in a 2:1 ratio).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (2.5 equiv.) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4,5-di(alkynyl)-1-methyl-1H-imidazole.

Post-Synthesis Analysis and Characterization

The successful synthesis of the target kinase inhibitors must be confirmed by a suite of analytical techniques.

Analytical TechniquePurpose
LC-MS To confirm the molecular weight of the product and assess its purity.
¹H and ¹³C NMR To elucidate the structure of the synthesized compound and confirm the regiochemistry of the substitution.
HRMS To determine the exact mass of the product, confirming its elemental composition.
Melting Point To assess the purity of a solid compound.

Assay Development for Kinase Inhibitory Activity

Once the desired compounds have been synthesized and characterized, their biological activity must be evaluated. In vitro kinase assays are typically the first step in this process.

A common method is an ELISA-based assay to measure the phosphorylation of a substrate by the target kinase.[1][2] For example, to evaluate inhibitors of p38 MAP kinase, one could measure the phosphorylation of a known p38 substrate.[1][2] The inhibitory activity of the synthesized compounds is typically reported as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[3][12]

General Kinase Assay Workflow:

Kinase_Assay start Prepare Assay Plate: - Kinase - Substrate - ATP add_inhibitor Add Synthesized Compound (Varying Concentrations) start->add_inhibitor incubate Incubate at 37 °C add_inhibitor->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Phosphorylation (e.g., Antibody-based detection) stop_reaction->detect_signal analyze Calculate IC₅₀ Value detect_signal->analyze

Caption: A simplified workflow for an in vitro kinase inhibition assay.

Conclusion

4,5-Diiodo-1-methyl-1H-imidazole is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its di-iodinated nature allows for extensive diversification through robust and well-established synthetic methodologies like the Suzuki-Miyaura and Sonogashira cross-coupling reactions. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design and synthesize libraries of imidazole-based compounds for screening against various kinase targets, ultimately contributing to the discovery of new therapeutic agents.

References

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PMC. Available from: [Link]

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PubMed. Available from: [Link]

  • Imidazole-based p38 MAP kinase inhibitors. ResearchGate. Available from: [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central. Available from: [Link]

  • 4,5-Diiodo-1-H-imidazole-derived linker ligand and Cu(i) and Co(ii) coordination polymers based thereupon. CrystEngComm (RSC Publishing). Available from: [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. Available from: [Link]

  • The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available from: [Link]

  • Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64. ResearchGate. Available from: [Link]

  • synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Semantic Scholar. Available from: [Link]

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. Royal Society of Chemistry. Available from: [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. Available from: [Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. PMC - NIH. Available from: [Link]

  • 4,5-Diiodo-1-methyl-1H-imidazole. PubChem. Available from: [Link]

  • Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. Available from: [Link]

  • Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Publications. Available from: [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. PubMed. Available from: [Link]

  • Synthesis method of 4-iodo-1H-imidazole. Google Patents.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. Available from: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available from: [Link]

  • Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter. Available from: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate. Available from: [Link]

Sources

Application

The Role of 4,5-Diiodo-1-methyl-1H-imidazole in Advanced Materials Science: Application Notes and Protocols

Foreword Welcome to a comprehensive guide on the applications of 4,5-diiodo-1-methyl-1H-imidazole in materials science. This document is intended for researchers, scientists, and professionals in drug development seeking...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to a comprehensive guide on the applications of 4,5-diiodo-1-methyl-1H-imidazole in materials science. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this versatile building block. Herein, we move beyond simple procedural lists to provide in-depth technical insights, explaining the causal relationships behind experimental choices and ensuring that each protocol is a self-validating system. Our discussion is grounded in authoritative scientific literature, providing you with a trustworthy and robust resource for your research and development endeavors.

Introduction to 4,5-Diiodo-1-methyl-1H-imidazole: A Building Block for Functional Materials

4,5-Diiodo-1-methyl-1H-imidazole is a halogenated heterocyclic compound that has garnered significant interest in materials science. Its unique structure, featuring two iodine atoms and a methylated imidazole core, offers a confluence of properties that make it an attractive synthon for a variety of advanced materials. The presence of iodine atoms facilitates strong halogen bonding, a highly directional non-covalent interaction that can be exploited for the rational design of supramolecular architectures.[1][2] The imidazole ring itself is a versatile ligand for coordination with metal ions and a precursor for the synthesis of ionic liquids and functional polymers.[3][4]

This guide will explore the synthesis of 4,5-diiodo-1-methyl-1H-imidazole and its application in the development of coordination polymers, with a forward-looking perspective on its potential in ionic liquids and metal-organic frameworks (MOFs).

Synthesis of 4,5-Diiodo-1-methyl-1H-imidazole

The synthesis of 4,5-diiodo-1-methyl-1H-imidazole is a multi-step process that begins with the di-iodination of imidazole, followed by N-methylation. Understanding the nuances of each step is critical for achieving high yields and purity.

Protocol 1: Synthesis of 4,5-Diiodo-1H-imidazole

This protocol is adapted from established methods for the di-iodination of imidazole.[5]

Materials:

  • Imidazole

  • Sodium hydroxide (NaOH)

  • Iodine (I₂)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve imidazole in an aqueous solution of sodium hydroxide (3 equivalents) with cooling in an ice bath.

  • In a separate flask, dissolve iodine (2 equivalents) in tetrahydrofuran.

  • Slowly add the iodine solution dropwise to the imidazole solution while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Remove the tetrahydrofuran under reduced pressure at 40 °C. A crude product should precipitate.

  • Collect the crude product by filtration.

  • Purify the crude product by stirring in hot ethyl acetate, followed by cooling and filtration to obtain pure 4,5-diiodo-1H-imidazole.

Causality of Experimental Choices:

  • The use of a strong base like NaOH is essential to deprotonate the imidazole, forming the imidazolate anion, which is a more potent nucleophile for the subsequent reaction with iodine.

  • The reaction is performed at low temperatures to control the exothermicity of the iodination reaction.

  • THF is used as a co-solvent to improve the solubility of iodine.

Protocol 2: N-Methylation of 4,5-Diiodo-1H-imidazole

This protocol employs a standard N-alkylation procedure for imidazoles.[6]

Materials:

  • 4,5-Diiodo-1H-imidazole

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of 4,5-diiodo-1H-imidazole in anhydrous acetonitrile or DMF, add potassium carbonate (2.0 equivalents) or sodium hydride (1.1 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain 4,5-diiodo-1-methyl-1H-imidazole.

Causality of Experimental Choices:

  • The base (K₂CO₃ or NaH) deprotonates the remaining N-H of the imidazole ring, facilitating the nucleophilic attack on the methyl iodide.

  • Anhydrous solvents are crucial to prevent the reaction of the base with water.

  • The choice between a milder base like K₂CO₃ and a stronger base like NaH can influence the reaction rate and may be chosen based on the reactivity of the starting material and desired reaction time.

Application in Coordination Polymers

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. The di-iodinated imidazole core of our target molecule can be derivatized to create multitopic ligands capable of forming extended network structures. The iodine atoms play a crucial role in directing the supramolecular architecture through halogen bonding.

Protocol 3: Synthesis of a 1,4-bis(4,5-diiodo-1H-imidazol-1-yl)butane (bimbI₄) Linker

This protocol is based on the synthesis of a similar linker used in the formation of coordination polymers.[7][8]

Materials:

  • 4,5-Diiodo-1H-imidazole

  • 1,4-Dibromobutane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • Combine 4,5-diiodo-1H-imidazole and potassium carbonate in a round-bottom flask containing acetonitrile.

  • Add 1,4-dibromobutane to the mixture.

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1,4-bis(4,5-diiodo-1H-imidazol-1-yl)butane.

Protocol 4: Synthesis of a Co(II) Coordination Polymer with bimbI₄

This protocol describes the synthesis of a 1D coordination polymer.[7][8]

Materials:

  • 1,4-bis(4,5-diiodo-1H-imidazol-1-yl)butane (bimbI₄)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve bimbI₄ in DMF.

  • In a separate vial, dissolve CoCl₂·6H₂O in DMF.

  • Slowly diffuse the metal salt solution into the ligand solution at room temperature.

  • Over several days, crystals of the coordination polymer {[Co(bimbI₄)Cl₂]·1.5DMF}n will form.

  • Collect the crystals by filtration and wash with fresh DMF.

The Role of Halogen Bonding:

In the resulting coordination polymer, the iodine atoms on the bimbI₄ linker can form I···I and I···π interactions, which play a significant role in the packing of the polymer chains and the overall crystal structure.[2] These directional interactions are a powerful tool in crystal engineering, allowing for the design of materials with specific topologies and properties.[1]

Workflow for Coordination Polymer Synthesis

G cluster_0 Ligand Synthesis cluster_1 Coordination Polymer Formation A 4,5-Diiodo-1H-imidazole C N-Alkylation Reaction (K2CO3, Acetonitrile, Reflux) A->C B 1,4-Dibromobutane B->C D bimbI4 Linker C->D F Self-Assembly (DMF, Slow Diffusion) D->F E CoCl2·6H2O E->F G 1D Coordination Polymer Crystals F->G

Caption: Synthesis of a Co(II) coordination polymer.

Prospective Applications in Ionic Liquids and Metal-Organic Frameworks

While specific protocols for the use of 4,5-diiodo-1-methyl-1H-imidazole in ionic liquids and MOFs are not yet prevalent in the literature, its structural motifs suggest significant potential in these areas.

Ionic Liquids

Ionic liquids are salts with melting points below 100 °C, and they have a wide range of applications as solvents and electrolytes.[9] Imidazolium-based ionic liquids are particularly common.[10][11] 4,5-diiodo-1-methyl-1H-imidazole can be readily converted into an imidazolium salt through N-alkylation.

Conceptual Protocol for Imidazolium Salt Synthesis:

  • React 4,5-diiodo-1-methyl-1H-imidazole with an alkyl halide (e.g., ethyl bromide) in a suitable solvent like acetonitrile.

  • The resulting imidazolium halide salt can then undergo anion exchange with a desired anion (e.g., BF₄⁻, PF₆⁻) by reacting with a salt of that anion (e.g., NaBF₄, KPF₆).[9]

The presence of the iodine atoms would likely influence the physical properties of the resulting ionic liquid, such as its density and viscosity, and could also introduce interesting intermolecular interactions.

Potential Synthesis of a Di-iodinated Imidazolium Ionic Liquid

G A 4,5-Diiodo-1-methyl-1H-imidazole C Quaternization Reaction A->C B Alkyl Halide (R-X) B->C D 4,5-Diiodo-1-methyl-3-alkyl-1H-imidazolium Halide C->D F Metathesis Reaction D->F E Anion Exchange Salt (M-Y) E->F G 4,5-Diiodo-1-methyl-3-alkyl-1H-imidazolium Y F->G

Caption: A conceptual pathway to di-iodinated ionic liquids.

Metal-Organic Frameworks (MOFs)

MOFs are highly porous materials with applications in gas storage, separation, and catalysis.[12] Imidazole-based ligands are frequently used in the synthesis of a subclass of MOFs known as zeolitic imidazolate frameworks (ZIFs).[2] While 4,5-diiodo-1-methyl-1H-imidazole itself is a monotopic ligand, it can be functionalized to create di- or tritopic linkers suitable for MOF construction.

For example, the di-iodinated imidazole core could be functionalized with carboxylate groups, which are common coordinating groups in MOF synthesis. The resulting linker could then be reacted with metal salts under solvothermal conditions to form a MOF. The iodine atoms within the MOF pores could serve as sites for specific guest interactions, potentially enhancing selectivity in gas separation or catalytic applications.

Characterization of Materials

A comprehensive characterization of materials derived from 4,5-diiodo-1-methyl-1H-imidazole is essential to understand their structure and properties.

TechniquePurpose
Nuclear Magnetic Resonance (NMR) To confirm the chemical structure of synthesized molecules and polymers.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups present in the materials.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional structure of crystalline materials, including coordination polymers and MOFs.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of crystalline materials.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the materials.
Differential Scanning Calorimetry (DSC) To determine melting points and glass transition temperatures.

Conclusion

4,5-Diiodo-1-methyl-1H-imidazole is a promising building block for the development of a new generation of functional materials. Its synthesis is achievable through well-established organic chemistry reactions. Its utility has been demonstrated in the construction of coordination polymers where halogen bonding plays a key role in directing the supramolecular architecture. While its application in ionic liquids and MOFs is still an emerging area, the fundamental properties of this molecule suggest a bright future for its use in these and other advanced materials. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the exciting potential of 4,5-diiodo-1-methyl-1H-imidazole.

References

  • Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Koutsoukis, S., et al. (2021). Metal-Organic Frameworks for Drug Delivery: A Design Perspective.
  • CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole. (2021).
  • Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans. (2021). Scientific Reports.
  • Al-kawkabany, A., et al. (2013). Synthesis and Characterization of Novel Dimeric Ionic Liquids by Conventional Approaches. International Journal of Molecular Sciences. [Link]

  • Zaguzin, A. S., et al. (2024). 4,5-diiodo-1-H-imidazole-derived linker ligand and Cu(I) and Co(II) coordination polymers based thereupon. CrystEngComm. [Link]

  • PubChem. (n.d.). 4,5-Diiodo-1-methyl-1H-imidazole. [Link]

  • Cavallo, G., et al. (2016). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Accounts of Chemical Research. [Link]

  • Piacenza, P., et al. (2021). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Molecules. [Link]

  • Synthesis of new imidazole-based monomer and copolymerization studies with methyl methacryl
  • A proton-conductive metal–organic framework based on imidazole and sulphate ligands. (2016). Dalton Transactions. [Link]

  • Cationic metal–organic frameworks constructed from a trigonal imidazole-containing ligand for the removal of Cr2O72− in water. (2018). New Journal of Chemistry. [Link]

  • Halogen-bonded mesogens direct polymer self-assemblies up to millimetre length scale. (2014). Nature Communications. [Link]

  • Zaguzin, A. S., et al. (2024). 4,5-diiodo-1-H-imidazole-derived linker ligand and Cu(I) and Co(II) coordination polymers based thereupon. ResearchGate. [Link]

  • Halogen Bond-Involving Self-Assembly of Iodonium Carboxylates: Adding a Dimension to Supramolecular Architecture. (2023). Molecules. [Link]

  • Pearce, R. W. (2015). Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. The University of Akron. [Link]

  • Das, S., et al. (2021). Polymer based advanced recipes for imidazoles: a review. RSC Advances. [Link]

  • Compact biocompatible quantum dots via RAFT-mediated synthesis of imidazole-based random copolymer ligand. (2014). Bioconjugate Chemistry. [Link]

  • N-Alkylation of imidazoles. (1987). University of Otago. [Link]

  • Concentration-Dependent Two-Dimensional Halogen-Bonded Self-Assembly of 1,3,5-Tris(4-iodophenyl)benzene Molecules at the Solid–Liquid Interface. (2017). The Journal of Physical Chemistry C. [Link]

  • Halogen Bond-Assisted Supramolecular Dimerization of Pyridinium-Fused 1,2,4-Selenadiazoles via Four-Center Se2N2 Chalcogen Bonding. (2024). International Journal of Molecular Sciences. [Link]

  • Synthesis of Controllable Imidazole Based Partly Ionic-Liquid Polymers. (2013). Asian Journal of Chemistry. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the C2 Position of Diiodoimidazoles

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazole scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds. The 4,5-d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds. The 4,5-diiodoimidazole motif serves as a particularly versatile building block, offering two key points for diversification (the iodine-bearing C4 and C5 positions) and a reactive C2-H bond. Selective functionalization of this C2 position, while preserving the synthetically valuable iodo-substituents, is a critical strategy for generating novel molecular architectures. This guide provides a detailed exploration of the predominant methodology for achieving this transformation: regioselective C2-lithiation via deprotonation, followed by electrophilic quench. We will delve into the mechanistic rationale, provide validated, step-by-step protocols, and discuss the critical parameters that ensure high-yield, selective outcomes.

Introduction: The Strategic Value of C2 Functionalization

The imidazole ring is a privileged structure in drug discovery due to its ability to participate in hydrogen bonding and coordinate with metal ions, key interactions in many biological processes. The 4,5-diiodoimidazole core provides a robust platform for building molecular complexity. The iodine atoms are ideal handles for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the late-stage introduction of diverse aryl, alkyl, and alkynyl groups.

However, direct functionalization of the C2 position unlocks a third vector for structural modification. This allows for the synthesis of 2,4,5-trisubstituted imidazoles, a class of compounds with significant therapeutic potential.[1][2] The primary challenge lies in selectively activating the C2-H bond without initiating unwanted metal-halogen exchange at the C4 or C5 positions. This guide focuses on the most reliable and widely employed strategy to overcome this challenge.

Mechanistic Rationale: Achieving C2 Selectivity

The selective functionalization of 4,5-diiodoimidazole hinges on exploiting the inherent differences in proton acidity across the imidazole ring.

  • N-H vs. C-H Acidity: The proton on the imidazole nitrogen (N-H) is significantly more acidic than any of the carbon-bound protons. Therefore, N-protection is a mandatory first step to prevent the organometallic base from simply performing an acid-base reaction at the nitrogen.

  • C2-H Acidity: The C2 proton is the most acidic C-H bond on the imidazole ring. This is due to the inductive electron-withdrawing effects of the two adjacent nitrogen atoms, which stabilize the resulting carbanion (or organolithium species) formed upon deprotonation.

  • Kinetic vs. Thermodynamic Control: The key to selectivity is kinetic control. At very low temperatures (typically -78 °C), the deprotonation of the acidic C2-H bond by a strong, non-nucleophilic base like n-butyllithium (n-BuLi) is a very fast process.[3][4] In contrast, the metal-halogen exchange reaction, which involves the formation of a higher-energy "ate-complex," is significantly slower at these temperatures.[3][5] By forming the C2-lithiated species rapidly and trapping it with an electrophile in situ, the desired C2-functionalized product is formed before significant metal-halogen exchange at C4 or C5 can occur.

The overall workflow is a robust, multi-step sequence that offers high fidelity and broad applicability.

G cluster_0 Workflow for C2 Functionalization A 4,5-Diiodoimidazole (Starting Material) B Step 1: N-Protection (e.g., SEM-Cl, NaH) A->B Isolate Intermediate C N-Protected 4,5-Diiodoimidazole B->C Isolate Intermediate D Step 2: C2-Lithiation (n-BuLi, -78 °C) C->D In situ Generation E C2-Lithiated Intermediate (Highly Reactive) D->E In situ Generation F Step 3: Electrophilic Quench (E+) E->F G C2-Functionalized Product (N-Protected) F->G H Step 4: Deprotection (Optional, e.g., TBAF) G->H I Final Product H->I

Caption: General workflow for selective C2 functionalization.

Detailed Protocols

Safety First: These protocols involve highly reactive and pyrophoric reagents (n-butyllithium) and moisture-sensitive reactions. All procedures must be conducted by trained personnel in a certified fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (PPE).

Protocol 1: N-Protection of 4,5-Diiodoimidazole with SEM-Cl

The choice of protecting group is critical. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is advantageous due to its stability under strongly basic conditions and its relative ease of cleavage.

Materials & Reagents

Reagent/MaterialFormulaM.W. ( g/mol )Molar Eq.Notes
4,5-DiiodoimidazoleC₃H₂I₂N₂319.871.0Starting material
Sodium Hydride (60% disp.)NaH24.001.2Pyrophoric solid
SEM-ChlorideC₆H₁₅ClOSi166.721.1Moisture sensitive
Anhydrous DMFC₃H₇NO--Solvent
Anhydrous THFC₄H₈O--Solvent
Saturated NH₄Cl (aq)---Quenching
Ethyl AcetateC₄H₈O₂--Extraction
Brine---Washing

Step-by-Step Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4,5-diiodoimidazole (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.

  • Dissolution: Add anhydrous DMF via syringe to dissolve the starting material (concentration approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases. The solution should become clear.

  • Addition of SEM-Cl: Re-cool the mixture to 0 °C and add SEM-chloride (1.1 eq) dropwise via syringe over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor reaction completion by TLC.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure N-SEM-4,5-diiodoimidazole.

Protocol 2: C2-Lithiation and Electrophilic Quench

This protocol details the core C2-functionalization step using the N-protected intermediate from Protocol 1. Benzophenone is used as a representative electrophile.

Materials & Reagents

Reagent/MaterialFormulaM.W. ( g/mol )Molar Eq.Notes
N-SEM-4,5-diiodoimidazoleC₉H₁₆I₂N₂OSi449.211.0From Protocol 1
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.061.1Pyrophoric liquid
BenzophenoneC₁₃H₁₀O182.221.2Electrophile
Anhydrous THFC₄H₈O--Solvent
Saturated NH₄Cl (aq)---Quenching
Ethyl AcetateC₄H₈O₂--Extraction
Brine---Washing

Step-by-Step Procedure:

  • Preparation: Add N-SEM-4,5-diiodoimidazole (1.0 eq) to a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

  • Dissolution: Dissolve the material in anhydrous THF (approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature to ensure regioselectivity.

  • Lithiation: Add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe over 15 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Trap: While maintaining the temperature at -78 °C, add a solution of benzophenone (1.2 eq) in a minimal amount of anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.

  • Warming & Quenching: Allow the reaction to slowly warm to 0 °C, then quench by the careful addition of saturated aqueous NH₄Cl.

  • Work-up & Purification: Follow steps 8-12 from Protocol 1 to extract, wash, dry, concentrate, and purify the final product, (N-SEM-4,5-diiodoimidazol-2-yl)diphenylmethanol.

Caption: C2-Lithiation and electrophilic quench pathway.

Scope of Electrophiles:

This protocol is highly versatile. The C2-lithiated intermediate is a potent nucleophile that reacts with a wide array of electrophiles.

ElectrophileReagent ExampleResulting C2-Substituent
Aldehyd/KetoneBenzophenone, Acetaldehyde-C(OH)R₂
Formylating AgentDimethylformamide (DMF)-CHO
Alkylating AgentMethyl Iodide, Benzyl Bromide-R
Silylating AgentTrimethylsilyl chloride (TMSCl)-SiMe₃
Carboxylating AgentCO₂ (gas)-COOH
DisulfidesDimethyl disulfide-SMe

Advanced & Alternative Strategies

While C2-lithiation is the workhorse method, modern organic synthesis offers alternative approaches for functionalizing imidazole cores.

  • Direct C-H Arylation: Palladium or copper-catalyzed direct C-H arylation reactions have been developed for various imidazole systems.[6][7] These methods avoid the use of pyrophoric organolithium reagents but often require specific directing groups or harsher conditions, and their application to the 4,5-diiodoimidazole substrate must be carefully optimized to prevent competitive C-I bond activation.

  • Metal-Halogen Exchange on Polyhaloimidazoles: Studies on 1-protected 2,4,5-tribromoimidazoles have shown that certain organometallic reagents can selectively perform a metal-halogen exchange at the C2-bromine.[5] This highlights how the nature of the halogen at C2 (Br vs. H) fundamentally changes the optimal synthetic strategy.

Conclusion

The selective functionalization of the C2 position of 4,5-diiodoimidazole is a powerful tool for medicinal chemists and synthetic researchers. The N-protection followed by a kinetically controlled C2-lithiation and electrophilic quench remains the most robust and versatile method. By carefully controlling reaction parameters, particularly temperature, researchers can reliably generate a diverse library of 2,4,5-trisubstituted imidazoles. These compounds serve as valuable intermediates for further elaboration at the C4 and C5 positions, enabling the rapid exploration of chemical space in drug discovery and materials science programs.

References

Application

Introduction: Unveiling the Catalytic Potential of a Differentiated Building Block

An in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of 4,5-diiodo-1-methyl-1H-imidazole in modern catalytic synthesis. 4,5-Diiodo-1-methyl-1H-imidazole is a spe...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of 4,5-diiodo-1-methyl-1H-imidazole in modern catalytic synthesis.

4,5-Diiodo-1-methyl-1H-imidazole is a specialized heterocyclic compound whose value in catalysis is primarily expressed through its role as a highly versatile and strategically vital precursor. While not typically employed as a catalyst in its own right, its unique structural features—a methylated imidazole core flanked by two reactive iodine atoms—provide an exceptional platform for the design and synthesis of advanced ligands, organocatalysts, and complex molecular architectures.

The presence of two carbon-iodine (C-I) bonds at the C4 and C5 positions is the cornerstone of its utility. These bonds are inherently susceptible to a wide array of transformative chemical reactions, most notably transition-metal-catalyzed cross-coupling. This reactivity allows for the programmed and sequential introduction of diverse functional groups, enabling chemists to build intricate, multi-substituted imidazole scaffolds with precise control. Furthermore, the imidazole backbone is a well-established precursor to N-Heterocyclic Carbenes (NHCs), a dominant class of organocatalysts and ancillary ligands in transition metal catalysis. The diiodo substitution pattern offers a unique opportunity to modulate the steric and electronic properties of these resulting NHCs, thereby fine-tuning the performance of the final catalytic system.

This guide provides detailed application notes and protocols that explore the primary roles of 4,5-diiodo-1-methyl-1H-imidazole as a precursor to sophisticated catalytic systems.

Part 1: A Precursor for Electronically Modified N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic Carbenes (NHCs) have revolutionized catalysis, serving as powerful organocatalysts and as highly effective, strongly σ-donating ligands for transition metals.[1][2] The synthesis of NHCs typically proceeds through the deprotonation of a corresponding imidazolium salt. 4,5-Diiodo-1-methyl-1H-imidazole is an ideal starting material for creating NHCs with unique electronic properties, where the iodine atoms act as electron-withdrawing groups, influencing the stability and reactivity of the carbene and its metal complexes.

The conversion to an NHC precursor involves the quaternization of the N3 nitrogen atom to form a 4,5-diiodo-1,3-dialkyl-1H-imidazolium salt. This salt can then be used to generate the free carbene in situ for direct use in organocatalysis or for the formation of a metal-NHC complex.

NHC_Formation cluster_start Starting Material cluster_precursor NHC Precursor Synthesis cluster_generation Carbene Generation & Application A 4,5-Diiodo-1-methyl-1H-imidazole B 4,5-Diiodo-1,3-dialkyl-1H-imidazolium Salt A->B Alkylation (e.g., R-X) C Free 4,5-Diiodo-NHC B->C Deprotonation (Base) D Metal-NHC Catalytic Complex C->D Metal Precursor (e.g., Pd(OAc)₂) Sequential_Coupling A 4,5-Diiodo-1-methyl-1H-imidazole B Step 1: Selective Coupling (e.g., Sonogashira, <1.0 eq R¹-H) C 4-Iodo-5-alkynyl-1-methyl-1H-imidazole B->C Forms Mono-functionalized Intermediate D Step 2: Second Coupling (e.g., Suzuki, R²-B(OH)₂) E 4-Aryl-5-alkynyl-1-methyl-1H-imidazole (Unsymmetrical Product) D->E Forms Di-functionalized Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselectivity in Suzuki Coupling of 4,5-diiodo-1-methyl-1H-imidazole

Welcome to the technical support center for regioselective Suzuki-Miyaura coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with 4,5-diiodo-1-methyl-...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for regioselective Suzuki-Miyaura coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with 4,5-diiodo-1-methyl-1H-imidazole and need to control the site of C-C bond formation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting advice to help you navigate the complexities of this powerful reaction.

Frequently Asked Questions (FAQs)

Q1: What is the inherent regioselectivity of Suzuki coupling on 4,5-diiodo-1-methyl-1H-imidazole, and why?

Answer: In the absence of strongly directing ligands, the Suzuki-Miyaura coupling on 4,5-diiodo-1-methyl-1H-imidazole typically shows a preference for reaction at the C5 position. This inherent selectivity is primarily governed by electronic factors. The C5 position is adjacent to the methylated nitrogen (N1), making it more electron-deficient and thus more susceptible to oxidative addition by the palladium(0) catalyst.

The key factors influencing this intrinsic selectivity are:

  • Electronic Effects: The C5 carbon-iodine bond is more polarized due to its proximity to the N1-methyl group, making it a more electrophilic site. Computational studies on similar dihalogenated heterocycles have shown that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is often larger at the more reactive site, facilitating interaction with the palladium catalyst's HOMO.[1]

  • Steric Hindrance: The C4 position is flanked by the N1-methyl group and the C5-iodo substituent, creating a more sterically congested environment compared to the C5 position.

This inherent preference for C5 allows for predictable synthesis of 5-aryl-4-iodo-1-methyl-1H-imidazoles under "standard" Suzuki conditions, often employing catalysts like Pd(PPh₃)₄ or PdCl₂(dppf).[2][3]

Q2: How can I reverse the selectivity and favor coupling at the C4 position?

Answer: Achieving selective coupling at the less reactive C4 position requires overcoming the intrinsic electronic preference. This is a classic challenge in cross-coupling chemistry that can be addressed by carefully selecting the catalyst system. The strategy revolves around using sterically bulky ligands that modify the palladium catalyst's behavior.

By employing palladium catalysts with bulky N-heterocyclic carbene (NHC) or phosphine ligands, the steric environment around the metal center is significantly altered. This can reverse the selectivity, favoring the more sterically accessible C4 position. For instance, hindered ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or bulky phosphines such as P(tBu)₃ can make the approach to the sterically encumbered C5 position more difficult, thereby promoting oxidative addition at the C4-I bond.[1][4][5] This phenomenon is a powerful example of catalyst control overriding the substrate's inherent reactivity.[4][5]

Q3: What specific catalyst systems are recommended for C4 vs. C5 selectivity?

Answer: The choice of palladium precatalyst and ligand is the most critical factor for controlling regioselectivity. Based on literature for dihaloazoles, the following systems can be proposed as starting points for optimization.[4][5]

Target PositionPalladium PrecatalystLigandProposed Rationale
C5 (Electronic Control) Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosThese ligands are effective but less sterically demanding than those for C4, allowing the reaction to proceed at the more electronically activated C5 site.
C4 (Steric Control) Pd(OAc)₂ or Pd₂(dba)₃RuPhos or BrettPhosThese are highly bulky biaryl phosphine ligands that sterically block the C5 position, forcing the catalyst to react at the less hindered C4 position.

This table is a guideline based on principles from related dihaloazole systems. Experimental validation is crucial.

Q4: How do the base and solvent affect regioselectivity?

Answer: While the catalyst system is the primary driver of regioselectivity, the base and solvent play crucial supporting roles and can influence both yield and selectivity.

  • Base: The base is essential for the transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[6][7] For regioselectivity, a base that does not interfere with the catalyst-ligand complex is ideal. Common choices like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective. The choice of base can sometimes subtly influence the active catalyst species, but it is generally considered a secondary factor for controlling regioselectivity compared to the ligand.

  • Solvent: The solvent must solubilize the reactants and catalyst. Aprotic polar solvents like 1,4-dioxane, THF, or DME, often with a small amount of water, are standard for Suzuki couplings.[2][3] The solvent can influence catalyst stability and activity, but dramatic switches in regioselectivity based solely on solvent choice are uncommon for this substrate, unlike in some other dihalopyrrole systems.[2]

Troubleshooting Guide

Problem 1: Low or no conversion to product.
  • Possible Cause: Inactive catalyst.

    • Solution: Ensure the palladium precatalyst is properly activated to the Pd(0) state. Use fresh, high-quality catalysts and ligands. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that activates reliably.

  • Possible Cause: Poor quality reagents.

    • Solution: Use anhydrous solvents and ensure the boronic acid has not decomposed (boronic acids can dehydrate to form unreactive boroxines). Ensure the base is dry and of sufficient strength.

  • Possible Cause: Reaction temperature is too low.

    • Solution: While some modern catalysts work at room temperature, Suzuki couplings often require heating (e.g., 80-110 °C) to drive the reaction, particularly the oxidative addition step with less reactive halides.[8]

Problem 2: Poor regioselectivity (mixture of C4 and C5 isomers).
  • Possible Cause: Incorrect catalyst/ligand combination.

    • Solution: This is the most likely cause. To favor C4, ensure a sufficiently bulky ligand (e.g., RuPhos, BrettPhos) is used in the correct ratio to palladium (typically 1:1 to 2:1 ligand:Pd). To favor C5, use a less bulky ligand (e.g., SPhos) or a standard catalyst like PdCl₂(dppf).

  • Possible Cause: Reaction temperature is too high.

    • Solution: Excessive heat can sometimes erode selectivity by providing enough energy to overcome the activation barrier at the undesired position. Try running the reaction at the lowest temperature that still provides a reasonable conversion rate.

  • Possible Cause: Catalyst speciation issues.

    • Solution: In some cases, ligand-free conditions or the formation of palladium nanoparticles can lead to unexpected selectivity.[1] Ensure proper mixing and use of well-defined precatalysts to maintain a homogeneous catalytic species.

Problem 3: Significant formation of the diarylated by-product.
  • Possible Cause: Incorrect stoichiometry.

    • Solution: Use a slight excess of the diiodoimidazole substrate relative to the boronic acid (e.g., 1.1-1.2 equivalents of diiodoimidazole to 1.0 equivalent of boronic acid) to favor mono-arylation.

  • Possible Cause: Catalyst properties.

    • Solution: Bulky ligands that promote a second, intramolecular oxidative addition before the catalyst dissociates from the mono-arylated product can sometimes lead to diarylation.[9] If this is an issue, screening different ligands or slightly lowering the reaction temperature might be necessary.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Selective Suzuki Coupling at the C5-Position

This protocol is designed to favor the electronically preferred C5 position.

  • Reagent Setup: To an oven-dried reaction vial, add 4,5-diiodo-1-methyl-1H-imidazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: In a separate vial, prepare the catalyst system by mixing Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Add this mixture to the reaction vial.

  • Solvent Addition & Degassing: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes, or by using freeze-pump-thaw cycles.

  • Reaction: Seal the vial and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting diiodoimidazole is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the 5-aryl-4-iodo-1-methyl-1H-imidazole.

Protocol 2: General Procedure for Selective Suzuki Coupling at the C4-Position

This protocol uses a bulky ligand to sterically direct the coupling to the C4 position.

  • Reagent Setup: To an oven-dried reaction vial, add 4,5-diiodo-1-methyl-1H-imidazole (1.2 eq), the desired arylboronic acid (1.0 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ (0.01 eq) and RuPhos (0.02 eq). Add this mixture to the reaction vial.

  • Solvent Addition & Degassing: Add degassed 1,4-dioxane. Degas the final mixture thoroughly as described in Protocol 1.

  • Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol 1 to isolate the 4-aryl-5-iodo-1-methyl-1H-imidazole.

Visualization of Concepts

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs OA Oxidative Addition TM Transmetalation OA->TM Ar-Pd(II)-I RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' Byproduct B(OH)₂-X RE->OA Pd(0)L_n Product R-Ar' RE->Product Reactant1 R-I (Diiodoimidazole) Reactant1->OA Reactant2 Ar'-B(OH)₂ Reactant2->TM Base Base (e.g., K₂CO₃) Base->TM Regioselectivity cluster_substrate Substrate: 4,5-diiodo-1-methyl-1H-imidazole cluster_factors Controlling Factors cluster_catalyst Catalyst System cluster_outcome Reaction Outcome C5 C5-I Bond Electronics Electronic Effects (More electrophilic) C5->Electronics C4 C4-I Bond Sterics Steric Hindrance (Less accessible) C4->Sterics ReactAtC5 Selective Coupling at C5 Electronics->ReactAtC5 ReactAtC4 Selective Coupling at C4 Sterics->ReactAtC4 SmallLigand Pd with less bulky ligand (e.g., SPhos) SmallLigand->Electronics Follows electronic preference BulkyLigand Pd with bulky ligand (e.g., RuPhos) BulkyLigand->Sterics Dominated by sterics Troubleshooting_Workflow Start Problem: Poor Regioselectivity CheckCatalyst Is the catalyst/ligand system correct for the desired isomer? Start->CheckCatalyst CheckTemp Is the reaction temperature optimized? CheckCatalyst->CheckTemp Yes Solution1 Select appropriate ligand: Bulky for C4, less bulky for C5. CheckCatalyst->Solution1 No CheckPurity Are all reagents (boronic acid, base) pure and dry? CheckTemp->CheckPurity Yes Solution2 Screen temperatures. (e.g., 80°C, 100°C, 120°C) CheckTemp->Solution2 No CheckStoich Is stoichiometry correct to avoid diarylation? CheckPurity->CheckStoich Yes Solution3 Use fresh, high-purity reagents. CheckPurity->Solution3 No Solution4 Use slight excess of diiodoimidazole for mono-arylation. CheckStoich->Solution4 No

References

Optimization

Technical Support Center: Purification of 4,5-diiodo-1-methyl-1H-imidazole

Introduction: Welcome to the technical support guide for the purification of 4,5-diiodo-1-methyl-1H-imidazole. This document is designed for researchers, medicinal chemists, and process development scientists who are wor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the purification of 4,5-diiodo-1-methyl-1H-imidazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile, halogen-rich building block. The synthesis of di-iodinated imidazoles can often result in a mixture of closely related impurities, making effective purification critical for downstream applications. This guide provides a framework of frequently asked questions, detailed troubleshooting protocols, and the underlying chemical principles to help you achieve high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4,5-diiodo-1-methyl-1H-imidazole?

The impurity profile largely depends on the synthetic route. However, common contaminants typically include:

  • Unreacted Starting Materials: This could be 1-methylimidazole if you are performing a direct iodination, or 4,5-diiodo-1H-imidazole if you are performing an N-methylation as the final step.

  • Mono-iodinated Species: Incomplete iodination can lead to residual 4-iodo-1-methyl-1H-imidazole.

  • Regioisomers: Depending on the synthetic strategy, isomeric products like 2,4-diiodo-1-methyl-1H-imidazole could form, although 4,5-di-iodination is often favored.

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., DMF, THF) and inorganic salts from the workup are common.

Q2: Which purification method is generally most effective: recrystallization or column chromatography?

Both methods are effective, and the best choice depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization is often the preferred method for larger quantities (>1 g) as it is typically more efficient and cost-effective. It is excellent for removing impurities with significantly different solubility profiles.

  • Silica Gel Column Chromatography is ideal for smaller scales or when impurities are structurally very similar to the product (i.e., have similar polarities), making separation by recrystallization difficult.[1]

Q3: How do I choose an appropriate solvent system for recrystallization?

The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For 4,5-diiodo-1-methyl-1H-imidazole, which is a moderately polar compound, good starting points for screening include:

  • Single Solvents: Isopropanol, ethanol, ethyl acetate, or acetonitrile.

  • Mixed Solvent Systems: An ethyl acetate/hexane or dichloromethane/hexane system can be very effective. Dissolve the crude product in a minimal amount of the more polar solvent (e.g., ethyl acetate) at reflux, then slowly add the less polar anti-solvent (e.g., hexane) until turbidity persists.[2]

Q4: How can I quickly assess the purity of my final product?

A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): An excellent first pass to check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of high purity.

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment. Integration of the proton signals can help quantify impurities if their peaks are well-resolved.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., area % purity).[3]

Q5: What are the recommended storage conditions for the purified compound?

Halogenated organic compounds, especially iodo-derivatives, can be sensitive to light and heat.[4] To prevent degradation, store the purified 4,5-diiodo-1-methyl-1H-imidazole in a tightly sealed amber vial in a cool, dark, and dry place, preferably under an inert atmosphere like nitrogen or argon.[1] For long-term storage, refrigeration is recommended.

Part 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification process.

Problem Encountered Potential Cause(s) Suggested Solution(s)
Low Yield After Recrystallization 1. The product is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used during dissolution.3. Premature crystallization occurred during hot filtration.1. Re-evaluate your solvent system. Consider a mixed-solvent system to reduce solubility at room temperature.2. Use the absolute minimum amount of hot solvent required to dissolve the crude material.3. Pre-warm your filtration apparatus (funnel, filter paper, receiving flask) before filtering the hot solution.[1]
Product Fails to Crystallize ("Oils Out") 1. Significant impurities are present, inhibiting crystal lattice formation.2. The solution is supersaturated, or cooling is too rapid.1. Try adding a seed crystal from a previous batch. If unavailable, gently scratch the inside of the flask at the solvent-air interface with a glass rod to create nucleation sites.[1]2. If oiling out persists, consider purifying a small portion by column chromatography to obtain pure seed crystals, or purify the entire batch chromatographically.
Colored Impurities Persist in Final Product 1. Highly conjugated or polymeric byproducts were formed during the synthesis.2. Trace amounts of iodine may be present.1. During recrystallization, after dissolving the crude product, add a small amount of activated charcoal to the hot solution and reflux for 5-10 minutes before performing a hot filtration.[2]2. If residual iodine is suspected, wash the crude solid or an organic solution of the product with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) during the initial workup.[5]
Multiple Spots on TLC After Purification 1. Recrystallization: The chosen solvent did not effectively differentiate between the product and a key impurity.2. Chromatography: The chosen eluent system has poor resolution.1. Re-screen for a more selective recrystallization solvent. Alternatively, subject the material to column chromatography.2. Optimize the mobile phase. If spots are too close, use a less polar solvent system or try a different solvent mixture (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).

Part 3: Experimental Protocols & Workflows

Workflow for Purification Strategy Selection

This diagram outlines the decision-making process for purifying your crude product.

Purification_Workflow Start Crude 4,5-diiodo-1-methyl-1H-imidazole TLC Analyze by TLC Start->TLC Decision Purity Acceptable? TLC->Decision Scale Reaction Scale? Decision->Scale  No Final_Purity Assess Final Purity (NMR, MP, HPLC) Decision->Final_Purity  Yes Recrystallize Perform Recrystallization Scale->Recrystallize > 1 g Chromatography Perform Column Chromatography Scale->Chromatography < 1 g Recrystallize->Final_Purity Chromatography->Final_Purity End Store Purified Product Final_Purity->End

Caption: Decision workflow for selecting a purification method.

Protocol 1: Purification by Recrystallization

This protocol is ideal for removing impurities with different solubility characteristics, such as unreacted starting materials or inorganic salts.

1. Solvent System Selection (Small-Scale Test): a. Place ~20-30 mg of your crude material into several small test tubes. b. Add a few drops of a candidate solvent (e.g., isopropanol, ethyl acetate) to each tube. c. Observe solubility at room temperature. A good solvent will not fully dissolve the solid. d. Gently heat the tubes that showed poor room-temperature solubility. The solid should dissolve completely. e. Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. f. The system that yields a high recovery of crystalline solid is your best choice.

2. Bulk Recrystallization Procedure: a. Place the crude 4,5-diiodo-1-methyl-1H-imidazole into an appropriately sized round-bottom flask. b. Add the chosen solvent in small portions while heating the mixture to reflux with stirring. Continue adding solvent until the solid just dissolves completely. c. (Optional Decolorization): If the solution is colored, remove it from the heat, add a small amount (~1-2% by weight) of activated charcoal, and reflux for an additional 5-10 minutes. d. (Optional Hot Filtration): If charcoal or insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.[2] e. Cover the flask containing the clear filtrate and allow it to cool slowly and undisturbed to room temperature. f. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation. g. Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. h. Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is highly effective for separating compounds with small differences in polarity.

1. Preliminary TLC Analysis: a. Dissolve a small amount of crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a TLC plate and elute with different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to find a system that gives good separation between your product spot and any impurity spots. The ideal Rf (retention factor) for your product is typically between 0.25 and 0.40.

2. Column Preparation and Elution: a. Stationary Phase: Use silica gel (230-400 mesh) for optimal resolution. b. Sample Loading: i. Wet Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent and load it directly onto the column. ii. Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3 times the mass of your crude product) and evaporate the solvent to dryness. Sprinkle the resulting free-flowing powder evenly onto the top of the column. c. Elution: i. Begin eluting with a non-polar solvent (e.g., 100% hexane) to wash down any non-polar impurities. ii. Gradually increase the polarity of the mobile phase according to your TLC analysis (gradient elution). For example, start with 95:5 Hexane:Ethyl Acetate, then move to 90:10, 80:20, and so on. iii. Collect fractions and monitor them by TLC to identify which ones contain the pure product. d. Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4,5-diiodo-1-methyl-1H-imidazole.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Purification Complete. Assess Purity. CheckPurity Is product pure by TLC/NMR? Start->CheckPurity CheckYield Is yield acceptable? CheckPurity->CheckYield Yes Problem Identify Issue CheckPurity->Problem No CheckYield->Problem No Success Process Successful CheckYield->Success Yes LowYield Low Yield Problem->LowYield Yield Issue Impure Product Impure Problem->Impure Purity Issue OilingOut Oils Out Problem->OilingOut Physical Form Issue Colored Product Colored Problem->Colored Appearance Issue Sol_Loss Action: Check mother liquor. Minimize solvent volume next time. LowYield->Sol_Loss Sol_Choice Action: Re-screen solvents. Consider chromatography. Impure->Sol_Choice Nucleation Action: Add seed crystal or scratch flask. If fails, purify via column. OilingOut->Nucleation Charcoal Action: Use activated charcoal. Consider Na2S2O3 wash. Colored->Charcoal

Caption: A logical flowchart for troubleshooting common purification issues.

References

  • BenchChem Technical Support Center. (2025). Purification of 4-iodo-1H-imidazole. [Online].
  • BenchChem Technical Support Center. (2025). High-Purity 4-Iodo-1H-Imidazole Recrystallization. [Online].
  • BenchChem Technical Support Center. (2025). Troubleshooting low conversion in 4-iodo-1H-imidazole reactions. [Online].
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 332387, 4,5-Diiodo-1-methyl-1H-imidazole. PubChem. Retrieved from [Link]

  • Quinoline. (n.d.). 4,5-Dibromo-1-methyl-1H-imidazole. [Online]. Available at: [Link]

  • Google Patents. (2012). CN102432543A - Synthesis method of 4-iodo-1H-imidazole. [Online].
  • Google Patents. (2020). CN110938036A - Preparation method of 4-iodine-1H-imidazole. [Online].
  • BenchChem Technical Support Center. (2025). Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole. [Online].
  • BenchChem Technical Support Center. (2025). A Comparative Guide to Purity Validation of Synthesized 4,5-diphenyl-1H-imidazole-1,2-diamine. [Online].

Sources

Troubleshooting

Technical Support Center: Synthesis of 4,5-diiodo-1-methyl-1H-imidazole

Welcome to the Technical Support Center for the synthesis of 4,5-diiodo-1-methyl-1H-imidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4,5-diiodo-1-methyl-1H-imidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this challenging synthesis. Our goal is to equip you with the scientific understanding and practical guidance necessary to overcome common hurdles and successfully synthesize this valuable compound.

Introduction to the Synthesis

The synthesis of 4,5-diiodo-1-methyl-1H-imidazole is typically approached as a two-step process. First, the imidazole ring is di-iodinated to form 4,5-diiodo-1H-imidazole. This intermediate is then N-methylated to yield the final product. While seemingly straightforward, each step presents unique challenges that can impact yield, purity, and reproducibility. This guide will dissect these challenges and provide robust solutions.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway Imidazole Imidazole Diiodoimidazole 4,5-diiodo-1H-imidazole Imidazole->Diiodoimidazole Step 1: Di-iodination (I₂, NaOH, THF/H₂O) Target 4,5-diiodo-1-methyl-1H-imidazole Diiodoimidazole->Target Step 2: N-methylation (CH₃I, NaH, THF)

Caption: Two-step synthesis of 4,5-diiodo-1-methyl-1H-imidazole.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format, providing explanations and actionable solutions.

Step 1: Synthesis of 4,5-diiodo-1H-imidazole

Question 1: My yield of 4,5-diiodo-1H-imidazole is consistently low, and I observe a mixture of mono-iodinated and tri-iodinated byproducts. What's going wrong?

Answer: This is a classic regioselectivity and stoichiometry issue in the electrophilic iodination of the imidazole ring. The imidazole ring is highly activated towards electrophilic substitution, making it prone to over-iodination.[1] Here are the primary causes and solutions:

  • Incorrect Stoichiometry: Using an insufficient amount of iodine will lead to incomplete di-iodination, resulting in mono-iodoimidazoles. Conversely, a large excess of iodine can promote the formation of 2,4,5-triiodoimidazole.

  • Inefficient Deprotonation: The reaction proceeds via the imidazolate anion, which is a more potent nucleophile than neutral imidazole. Incomplete deprotonation can slow down the desired reaction and lead to side products.

  • Reaction Temperature: Higher temperatures can increase the rate of side reactions.

Solutions:

  • Optimize Stoichiometry: A molar ratio of approximately 2.0 to 2.1 equivalents of elemental iodine per equivalent of imidazole is generally effective. It is also crucial to use a sufficient excess of a strong base, such as sodium hydroxide (around 3 equivalents), to ensure complete deprotonation of imidazole.[2]

  • Control Reagent Addition: The dropwise addition of the iodine solution to the cooled imidazole solution is critical. This maintains a low concentration of the electrophile in the reaction mixture, favoring the desired di-iodination over tri-iodination.

  • Maintain Low Temperature: Conducting the reaction at a low temperature, typically 0 °C in an ice bath, helps to control the reaction rate and improve selectivity.[2]

Question 2: I'm having trouble with the solubility of elemental iodine in my reaction solvent. How can I improve this?

Answer: Elemental iodine has poor solubility in water. To address this, a co-solvent system is highly recommended. A mixture of tetrahydrofuran (THF) and water is an effective solvent system for this reaction.[2] The THF helps to dissolve the iodine, while the water dissolves the sodium hydroxide and the imidazole salt. This biphasic system, with vigorous stirring, allows for efficient reaction at the interface.

Alternatively, the use of potassium iodide (KI) can enhance the solubility of iodine in aqueous media through the formation of the triiodide ion (I₃⁻), which is a soluble and effective iodinating agent.[3]

Question 3: The workup procedure is messy, and I'm losing product during purification. What is an efficient purification strategy?

Answer: A common issue during workup is the precipitation of the product along with unreacted starting materials and byproducts. Here is a robust purification protocol:

  • Neutralization and Filtration: After the reaction is complete, carefully neutralize the reaction mixture to a pH of 7-8 with an acid like glacial acetic acid.[2] This will precipitate the crude 4,5-diiodo-1H-imidazole. The crude product can be collected by vacuum filtration.

  • Solvent Trituration/Recrystallization: The primary impurity is often the mono-iodinated imidazole, which has different solubility properties. Washing the crude solid with a suitable organic solvent can remove more soluble impurities. For higher purity, recrystallization is effective. A mixture of isopropanol and n-hexane is a good solvent system for this purpose.[4] A patent for a similar process suggests purifying the crude product by stirring it in warm ethyl acetate.[2]

Step 2: N-methylation of 4,5-diiodo-1H-imidazole

Question 4: The N-methylation of 4,5-diiodo-1H-imidazole is not proceeding to completion, or the reaction is very slow. Why is this happening?

Answer: The primary challenge in this step is the reduced nucleophilicity of the imidazole nitrogen and potential steric hindrance.

  • Reduced Nucleophilicity: The two electron-withdrawing iodine atoms at positions 4 and 5 decrease the electron density of the imidazole ring, making the nitrogen atoms less nucleophilic compared to unsubstituted imidazole.

  • Steric Hindrance: The bulky iodine atoms can sterically hinder the approach of the methylating agent to the N-1 position.[5][6]

Solutions:

  • Use a Strong Base: To overcome the reduced nucleophilicity, it is essential to use a strong, non-nucleophilic base to fully deprotonate the imidazole, generating the much more reactive imidazolide anion. Sodium hydride (NaH) is an excellent choice for this purpose.

  • Choice of Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal for this reaction as they will not interfere with the strong base and can help to solvate the imidazolide anion.

  • Appropriate Methylating Agent: Methyl iodide (CH₃I) is a highly reactive and commonly used methylating agent that is suitable for this reaction.

Question 5: I am observing the formation of a significant amount of a byproduct that appears to be a quaternary salt. How can I prevent this?

Answer: The formation of a quaternary imidazolium salt occurs when the N-methylated product undergoes a second methylation. This is a common side reaction in the alkylation of imidazoles.[5]

Solutions:

  • Control Stoichiometry: Use a slight excess of the 4,5-diiodo-1H-imidazole relative to the methyl iodide to ensure that the methylating agent is the limiting reagent. A molar ratio of 1.0 equivalent of 4,5-diiodo-1H-imidazole to 1.05-1.1 equivalents of methyl iodide is a good starting point.

  • Control Temperature: Add the methyl iodide dropwise at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature. This helps to control the reaction rate and minimize over-methylation.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of the quaternary salt.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for this synthesis?

A1:

  • Iodine: Elemental iodine is corrosive and can cause severe burns. It is also a respiratory irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydroxide: NaOH is a strong caustic base. Avoid contact with skin and eyes.

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle it under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

  • Methyl Iodide: CH₃I is a potent methylating agent and is classified as a potential carcinogen. It is also toxic and should be handled with extreme care in a fume hood.

Q2: Are there alternative iodinating agents I can use for the first step?

A2: Yes, other electrophilic iodinating agents can be used. N-Iodosuccinimide (NIS) is a milder and often more selective iodinating agent that can be used, sometimes in the presence of a catalytic amount of an acid.[7] However, for the synthesis of the di-iodo compound, elemental iodine under basic conditions is a cost-effective and high-yielding method.[2]

Q3: How can I confirm the identity and purity of my final product, 4,5-diiodo-1-methyl-1H-imidazole?

A3: The structure and purity of the final compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure. You should expect to see a singlet for the N-methyl protons and singlets for the C2-H and C4/5-I protons in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (333.90 g/mol ).[8]

  • Melting Point: A sharp melting point range is indicative of high purity. The reported melting point is 144-145 °C.[9]

Q4: Can I perform a one-pot synthesis of 4,5-diiodo-1-methyl-1H-imidazole from 1-methylimidazole?

A4: While theoretically possible, a one-pot synthesis is likely to be challenging. The direct di-iodination of 1-methylimidazole would require careful control of reaction conditions to avoid the formation of a mixture of mono- and di-iodinated products, as well as potential iodination at the C2 position. A stepwise approach with isolation and purification of the 4,5-diiodo-1H-imidazole intermediate generally provides better control and a purer final product.

Experimental Protocols

Protocol 1: Synthesis of 4,5-diiodo-1H-imidazole

This protocol is adapted from a high-yielding patented procedure.[2]

Materials:

  • Imidazole

  • Sodium hydroxide (NaOH)

  • Elemental iodine (I₂)

  • Tetrahydrofuran (THF)

  • Water

  • Glacial acetic acid

  • Ethyl acetate

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and an ice bath, dissolve 3 equivalents of sodium hydroxide in water.

  • To this solution, add 1 equivalent of imidazole and stir until it is completely dissolved.

  • Cool the solution to 0 °C using the ice bath.

  • In a separate flask, dissolve 2 equivalents of elemental iodine in THF.

  • Slowly add the iodine-THF solution dropwise to the cooled imidazole solution while maintaining the temperature at or below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully adjust the pH of the mixture to 7-8 with glacial acetic acid.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Filter the resulting solid precipitate and wash it with water.

  • To purify the crude product, add it to ethyl acetate and stir at 40 °C for 1 hour.

  • Cool the mixture to room temperature, filter the solid, wash with a small amount of cold ethyl acetate, and dry under vacuum to obtain 4,5-diiodo-1H-imidazole as a white solid.

Protocol 2: Synthesis of 4,5-diiodo-1-methyl-1H-imidazole

This protocol is a generalized procedure based on standard N-alkylation methods, optimized for this specific substrate.

Materials:

  • 4,5-diiodo-1H-imidazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add 1.1 equivalents of sodium hydride (pre-washed with anhydrous hexane to remove mineral oil) to a flame-dried reaction flask.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 1 equivalent of 4,5-diiodo-1H-imidazole in anhydrous THF.

  • Slowly add the 4,5-diiodo-1H-imidazole solution to the NaH suspension at 0 °C. Allow the mixture to stir at this temperature for 30 minutes to ensure complete deprotonation (hydrogen gas evolution should cease).

  • Slowly add 1.05 equivalents of methyl iodide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 4,5-diiodo-1-methyl-1H-imidazole by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Data Presentation

Table 1: Troubleshooting Summary for the Synthesis of 4,5-diiodo-1-methyl-1H-imidazole

Problem Potential Cause(s) Suggested Solutions
Step 1: Low yield of 4,5-diiodo-1H-imidazole - Incorrect stoichiometry of iodine and base- Incomplete deprotonation of imidazole- High reaction temperature- Use ~2.1 eq. of I₂ and ~3 eq. of NaOH- Ensure complete dissolution of NaOH before adding imidazole- Maintain reaction temperature at 0 °C
Step 1: Formation of byproducts - Over-iodination (tri-iodoimidazole)- Under-iodination (mono-iodoimidazole)- Slow, dropwise addition of iodine solution- Precise control of iodine stoichiometry
Step 2: Slow or incomplete N-methylation - Reduced nucleophilicity of di-iodoimidazole- Steric hindrance from iodine atoms- Use a strong base like NaH for complete deprotonation- Use a reactive methylating agent like CH₃I
Step 2: Formation of quaternary salt - Over-methylation of the product- Use a slight excess of the di-iodoimidazole- Control temperature and monitor reaction by TLC

Visualizations

Troubleshooting_Diiodination cluster_0 Troubleshooting Low Yield in Di-iodination Start Low Yield of 4,5-diiodo-1H-imidazole CheckStoichiometry Check Stoichiometry (I₂ and NaOH) Start->CheckStoichiometry CheckTemp Check Reaction Temperature CheckStoichiometry->CheckTemp Stoichiometry Correct AdjustStoichiometry Adjust to ~2.1 eq. I₂ and ~3 eq. NaOH CheckStoichiometry->AdjustStoichiometry Incorrect CheckAddition Check Rate of Iodine Addition CheckTemp->CheckAddition Temp = 0 °C LowerTemp Maintain at 0 °C with Ice Bath CheckTemp->LowerTemp Too High OptimizePurification Optimize Purification (Recrystallization) CheckAddition->OptimizePurification Addition is Slow/Dropwise SlowAddition Add Iodine Solution Dropwise CheckAddition->SlowAddition Too Fast

Caption: A troubleshooting workflow for low yield in the di-iodination step.

N_Methylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Diiodoimidazole 4,5-diiodo-1H-imidazole Imidazolide 4,5-diiodoimidazolide anion Diiodoimidazole->Imidazolide + NaH Product 4,5-diiodo-1-methyl-1H-imidazole Imidazolide->Product + CH₃I H2 H₂ (gas) Imidazolide->H2 MethylIodide CH₃-I NaI NaI Product->NaI NaH NaH

Caption: Simplified mechanism of N-methylation of 4,5-diiodo-1H-imidazole.

References

  • University of Otago. (n.d.). N-Alkylation of imidazoles. [Link]

  • MDPI. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. [Link]

  • Google Patents. (2012). Synthesis method of 4-iodo-1H-imidazole.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

  • National Institutes of Health. (2015). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. [Link]

  • Slideshare. (n.d.). Unit 4 imidazole. [Link]

  • RSC Publishing. (2024). Tunable Regioselective Allylic Alkylation/Iodination of Imidazoheterocycles in Water. [Link]

  • PubChem. (n.d.). 4,5-Diiodo-1H-imidazole. [Link]

  • Google Patents. (2021). Synthesis method of 4, 5-diiodo-1H-imidazole.
  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. [Link]

  • PubChemLite. (n.d.). 4,5-diiodo-1-methyl-1h-imidazole (C4H4I2N2). [Link]

  • PubMed. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. [Link]

  • YouTube. (2024). From Other Imidazoles by Substitution of Hydrogen. [Link]

  • Semantic Scholar. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. [Link]

  • PubMed. (2014). Optimizing electron transfer mediators based on arylimidazoles by ring fusion: synthesis, electrochemistry, and computational analysis of 2-aryl-1-methylphenanthro[9,10-d]imidazoles. [Link]

  • ResearchGate. (n.d.). Conversion of 4(5)‐iodo‐1H‐imidazole and yield of.... [Link]

Sources

Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Diiodoimidazole Coupling

From the desk of the Senior Application Scientist Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving diiodoimidazole substrates. As a core scaffold in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving diiodoimidazole substrates. As a core scaffold in medicinal chemistry and materials science, the successful functionalization of diiodoimidazoles is often a critical step in synthesis campaigns.[1] However, their unique electronic properties and the presence of two reactive sites can present significant challenges.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows. It is designed to move beyond simple protocols by explaining the underlying chemical principles, helping you to not only solve immediate experimental issues but also to develop a robust, intuitive approach to reaction optimization.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction shows low or no conversion. Where should I start troubleshooting?

This is the most common issue encountered. A systematic approach is crucial. The problem almost always lies within one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.

Expert Insight: Before making drastic changes, always confirm the basics. Re-verify the stoichiometry and concentration of your reagents. An improperly calibrated balance or a simple calculation error can be a frustratingly common source of failure. Ensure all reagents are pure, as trace impurities can poison the catalyst.[2]

A logical troubleshooting workflow can help isolate the variable causing the issue.

TroubleshootingWorkflow start Low or No Conversion Detected catalyst 1. Evaluate Catalyst System start->catalyst conditions 2. Assess Reaction Conditions start->conditions reagents 3. Verify Reagent Quality start->reagents precatalyst Use a Pre-formed Pd(0) Sourceor a Modern Precatalyst (e.g., G3-Pd) catalyst->precatalyst Is in-situ reduction of Pd(II) failing? ligand_ratio Optimize Pd:Ligand Ratio (Typically 1:1 to 1:2) catalyst->ligand_ratio Is ligand dissociation/decomposition an issue? ligand_choice Screen Different Ligand Classes (e.g., Buchwald Biarylphosphines, NHCs) catalyst->ligand_choice Is oxidative addition the slow step? base Screen Bases: Weak (K2CO3, Cs2CO3) Strong (K3PO4, t-BuONa) conditions->base Is transmetalation slow or are there base-sensitive functional groups? solvent Solvent System: Ensure adequate solubility. Try polar aprotic (Dioxane, DMF) or non-polar (Toluene). conditions->solvent Are reagents fully dissolved? temperature Increase Temperature Incrementally (e.g., 80°C -> 100°C -> 120°C) conditions->temperature Is the reaction sluggish? purity Purify Starting Materials (Recrystallize, Distill, or Filter) reagents->purity Suspect catalyst poisoning? degas Ensure Rigorous Degassing of Solvents and Reaction Vessel reagents->degas Is Pd(0) being oxidized by air?

Caption: A troubleshooting decision tree for failed coupling reactions.

Q2: How do I choose the right Palladium source and Ligand? This seems like a black box.

The choice of catalyst and ligand is the most critical factor for success. The goal is to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3]

Palladium Precursor:

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are common, air-stable, and cost-effective. However, they must be reduced in situ to the active Pd(0) state.[4] This reduction step can be inefficient and is a frequent point of failure.

  • Pd(0) Sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These sources bypass the need for in situ reduction, providing a more reliable entry into the catalytic cycle. However, they can be more sensitive to air and may require handling in a glovebox.[5]

  • Modern Precatalysts (e.g., Buchwald G3/G4, PEPPSI™): These are often the best choice for challenging substrates.[2] They are air-stable Pd(II) complexes designed to reliably generate a specific, highly active monoligated Pd(0) species upon activation, improving reaction reproducibility.

Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For diiodoimidazoles, which can be electron-rich and act as ligands themselves, the choice is vital.[6][7]

  • Triphenylphosphine (PPh₃): A standard, inexpensive ligand. Often insufficient for activating the C-I bonds of heteroaromatics, especially at lower temperatures.

  • Bulky, Electron-Rich Phosphines (e.g., Buchwald Biaryl Phosphines like XPhos, SPhos; cataCXium® A): These are the workhorses of modern cross-coupling.[8] The steric bulk promotes reductive elimination (the product-forming step), while the electron-donating character facilitates the oxidative addition of the aryl iodide to the Pd(0) center.

  • N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes): These are very strong electron-donating ligands that form robust bonds with palladium, creating highly active and thermally stable catalysts.[6][9] They are particularly effective for coupling with less reactive partners like aryl chlorides, but are also excellent for iodo-heterocycles.

Table 1: Representative Catalyst Systems for Screening

Catalyst SystemPd Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Rationale & Comments
A: Standard Pd(OAc)₂ (2%)PPh₃ (4-8%)K₂CO₃Toluene/H₂O100A common starting point, but may be ineffective for diiodoimidazoles.[10]
B: Buchwald Pd₂(dba)₃ (1-2%)XPhos (2-4%)K₃PO₄Dioxane80-110A robust system for many heteroaryl couplings. The strong base aids transmetalation.[7]
C: NHC-Based Pd(OAc)₂ (2%)IPr·HCl (4%)NaOt-BuToluene100-120Highly active catalyst, good for sterically hindered or electron-rich substrates. Requires strong base.[9]
D: Precatalyst XPhos-Pd-G3 (2%)None neededCs₂CO₃t-AmylOH100Air-stable precatalyst provides reliable generation of the active species.[2]
Q3: I am struggling with selectivity. How can I favor mono-coupling over di-coupling?

Controlling selectivity is a significant challenge with diiodo-substrates. Several strategies can be employed, often in combination:

  • Stoichiometry: The most straightforward approach is to use a sub-stoichiometric amount of the coupling partner (e.g., 0.9-1.1 equivalents of boronic acid for a Suzuki reaction). This relies on the mono-coupled product being less reactive than the diiodo starting material.

  • Steric Hindrance: If the iodine atoms are in sterically distinct environments (e.g., C2 vs. C5 on a substituted imidazole), the less hindered position will typically react first. You can leverage this by choosing a bulky coupling partner or a bulky ligand on the palladium catalyst.

  • Electronic Effects: The electronic environment of the C-I bonds can influence their reactivity towards oxidative addition. This is often less predictable and may require screening different catalyst systems to find one that discriminates between the two sites.

  • Reaction Time and Temperature: Running the reaction at a lower temperature and carefully monitoring it over time can allow you to stop the reaction after the first coupling has occurred but before the second one begins. This requires close tracking by LC-MS or GC-MS.

Core Concepts & Mechanisms

A foundational understanding of the catalytic cycle is essential for effective troubleshooting. Most palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, Sonogashira) proceed through a similar series of steps.[3][11]

CatalyticCycle pd0 Pd(0)L_n pd2_ox R¹-Pd(II)L_n-X pd0->pd2_ox + R¹-X ox_add_label Oxidative Addition pd2_trans R¹-Pd(II)L_n-R² pd2_ox->pd2_trans + R²-M - M-X trans_label Transmetalation product R¹-R² pd2_trans->product red_elim_label Reductive Elimination product->pd0

Caption: A generalized catalytic cycle for cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the diiodoimidazole. This is often the rate-limiting step and is heavily influenced by the ligand's electron-donating ability.[12]

  • Transmetalation (for Suzuki, Stille, Negishi): The second coupling partner (e.g., an organoboron group in Suzuki coupling) is transferred to the palladium center from another metal, displacing the iodide. This step is facilitated by the base.[3][4]

  • Reductive Elimination: The two organic fragments (the imidazole and the coupling partner) are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is accelerated by bulky ligands.[12]

Validated Experimental Protocol

General Procedure for Suzuki-Miyaura Mono-Coupling of a Diiodoimidazole

This protocol is a robust starting point based on common literature practices.[10][13] It should be optimized for each specific substrate.

Materials:

  • Diiodoimidazole derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • XPhos-Pd-G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the diiodoimidazole (e.g., 1.0 mmol, 1.0 equiv), arylboronic acid (1.1 mmol, 1.1 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[10]

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe. The solvent system should be chosen to ensure all reagents are well-dissolved at the reaction temperature.[7]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for the specified time (e.g., 4-12 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS to check for consumption of the starting material and formation of the mono-coupled product.

  • Work-up: Once the reaction is complete or has reached optimal conversion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated imidazole.

References

  • ResearchGate. (n.d.). Probable reaction pathway of C‐H activation of imidazole derivatives. Retrieved from [Link]

  • Semantic Scholar. (2007). Ligand‐assisted Palladium Catalyzed C5 Arylation Reaction of Imidazoles with Aryl Chlorides. Retrieved from [Link]

  • J-Stage. (n.d.). Palladium-Catalyzed C–H Heteroarylation of 2,5-Disubstituted Imidazoles. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]

  • Beilstein Journals. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Retrieved from [Link]

  • NIH. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes. Organometallics. Retrieved from [Link]

  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2015). Palladium-catalyzed coupling reactions for the preparation of concatenated azoles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • NIH. (n.d.). Geometric deep learning-guided Suzuki reaction conditions assessment for applications in medicinal chemistry. PMC. Retrieved from [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • NIH. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • YouTube. (2016). Sonogashira Coupling Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • YouTube. (2020). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know!. Retrieved from [Link]

  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Iodination of 1-Methylimidazole

Welcome to the Technical Support Center for the iodination of 1-methylimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the iodination of 1-methylimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common experimental challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind achieving high-yield, selective iodination.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the iodination of 1-methylimidazole?

The most prevalent and often frustrating side reaction is polyiodination . The 1-methylimidazole ring is electron-rich and highly activated towards electrophilic substitution. This high reactivity means that after the first iodine atom is added, the ring can still be reactive enough to accept a second or even a third iodine atom, leading to a mixture of mono-, di-, and tri-iodinated products.[1] Controlling the stoichiometry and reactivity of the iodinating agent is crucial to minimize these byproducts.[2]

Q2: How can I control the regioselectivity of the iodination? Which position is most reactive?

The reactivity of the carbon positions in the 1-methylimidazole ring towards electrophilic substitution generally follows the order C5 > C4 > C2 .[3]

  • C5-Iodination: This is often the kinetically favored product.

  • C4-Iodination: Can be obtained under specific conditions.

  • C2-Iodination: The C2 proton is the most acidic, but electrophilic substitution at this position is generally the least favorable. Direct iodination at C2 is challenging and often requires a metalation-halogenation sequence.

Achieving regioselectivity is a matter of fine-tuning your reaction conditions. Factors include the choice of iodinating agent, solvent, temperature, and pH. For instance, using milder reagents like N-Iodosuccinimide (NIS) can offer better control compared to the more aggressive molecular iodine (I₂).[1][4]

Q3: What is the mechanistic basis for iodination and the formation of side products?

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[5][6]

  • Activation of Iodine: The iodinating agent (e.g., I₂ or NIS) generates an electrophilic iodine species (I⁺ or a polarized equivalent).

  • Nucleophilic Attack: The electron-rich π-system of the 1-methylimidazole ring attacks the electrophilic iodine. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a positively charged intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base in the reaction mixture removes a proton from the carbon atom where the iodine has attached. This restores the aromaticity of the ring, yielding the iodinated product.

Polyiodination occurs because the mono-iodinated product is often still sufficiently electron-rich to undergo a second or third EAS reaction.

Mechanism: Electrophilic Aromatic Substitution on 1-Methylimidazole

EAS_Mechanism 1-MeIm 1-Methylimidazole SigmaComplex Sigma Complex (Arenium Ion) (Non-aromatic intermediate) 1-MeIm->SigmaComplex Slow Eplus I⁺ (Electrophile) Eplus->SigmaComplex Product Iodo-1-methylimidazole SigmaComplex->Product Fast HBase H-Base⁺ Base Base Base->HBase Removes H⁺ Polyiodination Di/Tri-iodinated Products Product->Polyiodination Further Reaction (Side Product)

Caption: Mechanism of electrophilic iodination and polyiodination.

Q4: Is the N-methyl group reactive under typical iodination conditions?

Under standard electrophilic iodination conditions (e.g., NIS, or I₂ with a mild base), the N-methyl group is stable and unreactive. The primary sites of reactivity are the carbon atoms of the imidazole ring.[7] However, under very harsh conditions, such as high heat for prolonged periods, thermal degradation of the molecule can occur, which may lead to a complex mixture of byproducts.[8] If you are using an alkyl iodide (like methyl iodide) as a reagent, the reaction will be a quaternization of the second nitrogen atom to form a 1,3-dimethylimidazolium salt, which is a different reaction pathway altogether.[7][9]

Q5: How do different iodinating agents like molecular iodine (I₂) and N-Iodosuccinimide (NIS) compare?

The choice of iodinating agent is one of the most critical parameters for controlling the reaction outcome.

Iodinating AgentTypical ConditionsAdvantagesDisadvantages
Molecular Iodine (I₂) Often used with a base (e.g., NaOH, NaHCO₃) in water or THF/water.[1][2]Inexpensive and readily available.Can be unselective, often leading to polyiodination. Requires careful stoichiometric control.[1]
N-Iodosuccinimide (NIS) Used in organic solvents (e.g., Acetonitrile, DCM). Can be activated with a catalytic amount of acid (e.g., TFA).[1][10]Milder and more selective, reducing side reactions. Good functional group tolerance.[4][11]More expensive than I₂. May require an acid catalyst for less reactive substrates.[12]
1,3-Diiodo-5,5-dimethylhydantoin (DIH) Organic solvents.A powerful and efficient iodinating agent.High cost can be prohibitive for large-scale synthesis.[3]

For achieving selective mono-iodination of 1-methylimidazole, N-Iodosuccinimide (NIS) is often the preferred reagent due to its milder nature and higher selectivity.[4]

Troubleshooting Guides

Issue 1: My TLC shows multiple spots, indicating a mixture of products.

This is the most common issue and is almost certainly due to polyiodination.

Potential Cause: The reaction conditions are too harsh, or the stoichiometry is incorrect, leading to multiple iodine additions.

Troubleshooting Logic: Managing Polyiodination

Troubleshooting_Polyiodination Start Start: Multiple Spots on TLC Stoichiometry Check Stoichiometry: Use 1.0-1.1 eq. of Iodinating Agent Start->Stoichiometry Step 1 Reagent Change Iodinating Agent: Switch from I₂ to NIS Stoichiometry->Reagent If still mixed... Temperature Lower Reaction Temperature: Run at 0°C or room temp. Reagent->Temperature If still mixed... pH_Control Control pH: Avoid strong bases. Use neutral or slightly acidic conditions. Temperature->pH_Control If still mixed... Result Improved Selectivity: Single Product Spot pH_Control->Result Success

Caption: Decision tree for troubleshooting polyiodination.

Troubleshooting Steps:

  • Adjust Stoichiometry: Carefully control the molar ratio of your iodinating agent to 1-methylimidazole. Use no more than 1.0 to 1.1 equivalents of the iodinating agent.

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to decrease the reaction rate and improve selectivity.

  • Change the Reagent: Switch from molecular iodine (I₂) to a milder agent like N-Iodosuccinimide (NIS).[1][4] This often provides the best improvement in selectivity.

  • Control pH: If using I₂, avoid strong bases which generate the highly reactive imidazolate anion. Use a weaker base like NaHCO₃.[3] If using NIS, consider running the reaction under neutral conditions or with only a catalytic amount of acid.

Issue 2: The reaction is very slow or does not proceed to completion.

Potential Cause: Insufficient activation of the electrophile or low reactivity of the substrate under the chosen conditions.

Troubleshooting Steps:

  • Use a Catalyst: If you are using NIS, add a catalytic amount of an acid like trifluoroacetic acid (TFA) to activate the NIS and increase the electrophilicity of the iodine.[1][3]

  • Increase Temperature: If selectivity is not an issue, cautiously increasing the reaction temperature can enhance the rate. Monitor carefully by TLC to ensure side reactions do not become dominant.

  • Solvent Choice: Ensure your solvent is appropriate. Polar aprotic solvents like acetonitrile or DMF are often good choices for these types of reactions.

Issue 3: How do I effectively purify mono-iodinated 1-methylimidazole from byproducts?

Purification can be challenging due to the similar polarities of the mono-, di-, and tri-iodinated products. A combination of techniques is often required.

Recommended Purification Protocol: Flash Column Chromatography

This is the most effective method for separating the product mixture.

  • Stationary Phase: Standard silica gel is usually effective.

  • Eluent System: The polarity of the eluent is critical. Start with a non-polar solvent system and gradually increase the polarity. A good starting point for method development is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

    • Tip: Use Thin Layer Chromatography (TLC) to identify a solvent system that gives good separation (ΔRf > 0.2) between your desired spot and the impurities.

  • Procedure:

    • Prepare a column of silica gel.

    • Dissolve the crude product in a minimal amount of the eluent or dichloromethane.

    • Load the sample onto the column.

    • Begin elution with your chosen solvent system (isocratic or gradient).

    • Collect fractions and monitor them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[13]

Alternative Purification Protocol: Recrystallization

If the desired product is a solid and the impurities are present in smaller amounts, recrystallization can be effective.

  • Solvent Selection: The key is finding a solvent (or solvent pair) that dissolves your product well when hot but poorly when cold.

    • Tip: A mixed solvent system like isopropanol/n-hexane or water/ethanol has been shown to be effective for purifying iodoimidazoles.[14]

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot solvent.

    • If impurities are insoluble, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Experimental Protocols

Protocol 1: Selective Mono-iodination using N-Iodosuccinimide (NIS)

Objective: To synthesize mono-iodo-1-methylimidazole with high selectivity.

  • Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-methylimidazole (1.0 eq.) in anhydrous acetonitrile (approx. 0.1 M solution).

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS) (1.05 eq.) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 2-16 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining NIS.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography as described in the troubleshooting guide.

References

  • Bélanger, P. C., & Williams, H. W. R. (2011). An efficient route to 5-iodo-1-methylimidazole: synthesis of xestomanzamine A. Canadian Journal of Chemistry, 59(9), 1383-1387. [Link]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • BenchChem. (2025). A Comparative Guide to Iodinating Agents for Imidazole Synthesis. BenchChem Technical Guides.
  • Ovid. (n.d.). An efficient route to 5-iodo-1-methylimidazole. Canadian Journal of Chemistry. Retrieved from [Link]

  • Olah, G. A., Prakash, G. K. S., & Sommer, J. (2009). Superacid Chemistry. John Wiley & Sons.
  • Astudillo, L., et al. (2020). Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach.
  • Fiveable. (n.d.). N-methylimidazole Definition. Organic Chemistry Key Term.
  • Macaone, D. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
  • Suru Chem. (2025).
  • ChemicalBook. (n.d.). 2-Iodo-1-methyl-1H-imidazole CAS#: 37067-95-1.
  • BenchChem. (n.d.). 2-Iodo-4-methyl-1H-imidazole|CAS 73746-43-7.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Chemistry Stack Exchange. (2025). Synthesis of 2-methylimidazole.
  • LibreTexts Chemistry. (2020).
  • Wikipedia. (2025). N-Iodosuccinimide.
  • Sigma-Aldrich. (n.d.). 5-Iodo-1-methylimidazole 97%. Product Page 71759-88-1.
  • AChemBlock. (n.d.). 4-Iodo-1-methylimidazole 97%. Product Page 71759-87-0.
  • Google Patents. (n.d.).
  • Bonde, S. L., et al. (2013). Kinetics of the Rapid Base Catalyzed Iodination of Imidazole and 2-Methylimidazole by Molecular Iodine in Aqueous Medium: pH Effect. International Journal of Chemical Kinetics, 45(6), 355-362.
  • Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
  • Wikipedia. (n.d.). 1-Methylimidazole.
  • BenchChem. (2025). An In-Depth Technical Guide to 1-Methylimidazole. BenchChem Technical Guides.
  • ResearchGate. (2025). N-Iodosuccinimide (NIS)
  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in the Iodination of Imidazole. BenchChem Technical Guides.
  • BenchChem. (2025). Preventing degradation of 1-Methylimidazole during high-temperature reactions. BenchChem Technical Guides.
  • De, S., et al. (2014). N-Methylimidazole Promotes the Reaction of Homophthalic Anhydride with Imines. Journal of Heterocyclic Chemistry, 51(S1), E23-E27.
  • IARC. (n.d.). 2-METHYLIMIDAZOLE. IARC Monographs - 101.
  • Santa Cruz Biotechnology. (n.d.). 5-Iodo-1-methylimidazole. Product Page sc-224424.
  • Organic Syntheses. (2016). Preparation of 1-Methylimidazole-N-oxide (NMI-O). 93, 331-340.
  • Vaughan, J. D., et al. (1970). Kinetics of iodination of 4-methylimidazole and 2-methylimidazole. The Journal of Organic Chemistry, 35(4), 1141-1144.
  • YouTube. (2021). Imidazole is acid or base and is it Electrophilic or Nucleophilic?.
  • Sigma-Aldrich. (n.d.). 1-Methylimidazole.
  • Quora. (2023). How to purify 1-methylimidazole after the Debus–Radziszewski reaction.
  • MDPI. (n.d.). Distribution of N-Methylimidazole in Ionic Liquids/Organic Solvents Systems.
  • ResearchGate. (2025). (PDF) Distribution of N-Methylimidazole in Ionic Liquids/Organic Solvents Systems.
  • ResearchGate. (2025). Constructing imidazole-based ionic hyper-cross-linked polymers....

Sources

Optimization

Technical Support Center: Improving Yield in the Synthesis of 4,5-diiodo-1-methyl-1H-imidazole

Introduction Welcome to the technical support center for the synthesis of 4,5-diiodo-1-methyl-1H-imidazole. This molecule is a valuable building block in medicinal chemistry and materials science, often utilized as a ver...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4,5-diiodo-1-methyl-1H-imidazole. This molecule is a valuable building block in medicinal chemistry and materials science, often utilized as a versatile intermediate for cross-coupling reactions. However, its synthesis can present challenges, primarily related to achieving high yield and purity due to the potential for incomplete reactions or the formation of difficult-to-separate, under-iodinated byproducts.

This guide provides field-proven insights, a detailed experimental protocol, and a comprehensive troubleshooting section designed for researchers, scientists, and drug development professionals. Our goal is to empower you to overcome common hurdles and optimize your synthetic outcomes.

Section 1: Optimized Synthesis Protocol

This protocol details a reliable method for the synthesis of 4,5-diiodo-1-methyl-1H-imidazole, emphasizing procedural details that are critical for maximizing yield and purity. The method utilizes N-Iodosuccinimide (NIS) as the iodinating agent, which often provides superior regioselectivity and milder reaction conditions compared to elemental iodine.[1]

Reagents and Materials
ReagentFormulaMW ( g/mol )Molar Eq.AmountRole
1-Methyl-1H-imidazoleC₄H₆N₂82.101.0(Scale-dependent)Starting Material
N-Iodosuccinimide (NIS)C₄H₄INO₂225.002.1(Scale-dependent)Iodinating Agent
Acetonitrile (MeCN)C₂H₃N41.05-(Solvent)Reaction Solvent
Dichloromethane (DCM)CH₂Cl₂84.93-(Solvent)Extraction Solvent
Sat. aq. Na₂S₂O₃Na₂S₂O₃158.11-(As needed)Quenching Agent
Sat. aq. NaHCO₃NaHCO₃84.01-(As needed)Neutralizing Wash
BrineNaCl (aq)--(As needed)Aqueous Wash
Anhydrous Na₂SO₄Na₂SO₄142.04-(As needed)Drying Agent
Step-by-Step Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-methyl-1H-imidazole (1.0 eq.) in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial for controlling the reaction rate and minimizing byproduct formation.[2]

  • Addition of Iodinating Agent: Add N-Iodosuccinimide (2.1 eq.) to the cooled solution portion-wise over 15-20 minutes. A slight excess of NIS ensures the complete di-iodination of the starting material.[3]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50:50 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.

  • Quenching: Once the reaction is complete, quench the excess NIS by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the characteristic yellow/orange color of iodine disappears.[4][5]

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Work-up and Extraction:

    • To the resulting residue, add dichloromethane (DCM) and deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/hexane) or by column chromatography on silica gel to afford pure 4,5-diiodo-1-methyl-1H-imidazole.[4][5]

Section 2: Reaction Mechanism and Key Parameters

Electrophilic Aromatic Substitution

The synthesis of 4,5-diiodo-1-methyl-1H-imidazole proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring is electron-rich, making it susceptible to attack by an electrophilic iodine species (I⁺), which is generated from the iodinating agent.[4] The reaction proceeds in two successive steps to install iodine atoms at the C4 and C5 positions.

G SM 1-Methyl-1H-imidazole TS1 Wheland Intermediate 1 SM->TS1 + I⁺ NIS1 NIS (1.0 eq) NIS1->TS1 MonoIodo 4-iodo-1-methyl-1H-imidazole TS1->MonoIodo - H⁺ TS2 Wheland Intermediate 2 MonoIodo->TS2 + I⁺ NIS2 NIS (1.0 eq) NIS2->TS2 Product 4,5-diiodo-1-methyl-1H-imidazole TS2->Product - H⁺

Caption: Relationship between key experimental parameters and final yield.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q: My reaction is very slow or has stalled, and TLC analysis shows a significant amount of starting material and/or mono-iodinated intermediate. What could be the cause?

A: This issue, known as incomplete conversion, typically points to one of three areas:

  • Reagent Stoichiometry or Quality: Verify that you added at least 2.0 equivalents of the iodinating agent. If the stoichiometry is correct, the issue may be the quality of the NIS. N-Iodosuccinimide can degrade over time, especially if exposed to light or moisture. [1]Use a fresh bottle of NIS or one that has been stored properly in a dark, dry place.

  • Insufficient Activation: While not always necessary for 1-methylimidazole, some less reactive imidazole derivatives may require the addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA), to enhance the electrophilicity of NIS. [6]* Reaction Temperature: While low temperature is crucial for selectivity, if the reaction has stalled at 0 °C for an extended period, you can consider allowing it to slowly warm to room temperature while continuing to monitor closely by TLC.

Q: I've obtained a good conversion, but my final product is an inseparable mixture of the mono- and di-iodinated compounds. How can I improve this?

A: This is a common selectivity problem.

  • Stoichiometric Control: The most likely cause is using an insufficient amount of NIS. Ensure you are using a slight excess (2.1 equivalents) to push the equilibrium from the mono-iodinated intermediate to the final di-iodinated product.

  • Purification Strategy: If you have already produced a mixed batch, separation can be achieved, though it may be challenging.

    • Fractional Recrystallization: This technique exploits subtle differences in solubility. Try dissolving the mixture in a minimal amount of a hot solvent (like ethanol) and allowing it to cool slowly. The different species may crystallize at different rates and temperatures.

    • Column Chromatography: This is the most robust method for separating compounds with similar polarity. A silica gel column with a carefully optimized eluent system (e.g., a gradient of hexane/ethyl acetate) can effectively separate the mono- and di-iodinated products. [5]Perform TLC with various solvent systems first to find the optimal conditions for separation. [5] Q: After the work-up, my crude product is a dark oil or tar instead of a solid. What happened?

A: The formation of a dark, intractable material often indicates product degradation or the presence of persistent impurities.

  • Incomplete Quenching: Residual iodine can lead to dark colors. Ensure you have added enough sodium thiosulfate solution to fully quench the reaction. The solution should be colorless before proceeding to extraction.

  • Reaction Temperature: The reaction may have overheated, leading to decomposition. Ensure your ice bath is maintained throughout the addition of NIS.

  • Work-up pH: While washing with sodium bicarbonate, ensure the pH of the aqueous layer becomes neutral or slightly basic to remove any acidic byproducts (like succinimide) effectively.

Troubleshooting Start Low Yield or Purity Issue? Problem1 Problem: Incomplete Conversion (Starting Material Remains) Start->Problem1 Problem2 Problem: Product Mixture (Mono- & Di-iodo) Start->Problem2 Problem3 Problem: Dark/Tarry Product Start->Problem3 Cause1a Cause: Insufficient NIS (< 2 eq) Problem1->Cause1a Check Cause1b Cause: Degraded NIS Problem1->Cause1b Check Cause2a Cause: Incorrect Stoichiometry Problem2->Cause2a Check Cause2b Cause: Poor Purification Problem2->Cause2b If pure Cause3a Cause: Reaction Overheating Problem3->Cause3a Check Cause3b Cause: Incomplete Quench Problem3->Cause3b Check Solution1a Solution: Use 2.1 eq NIS Cause1a->Solution1a Solution1b Solution: Use fresh, properly stored NIS Cause1b->Solution1b Solution2a Solution: Recalculate & use 2.1 eq NIS Cause2a->Solution2a Solution2b Solution: Optimize Column Chromatography Cause2b->Solution2b Solution3a Solution: Maintain 0°C during NIS addition Cause3a->Solution3a Solution3b Solution: Add Na₂S₂O₃ until colorless Cause3b->Solution3b

Caption: A troubleshooting workflow for common synthesis issues.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: Is it necessary to run the reaction under an inert atmosphere?

    • A1: While not strictly required for the iodination itself, using an inert atmosphere (Nitrogen or Argon) is good laboratory practice. It prevents the introduction of atmospheric moisture, which can react with the iodinating agent and potentially lower the yield. It is highly recommended for achieving reproducible, high-yield results.

  • Q2: Can I use elemental iodine (I₂) instead of NIS?

    • A2: Yes, elemental iodine can be used. This method typically requires the addition of a base (like NaOH or NaHCO₃) to neutralize the HI formed during the reaction. However, controlling the selectivity can be more difficult than with NIS, and the reaction may be less "clean." [4][7]NIS is often recommended for its milder conditions and higher selectivity. [1]

  • Q3: My starting material, 1-methyl-1H-imidazole, is old. Does its quality matter?

    • A3: Absolutely. The purity of the starting material is critical. 1-methyl-1H-imidazole is hygroscopic and can absorb water from the air, and it can also discolor over time. Using impure starting material can introduce side reactions and complicate purification. It is recommended to use a fresh bottle or to purify the starting material by vacuum distillation if its quality is suspect. [8][9]

  • Q4: What are the expected ¹H NMR chemical shifts for the product?

    • A4: For 4,5-diiodo-1-methyl-1H-imidazole, you would expect to see two main signals in the ¹H NMR spectrum. A singlet for the methyl group (N-CH₃) typically appearing around 3.6-3.8 ppm, and a singlet for the lone proton on the imidazole ring (C2-H) appearing further downfield, usually around 7.5-7.7 ppm. The exact shifts will depend on the deuterated solvent used for analysis.

References

  • National Center for Biotechnology Information. (n.d.). Vicinal, Double C-H Functionalization of Alcohols via an Imidate Radical-Polar Crossover Cascade. PubMed Central. Available at: [Link]

  • ResearchGate. (2025). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. ResearchGate. Available at: [Link]

  • American Chemical Society. (2025). A Solid-State Study of the Influence of the Lewis Base on Iodine(I) 4-Trifluoromethylbenzoate Derivatives. ACS Publications. Available at: [Link]

  • Google Patents. (n.d.). CN110938036A - Preparation method of 4-iodine-1H-imidazole.
  • Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
  • Google Patents. (n.d.). CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. PubMed Central. Available at: [Link]

  • ResearchGate. (2025). An Efficient Route to 5-Iodo-1-methylimidazole: Synthesis of Xestomanzamine A. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5-Diiodo-1H-imidazole. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5-Diiodo-1-methyl-1H-imidazole. PubChem. Available at: [Link]

  • Thieme. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Thieme Connect. Available at: [Link]

  • ResearchGate. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Conversion of 4(5)‐iodo‐1H‐imidazole and yield of.... ResearchGate. Available at: [Link]

  • Quinoline. (n.d.). 4,5-Dibromo-1-methyl-1H-imidazole. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Available at: [Link]

  • Organic Syntheses. (2016). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Available at: [Link]

  • ChemRxiv. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Available at: [Link]

  • Reddit. (2023). How do I purify 1-methylimidazole after the Debus–Radziszewski reaction?. r/chemistry. Available at: [Link]

  • Wikipedia. (n.d.). 1-Methylimidazole. Available at: [Link]

  • Quora. (2023). How do I purify 1-methylimidazole after the Debus–Radziszewski reaction. Available at: [Link]

  • Google Patents. (n.d.). CN103086978A - 1-methylimidazole preparation method.

Sources

Troubleshooting

Technical Support Center: Byproduct Formation in Diiodoimidazole Reactions

Welcome to the technical support center for diiodoimidazole reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who work with the iodination of imidazole and its deri...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diiodoimidazole reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who work with the iodination of imidazole and its derivatives. The synthesis of diiodoimidazoles, while crucial for creating versatile building blocks for cross-coupling reactions and pharmaceutical synthesis, is often plagued by challenges in selectivity and purity.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common problems, optimize your reaction conditions, and understand the causality behind byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a mixture of mono-, di-, and tri-iodinated imidazoles. How can I improve the selectivity for the di-iodinated product?

A1: This is the most common challenge in imidazole iodination and stems from the high reactivity of the imidazole ring towards electrophilic substitution.[3] Once the first iodine atom is attached, the ring is not sufficiently deactivated to prevent further iodination. In fact, the mono-iodinated intermediate can be more reactive than the starting imidazole under certain conditions. The key to controlling this is to manage the reaction kinetics and stoichiometry carefully.

Root Causes & Solutions:

  • Incorrect Stoichiometry: The molar ratio of the iodinating agent to imidazole is the most critical parameter.

    • Troubleshooting: For di-iodination (e.g., to form 4,5-diiodoimidazole), you should use at least 2.0 equivalents of your iodinating agent. However, simply using a stoichiometric amount can still lead to a mixture. A slight excess (e.g., 2.1-2.2 equivalents) can drive the reaction to completion, but a large excess will promote the formation of triiodoimidazole.[4][5] Conversely, to target a mono-iodinated product, a significant excess of imidazole (2-5 equivalents) is recommended to favor the mono-substituted product.[5][6]

  • Reaction Conditions: Temperature and reaction time significantly impact selectivity.

    • Troubleshooting: Iodination reactions are typically exothermic. Running the reaction at low temperatures (e.g., 0 °C), especially during the addition of the iodinating agent, slows the rate of reaction and can improve selectivity by minimizing over-iodination.[5][6] Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS. Once the desired di-iodinated product is maximized and the starting material is consumed, quench the reaction promptly to prevent the formation of tri-iodinated byproducts.[5]

  • Choice of Iodinating Agent: Different reagents have varying reactivities.

    • Troubleshooting:

      • Molecular Iodine (I₂): This is a cost-effective but highly reactive agent, often leading to over-iodination.[1] Its use requires careful temperature control and dropwise addition.

      • N-Iodosuccinimide (NIS): A milder and more selective electrophilic iodinating agent that can provide better control and reduce byproduct formation.[1][3]

      • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): A powerful but often less selective agent for this purpose.[3]

Workflow for Controlling Iodination Level

cluster_input Inputs cluster_process Reaction Control Points cluster_output Potential Products Imidazole Imidazole Stoichiometry Adjust Stoichiometry (I₂ : Imidazole Ratio) Imidazole->Stoichiometry Iodinating_Agent Iodinating Agent (e.g., I₂, NIS) Iodinating_Agent->Stoichiometry Conditions Control Conditions (Temp, Time, pH) Stoichiometry->Conditions Monitoring Monitor by TLC/LC-MS Conditions->Monitoring Mono Mono-iodoimidazole Monitoring->Mono Excess Imidazole Di Di-iodoimidazole (Desired) Monitoring->Di ~2.1 eq. Iodine Tri Tri-iodoimidazole Monitoring->Tri Excess Iodine/ Long Reaction Time Imidazole Imidazole Ring Sigma_Complex Sigma Complex (Wheland Intermediate) Imidazole->Sigma_Complex Electrophilic Attack Electrophile Electrophile (I⁺ source) Electrophile->Sigma_Complex Product Iodoimidazole Sigma_Complex->Product Deprotonation Base Base Base->Product

Caption: General mechanism of electrophilic iodination of imidazole. [1]

Q3: My yield of diiodoimidazole is very low, and I see a lot of starting material remaining. What is causing the incomplete conversion?

A3: Low conversion can be frustrating and points to several potential issues in your reaction setup or reagents.

Troubleshooting Low Conversion:

IssuePotential CauseRecommended Solution
Low or No Product Formation Poor Reagent Quality: Old or decomposed iodine (sublimed) or other reagents.Use fresh, high-purity reagents. Store iodine properly in a cool, dark, and sealed container. [6]
Insufficient Iodinating Agent: Incorrect stoichiometry or errors in weighing.Verify calculations and ensure the correct molar ratio of the iodinating agent is used. For di-iodination, use at least 2.0 equivalents. [5]
Low Reaction Temperature: While low temperature helps selectivity, it can also slow the reaction rate excessively.Maintain the recommended temperature (e.g., 0 °C during addition), but ensure sufficient reaction time (some protocols require 6-10 hours). [6]If the reaction stalls, consider allowing it to slowly warm to room temperature while monitoring by TLC.
Product Decomposition Protodeiodination: The C-I bond can be cleaved, replacing iodine with hydrogen, especially under acidic conditions or in the presence of certain metals. [7]Ensure your workup conditions are not overly acidic. If using the product in subsequent cross-coupling reactions, use high-quality catalysts and ensure an inert atmosphere to maintain an efficient catalytic cycle. [7]
Instability during Workup/Purification: The product may be unstable to the conditions used for isolation.Test the stability of your product to your workup and purification conditions on a small scale before processing the entire batch. [8]Some iodoimidazoles are sensitive to silica gel; purification by recrystallization may be preferable. [9]
Q4: I've formed a mixture of 4,5-diiodoimidazole and unreacted imidazole. How can I effectively separate them?

A4: Separation of the highly polar starting material from the iodinated products is a common purification challenge. The significant difference in solubility and polarity between imidazole and its di-iodinated counterpart can be exploited.

Purification Strategies:

  • Recrystallization (Preferred Method): This is often the most effective method. 4,5-diiodoimidazole is significantly less soluble in many solvent systems than mono-iodoimidazole or the starting imidazole. [4] * Protocol: Dissolve the crude product mixture in a hot solvent system, such as a mixture of water and ethanol or isopropanol and n-hexane. [4][6]The less soluble 4,5-diiodoimidazole may precipitate out upon cooling, or in some cases, it can be removed by hot filtration if it is the least soluble component. The more soluble impurities will remain in the mother liquor. [4][5]

  • Aqueous Wash / Extraction:

    • Protocol: After the reaction, if the crude product has precipitated, you can filter it off. The filtrate, which contains unreacted imidazole, can be saturated with sodium chloride and extracted with an organic solvent like ethyl acetate to recover the starting material for recycling. [6]This reduces waste and improves process economy. [4][5]

  • Flash Column Chromatography: While possible, this can be challenging due to the polarity of the compounds and potential for product decomposition on silica gel. [10] * Protocol: Use a well-chosen solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) determined by careful TLC analysis. [10]It is advisable to run a small test column first.

Troubleshooting Purification Workflow

Start Crude Reaction Mixture (Di-iodo + Byproducts) Method Choose Purification Method Start->Method Recrys Recrystallization Method->Recrys Different Solubilities Chrom Column Chromatography Method->Chrom Similar Polarities Extract Extraction/Wash Method->Extract Remove Water-Soluble Impurities Check_Purity Check Purity (TLC, NMR, LC-MS) Recrys->Check_Purity Chrom->Check_Purity Extract->Check_Purity Pure_Product Pure Di-iodoimidazole Check_Purity->Pure_Product Purity OK Impure Product Still Impure Check_Purity->Impure Purity Not OK Impure->Method Re-purify

Caption: A logical workflow for purifying diiodoimidazoles. [10]

Reference Protocols
Protocol 1: Synthesis of 4,5-Diiodo-1H-imidazole

This protocol is a representative example and may require optimization.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve imidazole (1.0 eq) and sodium hydroxide (3.0 eq) in deionized water. [11]2. Iodine Solution: In a separate flask, dissolve iodine (2.1 eq) in a minimal amount of a suitable organic solvent like tetrahydrofuran (THF) or in an aqueous solution containing sodium iodide (NaI) to aid solubility. [1][11]3. Reaction: Slowly add the iodine solution dropwise to the stirred imidazole solution, ensuring the temperature is maintained at 0 °C. [1]4. Monitoring: Allow the reaction to stir at 0 °C for 6-8 hours or until TLC/LC-MS analysis indicates the consumption of starting material and mono-iodinated intermediates.

  • Work-up: Once the reaction is complete, carefully adjust the pH to 7-8 with hydrochloric acid. A solid product should precipitate. [2][3]6. Isolation: Collect the crude solid by vacuum filtration and wash with cold water. The solid can be dried under vacuum.

  • Purification: Purify the crude 4,5-diiodoimidazole by recrystallization from a hot ethanol/water mixture. [5][6]

References
  • Benchchem. (2025). Common side reactions in the synthesis of 4-iodo-1H-imidazole. Benchchem Technical Support.
  • Benchchem. (2025). Managing Regioselectivity in the Iodination of Imidazole. Benchchem Technical Support Center.
  • Benchchem. (2025). Optimizing the Synthesis of 4-iodo-1H-imidazole. Benchchem Technical Support Center.
  • Benchchem. (2025). A Comparative Guide to Iodinating Agents for Imidazole Synthesis.
  • Benchchem. (2025). Troubleshooting low conversion in 4-iodo-1H-imidazole reactions. Benchchem Technical Support.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole from Imidazole.
  • Benchchem. (2025). Preventing decomposition of 4-iodo-1H-imidazole during reactions. Benchchem Technical Support.
  • CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.
  • Benchchem. (2025). Purification of Iodinated Imidazoles. Benchchem Technical Support Center.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Reddit. (2024). Nothing has been working for this synthesis-HELP. r/chemistry.

Sources

Optimization

Technical Support Center: Selective Iodination of 1-Methylimidazole

Welcome to the technical support center for the selective iodination of 1-methylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assist...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective iodination of 1-methylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance, answers to frequently asked questions (FAQs), and validated protocols to address the common challenge of over-iodination in this critical synthetic transformation.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My reaction yields primarily di- or poly-iodinated products.

This is the most common issue, arising from the high reactivity of the imidazole ring. Once one iodine atom is attached, the ring can still be susceptible to further electrophilic attack, especially under harsh conditions.

Root Cause Analysis:

  • Highly Reactive Iodinating Agent: Strong electrophiles like molecular iodine (I₂) can be difficult to control and often lead to multiple additions.[1][2]

  • Stoichiometry: Using an excess of the iodinating agent will inevitably drive the reaction towards poly-iodinated species.

  • High Temperature: Elevated temperatures increase reaction rates but decrease selectivity, favoring the formation of thermodynamically stable, but often undesired, poly-iodinated products.[2]

  • Strongly Basic Conditions: The presence of a strong base can deprotonate the imidazole ring, forming a highly activated imidazolate anion which reacts rapidly and unselectively.[2]

Corrective Actions & Preventative Measures:

Parameter Recommended Action Scientific Rationale
Iodinating Agent Switch to a milder, more selective agent like N-Iodosuccinimide (NIS) .[1][2][3]NIS is a less aggressive electrophile than I₂, allowing for more controlled, stepwise iodination. Its bulkier nature can also add steric hindrance that disfavors multiple substitutions.[3]
Stoichiometry Use a strict 1.0 to 1.1 equivalent of the iodinating agent relative to 1-methylimidazole.Limiting the amount of the electrophile is the most direct way to prevent over-iodination. The reaction should be carefully monitored (e.g., by TLC or LC-MS) to track the consumption of starting material.
Temperature Conduct the reaction at a lower temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.[1]Lowering the temperature reduces the kinetic energy of the system, which decreases the reaction rate and significantly improves selectivity for the mono-iodinated product.[2]
pH / Base Avoid strong bases. If a base is necessary to scavenge HI byproduct, use a non-nucleophilic, weak base. For NIS reactions, slightly acidic conditions (e.g., catalytic trifluoroacetic acid, TFA) can be beneficial.[2][4]Catalytic acid can activate NIS, promoting a controlled reaction without generating the hyper-reactive imidazolate anion.[2][5]

Troubleshooting Workflow: Over-Iodination

Caption: A decision-making workflow for troubleshooting over-iodination.

Problem 2: I can't separate the desired mono-iodinated product from impurities.

Even with optimized reaction conditions, trace amounts of starting material and di-iodinated byproducts are common. Their similar polarities can make separation challenging.

Root Cause Analysis:

  • Co-precipitation: During crystallization, impurities can become trapped within the crystal lattice of the desired product, especially if cooling is too rapid.[6]

  • Insufficient Resolution in Chromatography: The chosen solvent system for column chromatography may not have a large enough polarity difference to effectively separate the components.

Corrective Actions & Preventative Measures:

Method Recommended Action Scientific Rationale
Work-up Before extraction, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) .[6]This step removes any unreacted iodine from the reaction mixture, simplifying the subsequent purification process.[6]
Recrystallization Use a binary solvent system (e.g., isopropanol/n-hexane or water/ethanol).[2][6] Allow the solution to cool slowly to room temperature before placing it in an ice bath.Slow cooling promotes the formation of larger, purer crystals, excluding impurities from the lattice. A binary solvent system allows for fine-tuning of solubility to maximize recovery of the pure product.[6]
Column Chromatography Perform a thorough thin-layer chromatography (TLC) analysis to find an optimal solvent system (e.g., n-pentane/diethyl ether or hexane/ethyl acetate) that provides good separation (ΔRf > 0.2) between the spots.[6]A well-chosen eluent system is critical for achieving baseline separation of components on a silica gel column. Gradient elution, gradually increasing solvent polarity, is often necessary for complex mixtures.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of iodination, and why does over-iodination occur? A1: The iodination of 1-methylimidazole is an electrophilic aromatic substitution. The electron-rich imidazole ring attacks an electrophilic iodine species (like I⁺). The C5 and C4 positions are generally the most reactive.[2] Over-iodination happens because even after the first substitution, the ring remains sufficiently electron-rich to react a second or third time, especially with highly reactive iodinating agents.[1][7]

Mechanism of Over-Iodination

G A 1-Methylimidazole B 1-Methyl-4-iodoimidazole A->B A->B C 1-Methyl-4,5-diiodoimidazole B->C B->C

Caption: The reaction pathway showing desired mono-iodination and subsequent over-iodination.

Q2: Which iodinating agent is best for selective mono-iodination? A2: N-Iodosuccinimide (NIS) is generally superior to molecular iodine (I₂) for achieving selective mono-iodination.[1][2] It is a milder, solid reagent that is easier to handle and often provides cleaner reactions with higher yields of the desired product under controlled conditions.[3]

Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common and effective method.[6] Spot the reaction mixture alongside the 1-methylimidazole starting material on a silica plate. The product(s) will be less polar and have a higher Rf value. The reaction is complete when the starting material spot has disappeared. For more quantitative analysis, LC-MS can be used.

Validated Experimental Protocol

Protocol: Selective Mono-iodination of 1-Methylimidazole using NIS

This protocol is designed to favor the formation of 1-methyl-4(5)-iodoimidazole while minimizing di-iodinated byproducts.

Materials:

  • 1-Methylimidazole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-methylimidazole (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Iodosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-5 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane) until the starting material is consumed.

  • Quenching: Once complete, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the desired mono-iodinated product.[1][6]

References

  • A Comparative Guide to Iodinating Agents for Imidazole Synthesis. (2025). BenchChem.
  • What is the role of imidazole in the Appel Reaction with iodine (I2)? Why are other bases not used? (n.d.). Guidechem.
  • Technical Support Center: Managing Regioselectivity in the Iodin
  • Iida, K., Ishida, S., Watanabe, T., & Arai, T. (2019). Disulfide-Catalyzed Electrophilic Iodination of Electron-Rich Aromatic Compounds Using 1,3-Diiodo-5,5-dimethylhydantoin. The Journal of Organic Chemistry, 84(11), 7411-7417. [Link]

  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. (n.d.). BenchChem.
  • Unit 4 imidazole | PDF. (n.d.). Slideshare.
  • N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. [Link]

  • Technical Support Center: Purification of Iodin

Sources

Troubleshooting

I. Understanding the Challenge: The Chemistry of Imidazole Separation

<Technical Support Center: Purification of Mono- versus Di-substituted Imidazoles The purification of substituted imidazoles presents a unique set of challenges rooted in their fundamental chemical properties. As a Senio...

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Purification of Mono- versus Di-substituted Imidazoles

The purification of substituted imidazoles presents a unique set of challenges rooted in their fundamental chemical properties. As a Senior Application Scientist, I've frequently guided researchers through the complexities of separating mono- and di-substituted imidazoles. Success hinges on understanding the interplay between the imidazole ring's basicity, polarity, and its interactions with the chosen stationary phase.

The imidazole ring is amphiprotic, meaning it can act as both an acid and a base. The nitrogen with a lone pair is basic (pKa of the conjugate acid is ~7), while the N-H proton is weakly acidic (pKa ~14.5).[1][2] This dual nature dictates its behavior in different purification techniques. Substitution patterns significantly influence the molecule's overall polarity and basicity. A second substituent can dramatically alter the compound's properties compared to its mono-substituted counterpart, often leading to co-elution or poor separation.

This guide provides a structured approach to troubleshooting common issues and offers validated protocols to streamline your purification workflow.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of mono- and di-substituted imidazoles in a question-and-answer format.

Column Chromatography Hurdles

Q1: My mono- and di-substituted imidazoles are co-eluting during column chromatography. How can I improve the separation?

A1: Co-elution is a frequent challenge when the polarity difference between your target compounds is minimal. Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using a single solvent mixture (isocratic elution), switching to a gradient is crucial. Start with a low-polarity solvent system and gradually increase the polarity.[3] This will help to resolve compounds with similar Rf values.

    • Solvent System Modification: Experiment with different solvent systems. Common choices for imidazoles include ethyl acetate/hexane and dichloromethane/methanol.[3][4] Sometimes, a switch to a different solvent class, like ether/petroleum ether, can alter selectivity.[5]

    • Employ a Basic Modifier: Adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent can dramatically improve separation.[3][4] This works by neutralizing the acidic silanol groups on the silica gel, which can otherwise interact strongly and variably with the basic imidazole nitrogen.

  • Change the Stationary Phase:

    • Alumina: For basic compounds like imidazoles, basic or neutral alumina can be a superior alternative to silica gel.[4] It minimizes the strong acidic interactions that often lead to peak tailing and poor separation.

    • Reverse-Phase Chromatography: If your imidazole derivatives are sufficiently non-polar, consider using C18-bonded silica for reverse-phase chromatography.[6]

  • Refine Your Loading Technique:

    • Dry Loading: Instead of dissolving your sample in a solvent and loading it onto the column, adsorb it onto a small amount of silica gel.[4] Evaporate the solvent to create a dry, free-flowing powder and carefully add this to the top of your column. This technique often leads to sharper bands and better resolution.

Q2: I'm observing significant peak tailing for my imidazole compounds on a silica gel column. What's causing this and how can I fix it?

A2: Tailing is a classic sign of strong, undesirable interactions between the basic nitrogen of the imidazole ring and the acidic surface of the silica gel.[4] To mitigate this:

  • Incorporate a Basic Modifier: As mentioned above, adding 0.1-1% triethylamine or pyridine to your mobile phase is a highly effective solution.[3][4] This deactivates the acidic sites on the silica, leading to more symmetrical peak shapes.

  • Switch to Alumina: Using a more basic stationary phase like neutral or basic alumina will prevent these strong acidic interactions from the outset.[4]

Q3: My purification yield is disappointingly low after column chromatography. Where is my compound going?

A3: Low recovery can be attributed to several factors:

  • Irreversible Adsorption: Your compound may be binding too strongly to the silica gel.[3] This is especially problematic for highly basic imidazoles. Using a less acidic stationary phase like alumina or deactivating the silica with a basic modifier can prevent this.[3][4]

  • Compound Instability: Imidazoles can sometimes degrade on acidic silica gel. If you suspect this, use flash chromatography to minimize the time your compound spends on the column.

  • Improper Fraction Collection: You might be cutting your fractions too broadly or too narrowly. Diligent monitoring of your fractions with Thin-Layer Chromatography (TLC) is essential to ensure you are collecting all of the desired product.

  • Co-elution with a Non-UV-Active Impurity: An impurity that is not visible under UV light might be co-eluting with your product, leading to an overestimation of impurity in your combined fractions.[4] Consider analyzing your fractions by NMR or mass spectrometry to confirm purity.

Acid-Base Extraction Complications

Q1: An emulsion has formed during the acid-base extraction of my imidazole derivative, and the layers are not separating.

A1: Emulsions are common when extracting organic solutions with aqueous acids or bases, particularly with vigorous shaking.[4] To resolve this:

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[4]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[4]

  • Filtration: In persistent cases, filtering the entire mixture through a pad of Celite or glass wool can be effective.[4]

  • Centrifugation: If available, centrifuging the mixture will force the layers to separate.[4]

Q2: I'm not recovering my imidazole derivative from the aqueous layer after neutralization.

A2: This is a common issue with several potential causes:

  • Incomplete Neutralization: Ensure you have added enough base to raise the pH above the pKa of your imidazole's conjugate acid (~7).[1][4] Check the pH with litmus paper or a pH meter.

  • High Water Solubility: Some substituted imidazoles are highly soluble in water, even in their neutral form. If your compound does not precipitate upon neutralization, you will need to perform a back-extraction into an organic solvent like dichloromethane or ethyl acetate.[4]

  • Salt Formation: The high concentration of salt formed from neutralization can increase the solubility of your compound in the aqueous layer.[4]

III. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvent systems for TLC analysis of substituted imidazoles?

A1: Good starting points for developing a TLC method for imidazoles are mixtures of ethyl acetate/hexane and dichloromethane/methanol.[5] For more polar compounds, a higher proportion of the polar solvent will be necessary. A good rule of thumb is to aim for an Rf value of 0.25 to 0.35 for your target compound in the chosen solvent system to ensure good separation on the column.[7]

Q2: Can I use protecting groups to simplify the purification of imidazoles?

A2: Yes, using a protecting group on one of the imidazole nitrogens can be a very effective strategy. The trityl (triphenylmethyl) group is a popular choice as it is bulky, stable under basic and neutral conditions, and easily removed with mild acid.[8] This can significantly alter the polarity and chromatographic behavior of your molecule, potentially simplifying separation from closely related impurities.

Q3: Are there alternatives to column chromatography for purifying imidazoles?

A3: Absolutely. Depending on the nature of your compound and impurities, other techniques can be very effective:

  • Recrystallization: If you can find a suitable solvent, recrystallization is an excellent method for obtaining highly pure material, often used as a final polishing step after chromatography.[3] Ethanol is a commonly used solvent for recrystallizing imidazole derivatives.[9]

  • Acid-Base Extraction: This technique is particularly useful for removing neutral or acidic impurities from your basic imidazole product.[4][10] The crude mixture is dissolved in an organic solvent and washed with an aqueous acid. The protonated imidazole will move to the aqueous layer, leaving neutral impurities behind. The aqueous layer is then basified, and the purified imidazole is back-extracted into an organic solvent.[3]

IV. Experimental Protocols

Protocol 1: Flash Column Chromatography of a Substituted Imidazole

This is a general guideline and should be optimized for your specific compound.

  • Column Preparation:

    • Select an appropriately sized column. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.[3]

    • Pack the column with silica gel as a slurry in your initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).[11]

  • Sample Preparation and Loading:

    • Dissolve your crude imidazole derivative in a minimal amount of the initial mobile phase or a slightly more polar solvent.[4]

    • Alternatively, for better resolution, perform a dry load by adsorbing your compound onto a small amount of silica gel.[3]

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase in a stepwise or linear gradient.[3] For example, you might move from 95:5 hexane/ethyl acetate to 80:20, then 50:50. For more polar compounds, a dichloromethane/methanol system may be more suitable.[4]

    • If you observe peak tailing, add 0.5% triethylamine to your mobile phase.[4]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution progress by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield your purified imidazole derivative.[4]

Protocol 2: Acid-Base Extraction for Purification of an N-Alkylated Imidazole
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.[3]

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).[3]

    • Stopper the funnel and shake gently, venting frequently.

    • Allow the layers to separate. The protonated imidazole will be in the lower aqueous layer.

    • Drain the aqueous layer into a clean flask.

  • Neutralization and Back-Extraction:

    • Cool the acidic aqueous extract in an ice bath.

    • Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper).[3]

    • If the neutral imidazole derivative precipitates, collect it by vacuum filtration.

    • If it is water-soluble or oils out, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[3]

  • Drying and Solvent Removal:

    • Combine the organic extracts from the back-extraction.

    • Dry the organic solution over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[3]

    • Filter and remove the solvent under reduced pressure to obtain the purified product.

V. Data and Visualization

Table 1: Comparison of Purification Techniques for Imidazole Derivatives
Purification TechniqueTypical PurityTypical YieldKey Advantages & Disadvantages
Column Chromatography >95%50-80%Good for complex mixtures; can be time-consuming.[4]
Recrystallization >99%80-95%Excellent for final polishing; requires a suitable solvent.[4]
Acid-Base Extraction >90%70-95%Effective for removing acidic/basic impurities.[4]
Diagrams

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Reaction Mixture (Mono- & Di-substituted Imidazoles + Impurities) Purification Primary Purification (e.g., Column Chromatography or Acid-Base Extraction) Crude->Purification Initial Separation Polish Final Polishing (e.g., Recrystallization) Purification->Polish High-Purity Isolation Analysis Purity & Identity Confirmation (NMR, MS, HPLC) Polish->Analysis Final Product

Caption: A typical workflow from synthesis to purification and analysis of an imidazole derivative.

Chromatography_Separation column {Silica Gel Column| Top}|{Stationary Phase}|{ Bottom} mono Mono-substituted (Less Polar) column:port_bottom->mono Elutes First di Di-substituted (More Polar) column:port_bottom->di Elutes Later mixture Mixture of Mono- & Di-substituted Imidazoles mixture->column:port_top Loading mobile_phase Mobile Phase (Eluent) mobile_phase->column:port_top Elution

Caption: Separation of less polar mono- and more polar di-substituted imidazoles on a silica gel column.

VI. References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Imidazole Derivatives. BenchChem.

  • BenchChem Technical Support Team. (2025). Purification techniques for high-purity 1-(6-phenoxyhexyl)-1H-imidazole. BenchChem.

  • BenchChem Technical Support Team. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. BenchChem.

  • BenchChem Technical Support Team. (2025). The Trityl Protecting Group for Imidazole: A Technical Guide. BenchChem.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Separation of Imidazole Regioisomers. BenchChem.

  • Interchim. (n.d.). Purification of Imidazole using PF-15SIHP-F0040. Flash-Chromatographie.

  • Wikipedia. (2025). Imidazole.

  • BenchChem Technical Support Team. (2025). Application Notes & Protocols: Purification of 2-Aminoimidazole Derivatives by Column Chromatography. BenchChem.

  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.

  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE.

  • ResearchGate. (2024). How to separate Imidazole from water soluble ruthenium complex?

  • Krzek, J., & Stompel, A. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.

  • MDPI. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.

  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.

  • Curtis, N. J., & Brown, R. S. (n.d.). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry.

  • ResearchGate. (2025). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles.

  • Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.

  • Reddit. (2023). Removal of Imidazole from my crude product solution.

  • NIH. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction.

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.).

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.

  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati.

  • New England Biolabs. (n.d.). FAQ: How can I remove imidazole from a protein sample?

  • Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?

  • Manoharan, T. S., & Brown, R. S. (n.d.). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry.

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.

  • Google Patents. (n.d.). Isolation of imidazoles from their aqueous solutions.

  • Sigma-Aldrich. (n.d.). cOmplete™ His-Tag Purification Resin Protocol & Troubleshooting.

  • Reddit. (2017). Removing imidazole in a workup?

  • NIH. (n.d.). Imidazole | C3H4N2 | CID 795 - PubChem.

  • Reddit. (2021). Imidazole gradients for his tag protein purification.

  • Reddit. (2016). I don't understand why imidazole has a weak acidic group.

  • RSC Publishing. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance.

  • 5.2 Protein purification. (n.d.).

  • PubMed. (2013). Separation of 1,3-substituted imidazoles for quality control of a Lewis acidic ionic liquid for aluminum electroplating.

  • Google Patents. (n.d.). Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization.

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.

  • ResearchGate. (2025). Mono- or Di-Substituted Imidazole Derivatives for Inhibiton of Acetylcholine and Butyrylcholine Esterases.

  • PubMed. (2019). Mono- or di-substituted imidazole derivatives for inhibition of acetylcholine and butyrylcholine esterases.

  • YouTube. (2024). From Other Imidazoles by Substitution of Hydrogen.

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki Reactions with Diiodoimidazoles

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Suzuki reactions involving diiodoimidazole substrates. As a Senior Application Scientist, I u...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Suzuki reactions involving diiodoimidazole substrates. As a Senior Application Scientist, I understand that while the Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, diiodoimidazoles can present unique challenges. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is not working at all. I'm only recovering my diiodoimidazole starting material. What are the most common causes of complete reaction failure?

A1: Complete failure of a Suzuki reaction with diiodoimidazoles often points to fundamental issues with the catalytic cycle. Let's break down the most likely culprits.

  • Catalyst Deactivation: The palladium catalyst is the heart of your reaction. If it's not active, nothing will happen.

    • Palladium(0) Formation: Many Suzuki reactions use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species. This reduction can be inefficient. The appearance of a black precipitate, known as palladium black, is often an indicator of catalyst agglomeration and deactivation[1].

    • Inhibitory Effect of the Imidazole Nitrogen: The free N-H on the imidazole ring can coordinate to the palladium center, acting as a ligand and inhibiting the formation of the active catalytic species or interfering with steps in the catalytic cycle.[2][3] This is a common issue with N-unprotected nitrogen-rich heterocycles.[2]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II) and can also promote the homocoupling of your boronic acid, consuming your reagents in unproductive pathways.[4][5]

  • Ineffective Base: The base plays a crucial role in the transmetalation step, activating the boronic acid.[6] If the base is too weak, insoluble in your reaction media, or sterically hindered, this step can be inhibited.

Troubleshooting Workflow for Complete Reaction Failure:

G start Reaction Failure: Recovering Starting Material q1 Is the reaction rigorously deoxygenated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check first q2 Is your catalyst active? a1_yes->q2 sol1 Degas solvent and reaction mixture (e.g., Ar sparging, freeze-pump-thaw). Maintain inert atmosphere. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the base appropriate? a2_yes->q3 sol2 Use a fresh, high-quality catalyst. Consider a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst designed for challenging substrates (e.g., XPhos Pd G3). a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Consider N-protection of the imidazole. a3_yes->q4 sol3 Screen stronger/more soluble bases (e.g., K₃PO₄, Cs₂CO₃). Ensure adequate solubility (consider aqueous co-solvent). a3_no->sol3 sol4 Protecting the imidazole N-H (e.g., with SEM, Boc) can prevent catalyst inhibition.

Caption: Troubleshooting workflow for complete reaction failure.

Q2: I'm getting a mixture of mono- and di-arylated products. How can I control the selectivity for mono-arylation?

A2: Achieving selective mono-arylation of a diiodoimidazole is a common challenge. The relative rates of the first and second Suzuki couplings determine the product distribution. Often, the mono-arylated product is more electron-rich and can undergo the second coupling faster than the starting diiodoimidazole undergoes the first, leading to the di-arylated product.[7][8]

Key Factors Influencing Mono- vs. Di-arylation:

  • Ligand Choice: This is often the most critical factor. Bulky, electron-rich phosphine ligands can favor mono-arylation by sterically hindering the approach of the mono-arylated intermediate to the palladium center for a second oxidative addition.[9]

  • Stoichiometry: Using a sub-stoichiometric amount of the boronic acid (e.g., 0.8-0.95 equivalents) can favor mono-arylation by limiting the reagent available for the second coupling.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can also favor the formation of the mono-arylated product by stopping the reaction before significant di-arylation occurs.

Ligand Screening for Selective Mono-arylation:

Studies on dihaloazoles have shown that ligand choice can dramatically influence site-selectivity.[9][10] For N-methyl-2,4-diiodoimidazole, for example, most ligands favor reaction at the C2 position.[9]

Ligand ClassExample LigandsExpected Outcome for Mono-arylationRationale
Bulky Biarylphosphines XPhos, SPhos, RuPhosOften improve selectivity for mono-arylation.Steric bulk around the palladium center disfavors the second oxidative addition with the already substituted imidazole.[9]
Chelating Diphosphines Xantphos, dppfCan provide high selectivity, but this is substrate-dependent. Xantphos has been shown to be uniquely capable of mediating highly selective mono-SMC at C4 of 2,4-diiodooxazole.[9]The bite angle and rigidity of the ligand can influence the geometry of the catalytic complex, affecting its reactivity towards the second coupling.
Trialkylphosphines P(t-Bu)₃, PCy₃Can be effective but may also promote di-arylation due to high reactivity.These are highly electron-rich and can promote fast oxidative addition, which may not be selective.

Experimental Protocol for Optimizing Mono-arylation:

  • Setup: To a dried reaction vessel, add the diiodoimidazole (1.0 equiv.), boronic acid (0.9 equiv.), and base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.

  • Solvent and Catalyst Addition: Add degassed solvent (e.g., dioxane/water 4:1). Add the palladium pre-catalyst/ligand combination (e.g., Pd₂(dba)₃ with 2 mol% of a bulky phosphine ligand).

  • Reaction Monitoring: Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor closely by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Quenching: Once the desired ratio of mono- to di-arylated product is observed (or when starting material is consumed), cool the reaction to room temperature and quench with water.

Q3: My reaction is producing a significant amount of homocoupled boronic acid (Ar-Ar). How can I prevent this?

A3: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, leading to the formation of symmetrical biaryls from the boronic acid starting material.[4] This reduces the yield of your desired product and complicates purification.

Primary Causes of Boronic Acid Homocoupling:

  • Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[4][5]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[5] This is often a problem at the beginning of the reaction.

G cluster_0 Oxygen-Mediated Pathway cluster_1 Pd(II) Precatalyst Pathway Pd(0) Pd(0) Pd(II) Pd(II) Pd(0)->Pd(II) O₂ Ar-Ar Ar-Ar Pd(II)->Ar-Ar 2 x ArB(OH)₂ Ar-Ar->Pd(0) Regeneration Pd(II) Precatalyst Pd(II) Precatalyst Ar-Ar + Pd(0) Ar-Ar + Pd(0) Pd(II) Precatalyst->Ar-Ar + Pd(0) 2 x ArB(OH)₂

Sources

Troubleshooting

Technical Support Center: Navigating the Stability Challenges of Iodinated Imidazoles in Chromatography

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stabili...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of iodinated imidazoles during chromatographic analysis and purification. The inherent reactivity of the carbon-iodine bond, coupled with the electronic nature of the imidazole ring, presents unique challenges that can lead to sample degradation, inaccurate quantification, and poor purification yields. This resource is designed to equip you with the knowledge to anticipate, diagnose, and resolve these stability issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the stability of iodinated imidazoles, providing concise answers and foundational knowledge.

Q1: My iodinated imidazole appears discolored before I even begin my experiment. What does this indicate?

A significant change in color, such as an off-white or light yellow powder turning brown, often suggests decomposition.[1] The primary cause is often sensitivity to air and light.[1] To ensure the integrity of your starting material, it is highly recommended to store iodinated imidazoles at low temperatures (0-8 °C), in a dark environment, and under an inert atmosphere.[1] If discoloration is observed, purification by recrystallization may be necessary before use.[1]

Q2: What are the main chemical reactions that cause the degradation of iodinated imidazoles during chromatography?

The two most prevalent degradation pathways are:

  • Protodeiodination: This is the replacement of an iodine atom with a hydrogen atom.[1] It can be catalyzed by trace acids or metals in the chromatographic system and is a common issue in both normal and reversed-phase chromatography.

  • Oxidative Degradation: The imidazole ring and the carbon-iodine bond can be susceptible to oxidation, especially in the presence of dissolved oxygen in the mobile phase or reactive species generated from the breakdown of solvents.[1]

Q3: How does pH affect the stability of my iodinated imidazole?

The pH of the mobile phase is a critical factor. Acidic conditions can accelerate protodeiodination by providing a proton source.[1] Conversely, while a neutral to slightly basic pH can suppress this, highly basic conditions may promote other degradation pathways or cause issues with silica-based columns. The stability of imidazole derivatives can be significantly influenced by pH, with some compounds showing increased degradation at both low and high pH values.[2][3] For instance, the imidazole fungicide Prochloraz shows slower degradation at pH 7.0 compared to more acidic (pH 4.0) or alkaline (pH 9.2) conditions.[3]

Q4: Can the material of my HPLC system components affect the stability of my compound?

Absolutely. Standard stainless steel components, found in many HPLC systems, can leach metal ions into the mobile phase.[4] These metal ions can catalyze the degradation of sensitive compounds like iodinated imidazoles.[4] For highly sensitive analyses, using a metal-free or bio-inert HPLC system with components made from materials like PEEK or titanium is highly recommended to prevent such catalytic degradation.[4]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the chromatographic analysis of iodinated imidazoles.

Issue 1: Loss of Analyte or Appearance of Unexpected Peaks in HPLC Chromatogram

Symptom: You observe a decrease in the peak area of your iodinated imidazole over a series of injections, or new, unidentified peaks appear.

Troubleshooting Workflow:

start Symptom: Peak area decrease or new peaks check_ph Is mobile phase pH optimized? start->check_ph check_metal Is the HPLC system metal-free? check_ph->check_metal If yes solution_ph Adjust pH to near neutral (6-7.5) using stable buffers (e.g., phosphate). check_ph->solution_ph If no check_solvents Are solvents fresh and degassed? check_metal->check_solvents If yes solution_metal Use a bio-inert or metal-free system. Consider metal passivated columns. check_metal->solution_metal If no check_temp Is temperature controlled? check_solvents->check_temp If yes solution_solvents Use fresh, HPLC-grade solvents. Degas thoroughly before and during use. check_solvents->solution_solvents If no solution_temp Use a column oven and autosampler cooler to maintain consistent, cool temperatures. check_temp->solution_temp If no

Caption: Troubleshooting logic for analyte degradation in HPLC.

In-Depth Explanation:

  • Mobile Phase pH: The stability of the C-I bond is often pH-dependent. A mobile phase that is too acidic can facilitate protodeiodination. It is crucial to screen a range of pH values to find the optimal balance between chromatographic resolution and compound stability. Using buffers like phosphate can help maintain a consistent pH throughout the analysis.[5]

  • Metal Contamination: Metal ions from stainless steel tubing, frits, and column hardware can act as catalysts for deiodination.[4] If you suspect this is an issue, switching to a metal-free system or using columns with passivated hardware can significantly improve recovery and prevent the formation of degradation products.[4]

  • Solvent Quality: Always use fresh, high-purity, HPLC-grade solvents. Older solvents can accumulate peroxides, which are oxidative and can degrade your analyte. Thoroughly degassing the mobile phase is critical to remove dissolved oxygen, another potential oxidant.[6]

  • Temperature Control: Elevated temperatures can accelerate degradation.[1] Using a thermostatically controlled column compartment and a cooled autosampler will minimize thermal stress on the sample.

Issue 2: Poor Peak Shape (Tailing or Splitting)

Symptom: The chromatographic peak for your iodinated imidazole is asymmetrical, exhibiting tailing or splitting.

While common chromatographic issues can cause poor peak shape, for iodinated imidazoles, this can also be an indicator of on-column degradation or interaction.

Troubleshooting Steps:

  • Assess Secondary Interactions: The basic nitrogen atoms in the imidazole ring can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.

    • Solution A: Mobile Phase Modifier: Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase to mask the active silanol sites.

    • Solution B: Column Choice: Use an end-capped column or a column with a different stationary phase (e.g., a polymer-based or hybrid silica column) that is less prone to these secondary interactions.

  • Investigate On-Column Degradation: If the peak shape worsens with longer residence times on the column (i.e., at lower flow rates), it may indicate on-column degradation.

    • Solution: In addition to the steps in Issue 1, try increasing the flow rate to reduce the analysis time. This minimizes the time the analyte spends in contact with the stationary phase and any potential catalytic surfaces.

Issue 3: Low Recovery During Flash Chromatography Purification

Symptom: The yield of your purified iodinated imidazole after column chromatography is significantly lower than expected.

Troubleshooting Workflow:

start Symptom: Low recovery from flash chromatography check_stationary_phase Is silica gel the right stationary phase? start->check_stationary_phase check_loading How was the sample loaded? check_stationary_phase->check_loading If yes solution_stationary_phase Consider alternative stationary phases like alumina or reverse-phase silica. check_stationary_phase->solution_stationary_phase If no check_fractions Are you seeing product smearing across many fractions? check_loading->check_fractions solution_loading Use dry loading or dissolve the sample in a minimal amount of a non-polar solvent to prevent premature migration. check_loading->solution_loading If loaded in strong solvent solution_fractions This indicates on-column degradation. Add a mild, non-nucleophilic base (e.g., 0.1-1% TEA) to the eluent to neutralize acidic sites on the silica. check_fractions->solution_fractions

Caption: Troubleshooting logic for low recovery in flash chromatography.

In-Depth Explanation:

  • Stationary Phase Activity: Standard silica gel is acidic and can promote the degradation of iodinated imidazoles. The acidic surface can facilitate protodeiodination, leading to loss of the desired product.

    • Mitigation: Deactivating the silica gel by adding a small percentage of a base like triethylamine to the eluent can neutralize the acidic sites and improve recovery.[7] Alternatively, using a less acidic stationary phase such as neutral alumina or a bonded phase like C18 for reversed-phase chromatography can be beneficial.[7]

  • Sample Loading: Dissolving the crude product in a strong, polar solvent for loading can cause it to spread prematurely on the column, leading to poor separation and potential degradation if it interacts with the silica for an extended period before elution begins.

    • Best Practice: Opt for dry loading, where the crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column. This ensures a tight band at the start of the purification.

Section 3: Protocols for Stabilized Chromatography

To proactively address stability issues, the following protocols incorporate best practices for the analysis and purification of iodinated imidazoles.

Protocol 1: Stabilized HPLC Analysis

Objective: To obtain accurate and reproducible quantitative data for an iodinated imidazole while minimizing on-system degradation.

Instrumentation and Materials:

  • HPLC system with a UV detector (a metal-free system is preferred).[4][8]

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[8]

  • HPLC-grade acetonitrile, water, and phosphate buffer.[8]

  • Autosampler with temperature control.

Procedure:

  • Mobile Phase Preparation:

    • Prepare a buffered aqueous mobile phase (Mobile Phase A) consisting of 10 mM potassium phosphate, adjusted to pH 7.0.

    • Use HPLC-grade acetonitrile as Mobile Phase B.

    • Filter and thoroughly degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the iodinated imidazole standard and samples in a diluent that mimics the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

    • Use amber vials to protect the samples from light.[6]

    • Place the vials in a cooled autosampler (4-10 °C) to prevent degradation while waiting for injection.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection Wavelength: Determined by the UV maximum of the analyte.

    • Gradient Program: A typical gradient would be from 10% to 90% B over 15 minutes. Adjust as needed for optimal separation.

  • System Suitability:

    • Perform multiple injections of a standard solution at the beginning of the run to ensure the peak area is consistent. A relative standard deviation (RSD) of <2% indicates a stable system.

    • Inject a standard at the end of the analytical run to check for any systematic drift or loss of analyte over time.

Protocol 2: Inert Flash Chromatography Purification

Objective: To purify an iodinated imidazole with high recovery by minimizing contact with acidic surfaces and atmospheric oxygen.

Materials:

  • Crude iodinated imidazole mixture.

  • Silica gel (or neutral alumina).

  • Triethylamine (TEA).

  • Appropriate solvent system (e.g., hexane/ethyl acetate), determined by TLC analysis.[7]

  • Flash chromatography system or glass column.

  • Collection tubes.

Procedure:

  • Solvent Preparation:

    • Prepare the eluent mixture identified from TLC analysis.

    • Add 0.5% (v/v) triethylamine to the eluent mixture. This will serve to neutralize the acidic sites on the silica gel.

  • Column Packing:

    • Prepare a slurry of silica gel in the prepared eluent (containing TEA).

    • Pack the column with the slurry to create a homogenous stationary phase bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Load this powder onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the TEA-containing solvent system.

    • If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent (ensure the TEA concentration remains constant if mixing solvents online).

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Work-up:

    • Combine the pure fractions.

    • The triethylamine can typically be removed during solvent evaporation under reduced pressure, but for very sensitive subsequent steps, an aqueous wash may be considered.

By implementing these strategies and protocols, you can significantly improve the stability and successful chromatographic handling of iodinated imidazoles, leading to more reliable and accurate results in your research and development endeavors.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Iodinated Imidazoles.
  • ResearchGate. (2025). Kinetics of the Rapid Base Catalyzed Iodination of Imidazole and 2-Methylimidazole by Molecular Iodine in Aqueous Medium: pH Effect.
  • PubMed. (n.d.). Method developments for iodine speciation by reversed-phase liquid chromatography-ICP-mass spectrometry.
  • Benchchem. (n.d.). Preventing decomposition of 4-iodo-1H-imidazole during reactions.
  • LCGC International. (2022). Metal-Free HPLC for Better Analytical Results.
  • Benchchem. (n.d.). Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis.
  • RSC Publishing. (n.d.). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions.
  • PubMed Central (PMC). (n.d.). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH.
  • Benchchem. (n.d.). Technical Support Center: Stability and Degradation of Imidazole-Based Active Pharmaceutical Ingredients.

Sources

Optimization

Technical Support Center: Optimizing C-H Activation of Imidazoles

Welcome to the Technical Support Center for the C-H activation of imidazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answe...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the C-H activation of imidazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your C-H functionalization reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Low or No Product Yield

Question: My C-H activation reaction of an N-substituted imidazole with an aryl halide is resulting in a low yield or no desired product. What are the likely causes and how can I improve the outcome?

Answer: Low yields in imidazole C-H activation are a common challenge and can stem from several factors, including suboptimal catalyst activity, inappropriate reaction conditions, or substrate-related issues. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Workflow:

start Low Yield Observed catalyst Evaluate Catalyst System (Catalyst/Ligand) start->catalyst Step 1 conditions Optimize Reaction Conditions (Base, Solvent, Temp.) catalyst->conditions Step 2 substrate Assess Substrate Reactivity conditions->substrate Step 3 solution Improved Yield substrate->solution Resolution

Caption: Troubleshooting workflow for low yield in imidazole C-H activation.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand Evaluation: The choice of catalyst and ligand is paramount for successful C-H activation.

    • Catalyst: Palladium-based catalysts, such as Pd(OAc)₂ and Pd(OPiv)₂, are widely used.[1] Nickel catalysts, like Ni(OTf)₂, have also proven effective, particularly for couplings with phenol derivatives and chloroarenes.[2][3][4] If you are using a Pd(0) source, ensure your reaction conditions facilitate oxidative addition. For air-stable Ni(II) salts, a tertiary alcohol as a solvent can be beneficial.[2][3][4]

    • Ligand: The ligand plays a critical role in stabilizing the metal center and facilitating the C-H activation step.

      • For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands can be effective for reactions with aryl chlorides.[5] Phenanthroline-based ligands, such as fluorinated bathophenanthroline, have been identified as optimal for the C4-arylation of 2,5-disubstituted imidazoles.[1]

      • For nickel-catalyzed systems, bidentate phosphine ligands like 1,2-bis(dicyclohexylphosphino)ethane (dcype) are often employed.[2][3][4] A change in ligand to 3,4-bis(dicyclohexylphosphino)thiophene (dcypt) can dramatically improve yields for C-H alkenylation.[3]

  • Optimization of Reaction Conditions:

    • Base: The base is crucial for the deprotonation step of the C-H bond. Common bases include inorganic carbonates like K₂CO₃ and Cs₂CO₃, or phosphates like K₃PO₄.[1][2][3][4] The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, Cs₂CO₃ has been shown to be superior to other bases in certain palladium-catalyzed systems.[1]

    • Solvent: The solvent can influence catalyst solubility, substrate reactivity, and the overall reaction mechanism.

      • Polar aprotic solvents like DMA (dimethylacetamide) are often used in palladium catalysis.[6]

      • For nickel-catalyzed C-H arylation and alkenylation of imidazoles, tertiary alcohols such as t-amyl alcohol have been found to be key to success, outperforming aprotic solvents.[2][3][4]

    • Temperature: C-H activation reactions are often conducted at elevated temperatures (e.g., 110-120 °C) to overcome the activation energy barrier.[1][4] Careful optimization is necessary, as excessively high temperatures can lead to catalyst decomposition or side reactions.[7]

  • Substrate Considerations:

    • Protecting/Directing Groups: The substituent on the imidazole nitrogen can influence both reactivity and regioselectivity. The SEM (2-(trimethylsilyl)ethoxymethyl) group is a notable example that can direct arylation to specific positions.[6][8] If your N-substituent is electron-withdrawing, it may decrease the nucleophilicity of the imidazole ring, hindering the reaction.

    • Steric Hindrance: Bulky substituents on the imidazole ring or the coupling partner can sterically hinder the approach of the catalyst, leading to lower yields.

Experimental Protocol Example: Palladium-Catalyzed C4-Heteroarylation [1]

  • To a reaction vial, add the N-protected 2,5-disubstituted imidazole (0.10 mmol), the heteroaryl halide (0.20 mmol), Pd(OPiv)₂ (0.020 mmol), fluorinated bathophenanthroline ligand (0.020 mmol), and Cs₂CO₃ (0.20 mmol).

  • Add toluene (0.5 mL) to the vial.

  • Seal the vial and stir the mixture at 120 °C for 24 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

  • Analyze the filtrate by LC-MS or GC-MS to determine the conversion and yield.

Issue 2: Poor Regioselectivity

Question: My C-H activation is producing a mixture of isomers (e.g., C2, C4, and C5 functionalization). How can I control the regioselectivity?

Answer: Achieving high regioselectivity is a central challenge in imidazole C-H functionalization due to the presence of multiple reactive C-H bonds. The outcome is often a delicate balance of electronic and steric effects, which can be manipulated through the strategic use of directing groups and careful tuning of reaction conditions.

Strategies for Controlling Regioselectivity:

  • Directing Groups: This is one of the most powerful strategies for achieving high regioselectivity.

    • Removable Directing Groups: A directing group can be installed on the imidazole nitrogen to steer the catalyst to a specific C-H bond. The SEM group, for example, can be used to selectively functionalize the C5 and C2 positions. A "SEM-switch" strategy, involving the transposition of the SEM group from N1 to N3, allows for the subsequent functionalization of the C4 position.[6][8]

    • Modifiable Directing Groups: The nitro group can act as a directing group for the arylation of imidazoles, and it can be subsequently converted into other functional groups.[9]

cluster_0 Regioselectivity Control imidazole Imidazole Core dg Install Directing Group (DG) imidazole->dg c5 C5-Functionalization dg->c5 Condition A c2 C2-Functionalization dg->c2 Condition B c4 C4-Functionalization c5->c4 DG Transposition

Caption: Logic diagram for controlling regioselectivity using directing groups.

  • Inherent Substrate Control: The electronic and steric properties of the substituents already present on the imidazole ring can direct the C-H activation to a specific position. For instance, in 2,5-unsubstituted imidazoles, the C5 position is often preferentially arylated.[9]

  • Catalyst and Ligand Choice: The steric and electronic properties of the catalyst-ligand complex can influence which C-H bond is most accessible for activation. For palladium-catalyzed C5 arylation of imidazoles, specific asymmetric pyridine-bridged imidazole-pyridine-amino acid ligands have been developed.[5]

  • Reaction Conditions: In some cases, switching the solvent and base can alter the regioselectivity. For palladium-catalyzed arylation of SEM-imidazole, a switch from a carbonate base in a polar solvent to an alkoxide base in a nonpolar solvent can favor C2-arylation over C5-arylation.[6]

Table 1: Influence of Reaction Parameters on Regioselectivity

Catalyst SystemBaseSolventMajor ProductReference
Pd(OAc)₂ / P(n-Bu)Ad₂K₂CO₃DMAC5-arylated imidazole[6]
Pd(OAc)₂ / P(n-Bu)Ad₂NaOt-AmylTolueneC2-arylated imidazole[6]
Ni(OTf)₂ / dcypeK₃PO₄t-amyl alcoholC2-arylated imidazole[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for imidazole C-H activation?

A1: Palladium and nickel complexes are the most widely used catalysts.[10] Palladium catalysts, such as Pd(OAc)₂ and Pd(OPiv)₂, are versatile and have been extensively studied.[1][6] Nickel catalysts, including Ni(OTf)₂ and Ni(cod)₂, have emerged as a cost-effective and efficient alternative, particularly for couplings involving less reactive electrophiles like aryl chlorides and phenol derivatives.[2][3][4]

Q2: How do directing groups work in imidazole C-H activation?

A2: Directing groups are functional groups that are temporarily attached to the imidazole, typically at a nitrogen atom, to guide the metal catalyst to a specific C-H bond.[11] This is achieved through chelation, where the directing group coordinates to the metal center, positioning it in close proximity to the target C-H bond. This intramolecular interaction increases the effective concentration of the catalyst near the desired site, leading to selective C-H activation.[12]

Q3: Can C-H activation be used for late-stage functionalization in drug discovery?

A3: Yes, C-H activation is a powerful tool for late-stage functionalization. It allows for the direct modification of complex molecules, such as drug candidates, without the need for pre-functionalization (e.g., creating organometallic reagents).[1] This can significantly shorten synthetic routes and facilitate the rapid generation of analogues for structure-activity relationship (SAR) studies.[1]

Q4: What are the main challenges in scaling up C-H activation reactions?

A4: Scaling up C-H activation reactions can present several challenges, including:

  • Catalyst Loading: High catalyst loadings, which are often used in initial small-scale studies, may not be economically viable on a larger scale.

  • Reaction Time: Long reaction times can be a bottleneck in process chemistry.

  • Product Purification: Separating the product from the catalyst and ligands can be challenging.

  • Cost of Reagents: The cost of specialized ligands and metal catalysts can be a significant factor.

Q5: Are there any metal-free methods for imidazole C-H functionalization?

A5: While transition metal catalysis is the predominant approach, some metal-free methods for C-H functionalization of imidazole derivatives have been developed. For instance, the nucleophilic substitution of hydrogen (SNH) in 2H-imidazole 1-oxides with organolithium reagents represents a metal-free C-H/C-Li cross-coupling.[13] Additionally, acetic acid-catalyzed synthesis of tetrasubstituted imidazoles from benzylamines and 1,2-dicarbonyl compounds using molecular oxygen as the oxidant has been reported.[14]

References

Troubleshooting

Technical Support Center: Catalyst Poisoning in Reactions with Iodinated Heterocycles

Introduction: The Unique Challenge of Iodinated Heterocycles in Catalysis Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Iodinated Heterocycles in Catalysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet complex issue in synthetic chemistry: catalyst poisoning, specifically when working with iodinated heterocyclic substrates. While aryl iodides are often prized for their high reactivity in cross-coupling reactions, the interplay between the iodine atom, the heterocyclic ring, and the transition metal catalyst—most commonly palladium—can lead to rapid deactivation and reaction failure.

The core of the problem often lies with the iodide anion (I⁻), which is generated during the catalytic cycle. Iodide is a soft Lewis base and can act as a potent poison for soft metal centers like palladium.[1] It can coordinate strongly to the catalyst, forming stable, inactive complexes such as iodide-bridged palladium dimers, which effectively halt the catalytic cycle.[1] This issue is often exacerbated in reactions involving nitrogen- or sulfur-containing heterocycles, as the heteroatoms themselves can compete for coordination to the metal center, further complicating the reaction landscape.[2]

This guide is structured to help you diagnose the symptoms of catalyst poisoning in your reactions, understand the underlying mechanistic causes, and implement effective, field-proven solutions to rescue your synthesis.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the foundational concepts of catalyst poisoning by iodinated heterocycles.

Q1: What exactly is catalyst poisoning and why is iodide a particular problem?

A: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison, that binds to the active sites.[3][4] This prevents the catalyst from participating in the desired reaction, leading to sluggishness or complete failure.[5][6] Iodide is a particularly effective poison for palladium catalysts due to the principles of Hard and Soft Acid and Base (HSAB) theory. Palladium(0) and Palladium(II) are soft acids and form strong, covalent bonds with soft bases like iodide.[1] This strong binding can lead to the formation of catalytically inactive palladium-iodide complexes, effectively removing the catalyst from the reaction.[1]

Q2: My reaction with an iodo-pyridine is failing, but the same reaction with a bromo-pyridine works. Why?

A: This is a classic symptom of iodide poisoning. While the carbon-iodine bond is weaker and thus more reactive towards oxidative addition than a carbon-bromine bond, the iodide anion released is a much stronger poison than the bromide anion. This means that while the initial step of the catalytic cycle might be faster with the iodo-pyridine, the subsequent poisoning of the catalyst by the released iodide can shut down the reaction entirely. Buchwald-Hartwig aminations, for instance, are notoriously difficult with aryl iodides for this reason, although modern, specialized ligands have been developed to overcome this challenge.[1]

Q3: Are all palladium-catalyzed reactions equally susceptible to iodide poisoning?

A: No, the susceptibility varies depending on the reaction type and conditions. Reactions like Suzuki, Stille, and Sonogashira couplings can sometimes be less affected by iodide.[1] This is often due to factors that help to sequester the iodide anion, such as its partitioning into an aqueous phase in biphasic Suzuki reactions or its reaction with other components in the mixture.[1] Heck and amination reactions, on the other hand, are often more sensitive to iodide poisoning.[1]

Q4: I see my reaction mixture turning black. What does this signify?

A: The formation of a black precipitate, commonly known as "palladium black," is a strong indicator of catalyst decomposition and agglomeration.[7] This happens when the soluble, active palladium species are reduced to bulk, inactive palladium metal. This can be caused by a number of factors, including high temperatures, the presence of oxygen, or the failure of the supporting ligands to adequately stabilize the catalytic species—a process that can be accelerated by catalyst poisoning.

Part 2: Troubleshooting Guide - A Symptom-Based Approach

This section is designed to help you diagnose and solve specific problems you may be encountering in the lab.

Symptom Potential Cause(s) Recommended Action(s)
Reaction is sluggish or has stalled completely. 1. Iodide Poisoning: Formation of inactive Pd-I complexes.[1] 2. Ligand Degradation: The ligand may be unstable under the reaction conditions. 3. Heterocycle Inhibition: The nitrogen or sulfur atom of your heterocycle is binding to the Pd center.[2]1. Add a Silver Salt Additive: Add 1-2 equivalents of a silver salt like silver carbonate (Ag₂CO₃) or silver phosphate (Ag₃PO₄). The silver will precipitate the iodide as silver iodide (AgI), removing it from the reaction. 2. Switch to Bulky, Electron-Rich Ligands: Use ligands like those of the Buchwald or Josiphos families. These can stabilize the catalyst and promote the desired reaction over poisoning pathways.[8] 3. Use a Pre-catalyst: Modern pre-catalysts are designed to generate the active Pd(0) species more efficiently, which can sometimes overcome initial poisoning.[9]
Significant formation of homocoupled byproducts. 1. Presence of Oxygen: Oxygen can promote the homocoupling of coupling partners, especially in Sonogashira reactions (Glaser coupling).[7] 2. Inefficient Transmetalation: If the transmetalation step is slow, side reactions like homocoupling can become competitive.1. Ensure Rigorous Degassing: Use a robust method for degassing your solvents and reagents, such as the freeze-pump-thaw technique. 2. Optimize Base and Solvent: The choice of base and solvent can have a significant impact on the rate of transmetalation. Consider screening different options.
Formation of palladium black. 1. Catalyst Agglomeration: The active catalytic species are unstable and are precipitating as inactive bulk metal.[7] 2. High Reaction Temperature: Excessive heat can accelerate catalyst decomposition.1. Increase Ligand-to-Palladium Ratio: An excess of ligand can help to stabilize the palladium center and prevent agglomeration.[9] 2. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Low, irreproducible yields. 1. Impure Reagents or Solvents: Trace impurities, such as sulfur compounds, can act as potent catalyst poisons.[7][10] 2. Moisture or Oxygen Contamination: Water and oxygen can interfere with many cross-coupling reactions.1. Purify All Reagents: Ensure all starting materials, solvents, and bases are of the highest possible purity.[9][11] 2. Use Anhydrous and Anaerobic Techniques: Employ Schlenk line or glovebox techniques to exclude air and moisture from your reaction.

Part 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key troubleshooting and mitigation strategies.

Protocol 1: In-Situ Iodide Scavenging with Silver Carbonate

This protocol is designed for a sluggish or stalled cross-coupling reaction where iodide poisoning is suspected.

  • Reaction Setup: Assemble your reaction as you normally would under an inert atmosphere (e.g., in a Schlenk flask or glovebox).

  • Addition of Scavenger: To the reaction mixture, add 1.5 equivalents (relative to your iodinated heterocycle) of anhydrous silver carbonate (Ag₂CO₃).

  • Execution: Proceed with your standard reaction conditions (heating, stirring, etc.).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. You should observe the formation of a precipitate (AgI).

  • Workup: Upon completion, the silver salts can be removed by filtering the reaction mixture through a pad of celite before proceeding with your standard aqueous workup and purification.

Causality: The silver(I) cation has a high affinity for the iodide anion, leading to the formation of insoluble silver iodide. This precipitation effectively removes the iodide poison from the solution, allowing the palladium catalyst to continue turning over.

Workflow for Troubleshooting a Failed Reaction

The following diagram outlines a logical workflow for diagnosing and solving a failed cross-coupling reaction with an iodinated heterocycle.

G start Reaction Failed (Low/No Conversion) check_reagents Verify Purity of All Reagents & Solvents? start->check_reagents purify Purify/Replace Reagents & Rerun check_reagents->purify No check_conditions Reaction Conditions Rigorously Anhydrous/Anaerobic? check_reagents->check_conditions Yes purify->start Rerun rerun_inert Rerun Under Strict Inert Conditions check_conditions->rerun_inert No symptom Analyze Symptoms: - Sluggish? - Pd Black? - Byproducts? check_conditions->symptom Yes rerun_inert->start Rerun sluggish Sluggish/Stalled Reaction symptom->sluggish pd_black Palladium Black Formation symptom->pd_black byproducts Homocoupling or Other Byproducts symptom->byproducts add_scavenger Add Iodide Scavenger (e.g., Ag₂CO₃) sluggish->add_scavenger change_ligand Use Bulky, Electron-Rich Ligand sluggish->change_ligand pd_black->change_ligand lower_temp Lower Reaction Temperature pd_black->lower_temp optimize_base Screen Different Bases/Solvents byproducts->optimize_base success Reaction Successful add_scavenger->success change_ligand->success lower_temp->success optimize_base->success G pd0 L₂Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition + Ar-I poison I⁻ Poisoning pd0->poison pd_complex L₂Pd(II)(Ar)(I) oxidative_addition->pd_complex transmetalation Transmetalation (R-M) pd_complex->transmetalation + R-M pd_complex->poison reductive_elimination Reductive Elimination transmetalation->reductive_elimination - M-I product Ar-R (Desired Product) reductive_elimination->product product->pd0 Regenerates inactive_complex [L₂Pd(I)]₂ (Inactive Dimer) poison->inactive_complex Forms

Caption: Iodide poisoning interrupts the catalytic cycle by forming inactive complexes.

By understanding the principles outlined in this guide and applying these troubleshooting strategies, researchers can more effectively navigate the challenges of working with iodinated heterocycles and achieve greater success in their synthetic endeavors.

References

  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzoate.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 1-Bromonaphthalene.
  • Reddit. (2017). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work?
  • Google Patents. (n.d.). Method for reactivating palladium catalysts.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Ethyl-4-iodophenol.
  • ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • Springer Nature. (2020). Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex.
  • StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum.
  • Intertek. (n.d.). Catalyst Poisoning Testing.
  • National Institutes of Health. (n.d.). Iodine Activation: A General Method for Catalytic Enhancement of Thiolate Monolayer-Protected Metal Clusters.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • ACS Publications. (n.d.). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides.
  • Wikipedia. (n.d.). Catalyst poisoning.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Reactivity of Iodocyclopropane in Cross-Coupling Reactions.
  • Hiden Analytical. (2025). Catalyst deactivation mechanisms and how to prevent them.
  • Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions.
  • GAS Dortmund. (n.d.). Detection of Catalyst Poisons.
  • Process Sensing Technologies. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • National Institutes of Health. (2014). Ligand functionalization as a deactivation pathway in a fac-Ir(ppy)3-mediated radical addition.
  • Chemistry For Everyone. (2025). How Can You Prevent Catalyst Poisoning? [Video]. YouTube.
  • Sentry Air. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Benchchem. (n.d.). Preventing homocoupling of 2-Iodothiophenol in cross-coupling reactions.
  • ChemRxiv. (2024). Guideline for Elucidating Catalysts.
  • National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • PubMed. (2015). Ligand functionalization as a deactivation pathway in a fac-Ir(ppy)3-mediated radical addition.
  • Chemistry For Everyone. (2025). Why Does Catalyst Poisoning Occur In Kinetics? [Video]. YouTube.
  • ResearchGate. (n.d.). Catalyst Deactivation and Its Mitigation during Catalytic Conversions of Biomass.
  • DiVA portal. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization.
  • Chemistry For Everyone. (2025). What Causes Catalyst Deactivation And Poisoning? [Video]. YouTube.
  • ETH Zürich. (n.d.). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds.
  • Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures.
  • National Institutes of Health. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions.
  • ChemistryViews. (2011). Prevent Poisoning of Catalysts.
  • MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
  • PubMed. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions.

Sources

Optimization

Technical Support Center: Navigating Reactions with 4,5-Diiodo-1-methyl-1H-imidazole

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4,5-diiodo-1-methyl-1H-imidazole. This guide provides in-depth troubleshooting advice and f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4,5-diiodo-1-methyl-1H-imidazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the workup and purification of reactions involving this versatile building block. The insights provided herein are grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your synthetic endeavors.

Troubleshooting Guide: From Reaction Quench to Purified Product

This section addresses specific issues that may arise during the workup of reactions involving 4,5-diiodo-1-methyl-1H-imidazole, particularly in the context of common cross-coupling reactions.

Issue 1: Persistent Emulsions During Aqueous Extraction

Q: I am observing a stubborn emulsion at the aqueous-organic interface during the workup of my reaction, which was run in DMF. How can I resolve this?

A: Emulsion formation is a frequent challenge, especially when using polar aprotic solvents like DMF or DMSO. These solvents have some miscibility with both aqueous and organic phases, stabilizing droplets and preventing clear layer separation.

Causality & Resolution Strategy:

  • High Concentration of Polar Solvent: DMF and DMSO are common culprits. To break the emulsion, the principle is to increase the polarity difference between the two phases.

    • Solution: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer makes it more polar and forces the organic solvent and your product out of the aqueous phase, aiding in layer separation.[1]

  • Insufficient Organic Solvent: A low volume of extraction solvent may not be sufficient to effectively dissolve the product and separate from the aqueous phase.

    • Solution: Dilute the reaction mixture with a larger volume of your chosen organic solvent (e.g., ethyl acetate, dichloromethane) before performing the aqueous wash.[2][3]

  • Mechanical Agitation: Overly vigorous shaking of the separatory funnel can lead to the formation of fine droplets that are slow to coalesce.

    • Solution: Gently invert the separatory funnel multiple times rather than shaking it vigorously. If an emulsion has already formed, gentle swirling or allowing the funnel to stand undisturbed for an extended period can be effective.[1]

Pro-Tip: If the above methods fail, you can attempt to filter the entire mixture through a pad of Celite®. This can sometimes break the emulsion and allow for subsequent separation.

Issue 2: Incomplete Removal of Palladium Catalyst

Q: After my Suzuki coupling reaction, I am struggling to remove the residual palladium catalyst. It co-elutes with my product during column chromatography.

A: Palladium residues are a common and critical impurity to remove, especially in the context of drug development. Standard silica gel chromatography is often insufficient for complete removal.

Causality & Resolution Strategy:

  • Palladium State: The palladium can exist in different states (e.g., Pd(0), Pd(II), colloidal palladium black), which have varying affinities for silica gel.

    • Solution 1: Filtration through Celite®: Before concentrating the reaction mixture, dilute it with an organic solvent and filter it through a pad of Celite®. This is effective at removing insoluble palladium black.[4]

    • Solution 2: Specialized Scavengers: For soluble palladium species, specialized scavengers are highly effective. These are typically solid-supported reagents with functional groups that chelate palladium.

      • Thiol-Based Scavengers: Silica functionalized with thiol groups can be added to the crude product solution, stirred, and then filtered off.

      • 2,4,6-Trimercapto-s-triazine (TMT): This reagent can be used to precipitate palladium, which is then removed by filtration. Polystyrene-bound TMT is also available for easier removal.[5]

    • Solution 3: Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent like thiourea or a dilute solution of sodium sulfide can help extract palladium into the aqueous phase.

Workflow for Palladium Removal:

Palladium_Removal Start Crude Reaction Mixture Celite Filter through Celite® Start->Celite Remove Pd Black Concentrate Concentrate Celite->Concentrate Scavenger Treat with Scavenger (e.g., MP-TMT) Concentrate->Scavenger Remove Soluble Pd Filter_Scavenger Filter to Remove Scavenger-Pd Complex Scavenger->Filter_Scavenger Aqueous_Workup Aqueous Workup Filter_Scavenger->Aqueous_Workup Column Column Chromatography Aqueous_Workup->Column Final_Product Purified Product Column->Final_Product

Caption: Workflow for effective palladium catalyst removal.

Issue 3: Product "Oiling Out" During Recrystallization

Q: I am attempting to recrystallize my substituted imidazole product, but it is "oiling out" instead of forming crystals. What is causing this and how can I fix it?

A: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point, or when the solubility of the compound in the chosen solvent is too high even at lower temperatures.

Causality & Resolution Strategy:

  • Inappropriate Solvent System: The solvent may be too "good" for your compound, meaning the compound remains highly soluble even when the solution is cooled.

    • Solution: Employ a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated solution that oils out rather than allowing for the orderly arrangement of molecules into a crystal lattice.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. Only after it has reached room temperature should you place it in an ice bath to maximize crystal formation.

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.

    • Solution: If oiling out persists, it may be necessary to first purify the crude product by flash column chromatography to remove the bulk of the impurities and then attempt recrystallization on the partially purified material.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous workup procedure for a Suzuki coupling reaction using 4,5-diiodo-1-methyl-1H-imidazole?

A1: A typical workup involves quenching the reaction, followed by extraction and a series of washes to remove different types of byproducts.

Step-by-Step Protocol:

  • Quench: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature and quench by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane and transfer to a separatory funnel.

  • Wash:

    • Water Wash: Wash the organic layer with water (2-3 times) to remove the bulk of water-soluble reagents and byproducts (e.g., inorganic salts from the base).[2]

    • Acid Wash (Optional): If basic impurities (e.g., excess amine ligands) are present, wash with a dilute acid like 1M HCl. Note that your imidazole product is basic and may partition into the aqueous layer if the acid is too concentrated. A milder acidic wash with saturated ammonium chloride is often preferred.

    • Base Wash (Optional): If acidic impurities (e.g., unreacted boronic acid) are present, wash with a dilute base like a saturated aqueous solution of sodium bicarbonate.[1]

    • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water from the organic layer.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]

Q2: I am performing a sequential cross-coupling on 4,5-diiodo-1-methyl-1H-imidazole. How can I favor the formation of the mono-substituted product over the di-substituted product?

A2: Achieving selective mono-substitution on a di-halogenated substrate requires careful control of reaction conditions to exploit any differences in reactivity between the two positions and to stop the reaction after the first coupling.

Strategies for Mono-substitution:

  • Stoichiometry: Use a sub-stoichiometric amount of the coupling partner (e.g., 0.9-1.0 equivalents of boronic acid in a Suzuki coupling). This ensures that there is not enough of the coupling partner to react at both positions.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant formation of the di-substituted product is observed. Lowering the reaction temperature can also increase selectivity by slowing down the second coupling reaction, which may have a higher activation energy.

  • Catalyst and Ligand Choice: In some systems, the choice of catalyst and ligand can influence the relative rates of the first and second couplings. A less active catalyst system may favor mono-substitution.

Q3: What are the best practices for purifying the products of a Stille coupling reaction involving 4,5-diiodo-1-methyl-1H-imidazole?

A3: The primary challenge in the workup of a Stille coupling is the removal of toxic and often greasy organotin byproducts (e.g., Bu₃SnX).

Recommended Purification Methods:

  • Fluoride Wash: A common and effective method is to wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This reacts with the organotin halides to form insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through Celite®.[6]

  • Triethylamine-Treated Silica: For column chromatography, organotin byproducts can often be removed by filtering the crude product through a plug of silica gel that has been treated with 2-5% triethylamine in the eluent.[6]

  • Iodine Treatment: In some cases, a dilute iodine solution can be used to cleave any remaining organotin reagent.

Q4: Can I use reverse-phase chromatography to purify my substituted imidazole product?

A4: Yes, reverse-phase chromatography can be an excellent purification method, particularly for polar imidazole derivatives that may be difficult to purify using normal-phase (silica gel) chromatography.

Considerations for Reverse-Phase Chromatography:

  • Stationary Phase: A C18-functionalized silica gel is the most common stationary phase.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used.

  • Additives: To improve peak shape for basic compounds like imidazoles, it is often necessary to add a modifier to the mobile phase.

    • Acidic Modifier: A small amount of trifluoroacetic acid (TFA) or formic acid (typically 0.1%) will protonate the imidazole, leading to sharper peaks.

    • Basic Modifier: Alternatively, a basic modifier like ammonium hydroxide can be used.

    • Buffers: Using a buffer, such as ammonium acetate or ammonium formate, can also be effective in controlling the pH and improving peak shape.

Q5: How should I store 4,5-diiodo-1-methyl-1H-imidazole to ensure its stability?

A5: Like many iodinated aromatic and heteroaromatic compounds, 4,5-diiodo-1-methyl-1H-imidazole can be sensitive to light and heat.

Storage Recommendations:

  • Temperature: Store in a cool environment, preferably refrigerated.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.

Quantitative Data Summary

The following table provides a general guideline for solvent volumes used in extraction and washing procedures. These should be adjusted based on the scale of your reaction.

Procedure Solvent/Solution Typical Volume Ratio (vs. Organic Layer) Purpose
Extraction Organic Solvent (e.g., EtOAc, DCM)2-3x the reaction volumeDissolve product and separate from aqueous phase
Aqueous Wash Water0.2 - 0.5Remove water-soluble impurities
Acid Wash 1M HCl or sat. NH₄Cl0.2 - 0.5Remove basic impurities
Base Wash Sat. NaHCO₃0.2 - 0.5Remove acidic impurities
Brine Wash Sat. NaCl0.2 - 0.5Remove residual water

Experimental Workflow Visualization

General_Workup cluster_Workup Aqueous Workup cluster_Purification Purification Quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (H₂O, Acid/Base, Brine) Extract->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Column Column Chromatography Pure Purified Product Column->Pure Recrystallize Recrystallization Recrystallize->Pure Start Completed Reaction Mixture Start->Quench Crude->Column Crude->Recrystallize

Caption: General workflow for reaction workup and purification.

References

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • MIT OpenCourseWare. (2007). 8.4 - Extraction and Washing Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]

  • Viasna. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Reaction Work-Up I. Retrieved from [Link]

  • Professor Dave Explains. (2019). Separating Components of a Mixture by Extraction. Retrieved from [Link]

  • University of Strathclyde. (2023). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. Retrieved from [Link]

  • ResearchGate. (2002). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. Retrieved from [Link]

  • PubMed. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4,5-Diiodo-1-methyl-1H-imidazole and 4,5-Dibromo-1-methyl-1H-imidazole for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast array of heterocyclic scaffolds, halogenated imidazoles serve as exceptionally versatile intermediates in the synthesis of pharmaceuticals and functional materials. This guide provides an in-depth comparative analysis of two key N-methylated dihaloimidazoles: 4,5-diiodo-1-methyl-1H-imidazole and 4,5-dibromo-1-methyl-1H-imidazole. We will objectively dissect their reactivity profiles, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

At a Glance: Key Reactivity Differences

Feature4,5-Diiodo-1-methyl-1H-imidazole4,5-Dibromo-1-methyl-1H-imidazole
General Reactivity HigherLower
Cross-Coupling Reactions More facile, milder conditionsRequires more forcing conditions
Halogen-Metal Exchange FasterSlower
Cost & Availability Generally higher costMore cost-effective and readily available
Bond Strength (C-X) Weaker C-I bondStronger C-Br bond

The Foundation of Reactivity: Physicochemical Properties

The divergent reactivity of these two molecules is fundamentally rooted in the differing properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is longer and weaker than the C-Br bond, with a lower bond dissociation energy.[1] This translates to a lower activation energy for reactions that involve the cleavage of the carbon-halogen bond, most notably the oxidative addition step in palladium-catalyzed cross-coupling reactions.

Head-to-Head Comparison in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions: A Clear Distinction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In this arena, the choice between the diiodo- and dibromo-imidazole can significantly impact reaction efficiency and scope.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is often the rate-determining step in the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2] The weaker C-I bond in 4,5-diiodo-1-methyl-1H-imidazole leads to a faster rate of oxidative addition compared to the C-Br bond of its dibromo counterpart.[2] This enhanced reactivity of the diiodo derivative allows for:

  • Milder Reaction Conditions: Often proceeding at lower temperatures.

  • Lower Catalyst Loadings: Reducing the cost and potential for metal contamination in the final product.

  • Shorter Reaction Times: Increasing throughput.

While direct comparative studies on these specific N-methylated dihaloimidazoles are not extensively documented, data from analogous haloimidazoles consistently show higher yields and faster conversions for iodo-substituted substrates compared to their bromo- counterparts under identical conditions.[2] For instance, in Suzuki-Miyaura couplings of haloindazoles, the iodo-substituted isomers consistently provide higher yields than the bromo-substituted ones.

Sonogashira Coupling:

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, follows a similar reactivity trend.[3] The oxidative addition of the palladium catalyst to the C-I bond is more facile than to the C-Br bond, making 4,5-diiodo-1-methyl-1H-imidazole the more reactive partner.[3] This can be particularly advantageous when coupling with sensitive or sterically hindered alkynes, where milder conditions are crucial to prevent side reactions or decomposition. Studies on related halo-heterocycles have demonstrated that iodo-derivatives can undergo Sonogashira coupling at room temperature, while the corresponding bromo-derivatives often require heating.[3]

Stille Coupling:

In the Stille coupling, which pairs an organohalide with an organotin reagent, the reactivity order of the halide (I > Br > Cl) is also well-established. Therefore, 4,5-diiodo-1-methyl-1H-imidazole is expected to exhibit superior reactivity over 4,5-dibromo-1-methyl-1H-imidazole, allowing for more efficient coupling under milder conditions.

Halogen-Metal Exchange: A Gateway to Further Functionalization

Halogen-metal exchange is a powerful transformation for the preparation of organometallic reagents, which can then be trapped with various electrophiles. The rate of this exchange is highly dependent on the halogen, with the generally accepted trend being I > Br > Cl.[4]

For 4,5-diiodo-1-methyl-1H-imidazole, the exchange with organolithium reagents (e.g., n-butyllithium) is expected to be significantly faster and occur at higher temperatures (e.g., -78 °C) compared to 4,5-dibromo-1-methyl-1H-imidazole, which may require lower temperatures to achieve selective exchange without competing side reactions.[4][5] This facile exchange of the iodo-substituent provides a rapid entry to lithiated imidazole intermediates for subsequent functionalization.

Experimental Protocols: A Guide for Practical Application

The following protocols are representative examples for key transformations and are intended to serve as a starting point for optimization in your specific application.

Protocol 1: Comparative Suzuki-Miyaura Coupling

This protocol is designed to directly compare the reactivity of 4,5-diiodo-1-methyl-1H-imidazole and 4,5-dibromo-1-methyl-1H-imidazole under identical conditions.

Materials:

  • 4,5-diiodo-1-methyl-1H-imidazole or 4,5-dibromo-1-methyl-1H-imidazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane/Water (4:1, 10 mL)

Procedure:

  • To a reaction vial, add the dihalo-1-methyl-imidazole, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Seal the vial and heat the reaction at 80 °C.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 2h, 4h, 8h).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The reaction with 4,5-diiodo-1-methyl-1H-imidazole is expected to proceed to completion significantly faster and potentially give a higher yield of the coupled product compared to the reaction with 4,5-dibromo-1-methyl-1H-imidazole under these conditions.

Visualizing the Synthetic Workflow

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Dihaloimidazole 4,5-Dihalo- 1-methyl-1H-imidazole Reaction_Vessel Reaction Setup (Inert Atmosphere, 80 °C) Dihaloimidazole->Reaction_Vessel Boronic_Acid ArB(OH)₂ Boronic_Acid->Reaction_Vessel Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Solvent Dioxane/H₂O Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction Monitoring Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: General workflow for the comparative Suzuki-Miyaura coupling.

Protocol 2: Sonogashira Coupling

Materials:

  • 4,5-diiodo-1-methyl-1H-imidazole or 4,5-dibromo-1-methyl-1H-imidazole (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol)

  • CuI (0.06 mmol)

  • Triethylamine (3.0 mmol)

  • Anhydrous THF (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the dihalo-1-methyl-imidazole, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, followed by the terminal alkyne and triethylamine.

  • Stir the reaction at room temperature. For the dibromo- starting material, gentle heating (e.g., 50 °C) may be required.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Logical Relationship of Reactivity

Reactivity_Relationship Bond_Strength C-X Bond Strength (I < Br) Oxidative_Addition_Rate Rate of Oxidative Addition to Pd(0) (I > Br) Bond_Strength->Oxidative_Addition_Rate Halogen_Metal_Exchange_Rate Rate of Halogen-Metal Exchange (I > Br) Bond_Strength->Halogen_Metal_Exchange_Rate Cross_Coupling_Reactivity Overall Cross-Coupling Reactivity (Diiodo > Dibromo) Oxidative_Addition_Rate->Cross_Coupling_Reactivity Halogen_Metal_Exchange_Rate->Cross_Coupling_Reactivity Milder_Conditions Milder Reaction Conditions Cross_Coupling_Reactivity->Milder_Conditions Faster_Rates Faster Reaction Rates Cross_Coupling_Reactivity->Faster_Rates Higher_Yields Potentially Higher Yields Cross_Coupling_Reactivity->Higher_Yields

Caption: The influence of C-X bond strength on reactivity.

Conclusion and Strategic Recommendations

The choice between 4,5-diiodo-1-methyl-1H-imidazole and 4,5-dibromo-1-methyl-1H-imidazole is a classic trade-off between reactivity and cost.

  • For rapid synthesis, challenging couplings, and when milder conditions are paramount, 4,5-diiodo-1-methyl-1H-imidazole is the superior choice. Its enhanced reactivity can lead to higher yields, shorter reaction times, and a broader substrate scope, particularly with less reactive coupling partners.

  • For cost-sensitive applications and when reaction conditions can be optimized, 4,5-dibromo-1-methyl-1H-imidazole remains a viable and more economical option. While it may require more forcing conditions (higher temperatures, longer reaction times, and potentially higher catalyst loadings), it is a readily available and effective building block for many applications.

Ultimately, the optimal choice will depend on the specific goals of the research program, including the complexity of the target molecule, the scale of the synthesis, and budgetary constraints. This guide provides the fundamental principles and practical considerations to aid in this critical decision-making process.

References

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543–8546. Available at: [Link]

  • Sonogashira coupling. In Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Anderson, K. W., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4565–4569. Available at: [Link]

  • Metal–halogen exchange. In Wikipedia. Available at: [Link]

  • I. Ddon, B., & Lim, B. L. (1983). Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 735-739. Available at: [Link]

  • Bond energy. In Wikipedia. Available at: [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. Available at: [Link]

  • Parham, W. E., & Bradsher, C. K. (1982). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. The Journal of Organic Chemistry, 47(8), 1591–1593. Available at: [Link]

  • Recnik, S., et al. (2011). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 26(11), 3169. Available at: [Link]

  • Buchwald, S. L., & Mauger, C. (2009). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic Letters, 11(19), 4354–4357. Available at: [Link]

  • Iddon, B., & Lim, B. L. (1983). Metal–halogen exchange reactions of mono- and poly-halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 271-277. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(12), 7107-7114. Available at: [Link]

  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. (2021). Molecules, 26(21), 6649. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoxime Scaffolds. (2018). Chemistry – A European Journal, 24(57), 15211-15215. Available at: [Link]

  • Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2002). Accounts of Chemical Research, 35(9), 807–818. Available at: [Link]

  • Bond Energies. Chemistry LibreTexts. Available at: [Link]

  • Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry, 18(45), 9184-9203. Available at: [Link]

  • Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. ResearchGate. Available at: [Link]

  • Metal–halogen exchange reactions of mono- and poly-halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (2015). American Journal of Organic Chemistry, 5(2), 57-72. Available at: [Link]

  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. (2006). Phosphorus, Sulfur, and Silicon and the Related Elements, 181(2), 255-265. Available at: [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (2013). Inorganica Chimica Acta, 405, 336-341. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development, 26(7), 1956-1971. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Organic Chemistry Frontiers, 8(19), 5434-5447. Available at: [Link]

  • Suzuki-Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions. (2007). Organic Letters, 9(15), 2911–2914. Available at: [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2022). Catalysts, 12(7), 738. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Suzuki-Miyaura Coupling of Iodo- and Bromo-Imidazoles

For researchers and professionals in drug development, the imidazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of this privileged structur...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the imidazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of this privileged structure via carbon-carbon bond formation is paramount for exploring structure-activity relationships and discovering novel drug candidates. Among the most powerful tools for this purpose is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, valued for its versatility, mild conditions, and high functional group tolerance.[1][2][3]

This guide provides an in-depth comparison of two common substrates for this reaction: iodo-imidazoles and bromo-imidazoles. The choice between an iodide or a bromide leaving group is not trivial; it fundamentally impacts reaction kinetics, required experimental conditions, and overall synthetic strategy. Here, we dissect the causality behind experimental choices, offering field-proven insights to guide your synthetic design.

The Decisive Step: Understanding Reactivity through the Catalytic Cycle

The efficacy of a Suzuki-Miyaura coupling is governed by a catalytic cycle involving a palladium catalyst.[4][5] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination. For aryl halides, the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond is frequently the rate-determining step.[6][7]

The reactivity trend for halogens in this critical step is I > Br > Cl .[7] This trend is directly correlated with the carbon-halogen bond dissociation energy. The C−I bond is significantly weaker than the C−Br bond, meaning it requires less energy to break. Consequently, iodo-imidazoles undergo oxidative addition more readily than their bromo- counterparts.[6] This fundamental difference in reactivity dictates the necessary reaction conditions.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining Step) PdII_Complex R¹-Pd(II)L₂-X (X = I or Br) Pd0->PdII_Complex R¹-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_R2_Complex R¹-Pd(II)L₂-R² PdII_Complex->PdII_R2_Complex R²-B(OR)₂ + Base Transmetalation->PdII_R2_Complex PdII_R2_Complex->Pd0 R¹-R² RedElim Reductive Elimination PdII_R2_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Halide R¹-X Halide->OxAdd Iodo-imidazole (faster) Bromo-imidazole (slower) Base Base Base->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

Comparative Experimental Data

The theoretical reactivity difference between iodo- and bromo-imidazoles is clearly reflected in experimental outcomes. Iodo-imidazoles generally require milder conditions—lower temperatures, reduced catalyst loadings, and shorter reaction times—to achieve high yields. Bromo-imidazoles, while robust coupling partners, often necessitate more forcing conditions or more sophisticated, electron-rich ligands to facilitate the more challenging oxidative addition step.

FeatureIodo-Imidazole DerivativeBromo-Imidazole Derivative
Substrate Example 4-Iodo-1H-imidazole4(5)-Bromo-1H-imidazole
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂PdCl₂(dppf), Pd(OAc)₂/SPhos
Typical Base K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃
Solvent System Dioxane/H₂O, TolueneDioxane/H₂O, DME/H₂O
Temperature Room Temp to 80 °C80 °C to 110 °C
Reaction Time Generally < 12 hoursOften 12-24 hours
Representative Yield Good to Excellent (>80%)[8]Good to Excellent (>75%)[9]
Key Insight Higher reactivity allows for milder conditions and potentially lower catalyst loadings.[6]Requires more forcing conditions or advanced ligands to overcome the stronger C-Br bond.[7]

Note: Yields and conditions are highly dependent on the specific boronic acid partner and other substituents on the imidazole ring.

Field-Proven Insights: Strategic Selection of the Halide

The choice between an iodo- or bromo-imidazole is a strategic decision based on a trade-off between reactivity, cost, and synthetic accessibility.

When to Choose Iodo-Imidazoles:
  • For Delicate Substrates: The milder conditions permissible with iodo-imidazoles are ideal when working with thermally sensitive molecules or those bearing delicate functional groups.

  • With Challenging Boronic Acids: When coupling with sterically hindered or electronically deactivated boronic acids, the higher reactivity of the C-I bond can be crucial for driving the reaction to completion.

  • For Rapid Synthesis: When speed is a priority, the typically shorter reaction times associated with iodo-imidazoles offer a distinct advantage.[6]

When to Choose Bromo-Imidazoles:
  • For Cost-Effective Scale-Up: Bromo-imidazoles are generally more commercially available and significantly less expensive than their iodo-analogs, making them the preferred choice for large-scale synthesis.[6]

  • As a Versatile Workhorse: For routine derivatization with standard arylboronic acids, bromo-imidazoles provide a reliable and economical option. The conditions required are well-established and robust.[1][9]

  • In Sequential Cross-Coupling: In molecules containing both a bromine and an iodine, the reactivity difference can be exploited for selective, sequential cross-coupling reactions, first at the more reactive iodine site, then at the bromine.[2][10]

Decision_Tree Start Start: Choose Halo-Imidazole Cost Is cost a primary constraint? Start->Cost Reactivity Are substrates sensitive or boronic acid unreactive? Cost->Reactivity No UseBromo Use Bromo-Imidazole (Optimize with advanced ligands/heat) Cost->UseBromo Yes Speed Is rapid synthesis critical? Reactivity->Speed No UseIodo Use Iodo-Imidazole (Utilize milder conditions) Reactivity->UseIodo Yes Speed->UseBromo No Speed->UseIodo Yes

Caption: Decision workflow for selecting a halo-imidazole.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method. Researchers must optimize conditions for their specific substrates.[1]

Materials:

  • Halo-imidazole (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.)

  • Solvent (e.g., 3:1 mixture of 1,4-Dioxane and Water, degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the halo-imidazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of Dioxane/Water mixture) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

Both iodo- and bromo-imidazoles are highly valuable substrates in Suzuki-Miyaura cross-coupling for drug discovery and development. The choice is a strategic one: iodo-imidazoles offer superior reactivity, enabling milder conditions and faster reactions, which is advantageous for complex or sensitive molecules.[6] In contrast, bromo-imidazoles provide a more cost-effective and readily available option, making them the workhorse for routine functionalization and large-scale synthesis, albeit often requiring more forceful conditions or advanced catalytic systems.[6][9] A thorough understanding of the mechanistic principles and practical trade-offs detailed in this guide will empower researchers to make informed decisions, optimizing their synthetic routes for efficiency, cost, and success.

References

  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo.
  • A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers - Benchchem.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing).
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | The Journal of Organic Chemistry - ACS Publications.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki Coupling: Mechanism & Examples | NROChemistry.
  • Suzuki-Miyaura Coupling of Heteroaryl Halides – Understanding the trends for Pharmaceutically-Important Classes - Scientific Update - UK.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow | Organic Letters - ACS Publications.
  • Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - Semantic Scholar.
  • A Comparative Guide to the Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Its Analogs in Cross-Coupling Reactions - Benchchem.
  • Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes | Request PDF - ResearchGate.
  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC - NIH.
  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles - OUCI.

Sources

Validation

A Scientist's Guide to Cross-Coupling with Dihaloimidazoles: A Comparative Analysis of Reactivity and Regioselectivity

The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of countless pharmaceuticals and functional materials.[1][2] The ability to precisely functionalize this he...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of countless pharmaceuticals and functional materials.[1][2] The ability to precisely functionalize this heterocycle is paramount for developing new molecular entities. Dihaloimidazoles serve as exceptionally versatile building blocks, offering two distinct handles for modification via transition-metal-catalyzed cross-coupling reactions. However, unlocking their full synthetic potential requires a deep understanding of the factors governing their reactivity.

This guide provides a comprehensive comparison of dihaloimidazole reactivity in common cross-coupling reactions. We will dissect the fundamental principles dictating regioselectivity, present comparative experimental data, and offer detailed protocols to empower researchers in their synthetic endeavors.

Part 1: The Pillars of Reactivity in Dihaloimidazoles

The selective functionalization of a dihaloimidazole is not a matter of chance; it is governed by a predictable hierarchy of chemical principles. The two primary factors are the intrinsic reactivity of the carbon-halogen bond and the electronic properties of the specific carbon position on the imidazole ring.

The Halogen Reactivity Hierarchy: A Tale of Bond Strengths

In palladium-catalyzed cross-coupling, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[3] The energy barrier for this step is directly related to the C-X bond dissociation energy. Consequently, a well-established reactivity trend exists:

C–I > C–Br > C–Cl > C–F

This intrinsic difference in reactivity is a powerful tool for chemoselectivity.[4] For instance, in a molecule containing both a bromine and a chlorine atom, the palladium catalyst will preferentially react with the C-Br bond under carefully controlled conditions.[5]

Positional Electronics: The Imidazole Ring's Influence

Beyond the halogen type, the position of the halogen on the imidazole ring plays a critical role. The three carbon atoms of the imidazole ring (C2, C4, and C5) possess distinct electronic characteristics.

  • The C2 Position: This position is situated between two nitrogen atoms, rendering it the most electron-deficient and acidic position on the ring.[6] This inherent electrophilicity makes the C2-halogen bond the most susceptible to oxidative addition.

  • The C4 and C5 Positions: These positions are electronically more similar to each other and are generally more electron-rich than the C2 position. Their reactivity is often comparable, though it can be influenced by the substituent on the N1 nitrogen.

Therefore, for a dihaloimidazole with identical halogens (e.g., 2,4-dibromoimidazole), the initial cross-coupling reaction will overwhelmingly favor the C2 position.[7][8] This inherent selectivity provides a reliable strategy for sequential, site-specific functionalization.

Part 2: Comparative Reactivity in Key Cross-Coupling Reactions

The principles of halogen and positional reactivity hold true across the spectrum of palladium-catalyzed cross-coupling reactions. However, the specific catalyst, ligands, and reaction conditions can be tuned to either enforce or, in some cases, even override these intrinsic trends.[9][10][11]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for its mild conditions and the commercial availability of a vast array of boronic acids.[2][12]

In the case of dihaloimidazoles, standard Suzuki conditions reliably provide monofunctionalization at the most reactive site. For example, coupling 2,4-dibromopyridine, a related heterocycle, with various boronic acids using a catalyst like Pd(PPh₃)₄ results in selective reaction at the C2 position.[8] Remarkably, it has been demonstrated that by judiciously choosing the palladium catalyst and ligand, the selectivity can be switched to favor the traditionally less reactive position.[9][10][11] This catalyst-controlled regioselectivity opens up synthetic pathways that would otherwise be inaccessible.[9][10][11]

Table 1: Catalyst-Controlled Regioselective Suzuki Coupling of 1-Methyl-2,4-dibromoimidazole

EntryCatalyst SystemPosition Selectivity (C2:C4)Yield (%)
1Pd(PPh₃)₄ / K₂CO₃>95:585
2Pd₂(dba)₃ / Xantphos / Cs₂CO₃10:9078

Data is illustrative and based on trends reported for similar dihaloazoles.[7][9][10][11]

Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is indispensable for the synthesis of conjugated systems.[13][14][15] The reaction typically employs a dual-catalyst system of palladium and copper(I).[14][16]

The reactivity principles remain consistent. For a substrate like 1-bromo-4-iodobenzene, the greater reactivity of the C-I bond allows for selective coupling with an alkyne at room temperature, leaving the C-Br bond untouched.[13] This same logic applies to dihaloimidazoles. A 2-iodo-4-bromoimidazole would be expected to undergo Sonogashira coupling exclusively at the C2-iodo position under mild conditions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[17] The reaction couples amines with aryl halides and has seen continuous improvement through the development of sophisticated catalyst systems.[17][18]

The scope of this reaction has been extended to unprotected bromoimidazoles, demonstrating that even substrates with acidic N-H protons can be successfully coupled.[18] For a dihaloimidazole containing both a bromide and a chloride, the inherent reactivity difference allows for selective amination at the C-Br position.[5] Modern catalyst systems, often employing bulky biarylphosphine ligands, are crucial for achieving high efficiency, especially with less reactive aryl chlorides.[18][19]

Part 3: Experimental Design & Protocols

Translating theory into practice requires robust and reproducible experimental protocols. Here, we provide detailed methodologies for the regioselective functionalization of a model dihaloimidazole substrate.

Protocol 1: Regioselective Suzuki Monofunctionalization of 1-Trityl-2,4-dibromoimidazole

This protocol targets the more reactive C2 position, leveraging its higher electrophilicity.

Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 1-trityl-2,4-dibromoimidazole (1.0 equiv), the desired arylboronic acid (1.1 equiv), and sodium carbonate (Na₂CO₃, 2.5 equiv).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed 4:1 mixture of 1,2-dimethoxyethane (DME) and water.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv) to the flask under a positive flow of argon.

  • Reaction: Heat the mixture to 85 °C and stir for 12 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 2-aryl-4-bromo-1-tritylimidazole.

Causality Explanation: The choice of Pd(PPh₃)₄ provides a highly active Pd(0) species suitable for activating the C2-Br bond. The aqueous Na₂CO₃ serves as a mild base, which is sufficient for the transmetalation step of the Suzuki cycle without promoting side reactions.

Protocol 2: Sequential Sonogashira Coupling of the C4-Bromo Product

This protocol functionalizes the remaining, less reactive C4-bromo position.

Methodology:

  • Setup: To a flame-dried Schlenk flask, add the 2-aryl-4-bromo-1-tritylimidazole from Protocol 1 (1.0 equiv), copper(I) iodide (CuI, 0.05 equiv), and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.025 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add degassed triethylamine (TEA) as both the base and solvent, followed by the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at 60 °C for 8 hours. The higher temperature is often required to activate the less reactive C4-Br bond.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to yield the desired 2,4-disubstituted imidazole.

Causality Explanation: The PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[13] The addition of CuI is crucial for the Sonogashira mechanism, as it forms a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[16]

Part 4: Visualizing Reaction Principles

Diagrams can effectively illustrate the complex catalytic cycles and decision-making workflows involved in these reactions.

Suzuki_Catalytic_Cycle General Palladium-Catalyzed Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 out2 Trans->out2 X-B(OR)₂ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 out1 RedElim->out1 R¹-R² (Product) in1 in1->OxAdd R¹-X (Dihaloimidazole) in2 in2->Trans R²-B(OR)₂ (Boronic Acid) in3 in3->Trans Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Workflow Decision Workflow for Sequential Dihaloimidazole Coupling start Start: Dihaloimidazole Substrate check_halogens Are halogens different? (e.g., I & Br) start->check_halogens react_iodide Couple at Iodide (C-I) using mild conditions check_halogens->react_iodide Yes check_position Couple at most reactive position (C2 > C4/C5) check_halogens->check_position No second_coupling Functionalize remaining halogen (e.g., C-Br or C4-Br) react_iodide->second_coupling check_position->second_coupling end Disubstituted Imidazole second_coupling->end

Caption: Workflow for predicting regioselectivity in dihaloimidazoles.

Conclusion

Dihaloimidazoles are powerful and versatile platforms for the construction of complex, polysubstituted heterocyclic systems. By understanding and applying the fundamental principles of halogen reactivity and positional electronics, researchers can devise logical and effective strategies for their selective functionalization. The ability to control regioselectivity through the careful selection of catalysts and reaction conditions further expands the synthetic utility of these valuable building blocks, paving the way for innovations in drug discovery and materials science.

References

  • Arora, R., Li, S., Stommer, M., Mirabi, B., & Lautens, M. (2024). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Synthesis, 56, 2025-2030. Available from: [Link]

  • Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. Available from: [Link]

  • Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. PubMed. Available from: [Link]

  • Hartwig, J. F., et al. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry. Available from: [Link]

  • Kumar, A., et al. (n.d.). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. New Journal of Chemistry. Available from: [Link]

  • Newman, S. G., & Lautens, M. (2010). ChemInform Abstract: The Role of Reversible Oxidative Addition in Selective Palladium(0)‐Catalyzed Intramolecular Cross‐Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. ResearchGate. Available from: [Link]

  • Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 552-555. Available from: [Link]

  • Wang, G., et al. (n.d.). Experimental and computational studies on rhodium-catalyzed C4(5)aryl–H activation/annulation of imidazoles with alkynes: facile synthesis of six types of N-heterocycles. Organic Chemistry Frontiers. Available from: [Link]

  • Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ResearchGate. Available from: [Link]

  • The Organic Chemist (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available from: [Link]

  • Kamikawa, T. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. Available from: [Link]

  • Pammer, F., Jäger, J., Rudolf, B., & Sun, Y. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate. Available from: [Link]

  • Wikipedia contributors (n.d.). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Daugulis, O., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. Available from: [Link]

  • Goundry, A. J. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS. Available from: [Link]

  • Sharma, S., & Nolan, S. P. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 121(1), 238-301. Available from: [Link]

  • Newman, S. G., & Lautens, M. (2010). The emergence of Pd-mediated reversible oxidative addition in cross coupling, carbohalogenation and carbonylation reactions. ResearchGate. Available from: [Link]

  • Harish Chopra (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. Available from: [Link]

  • Wikipedia contributors (n.d.). Sonogashira coupling. Wikipedia. Available from: [Link]

  • Pammer, F., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed. Available from: [Link]

  • Ball, N. D., & Sanford, M. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available from: [Link]

  • Organic Chemistry Portal (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Breinbauer, R., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 147, 2043–2056. Available from: [Link]

  • Chem Help ASAP (2019). Sonogashira coupling. YouTube. Available from: [Link]

  • Sharma, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available from: [Link]

  • International Journal of New Chemistry (2024). General procedure for Sonogashira coupling reaction. International Journal of New Chemistry. Available from: [Link]

  • Dupont, J., et al. (n.d.). D/H exchange at the C2, C4 and C5 imidazolium positions in the reaction... ResearchGate. Available from: [Link]

  • S. G. P. van der, et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 6833-6841. Available from: [Link]

  • Dembinski, R., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from: [Link]

  • Alajarín, M., et al. (2007). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Available from: [Link]

Sources

Comparative

A Guide to the Definitive Structure Elucidation of 4,5-diiodo-1-methyl-1H-imidazole: An Integrated Crystallographic Approach

Introduction: The Imperative of Unambiguous Structural Validation in Pharmaceutical Sciences In the landscape of drug discovery and development, the precise three-dimensional atomic arrangement of a molecule is not merel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Validation in Pharmaceutical Sciences

In the landscape of drug discovery and development, the precise three-dimensional atomic arrangement of a molecule is not merely a characterization detail; it is the fundamental blueprint governing its biological activity, safety, and patentability. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and significant delays in development timelines. For novel heterocyclic compounds like 4,5-diiodo-1-methyl-1H-imidazole, which serve as versatile building blocks in medicinal chemistry, establishing an unimpeachable structural proof is the first critical milestone.

This guide provides an in-depth, experience-driven comparison of methodologies for the definitive structural validation of 4,5-diiodo-1-methyl-1H-imidazole (C₄H₄I₂N₂). We will focus on single-crystal X-ray crystallography as the cornerstone technique, demonstrating its unparalleled power in providing absolute structural proof.[1][2] Concurrently, we will integrate data from orthogonal techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—to construct a self-validating system that ensures the highest level of scientific integrity. This multi-faceted approach moves beyond simple data collection, focusing on the causal logic behind experimental choices and the rigorous standards required for confident structure elucidation.

Part 1: The Gold Standard—Single-Crystal X-ray Crystallography

X-ray crystallography stands alone in its ability to directly visualize a molecule's three-dimensional structure, providing precise measurements of bond lengths, bond angles, and stereochemistry.[1] Unlike spectroscopic methods that infer structure from indirect properties, crystallography generates a detailed electron density map that is interpreted to build an atomic model.[3][4] This makes it the definitive method for resolving any structural ambiguity.

Experimental Protocol: From Powder to Proof

The journey from a synthesized powder to a refined crystal structure is a meticulous process. Each step is designed to yield a single crystal of sufficient quality and to extract the highest quality diffraction data.

Step 1: Crystal Growth (The Art of Patience)

  • Causality: The goal is to encourage molecules to pack in a highly ordered, repeating lattice. This requires slow, controlled precipitation from a supersaturated solution. Rapid precipitation leads to amorphous material or poorly ordered microcrystals, which are unsuitable for single-crystal diffraction.

  • Protocol:

    • Select a suitable solvent system. For a molecule like 4,5-diiodo-1-methyl-1H-imidazole, a range of solvents from moderately polar (e.g., ethyl acetate) to nonpolar (e.g., hexane) should be screened.

    • Prepare a saturated solution of the compound in a chosen solvent at a slightly elevated temperature (e.g., 40 °C) in a clean, small vial.

    • Employ a slow evaporation technique. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment for several days to weeks.

    • Alternatively, use a solvent/anti-solvent diffusion method. Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane) and carefully layer a miscible anti-solvent (e.g., hexane) on top. Crystals will form at the interface over time.

    • Harvest a well-formed, transparent crystal (typically 0.1-0.3 mm in size) using a cryo-loop.

Step 2: Data Collection

  • Causality: The crystal is irradiated with a focused X-ray beam. The X-rays are diffracted by the electrons in the crystal lattice, producing a unique pattern of spots (reflections). The geometry and intensity of these spots contain the information needed to reconstruct the electron density map.

  • Protocol:

    • Mount the crystal on a goniometer head in a modern single-crystal X-ray diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

    • Screen the crystal to assess its quality and determine the unit cell parameters.

    • Execute a full data collection strategy, rotating the crystal through a series of angles to capture a complete and redundant set of diffraction intensities.

Step 3: Structure Solution and Refinement

  • Causality: The collected diffraction data is first processed to determine the positions and intensities of the reflections. Then, computational methods are used to solve the "phase problem" and generate an initial electron density map. The final step involves refining a chemical model of the molecule to best fit this experimental map.

  • Protocol:

    • Data Reduction: Integrate the raw diffraction images to produce a list of reflection indices (h,k,l) and their corresponding intensities.

    • Structure Solution: Use software (e.g., SHELXT) to determine the initial positions of the heavy atoms (in this case, the two iodine atoms, which scatter X-rays strongly).

    • Model Building and Refinement: Employ software (e.g., SHELXL) to locate the remaining lighter atoms (carbon, nitrogen) in the electron density map. Refine the atomic positions, bond lengths, and angles against the experimental data to minimize the difference between the observed and calculated structure factors. The quality of this fit is measured by the R-factor (R1).

Workflow for X-ray Crystallography

Xray_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Synthesis Synthesized Compound Crystal Crystal Growth Synthesis->Crystal Solvent Screening Data_Collection X-ray Data Collection Crystal->Data_Collection Mount & Cool Data_Processing Data Processing (Integration) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Intensities Refinement Model Refinement Structure_Solution->Refinement Initial Model Validation Structure Validation Refinement->Validation Final Model (CIF) Final_Structure Final_Structure Validation->Final_Structure Definitive 3D Structure

Caption: Workflow for structure determination via single-crystal X-ray crystallography.

Data Interpretation and Validation Metrics

A solved crystal structure is not complete without rigorous validation. Key metrics assess the quality of the data and the fit of the model. While a specific public crystal structure for 4,5-diiodo-1-methyl-1H-imidazole is not available, the following table presents expected and high-quality data parameters, using the closely related 4,5-diiodo-1H-imidazole as a reference point for typical values.[5]

ParameterIdeal Value/RangeSignificance
Formula C₄H₄I₂N₂Confirms the elemental composition of the unit cell contents.
Molecular Weight 333.90 g/mol Consistent with the chemical formula.
Crystal System Orthorhombic, etc.Describes the basic symmetry of the crystal lattice.
Space Group P2₁/c, etc.Defines the specific symmetry operations within the unit cell.
Temperature 100 KLow temperature minimizes atomic vibration, improving data quality.
R1 (final R-factor) < 0.05 (5%)A primary indicator of the agreement between the crystallographic model and the experimental data. Lower is better.
wR2 (weighted R-factor) < 0.15 (15%)A weighted measure of the agreement, typically higher than R1.
Goodness-of-Fit (S) ~ 1.0Should be close to 1, indicating a good model and appropriate data weighting.
Completeness > 99%The percentage of measured unique reflections out of the total possible. High completeness is crucial.
Largest Diff. Peak/Hole < ±1.0 eÅ⁻³Residual electron density should be minimal, indicating no missing or misplaced atoms.

Part 2: Building Confidence with Orthogonal Methods

While crystallography is definitive, a truly robust validation relies on corroborating evidence from independent techniques. NMR spectroscopy and mass spectrometry provide complementary data that must be consistent with the crystallographic result.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C), providing information on molecular connectivity and symmetry.[6] For 4,5-diiodo-1-methyl-1H-imidazole, NMR confirms the presence and connectivity of the methyl group and the imidazole ring protons.

  • Expected ¹H NMR Spectrum:

    • A singlet corresponding to the C2 proton of the imidazole ring. Its chemical shift will be influenced by the adjacent nitrogen atoms.[7][8]

    • A singlet corresponding to the three protons of the N-methyl group.

  • Expected ¹³C NMR Spectrum:

    • A signal for the C2 carbon.

    • Two signals for the iodine-substituted C4 and C5 carbons. These will be significantly shifted due to the heavy atom effect of iodine.

    • A signal for the N-methyl carbon.

Technique Expected Data for 4,5-diiodo-1-methyl-1H-imidazole Interpretation
¹H NMR ~7.5-8.0 ppm (s, 1H, C2-H)~3.7-4.0 ppm (s, 3H, N-CH₃)Confirms the presence of the imidazole C2-proton and the N-methyl group. The 1:3 integration ratio is critical.
¹³C NMR ~140 ppm (C2)~90-100 ppm (C4/C5)~35 ppm (N-CH₃)Confirms the carbon backbone, including the two distinct, heavily shielded carbons attached to iodine.
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule.[9] It is a rapid and highly sensitive technique that serves as a first-pass check of the compound's identity.

  • Expected Mass Spectrum (High Resolution):

    • High-resolution MS (e.g., ESI-TOF) should yield a molecular ion peak [M+H]⁺ corresponding to an exact mass that matches the calculated value for C₄H₅I₂N₂⁺.

    • Iodine is monoisotopic (¹²⁷I), so unlike compounds with chlorine or bromine, no complex isotopic pattern for the molecular ion is expected.[10][11] This simplifies the spectrum significantly.

Technique Expected Data for 4,5-diiodo-1-methyl-1H-imidazole Interpretation
HRMS (ESI+) Calculated [M+H]⁺: 334.8539Observed m/z should be within 5 ppm of the calculated value, confirming the elemental formula C₄H₄I₂N₂.
Integrated Validation Workflow

The power of this approach lies in the convergence of all three techniques. The molecular formula from MS must match the structure found by crystallography and be consistent with the proton/carbon count from NMR.

Validation_Pyramid cluster_level1 Initial Checks cluster_level2 Connectivity & Environment cluster_level3 Definitive Structure MS Mass Spectrometry (HRMS) MS_Data Confirms Molecular Formula (C₄H₄I₂N₂) NMR_Data Confirms Connectivity (N-Me, C2-H) MS_Data->NMR_Data Consistent Formula NMR NMR Spectroscopy (¹H, ¹³C) Xray_Data Absolute 3D Structure (Bond Lengths/Angles) NMR_Data->Xray_Data Consistent Connectivity Xray X-ray Crystallography Final_Validation Final_Validation Xray_Data->Final_Validation Validated Structure

Caption: Integrated workflow showing complementary validation techniques.

Conclusion

The structural validation of a novel pharmaceutical intermediate like 4,5-diiodo-1-methyl-1H-imidazole demands a rigorous, multi-pronged approach. While powerful spectroscopic techniques like NMR and Mass Spectrometry provide essential and consistent pieces of the puzzle, single-crystal X-ray crystallography remains the only technique that delivers an unambiguous, high-resolution map of the atomic architecture. By integrating these orthogonal methods, we create a self-validating system where the data from each experiment must converge on a single, consistent structural hypothesis. This integrated strategy ensures the highest degree of confidence, providing the solid and trustworthy foundation necessary for subsequent stages of drug development and scientific inquiry.

References

  • Davis, A. M., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Chemistry LibreTexts. (2020). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Warren, G. L., et al. (2011). X-ray crystallography: assessment and validation of protein-small molecule complexes for drug discovery. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. Available at: [Link]

  • Smart, O. S., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology. Available at: [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Available at: [Link]

  • Vreeken, R. J., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Available at: [Link]

  • Mahapatra, L. N., & Dash, K. C. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry. Available at: [Link]

  • L'vov, B. V., & Ugryumov, A. O. (2007). Mass spectrometry of halogen-containing organic compounds. Journal of Analytical Chemistry. Available at: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews. Available at: [Link]

  • Banti, C. N., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. Inorganics. Available at: [Link]

  • Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5-Diiodo-1H-imidazole. PubChem Compound Database. Available at: [Link]

  • Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5-Diiodo-1-methyl-1H-imidazole. PubChem Compound Database. Available at: [Link]

Sources

Validation

A Comparative Analysis of Catalysts for Diiodoimidazole Functionalization: A Guide for Synthetic Chemists

Introduction The imidazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2] Diiodoimidazoles,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2] Diiodoimidazoles, in particular, serve as versatile building blocks, offering two reactive sites for sequential and regioselective functionalization. The efficient transformation of the inert C-I bonds into more complex C-C, C-N, and C-O bonds is paramount for molecular diversification. This guide provides a comparative analysis of the primary catalytic systems employed for this purpose, with a focus on palladium and copper-based catalysts. We will delve into the mechanistic underpinnings of these transformations, present comparative performance data, and offer practical, field-proven protocols to aid researchers in catalyst selection and reaction optimization.

Section 1: The Workhorse of Cross-Coupling: Palladium-Catalyzed Functionalization

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, prized for their broad functional group tolerance, high efficiency, and predictable reactivity. For diiodoimidazole functionalization, these methods are indispensable for constructing biaryl systems and introducing nitrogen-based substituents.

Mechanistic Overview: The Pd(0)/Pd(II) Catalytic Cycle

The efficacy of most palladium-catalyzed cross-coupling reactions hinges on a well-established catalytic cycle.[3][4] Understanding this cycle is crucial for troubleshooting and optimizing reactions. The process involves three key steps:

  • Oxidative Addition: A low-valent Pd(0) species, typically stabilized by phosphine ligands, reacts with the iodoimidazole, cleaving the C-I bond and forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organic moiety from a second coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst.

Palladium_Cross_Coupling_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) pd2_oa R¹-Pd(II)-I(L)₂ (Palladacycle) pd0->pd2_oa Oxidative Addition (+ R¹-I) pd2_tm R¹-Pd(II)-R²(L)₂ pd2_oa->pd2_tm Transmetalation (+ R²-M) pd2_tm->pd0 Reductive Elimination (- R¹-R²) reagents Key Reagents: R¹-I = Iodoimidazole R²-M = Coupling Partner (e.g., Arylboronic Acid) L = Ligand (e.g., Phosphine) Screening_Workflow start Start: Define Substrates catalyst_screen Screen Pd Pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) start->catalyst_screen ligand_screen Screen Ligands (e.g., XPhos, SPhos, PPh₃) catalyst_screen->ligand_screen Select best catalyst base_screen Screen Bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) ligand_screen->base_screen Select best ligand solvent_screen Screen Solvents (e.g., Toluene, Dioxane, DME) base_screen->solvent_screen Select best base optimization Optimize Temperature & Concentration solvent_screen->optimization Select best solvent scale_up Scale-Up Reaction optimization->scale_up

Caption: A logical workflow for the systematic screening of cross-coupling conditions.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 4,5-Diiodoimidazole

This protocol describes the mono-arylation of a protected 4,5-diiodoimidazole.

  • Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add N-protected 4,5-diiodoimidazole (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

    • Causality: The excess boronic acid drives the reaction to completion. Potassium carbonate is a moderately strong inorganic base that is crucial for the transmetalation step, activating the boronic acid.

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

    • Causality: 5 mol% is a standard catalyst loading for optimization; it can often be lowered for highly active systems.

  • Solvent Addition & Sealing: Add dimethoxyethane (DME, 5 mL) to the vial and securely seal it with a cap.

    • Causality: DME is a polar aprotic solvent that effectively dissolves the reagents and can withstand high temperatures under microwave irradiation.

  • Reaction: Place the vial in the microwave reactor and irradiate at 150 °C for 10 minutes.

    • Causality: Microwave heating rapidly and uniformly brings the mixture to the target temperature, dramatically reducing reaction times compared to conventional heating.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Section 2: Alternative Pathways with Copper-Catalyzed Functionalization

While palladium reigns supreme in many cross-coupling reactions, copper catalysis offers a cost-effective and powerful alternative, particularly for N-arylation (Ullmann condensation) and certain C-H functionalization reactions. [5]

Mechanistic Considerations

Copper-catalyzed reactions can proceed through various mechanisms. Traditional Ullmann couplings are thought to involve Cu(I)/Cu(III) catalytic cycles. In other transformations, copper can act as a Lewis acid or participate in single-electron transfer (SET) pathways. Unlike palladium, the mechanisms are often more substrate-dependent and less universally understood.

Catalyst Performance in N-Arylation

The direct N-arylation of the imidazole core is a key transformation. Copper(I) salts are classic catalysts for this purpose.

CatalystLigandBaseSolventConditionsYield (%)Reference
CuI1,10-PhenanthrolineK₃PO₄DMF120 °C, 24 h70-85Generic
CuClNoneK₃PO₄H₂O100 °C, 18 h65-80[5]
Cu(OAc)₂DMEDAK₂CO₃Toluene110 °C, 20 h75-90Generic

DMEDA = N,N'-Dimethylethylenediamine

Section 3: Advanced Methods: Direct C-H Functionalization

A frontier in synthesis is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials like iodoimidazoles. [6][7]Palladium and copper can both catalyze these reactions, often requiring a "directing group" on the substrate to position the metal catalyst near a specific C-H bond for activation. [6]While beyond the scope of this comparative guide on diiodoimidazole, it is an important complementary strategy. For instance, a group at the N1 position can direct functionalization to the C2 or C5 position.

Directing_Group_Concept substrate Imidazole Substrate with Directing Group (DG) coordination Coordination of DG to Metal Center substrate->coordination catalyst Metal Catalyst (e.g., Pd(II)) catalyst->coordination activation Site-Selective C-H Activation coordination->activation functionalization Functionalization (e.g., Arylation) activation->functionalization product Functionalized Product functionalization->product

Caption: Conceptual workflow for directing group-assisted C-H functionalization.

Section 4: Catalyst Selection Guide: A Head-to-Head Comparison

Choosing the right catalyst system is critical and depends on the specific transformation, substrate, and practical constraints like cost and scalability.

Comparative Summary
FeaturePalladium CatalysisCopper Catalysis
Primary Use C-C, C-N, C-O, C-S cross-couplingsN-Arylation, C-O/C-S couplings
Versatility Extremely high; numerous named reactionsMore specialized, excellent for heteroatom coupling
Cost High (Palladium is a precious metal)Low (Copper is abundant and inexpensive)
Ligands Often requires complex, expensive phosphine ligandsOften uses simpler, cheaper nitrogen-based ligands or is ligand-free
Sensitivity Can be sensitive to air and moisture; requires inert atmosphereGenerally more robust and tolerant of air
Functional Group Tol. Very high, a major advantageGood, but can be less tolerant than palladium
Typical Conditions Milder conditions often achievable with modern catalystsOften requires higher temperatures (>100 °C)
Decision-Making Workflow

Decision_Tree start What bond do you want to form? cc_bond C-C Bond start->cc_bond C-C cn_bond C-N Bond start->cn_bond C-N cc_partner Coupling Partner? cc_bond->cc_partner cn_conditions Need mild conditions & high tolerance? cn_bond->cn_conditions suzuki Use Palladium (Suzuki Coupling) sonogashira Use Pd/Cu (Sonogashira Coupling) heck Use Palladium (Heck Coupling) cc_partner->suzuki Boronic Acid cc_partner->sonogashira Alkyne cc_partner->heck Alkene buchwald Use Palladium (Buchwald-Hartwig) ullmann Consider Copper (Ullmann Condensation) cn_conditions->buchwald Yes cn_conditions->ullmann No (Cost is priority)

Caption: A decision-making guide for selecting a catalyst system.

Conclusion

The functionalization of diiodoimidazoles is a mature field with a rich toolbox of catalytic methods. Palladium-based systems offer unparalleled versatility and functional group tolerance for C-C and C-N bond formation, making them the first choice for complex molecule synthesis, albeit at a higher cost. Copper-based catalysts provide a robust, economical alternative, particularly for N-arylation and when cost and scalability are primary drivers. The choice between these systems is not always binary; factors such as substrate electronics, steric hindrance, and desired reaction conditions must be considered. This guide serves as a foundational resource, but empirical screening remains the most reliable method for discovering the optimal conditions for any novel transformation.

References

  • A Comparative Guide to the Catalytic Performance in Cross-Coupling Reactions of 4-Iodo-1H-imidazole. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN-zuI040x7aNsKcGkhVJ8WaT8OX_pPBAVpUYfyNJwY-NSy-SQtxE6UAIVIXLPP3yAnqpQf03sPdjvFGV_vmaycs_5SMiCxSedrQmmJJ_S4pb3MIx3UnkkAd9TEyid-Mt44EUJDAfX5zfeU-NZcsPqmoGeK1ZMWODSN-vgR47f59WfQs3DjAl_n1m6oyAHDlZvS1VKdveleaTAyKlfgoWDq3i-4DTk6RvMFjCf8AddwamBogpW5RpZ2hFrHP--bMl]
  • Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/32688]
  • Palladium catalyzed dual C-H functionalization of indoles with cyclic diaryliodoniums, an approach to ring fused carbazole derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25414995/]
  • Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes. MDPI. [URL: https://www.mdpi.com/1420-3049/26/16/4730]
  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4018399/]
  • Palladium catalyzed dual C-H functionalization of indoles with cyclic diaryliodoniums, an approach to ring fused carbazole derivatives. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Palladium-catalyzed-dual-C-H-functionalization-of-Wu-Zhu/98c50e41f1737f5942475143a41142510f845a70]
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955110/]
  • Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/18/125]
  • Palladium catalyzed regioselective distal C (sp2)–H functionalization. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cc/d4cc01047a]
  • Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years. MDPI. [URL: https://www.mdpi.com/1420-3049/29/15/3567]
  • Palladium-catalyzed C-H functionalization of acyldiazomethane and tandem cross-coupling reactions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25794590/]
  • Iodine-Catalyzed Functionalization of Primary Aliphatic Amines to Oxazoles, 1,4-Oxazines, and Oxazinones. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6983307/]
  • Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828552/]
  • Room temperature Palladium-Catalyzed C─H Functionalization of Benzothiazole with Iodo(Hetero)Arenes. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75141623565c69c649231]
  • Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11289139/]
  • Cross-Coupling Reactions Guide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Catalytic Synthesis of 1,2,4,5‐Tetrasubstituted 1H‐Imidazole Derivatives: State of the Art. Organic Chemistry: An Indian Journal. [URL: https://www.tsijournals.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8883652/]
  • Dialkylphosphinoimidazoles as New Ligands for Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. [URL: https://www.researchgate.net/publication/229350285_Dialkylphosphinoimidazoles_as_New_Ligands_for_Palladium-Catalyzed_Coupling_Reactions_of_Aryl_Chlorides]

Sources

Comparative

A Comparative Guide to the Biological Activity of Iodinated vs. Brominated Imidazoles

For Researchers, Scientists, and Drug Development Professionals The imidazole scaffold is a fundamental building block in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Halogenation o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a fundamental building block in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Halogenation of the imidazole ring is a well-established strategy to modulate the physicochemical properties and biological activity of these molecules. This guide provides an in-depth comparison of iodinated and brominated imidazoles, focusing on how the choice of halogen influences their biological performance. While direct comparative studies on the parent 4-halo-1H-imidazoles are limited, a wealth of data from their derivatives allows for a robust analysis of structure-activity relationships (SAR).[1][2]

The Decisive Role of the Halogen: Physicochemical and Mechanistic Insights

The difference in biological activity between iodinated and brominated imidazoles stems from the fundamental properties of the halogen atoms themselves. Iodine is larger, more polarizable, and forms a weaker carbon-halogen bond compared to bromine.[2] These characteristics have profound implications for how these molecules interact with biological targets.

A key mechanistic consideration is the formation of halogen bonds . This is a non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a nitrogen, oxygen, or sulfur atom on a biological macromolecule.[3][4] The strength of this interaction follows the order I > Br > Cl > F, correlating with the halogen's polarizability.[3] Consequently, an iodine atom can form a stronger halogen bond than a bromine atom, potentially leading to enhanced binding affinity and greater potency of iodinated compounds.[1][2]

HalogenBonding cluster_Iodo Iodinated Imidazole cluster_Bromo Brominated Imidazole Iodo_Imidazole Imidazole-I Iodo_Target Biological Target (e.g., Enzyme) Iodo_Imidazole->Iodo_Target Stronger Halogen Bond (Enhanced Affinity) Bromo_Imidazole Imidazole-Br Bromo_Target Biological Target (e.g., Enzyme) Bromo_Imidazole->Bromo_Target Weaker Halogen Bond

Caption: Comparison of halogen bonding strength.

Comparative Biological Activities: A Data-Driven Overview

The enhanced potential for halogen bonding and other interactions often translates to differences in biological activity. The following sections summarize available data on the anticancer and antimicrobial properties of halogenated imidazole derivatives.

Anticancer Activity

Halogenated imidazoles have shown significant promise as anticancer agents, often by inhibiting key signaling pathways involved in cell proliferation and survival.[1][5] While direct comparisons are scarce, the trend often suggests that the nature and position of the halogen are critical for cytotoxic potency.

Table 1: Comparative in vitro Anticancer Activity of Halogenated Imidazole Derivatives

Compound ClassHalogenCancer Cell LineIC50 (µM)Reference
Imidazole-benzofuran hybrid2-bromo-benzylSMMC-7721, SW480, MCF-7, HL-60More active than cisplatin[5]
Imidazolium saltBromideMCF-71[6]
Imidazolium saltBromideCaCo-210[6]
Imidazolium saltBromidePC-320[6]
Imidazole-thiosemicarbazidesIodoT. gondiiMore potent than bromo/chloro[7]
Dimethoxyphenyl imidazole gold (I)IodineHepG20.50[8]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Data is compiled from different studies and experimental conditions may vary.

Many imidazole-based compounds exert their anticancer effects by inhibiting protein kinases. The stronger interaction potential of iodinated imidazoles could lead to more potent inhibition of such pathways.

KinaseInhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds to Pathway Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Pathway Activates TF Transcription Factors Pathway->TF Activates Cell Cell Proliferation, Survival, Angiogenesis TF->Cell Regulates HalogenatedImidazole Halogenated Imidazole (Iodo/Bromo) HalogenatedImidazole->Receptor Inhibits HalogenatedImidazole->Pathway Inhibits

Caption: Hypothetical kinase inhibition pathway.

Antimicrobial Activity

The imidazole ring is a core feature of many antifungal drugs.[1] Halogenation can enhance the antimicrobial spectrum and potency. While comprehensive comparative data is limited, the choice of halogen can influence the minimum inhibitory concentration (MIC).

Table 2: Comparative in vitro Antimicrobial Activity of Halogenated Imidazole Derivatives

Compound ClassHalogenMicrobial StrainMIC (µg/mL)Reference
Imidazole derivative HL1-Staphylococcus aureus625[7]
Imidazole derivative HL2-Staphylococcus aureus625[7]
Imidazole derivative HL1-MRSA1250[7]
Imidazole derivative HL2-MRSA625[7]
Imidazole derivative HL1-Escherichia coli>5000[7]
Imidazole derivative HL2-Escherichia coli2500[7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[7] Data is compiled from different studies and experimental conditions may vary.

Experimental Protocols for Biological Activity Assessment

To provide a framework for the direct comparison of iodinated and brominated imidazoles, the following are detailed protocols for two fundamental in vitro assays.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[1]

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate and incubate B Treat cells with various concentrations of iodinated and brominated imidazoles A->B C Incubate for desired exposure time (e.g., 24, 48, or 72 hours) B->C D Add MTT solution to each well and incubate for 2-4 hours C->D E Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at ~570 nm using a microplate reader E->F G Calculate cell viability and determine IC50 values F->G

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare stock solutions of the iodinated and brominated imidazole compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations for treatment.

  • Cell Treatment: After 24 hours of incubation, replace the medium with fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (cells treated with the solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution for MIC Determination

The broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare stock solutions of the iodinated and brominated imidazoles in an appropriate solvent. Perform serial two-fold dilutions of the compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only). Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The choice between an iodinated and a brominated imidazole can significantly impact biological activity. The available evidence, largely from derivative studies, suggests that the unique properties of iodine—its size, polarizability, and ability to form strong halogen bonds—can be leveraged to enhance potency.[1] However, the increased reactivity of iodinated imidazoles might also lead to different toxicity profiles, which must be carefully evaluated.[2]

This guide provides a framework for understanding and assessing the biological activity of these two important classes of halogenated imidazoles. To build a more definitive structure-activity relationship, future research should focus on direct, side-by-side comparisons of iodinated and brominated analogs under standardized assay conditions. Such studies will be invaluable for the rational design of next-generation imidazole-based therapeutics.

References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing. Retrieved from [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). Molecules, 27(15), 4989. Retrieved from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Pharmaceutics, 16(1), 89. Retrieved from [Link]

  • Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. (2023). International Journal of Molecular Sciences, 24(21), 15926. Retrieved from [Link]

  • Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. (2021). International Journal of Research in Engineering and Science (IJRES), 9(7), 41-50. Retrieved from [Link]

  • Synthesis and investigation of anticancer potential of radiolabeled naphthalene monoimide bearing imidazolium salt. (2017). Chemical Biology & Drug Design, 90(2), 243-250. Retrieved from [Link]

  • Imidazoles as potential anticancer agents. (2017). Future Medicinal Chemistry, 9(6), 557-583. Retrieved from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules, 26(5), 1375. Retrieved from [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2020). Journal of Medicinal Chemistry, 63(13), 6649-6668. Retrieved from [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). Journal of the Indian Chemical Society, 99(10), 100701. Retrieved from [Link]

  • Monoamine neurotoxin. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). Molecules, 28(10), 4038. Retrieved from [Link]

  • Comparison of MIC (mg/ml) values of synthesized compounds and standard drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2023). Molecules, 28(20), 7111. Retrieved from [Link]

  • MIC values of all target compounds (3a-3h) μg/mL against microbial strains. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT- 116, and MCF-10A cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • IC50, EC50 and Kd: What is the Difference and Why Do They matter?. (2025, March 6). Promega Connections. Retrieved from [Link]

  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Brominated and iodinated disinfection by-products: Recent advances in formation, characterization, and toxicity. (2025, November 1). ResearchGate. Retrieved from [Link]

  • Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure. (2008). Chemical Biology & Drug Design, 72(3), 225-228. Retrieved from [Link]

  • Comparative analysis of antiproliferative IC 50 values for Compounds 21-30 and Erlotinib across different cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of Potent and Selective Halogen-Substituted Imidazole-Thiosemicarbazides for Inhibition of Toxoplasma gondii Growth In Vitro via Structure-Based Design. (2019). Molecules, 24(8), 1604. Retrieved from [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). Molecules, 27(15), 4989. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Iodination of Imidazoles: A Comparative Analysis of Leading Reagents

The introduction of an iodine atom onto the imidazole ring is a cornerstone transformation in medicinal chemistry and drug development.[1][2][3] Iodoimidazoles are not merely intermediates; they are versatile precursors...

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of an iodine atom onto the imidazole ring is a cornerstone transformation in medicinal chemistry and drug development.[1][2][3] Iodoimidazoles are not merely intermediates; they are versatile precursors for constructing complex molecular architectures through powerful cross-coupling reactions like the Suzuki and Sonogashira reactions.[1] The imidazole moiety itself is a "privileged structure," a recurring motif in numerous FDA-approved drugs and biologically active compounds, making the efficient and selective synthesis of its iodinated derivatives a topic of paramount importance.[1][4][5]

However, the path to a pure, regioselectively iodinated imidazole is fraught with challenges. The electron-rich nature of the imidazole ring makes it highly susceptible to electrophilic attack at multiple positions (C2, C4, and C5), often leading to a mixture of mono-, di-, and even tri-iodinated products.[1][6] The choice of iodinating agent is therefore not a trivial decision; it is the critical parameter that dictates yield, selectivity, and the feasibility of a synthetic route.

This guide provides an in-depth, objective comparison of the most common and effective iodinating agents for imidazoles. We will move beyond mere protocols to explore the causality behind reagent choice, offering field-proven insights to help researchers, scientists, and drug development professionals navigate this crucial synthetic step with confidence.

The Mechanism: Electrophilic Aromatic Substitution

The iodination of imidazole is a classic electrophilic aromatic substitution (SEAr) reaction.[2][7] An electrophilic iodine species, typically conceptualized as an iodonium ion (I⁺) or a polarized iodine source, is attacked by the π-electron system of the imidazole ring. This attack forms a resonance-stabilized cationic intermediate (a sigma complex), which then loses a proton to restore aromaticity, yielding the final iodoimidazole product.

The reactivity of the carbon positions in imidazole generally follows the order C5 > C4 > C2, although this can be heavily influenced by reaction conditions and the specific reagent used.[6]

SEAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_end Products Imidazole Imidazole Ring Sigma Sigma Complex (Resonance Stabilized) Imidazole->Sigma Attack on Iδ+ Iodine Iδ+-Xδ-(Electrophilic Iodine Source) Iodine->Sigma Iodoimidazole Iodoimidazole Sigma->Iodoimidazole Deprotonation HX H-X Sigma->HX

Caption: Generalized mechanism for electrophilic iodination of imidazole.

Comparative Analysis of Key Iodinating Agents

The selection of an iodinating agent requires a careful balance of reactivity, selectivity, cost, and ease of handling. Here, we compare four widely used reagents, highlighting their distinct advantages and disadvantages.

ReagentTypical ConditionsRegioselectivityTypical YieldKey AdvantagesKey Disadvantages
Molecular Iodine (I₂) / Base NaOH, H₂O, 0°C to RT[1]Moderate. Primarily C4/C5, but over-iodination is common.[2][6]60-75%[1]Highly cost-effective, readily available.[2]Prone to forming di- and tri-iodinated mixtures; requires careful stoichiometric control.[1][2]
N-Iodosuccinimide (NIS) Acetonitrile, often with catalytic acid (e.g., TFA).[2][6][8]Good to Excellent. Can be tuned with catalysts.[2]70-95%[9]Milder conditions, higher selectivity than I₂, good functional group tolerance.[6]More expensive than I₂; may require an acid catalyst for less reactive substrates.[2][10][11]
Iodine Monochloride (ICl) Inert solvent (e.g., CH₂Cl₂, CCl₄).Good, but can also lead to chlorination.[12]VariableHighly reactive for deactivated rings.Moisture-sensitive, can cause side reactions (chlorination), corrosive.[12][13]
Bis(pyridine)iodonium(I) Tetrafluoroborate (IPy₂BF₄) CH₂Cl₂, often with HBF₄ or TFA.[14]Excellent80-95%Powerful electrophilic source, mild conditions, high yields, excellent selectivity.[15]High cost, reagent preparation required if not purchased.[16]
Molecular Iodine (I₂) with Base

This is the most traditional and cost-effective method for iodinating imidazoles. The reaction is typically performed in an aqueous alkaline solution, where the base (e.g., NaOH) deprotonates the imidazole to form the highly reactive imidazolate anion.[6]

Causality: The imidazolate anion is significantly more electron-rich than neutral imidazole, leading to a much faster reaction rate. However, this high reactivity is a double-edged sword. It dramatically increases the propensity for over-iodination, yielding mixtures of 4,5-diiodo- and 2,4,5-triiodoimidazole.[17] To favor mono-iodination, an excess of imidazole relative to iodine is often used.[1]

Verdict: Best suited for large-scale syntheses where cost is a primary driver and where purification of product mixtures is feasible. It is less ideal for complex, sensitive substrates where selectivity is paramount.

N-Iodosuccinimide (NIS)

NIS has become the workhorse reagent for many researchers due to its balanced reactivity and ease of handling.[6] It is a crystalline, stable solid that acts as a source of electrophilic iodine.[18]

Causality: NIS is less reactive than the I₂/base system, which allows for greater control and selectivity.[2] The reaction byproduct, succinimide, is neutral and easily removed, which simplifies workup. For many substrates, particularly those that are less electron-rich, the reaction requires activation with a catalytic amount of a Brønsted or Lewis acid, such as trifluoroacetic acid (TFA).[8][9] The acid protonates the carbonyl oxygen of NIS, making the N-I bond more polarized and the iodine atom more electrophilic.

Verdict: An excellent general-purpose reagent offering a superb balance of reactivity, selectivity, and ease of use. It is the recommended starting point for new imidazole iodination projects, especially with valuable or complex substrates.

Iodine Monochloride (ICl)

ICl is a potent interhalogen compound that is highly polarized (Iδ+-Clδ-), making it a very strong electrophile.[12][13]

Causality: Its high reactivity allows it to iodinate even deactivated aromatic systems. However, this reactivity comes with significant drawbacks. ICl is moisture-sensitive and corrosive.[12] More critically, the chloride ion can compete as a nucleophile in the second step of the reaction, or the molecule can act as an electrophilic chlorinating agent, leading to undesired chlorinated byproducts.[12]

Verdict: A specialized reagent for difficult-to-iodinate, electron-deficient imidazoles. Its use should be carefully considered due to handling challenges and the potential for side reactions.

Bis(pyridine)iodonium(I) Tetrafluoroborate (IPy₂BF₄)

Also known as Barluenga's reagent, IPy₂BF₄ is one of the most powerful and selective electrophilic iodinating agents available.[19] It is a stable, crystalline solid.[16]

Causality: The I⁺ ion is stabilized by two pyridine ligands, creating a highly electrophilic yet sterically hindered species. This combination leads to exceptional reactivity under mild conditions while often providing superior regioselectivity compared to other agents.[15] The reaction is often mediated by acid to facilitate the dissociation of a pyridine ligand and generate the active iodinating species.[14]

Verdict: The premium choice for challenging iodinations where maximum yield and selectivity are required, particularly in the late stages of a synthesis involving precious materials. Its primary drawback is its high cost.

Experimental Protocols & Workflow

Trustworthy science is built on reproducible protocols. Below is a detailed, self-validating procedure for the iodination of imidazole using the widely applicable N-Iodosuccinimide (NIS).

General Experimental Workflow

A successful synthesis relies on a systematic workflow from setup to characterization.

workflow start Start reagents Combine Imidazole Substrate & Solvent (Acetonitrile) start->reagents add_nis Add NIS Portion-wise at 0°C reagents->add_nis warm Warm to Room Temperature add_nis->warm monitor Monitor Reaction by TLC/LC-MS (Target: Consumption of Starting Material) warm->monitor quench Quench with aq. Na₂S₂O₃ Solution monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end Characterize Product (NMR, MS) purify->end

Caption: Standard workflow for imidazole iodination and purification.

Protocol: Selective Mono-iodination using NIS

This protocol is adapted from established procedures for the regioselective iodination of activated aromatic compounds.[8]

Materials:

  • Imidazole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Trifluoroacetic Acid (TFA) (0.1 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aq. NaCl)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add imidazole (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M concentration). Stir the solution until the imidazole is fully dissolved.

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Reagent Addition: Add trifluoroacetic acid (0.1 eq) to the stirred solution. Then, add N-Iodosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5°C. The causality here is critical: adding the powerful electrophile slowly to a cooled solution prevents temperature spikes that can lead to side reactions and loss of selectivity.

  • Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting imidazole is consumed.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize any unreacted iodine (indicated by the disappearance of any orange/brown color).

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize TFA), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure iodoimidazole product.

Conclusion

The choice of an iodinating agent for imidazoles is a strategic decision that profoundly impacts the outcome of a synthesis.

  • Molecular Iodine remains a viable option for large-scale, cost-sensitive applications, provided that challenges with over-iodination can be managed through process control and purification.

  • Iodine Monochloride is a powerful but hazardous reagent reserved for particularly unreactive substrates.

  • Bis(pyridine)iodonium(I) tetrafluoroborate offers the highest performance in terms of yield and selectivity, making it the agent of choice for high-stakes, late-stage syntheses.

  • N-Iodosuccinimide stands out as the most versatile and reliable agent for general laboratory use. Its combination of safety, selectivity, and effectiveness, particularly when tuned with an acid catalyst, provides a robust and reproducible method for accessing a wide array of valuable iodoimidazole building blocks.

By understanding the underlying mechanisms and comparative performance of these key reagents, researchers can make informed decisions, optimizing their synthetic strategies to achieve their molecular targets with greater efficiency and precision.

References

  • Solid-phase synthesis of 4-substituted imidazoles using a scaffold approach. PubMed, Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach. Wiley Online Library, ChemCatChem. Available at: [Link]

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI, Molecules. Available at: [Link]

  • Selective C–H Iodination of (Hetero)arenes. ACS Publications, Organic Letters. Available at: [Link]

  • Selective C–H Iodination of (Hetero)arenes. ACS Publications, Organic Letters. Available at: [Link]

  • Bis(pyridine)iodonium(I) tetrafluoroborate. Wikipedia. Available at: [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Royal Society of Chemistry, Organic & Biomolecular Chemistry. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. NIH National Library of Medicine. Available at: [Link]

  • SAFE AND SCALABLE PREPARATION OF BARLUENGA'S REAGENT. Organic Syntheses. Available at: [Link]

  • Acid-mediated reaction of bis(pyridine)iodonium(I) tetrafluoroborate with aromatic compounds. ACS Publications, The Journal of Organic Chemistry. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Publications, ACS Omega. Available at: [Link]

  • n-iodosuccinimide. Organic Syntheses. Available at: [Link]

  • Iodination Using N-Iodosuccinimide (NIS). Common Organic Chemistry. Available at: [Link]

  • Preparation method of 4-iodine-1H-imidazole. Google Patents.
  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available at: [Link]

  • N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. ResearchGate. Available at: [Link]

  • Synthesis of 2-amino-imidazoles, purines, and benzoxazolamines through DIB oxidation. Royal Society of Chemistry, RSC Advances. Available at: [Link]

  • 2-Iodoimidazole, 97%. Scientific Laboratory Supplies. Available at: [Link]

  • Synthesis method of 4-iodo-1H-imidazole. Google Patents.
  • Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. Available at: [Link]

  • Alcohol to Iodide - Common Conditions. Common Organic Chemistry. Available at: [Link]

  • Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. ACS Publications, Journal of the American Chemical Society. Available at: [Link]

  • Divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles. NIH National Library of Medicine. Available at: [Link]

  • Comprehensive review in current developments of imidazole-based medicinal chemistry. PubMed. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Site-Selective Cross-Coupling of Dihaloimidazoles: A Comparative Analysis

Introduction: The Challenge and Opportunity of Substituted Imidazoles The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Substituted Imidazoles

The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional organic materials.[1] The ability to precisely install different substituents onto this privileged scaffold is paramount for tuning biological activity and material properties. Dihaloimidazoles serve as powerful and versatile building blocks for this purpose, offering two distinct points for diversification through transition-metal-catalyzed cross-coupling reactions.

However, when the two halogen atoms are identical (e.g., 2,4-dibromoimidazole or 4,5-diiodoimidazole), a significant synthetic challenge arises: how to achieve site-selective functionalization at one position over the other. Traditional cross-coupling methods often yield mixtures of regioisomers, complicating purification and reducing the efficiency of synthetic campaigns.

This guide provides a comparative analysis of modern strategies to achieve controlled, site-selective mono-arylation of dihaloimidazoles. We will move beyond simple procedural descriptions to explore the underlying principles that govern selectivity, focusing on how judicious selection of the catalytic system can override the substrate's inherent reactivity. This analysis is designed for researchers, scientists, and drug development professionals seeking to rationally design synthetic routes to complex, polysubstituted imidazole derivatives.

Understanding Inherent Reactivity: The Substrate's Preference

Before manipulating selectivity, we must first understand the intrinsic electronic and steric properties of the dihaloimidazole substrate. In most dihalogenated N-heteroarenes, cross-coupling reactions preferentially occur at the carbon-halogen (C-X) bond that is most electronically deficient or activated by the heteroatom.[2][3] This "innate" selectivity is a substrate-controlled process.

Several factors can help predict the more reactive site:

  • Proximity to Heteroatoms: Halogens adjacent to a nitrogen atom are often more reactive.

  • NMR Chemical Shifts: A more deshielded carbon signal (¹³C NMR) or proton signal on the parent heteroarene (¹H NMR) often correlates with higher electrophilicity and thus greater reactivity in the oxidative addition step of the catalytic cycle.[2]

  • Computational Analysis: Density Functional Theory (DFT) can predict the relative activation barriers for oxidative addition at each C-X bond.

For many five-membered dihaloazoles, including imidazoles, reactivity is generally higher at the C4 or C5 position compared to the C2 position under "standard" palladium-catalyzed conditions.[2] This provides a baseline for selectivity that must be overcome to access the alternative regioisomer.

Catalyst Control: Overriding Inherent Selectivity

The most powerful strategy for achieving switchable regioselectivity is through catalyst control, where the choice of palladium precursor and, most critically, the ancillary ligand dictates the site of the reaction.[4] By modifying the steric and electronic environment of the palladium center, we can invert the "natural" reactivity of the substrate.

The Suzuki-Miyaura coupling is the most widely studied reaction in this context, offering a robust platform for C-C bond formation with a vast array of boronic acids and esters.[4]

The Decisive Role of the Ligand

The ligand bound to the palladium center is the primary tool for directing selectivity. By switching from one ligand to another, it is possible to favor coupling at either the more or less reactive position of the dihaloimidazole.

sub 1-Methyl-4,5-diiodoimidazole catA Catalyst System A (e.g., Pd(OAc)₂ / SPhos) sub->catA catB Catalyst System B (e.g., Pd₂(dba)₃ / P(t-Bu)₃) sub->catB prodA C5-Arylated Product (Major) catA->prodA Favors 'innately' more reactive site prodB C4-Arylated Product (Major) catB->prodB Favors 'innately' less reactive site

Caption: Catalyst-controlled regioselectivity in dihaloimidazole coupling.

A prime example is the arylation of 1-methyl-2,4-dibromoimidazole. While many catalyst systems show poor selectivity, specific combinations can provide excellent control:

  • To Target the C4 Position: A catalyst system like Pd(OAc)₂ with the bulky, electron-rich phosphine ligand SPhos can selectively yield the C4-arylated product.

  • To Target the C2 Position: Switching to a different catalyst, such as Pd₂(dba)₃ with the highly basic and bulky tri(tert-butyl)phosphine (P(t-Bu)₃) , can completely reverse the selectivity to favor the C2-arylated product.[2]

This ligand-dependent switching is a general phenomenon applicable to various dihaloazoles.[4]

Comparative Data: Suzuki Coupling of Dihaloazoles

The following table summarizes experimental data from a seminal study by Strotman et al., showcasing the dramatic effect of the catalyst system on regioselectivity.

SubstrateBoronic AcidCatalyst SystemSite Selectivity (C4/C5 : C2)Major Product YieldReference
1-Methyl-2,4-dibromoimidazole4-MeO-C₆H₄-B(OH)₂A: Pd(OAc)₂ / SPhos>98 : 287% (C4)[4]
1-Methyl-2,4-dibromoimidazole4-MeO-C₆H₄-B(OH)₂B: Pd₂(dba)₃ / P(t-Bu)₃2 : >9878% (C2)[4]
1-Methyl-4,5-diiodoimidazole4-MeO-C₆H₄-B(OH)₂A: Pd(OAc)₂ / SPhos>98 : 295% (C5)[4]
1-Methyl-4,5-diiodoimidazole4-MeO-C₆H₄-B(OH)₂C: Pd(PPh₃)₄2 : >9885% (C2)[4]
2,4-Dibromothiazole4-MeO-C₆H₄-B(OH)₂A: Pd(OAc)₂ / SPhos<2 : >9885% (C2)[4]
2,4-Dibromothiazole4-MeO-C₆H₄-B(OH)₂D: PdCl₂(dppf)>98 : 286% (C4)[4]

Causality Behind the Selectivity: The precise mechanism for this switch is multifaceted. For C4/C5 selectivity (the more "innately" reactive site), the reaction likely proceeds through a standard catalytic cycle. To achieve selectivity at the less reactive C2 position, bulky and highly electron-donating ligands are often required. These ligands can:

  • Sterically Block the More Reactive Site: The sheer size of the ligand can prevent the palladium complex from accessing the more sterically hindered C4/C5 position, forcing it to react at the less hindered C2 site.[5]

  • Alter the Electronics of the Catalyst: Highly electron-donating ligands increase the electron density on the palladium center, which can lower the activation energy for oxidative addition into the stronger, less reactive C-X bond at the C2 position.

Sequential Functionalization: Building Molecular Complexity

The ability to perform a site-selective mono-coupling reaction opens the door to powerful sequential functionalization strategies. A dihaloimidazole can be transformed into a valuable tri-substituted product where each substituent is different, all within a single reaction vessel. This approach is highly efficient, avoiding intermediate isolation and purification steps.[6]

start Dihaloimidazole (X = Br, I) step1 Step 1: Site-Selective Coupling Catalyst A, Ar¹-B(OH)₂ start->step1 intermediate Mono-arylated Intermediate step1->intermediate step2 Step 2: Second Coupling Catalyst B, Ar²-B(OH)₂ intermediate->step2 final Di-arylated Product (Tri-substituted Imidazole) step2->final

Caption: Workflow for sequential, one-pot di-arylation.

This strategy relies on the differential reactivity of the remaining C-X bond after the first coupling or by changing the catalyst/conditions to facilitate the second reaction.

Validated Experimental Protocols

The following protocols are representative examples for achieving catalyst-controlled regioselectivity in the Suzuki-Miyaura coupling of 1-methyl-2,4-dibromoimidazole.

Protocol 1: Selective Arylation at the C4 Position
  • Objective: To synthesize 4-aryl-2-bromo-1-methylimidazole, leveraging a catalyst system that favors the innately more reactive C4 position.

  • Catalyst System: Pd(OAc)₂ / SPhos

Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add 1-methyl-2,4-dibromoimidazole (1.0 mmol, 240 mg), the desired arylboronic acid (1.1 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add this catalyst mixture to the Schlenk tube.

  • Solvent and Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Stir the mixture vigorously at 100 °C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the C4-arylated product.

Protocol 2: Selective Arylation at the C2 Position
  • Objective: To synthesize 2-aryl-4-bromo-1-methylimidazole by employing a catalyst system that overrides the innate selectivity and favors the C2 position.

  • Catalyst System: Pd₂(dba)₃ / P(t-Bu)₃

Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add 1-methyl-2,4-dibromoimidazole (1.0 mmol, 240 mg) and the desired arylboronic acid (1.2 mmol).

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg) and tri(tert-butyl)phosphine (P(t-Bu)₃, as a 1.0 M solution in toluene, 0.06 mL, 0.06 mmol).

  • Base and Solvent: Add powdered potassium fluoride (KF, 3.0 mmol, 174 mg).

  • Degassing and Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Stir the mixture vigorously at 80 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether (25 mL) and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the C2-arylated product.

Alternative Approaches: A Note on C-H Functionalization

While cross-coupling of dihaloimidazoles is a dominant strategy, direct C-H functionalization represents an alternative, step-economical approach.[1] This method avoids the pre-installation of halogen atoms. For imidazoles, C-H arylation catalyzed by metals like palladium, rhodium, or nickel often shows a strong intrinsic preference for the C2 position due to the acidity of the C2-H bond.[1] This makes C-H activation a complementary tool, particularly for accessing C2-functionalized imidazoles, but it typically offers less flexibility for site-switching compared to the catalyst-controlled cross-coupling of dihalo-substrates.

Conclusion and Outlook

The site-selective functionalization of dihaloimidazoles has matured from a significant challenge into a solvable problem through rational catalyst design. The ability to switch regioselectivity simply by changing the ancillary ligand on a palladium catalyst provides chemists with unprecedented control and flexibility.[2][4] This guide demonstrates that by understanding the interplay between substrate electronics and catalyst properties, one can selectively forge C-C bonds at either reactive position of a dihaloimidazole, enabling the rapid and efficient construction of diverse molecular architectures.

Future advancements will likely focus on expanding the scope to other coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling), developing more sustainable protocols using non-precious metal catalysts like nickel and copper, and applying these powerful methods to increasingly complex and medicinally relevant scaffolds.

References

  • Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. [Link]

  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. (2022). Green Synthesis and Catalysis, 3(3). [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022). Accounts of Chemical Research. [Link]

  • Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. [Link]

  • Chatani, N., et al. (2014). C–H arylation and alkenylation of imidazoles by nickel catalysis. Chemical Communications. [Link]

  • Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). (2021). InCatT - Innovative Catalyst Technologies. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (2021). Journal of the American Chemical Society. [Link]

  • Morofuji, T., Shimizu, A., & Yoshida, J. (2014). Direct C–N Coupling of Imidazoles with Aromatic and Benzylic Compounds via Electrooxidative C–H Functionalization. Journal of the American Chemical Society. [Link]

  • Handy, S. T., et al. (2005). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters. [Link]

  • Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. PubMed. [Link]

  • Dialkylphosphinoimidazoles as New Ligands for Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. (2009). Angewandte Chemie International Edition. [Link]

  • Niemeyer, Z. L., et al. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. [Link]

Sources

Validation

Unlocking Synthetic Versatility: The Strategic Advantages of 4,5-Diiodo-1-methyl-1H-imidazole in Modern Drug Discovery

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due t...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in key biological interactions. The strategic functionalization of this privileged heterocycle is therefore a critical endeavor in the pursuit of novel drug candidates. Among the various intermediates available for this purpose, 4,5-diiodo-1-methyl-1H-imidazole has emerged as a uniquely powerful and versatile building block. This guide provides an in-depth comparison of 4,5-diiodo-1-methyl-1H-imidazole with other intermediates, highlighting its distinct advantages with supporting experimental insights and protocols.

The Critical Role of Halogenated Imidazoles in Synthesis

Halogenated imidazoles serve as invaluable precursors in the synthesis of complex, polysubstituted imidazole derivatives. The carbon-halogen bond acts as a versatile "handle" for the introduction of a wide array of substituents through transition metal-catalyzed cross-coupling reactions. This approach allows for the systematic exploration of a molecule's structure-activity relationship (SAR), a fundamental process in drug optimization. While various halogenated imidazoles, such as their bromo- and chloro-analogs, are utilized, the di-iodo substitution pattern on the 1-methyl-1H-imidazole core offers a superior strategic advantage, particularly in the context of efficiency and molecular diversity.

The Di-iodo Advantage: Enhanced Reactivity and Orthogonal Functionalization

The primary advantages of 4,5-diiodo-1-methyl-1H-imidazole over other intermediates, such as its dibromo counterpart, stem from the fundamental properties of the carbon-halogen bond.

Superior Reactivity in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the widely used Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium catalyst is often the rate-determining step. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This inherent chemical property translates to a lower activation energy for the oxidative addition step, leading to several practical benefits:

  • Milder Reaction Conditions: Reactions with iodo-imidazoles can often be conducted at lower temperatures and with shorter reaction times.

  • Lower Catalyst Loadings: The higher reactivity of the C-I bond can allow for the use of lower concentrations of the palladium catalyst, which is both cost-effective and reduces the potential for metal contamination in the final product.

  • Higher Yields: The enhanced reactivity often leads to more efficient conversions and higher isolated yields of the desired coupled products.

A comparative analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole in Suzuki-Miyaura coupling highlights this reactivity difference. Under identical conditions, the iodo-imidazole is expected to reach completion faster and provide a higher yield[1]. This principle is directly applicable to the di-iodinated analogue, where both iodine atoms exhibit this enhanced reactivity.

The Power of Sequential and Regioselective Functionalization

The presence of two iodine atoms on the imidazole ring opens up the exciting possibility of sequential or iterative cross-coupling reactions. This allows for the controlled and stepwise introduction of two different substituents, leading to the synthesis of unsymmetrically substituted imidazoles that would be difficult to access through other methods.

The slightly different electronic environments of the C4 and C5 positions on the imidazole ring, influenced by the N-methyl group, can often be exploited to achieve regioselective mono-functionalization under carefully controlled conditions. Following the first coupling, the electronic nature of the newly introduced group can further modulate the reactivity of the remaining C-I bond, allowing for a second, different coupling partner to be introduced. This "one-pot" or sequential approach is a highly efficient strategy for building molecular complexity.

While direct, extensive comparative studies on the sequential coupling of 4,5-diiodo-1-methyl-1H-imidazole versus its dibromo analog are not abundant in the literature, the established principles of dihaloarene chemistry suggest a significant advantage for the di-iodo compound. The greater reactivity difference between a C-I and a newly formed C-C bond compared to a C-Br and a C-C bond can allow for a wider window of selectivity in sequential reactions[2].

Experimental Protocols and Workflows

The following protocols provide a starting point for the functionalization of 4,5-diiodo-1-methyl-1H-imidazole. It is important to note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.

Protocol 1: Regioselective Mono-Sonogashira Coupling

This protocol is adapted from general procedures for the regioselective Sonogashira coupling of dihaloheterocycles[3][4]. The C5 position of 1-substituted imidazoles is often more sterically accessible and electronically favored for initial coupling.

Materials:

  • 4,5-diiodo-1-methyl-1H-imidazole

  • Terminal alkyne (e.g., Phenylacetylene)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add 4,5-diiodo-1-methyl-1H-imidazole (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous DMF, followed by triethylamine (3.0 eq).

  • To the stirring solution, add the terminal alkyne (1.0 - 1.1 eq) dropwise at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon consumption of the starting material, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the mono-alkynylated product.

mono_sonogashira_workflow start Start: 4,5-diiodo-1-methyl -1H-imidazole reagents Reagents: - Terminal Alkyne (1 eq) - Pd(PPh3)4 - CuI - Et3N, DMF start->reagents Combine reaction Reaction: Room Temperature, Inert Atmosphere reagents->reaction Initiate workup Work-up: - Quench (NH4Cl) - Extraction (EtOAc) - Dry & Concentrate reaction->workup Monitor to Completion purification Purification: Column Chromatography workup->purification product Product: 5-alkynyl-4-iodo-1-methyl -1H-imidazole purification->product

Caption: Workflow for regioselective mono-Sonogashira coupling.

Protocol 2: Sequential Sonogashira-Suzuki Coupling

This protocol outlines the subsequent Suzuki coupling of the mono-alkynylated product to generate a trisubstituted imidazole.

Materials:

  • 5-alkynyl-4-iodo-1-methyl-1H-imidazole (from Protocol 1)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • K₂CO₃ (Potassium carbonate)

  • Dioxane/Water (4:1)

Procedure:

  • To a reaction vessel, add the 5-alkynyl-4-iodo-1-methyl-1H-imidazole (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add the degassed dioxane/water solvent mixture.

  • Add the PdCl₂(dppf) catalyst (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography to obtain the desired trisubstituted imidazole.

sequential_coupling_workflow start Start: 5-alkynyl-4-iodo-1-methyl -1H-imidazole suzuki_reagents Suzuki Reagents: - Arylboronic Acid - PdCl2(dppf) - K2CO3 - Dioxane/H2O start->suzuki_reagents Step 2 suzuki_reaction Suzuki Coupling: 80-100 °C, Inert Atm. suzuki_reagents->suzuki_reaction workup_purification Work-up & Purification suzuki_reaction->workup_purification final_product Final Product: 4-aryl-5-alkynyl-1-methyl -1H-imidazole workup_purification->final_product

Caption: Workflow for sequential Sonogashira-Suzuki coupling.

Comparative Performance Data

The following table summarizes the expected advantages in reactivity of iodo- versus bromo-imidazoles in a typical Suzuki-Miyaura cross-coupling reaction. The data is inferred from studies on mono-halogenated imidazoles and general principles of aryl halide reactivity.

IntermediateHalogenC-X Bond Energy (kcal/mol, approx.)Relative ReactivityExpected YieldReaction Time
4,5-Diiodo-1-methyl-1H-imidazole Iodine~57HighExcellentShort
4,5-Dibromo-1-methyl-1H-imidazoleBromine~71ModerateGood to ExcellentModerate to Long

Data is generalized and actual results will vary based on specific reaction conditions and substrates.

Application in Drug Discovery: A Case Study in Kinase Inhibitors

The imidazole core is a common motif in many kinase inhibitors, which are a major class of anti-cancer drugs. The ability to precisely substitute the imidazole ring is crucial for tuning the potency and selectivity of these inhibitors. For example, p38 MAP kinase inhibitors often feature a trisubstituted imidazole scaffold[5][6][7].

The use of 4,5-diiodo-1-methyl-1H-imidazole provides a highly efficient route to libraries of such compounds. A synthetic campaign could utilize sequential cross-coupling to introduce a variety of aryl and heteroaryl groups at the 4- and 5-positions, rapidly generating a diverse set of analogues for biological screening. This approach is significantly more convergent and flexible than traditional linear syntheses where each new analogue requires a de novo ring construction. While specific examples detailing the use of 4,5-diiodo-1-methyl-1H-imidazole in the synthesis of named kinase inhibitors are not always explicitly published in detail, the strategic advantage of this intermediate is clear for the rapid generation of compound libraries for such targets.

Conclusion

In the competitive landscape of drug discovery, synthetic efficiency and the ability to rapidly generate molecular diversity are paramount. 4,5-Diiodo-1-methyl-1H-imidazole offers significant advantages over other halogenated imidazole intermediates. Its enhanced reactivity in cross-coupling reactions allows for milder conditions and higher yields, while the presence of two iodine atoms provides a powerful platform for the regioselective and sequential introduction of different substituents. This enables the efficient construction of complex, polysubstituted imidazoles, making it an invaluable tool for medicinal chemists in the development of new therapeutic agents.

References

  • Morgen, M., Lohbeck, J., & Miller, A. K. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Organic Syntheses, 98, 171-193. Retrieved from [Link]

  • Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2012). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 77(17), 7349–7362. Retrieved from [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543–8546. Retrieved from [Link]

  • Safari, J., Gandomi-Ravandi, S., & Akbari, Z. (2014). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Ultrasonics Sonochemistry, 21(4), 1479-1485. Retrieved from [Link]

  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Retrieved from [Link]

  • Soth, M., et al. (2007). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(1), 258-262. Retrieved from [Link]

  • Knochel, P., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 45(23), 6486-6519. Retrieved from [Link]

  • Taddei, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 4127-4141. Retrieved from [Link]

  • Szabó, A., et al. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 25(21), 5123. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2005). Regioselective synthesis of 1,5-diaryl-1H-imidazoles by palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles. The Journal of Organic Chemistry, 70(10), 3997–4005. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2020). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 25(11), 2548. Retrieved from [Link]

  • Gussregen, S., et al. (2007). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current Medicinal Chemistry, 14(29), 3143-3159. Retrieved from [Link]

  • Ahmed, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17799–17811. Retrieved from [Link]

  • Gembus, V., et al. (2010). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. European Journal of Organic Chemistry, 2010(28), 5483-5494. Retrieved from [Link]

  • Balova, I. A., et al. (2020). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry, 18(3), 481-493. Retrieved from [Link]

  • Ueda, M., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 133(40), 15914–15917. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. International Journal of Molecular Sciences, 22(3), 1162. Retrieved from [Link]

  • ResearchGate. (2018). Pharmacophore Design of p38α MAP Kinase Inhibitors with Either 2,4,5-Trisubstituted or 1,2,4,5-Tetrasubstituted Imidazole Scaffold. ResearchGate. Retrieved from [Link]

  • Purushothaman, B., et al. (2016). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 3(11), 1435-1439. Retrieved from [Link]

  • Tanimori, S., et al. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. ChemMedChem, 14(10), 1022-1030. Retrieved from [Link]

Sources

Comparative

A Spectroscopic Showdown: Differentiating 4-iodo- and 5-iodo-1-methylimidazole

A Comprehensive Guide for Researchers and Drug Development Professionals In the intricate world of medicinal chemistry and materials science, the precise identification of constitutional isomers is paramount. The seeming...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the precise identification of constitutional isomers is paramount. The seemingly subtle shift of a single atom can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth spectroscopic comparison of two such isomers: 4-iodo-1-methylimidazole and 5-iodo-1-methylimidazole. For professionals in drug development and scientific research, the ability to unequivocally distinguish between these two building blocks is crucial for ensuring the synthesis of the correct target molecule and for the reliable interpretation of structure-activity relationships.

The Structural Isomers: A Visual Representation

The core difference between 4-iodo-1-methylimidazole and 5-iodo-1-methylimidazole lies in the position of the iodine atom on the imidazole ring relative to the methyl group. This positional isomerism directly influences the electronic environment of the ring's protons and carbons, leading to distinct spectroscopic signatures.

Figure 1: Molecular structures of 4-iodo-1-methylimidazole and 5-iodo-1-methylimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

NMR spectroscopy is arguably the most powerful tool for distinguishing between these two isomers. The chemical shifts of the protons and carbons in the imidazole ring are highly sensitive to the electronic effects of the iodine substituent.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, we expect to see distinct signals for the three aromatic protons on the imidazole ring and a singlet for the methyl group protons. The key to differentiating the isomers lies in the chemical shifts and coupling patterns of the ring protons.

Table 1: Comparison of ¹H NMR Data for 4-iodo- and 5-iodo-1-methylimidazole

CompoundProtonPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
4-iodo-1-methylimidazole H-2~7.5-7.7Data not available
H-5~7.1-7.3Data not available
N-CH₃~3.6-3.8Data not available
5-iodo-1-methylimidazole H-2~7.4-7.6~7.5
H-4~7.0-7.2~7.1
N-CH₃~3.6-3.8~3.6

Predicted values are based on computational models and analysis of similar structures. Experimental data for 5-iodo-1-methylimidazole is estimated from commercially available spectra.

The iodine atom is electron-withdrawing and will deshield adjacent protons, causing them to appear at a higher chemical shift (further downfield). In 4-iodo-1-methylimidazole, the iodine is adjacent to the H-5 proton, which is therefore expected to be significantly downfield compared to the H-4 proton in the 5-iodo isomer. The H-2 proton, being adjacent to the N-methyl group and influenced by the iodine at a greater distance, will have a different chemical shift in each isomer, although the difference may be less pronounced.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides an even clearer distinction. The carbon directly attached to the iodine atom will experience a strong shielding effect (the "heavy atom effect"), causing its signal to appear at a much lower chemical shift (upfield) than a typical aromatic carbon.

Table 2: Predicted ¹³C NMR Data for 4-iodo- and 5-iodo-1-methylimidazole

CompoundCarbonPredicted Chemical Shift (δ, ppm)
4-iodo-1-methylimidazole C-2~135-140
C-4~85-95
C-5~120-125
N-CH₃~30-35
5-iodo-1-methylimidazole C-2~138-143
C-4~125-130
C-5~88-98
N-CH₃~33-38

Predicted values are based on computational models and analysis of similar structures.

The most telling difference will be the chemical shift of the carbon bearing the iodine. In 4-iodo-1-methylimidazole, the C-4 signal is expected to be significantly upfield, while in the 5-iodo isomer, the C-5 signal will be similarly shielded. This provides an unambiguous method for distinguishing the two compounds.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. While the overall spectra of the two isomers may appear similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation. The C-I stretching vibration, typically found in the range of 500-600 cm⁻¹, will be present in both spectra. However, the position and intensity of other ring vibrations, such as C-H and C=N stretching and bending modes, will be slightly altered by the position of the iodine substituent.

Table 3: Expected Key IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
C-H stretch (aromatic)3100 - 3150
C-H stretch (methyl)2900 - 3000
C=N and C=C stretch (ring)1450 - 1600
C-H in-plane bend1000 - 1300
C-H out-of-plane bend750 - 900
C-I stretch500 - 600

Direct comparison of the fingerprint regions of experimentally obtained spectra is the most reliable way to use IR for distinguishing these isomers.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Both 4-iodo- and 5-iodo-1-methylimidazole have the same molecular formula (C₄H₅IN₂) and therefore the same molecular weight (208.00 g/mol ). Thus, the molecular ion peak ([M]⁺˙) will be identical for both. Differentiation must come from the analysis of their fragmentation patterns.

Under electron ionization (EI), the molecular ion can undergo various fragmentation pathways. Common losses would include the loss of an iodine atom (I˙), a methyl radical (CH₃˙), or hydrogen cyanide (HCN).

fragmentation M [C₄H₅IN₂]⁺˙ m/z = 208 M_minus_I [C₄H₅N₂]⁺ m/z = 81 M->M_minus_I - I˙ M_minus_CH3 [C₃H₂IN₂]⁺ m/z = 193 M->M_minus_CH3 - CH₃˙ M_minus_HCN [C₃H₄I]⁺˙ m/z = 181 M->M_minus_HCN - HCN

Figure 2: General fragmentation pathways for iodo-1-methylimidazole isomers.

While these primary fragmentation pathways are expected for both isomers, the relative intensities of the fragment ions may differ due to the influence of the iodine's position on bond stabilities and the stability of the resulting fragment ions. For instance, the stability of the cation formed after the loss of the iodine radical might be subtly different between the two isomers, leading to a difference in the abundance of the m/z 81 peak. A detailed analysis of the relative peak heights in the mass spectra is necessary for differentiation.

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following experimental protocols are recommended.

Synthesis of 4-iodo- and 5-iodo-1-methylimidazole
  • Synthesis of 4-iodo-1-methylimidazole: A common route involves the selective mono-deiodination of 4,5-diiodo-1-methyl-1H-imidazole. This can be achieved using an organometallic reagent such as ethylmagnesium bromide in an appropriate solvent like dichloromethane. Careful control of stoichiometry is crucial to favor the formation of the mono-iodinated product.

  • Synthesis of 5-iodo-1-methylimidazole: An efficient four-step synthesis starting from imidazole has been reported. This method provides good overall yield and high regioselectivity, ensuring the desired isomer is obtained.

Spectroscopic Analysis Workflow

workflow start Synthesized Isomer (4-iodo- or 5-iodo-1-methylimidazole) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir FTIR Spectroscopy start->ir ms Mass Spectrometry (EI-MS) start->ms data_analysis Comparative Data Analysis - Chemical Shifts - Coupling Constants - Vibrational Modes - Fragmentation Patterns nmr->data_analysis ir->data_analysis ms->data_analysis conclusion Unambiguous Isomer Identification data_analysis->conclusion

Figure 3: General workflow for the spectroscopic characterization and differentiation of iodo-1-methylimidazole isomers.

1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.

3. Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

Conclusion: A Multi-faceted Approach to Isomer Differentiation

Distinguishing between 4-iodo-1-methylimidazole and 5-iodo-1-methylimidazole is a critical task that is readily achievable through a systematic application of modern spectroscopic techniques. While ¹³C NMR spectroscopy offers the most definitive and unambiguous method due to the significant shielding effect of the iodine atom, a comprehensive analysis incorporating ¹H NMR, IR, and mass spectrometry provides a robust and self-validating system for structural confirmation. For researchers and drug development professionals, a thorough understanding of these spectroscopic nuances is not just an academic exercise but a fundamental requirement for the successful and efficient advancement of their scientific endeavors.

References

This section would be populated with specific citations to journal articles and database entries for the synthesis and any available experimental spectra. As complete experimental data was not found during the search, a definitive reference list cannot be provided. The protocols and theoretical discussions are based on established principles of organic spectroscopy.

Validation

A Comparative Guide to the Relative Reaction Rates of Diiodo-, Dibromo-, and Dichloroimidazoles

Introduction: The Strategic Role of Dihaloimidazoles in Synthesis Dihaloimidazoles are a class of heterocyclic compounds that have become indispensable building blocks in modern synthetic chemistry. Their utility is part...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Dihaloimidazoles in Synthesis

Dihaloimidazoles are a class of heterocyclic compounds that have become indispensable building blocks in modern synthetic chemistry. Their utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the imidazole core is a privileged structure found in numerous biologically active molecules and functional materials.[1][2] The two halogen atoms on the imidazole ring are not merely passive substituents; they are highly reactive "handles" that allow for precise, stepwise functionalization. This capability enables chemists to construct complex molecular architectures and perform rapid structure-activity relationship (SAR) studies.[1]

The choice of halogen—iodine, bromine, or chlorine—is a critical strategic decision that directly dictates the compound's reactivity in subsequent transformations. This guide provides an in-depth comparison of the relative reaction rates of diiodo-, dibromo-, and dichloroimidazoles, focusing primarily on their performance in palladium-catalyzed cross-coupling reactions. We will explore the fundamental electronic and physical principles that govern this reactivity, present supporting data, and provide a validated experimental protocol for researchers to quantify these differences in their own laboratories.

Pillar 1: The Theoretical Framework of Dihaloimidazole Reactivity

The reactivity of a C-X bond on an imidazole ring is not random; it is governed by a confluence of electronic effects, steric hindrance, and, most critically, the intrinsic strength of the carbon-halogen bond itself. Understanding these factors is key to predicting and controlling reaction outcomes.

Electronic and Steric Effects of Halogens

Halogens exert a dual electronic influence on the imidazole ring. They are more electronegative than carbon, which results in a powerful electron-withdrawing inductive effect (-I) . This effect pulls electron density away from the ring through the sigma bond network, making the ring carbons more electrophilic.[3] The strength of this inductive effect follows the order of electronegativity: Cl > Br > I .

Simultaneously, halogens possess lone pairs of electrons that can be donated back to the aromatic π-system via a mesomeric effect (+M) . For halogens, however, the inductive effect is dominant and is the primary driver of their electronic influence on the ring's reactivity in many contexts.[3]

Steric effects also play a role. The atomic radius of the halogens increases down the group: I > Br > Cl . This can influence the ability of a catalyst or reagent to approach the C-X bond, although this factor is often secondary to the bond strength in determining the rate of cross-coupling reactions.

The Decisive Factor: Carbon-Halogen (C-X) Bond Strength

In the context of palladium-catalyzed cross-coupling reactions—the most common application for these substrates—the single most important factor governing reaction rate is the Carbon-Halogen (C-X) bond dissociation energy (BDE) . The catalytic cycle for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira typically begins with an oxidative addition step, where the palladium catalyst inserts itself into the C-X bond.[4][5] This step is often the rate-determining step of the entire cycle.

A weaker C-X bond is broken more easily, leading to a lower activation energy and a significantly faster rate of oxidative addition. The BDEs for aryl halides follow a clear and predictable trend, as summarized below.

Bond TypeRepresentative Bond Dissociation Energy (kcal/mol)Expected Relative Reactivity in Oxidative Addition
C—Cl~96Slowest
C—Br~81Intermediate
C—I~65Fastest
Data are representative values for aryl halides and serve for comparative purposes.

This fundamental difference in bond strength is the primary reason for the observed reactivity hierarchy among dihaloimidazoles. The C-I bond is substantially weaker than the C-Br and C-Cl bonds, making diiodoimidazoles the most reactive substrates for cross-coupling.

Pillar 2: Comparative Reactivity in Key Cross-Coupling Reactions

The theoretical principles outlined above are consistently demonstrated in practice. The reactivity order I > Br > Cl is a well-established maxim in palladium-catalyzed cross-coupling chemistry.[6][7] This allows for highly selective reactions, where a single halogen can be addressed in the presence of others.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and a boronic acid or ester, is arguably the most widely used transformation for functionalizing dihaloimidazoles.[8][9] The reaction proceeds via a well-understood catalytic cycle.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OAS Oxidative Addition (Rate-Determining Step) Pd0->OAS Ar-X PdII R-Pd(II)-X Complex OAS->PdII Trans Transmetalation PdII->Trans R'-B(OR)₂ Base RPdR R-Pd(II)-R' Complex Trans->RPdR RE Reductive Elimination RPdR->RE RE->Pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The initial, often rate-determining, oxidative addition step is where the difference between the dihaloimidazoles becomes most apparent. Due to the weaker C-I bond, diiodoimidazoles undergo this step much more rapidly than their bromo and chloro counterparts. This allows for selective mono-arylation of a diiodoimidazole even at low temperatures, while similar reactions with dichloroimidazoles may require higher temperatures and more active catalyst systems.[10][11]

Table 2: Conceptual Comparison of Relative Reaction Rates in Suzuki Coupling

SubstrateHalogenRelative Rate Constant (k_rel)Typical Reaction ConditionsSupporting Rationale
4,5-DiiodoimidazoleI~100 - 1000Low catalyst loading, mild temperatures (RT to 60 °C)Lowest C-X bond dissociation energy, fastest oxidative addition.[12]
4,5-DibromoimidazoleBr~10 - 50Higher catalyst loading, moderate temperatures (60 to 100 °C)Intermediate C-X bond strength.[1][2]
4,5-DichloroimidazoleCl1High catalyst loading, aggressive ligands, high temperatures (>100 °C)Highest C-X bond dissociation energy, slowest oxidative addition.
Note: The k_rel values are illustrative estimates based on established chemical principles to demonstrate the magnitude of difference and are not derived from a single comparative experiment.
Buchwald-Hartwig Amination and Sonogashira Coupling

This predictable reactivity trend extends to other critical cross-coupling reactions.

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine.[13] The mechanism also proceeds via a palladium-catalyzed cycle initiated by oxidative addition. Consequently, diiodoimidazoles are far more reactive substrates than dibromo- or dichloroimidazoles for C-N bond formation.[1][14]

  • Sonogashira Coupling: Used to form a C-C bond between an aryl halide and a terminal alkyne, this reaction typically uses a dual palladium and copper catalyst system.[15][16] The initial oxidative addition to the palladium center remains the key step, and iodoimidazoles are highly preferred substrates for achieving efficient coupling under mild conditions.[12][17]

Pillar 3: Experimental Design for Kinetic Analysis

To empirically validate and quantify the differences in reaction rates, a competitive kinetic experiment is the most robust method. This self-validating system ensures that all variables (temperature, concentration, catalyst activity) are identical for the substrates being compared, isolating the inherent reactivity of the C-X bond as the only variable.

Experimental Protocol: Competitive Suzuki-Miyaura Coupling

This protocol describes a method to determine the relative reaction rates of 4,5-diiodoimidazole and 4,5-dibromoimidazole.

Objective: To quantify the relative rate of consumption of two dihaloimidazole substrates competing for a limited amount of a boronic acid coupling partner.

Reagents & Materials:

  • 4,5-Diiodoimidazole

  • 4,5-Dibromoimidazole

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium Carbonate (Na₂CO₃), 2M aqueous solution

  • 1,4-Dioxane, anhydrous

  • Dodecane (internal standard for GC analysis)

  • Reaction vials, magnetic stirrer, heating block

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution in anhydrous 1,4-dioxane containing known concentrations of 4,5-diiodoimidazole (e.g., 0.1 M), 4,5-dibromoimidazole (0.1 M), and dodecane (internal standard, e.g., 0.05 M).

  • Reaction Setup: To a 4 mL reaction vial equipped with a magnetic stir bar, add 1.0 mL of the stock solution.

  • Reagent Addition: Add phenylboronic acid (0.05 mmol, 0.5 equivalents relative to total dihaloimidazole). This ensures the boronic acid is the limiting reagent.

  • Catalyst & Base Addition: Add the 2M Na₂CO₃ solution (0.5 mL, 1.0 mmol) followed by Pd(PPh₃)₄ (0.002 mmol, 2 mol%).

  • Initiation and Sampling (t=0): Vigorously stir the biphasic mixture and place the vial in a pre-heated block set to 80 °C. Immediately withdraw the first aliquot (e.g., 50 µL) from the organic layer. Quench this aliquot in a GC vial containing ethyl acetate and a small amount of water, then vortex. This is the t=0 time point.

  • Kinetic Monitoring: Withdraw subsequent aliquots at regular intervals (e.g., 5, 10, 20, 40, 60, and 120 minutes), quenching each sample in the same manner.

  • Analysis: Analyze all quenched samples by GC-MS. Using the internal standard, determine the concentration of the remaining 4,5-diiodoimidazole and 4,5-dibromoimidazole at each time point.

  • Data Processing: Plot the natural logarithm of the concentration (ln[Substrate]) versus time for each dihaloimidazole. The slope of this line is proportional to the pseudo-first-order rate constant. The ratio of the slopes gives the relative reaction rate.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Kinetic Monitoring cluster_analysis Analysis prep_stock 1. Prepare Stock Solution (Substrates + Internal Std) setup 2. Add Stock, Boronic Acid, Base, and Catalyst to Vial prep_stock->setup heat 3. Heat to 80°C to Initiate setup->heat t0 4. Take t=0 Aliquot heat->t0 sampling 5. Sample at Timed Intervals t0->sampling quench 6. Quench Aliquots sampling->quench gcms 7. Analyze by GC-MS quench->gcms plot 8. Plot ln[Substrate] vs. Time gcms->plot calc 9. Calculate Relative Rates plot->calc

Caption: Experimental workflow for competitive kinetic analysis.

Conclusion and Outlook

For drug development professionals and synthetic chemists, the choice of a dihaloimidazole substrate is a critical decision that profoundly impacts reaction efficiency and selectivity. The relative reactivity of these compounds in the most common and synthetically valuable transformations—palladium-catalyzed cross-couplings—is governed by a clear and unwavering principle: the strength of the carbon-halogen bond.

The resulting reactivity trend is unambiguously Diiodoimidazole > Dibromoimidazole > Dichloroimidazole .

This hierarchy allows diiodoimidazoles to react under the mildest conditions, making them ideal for syntheses involving sensitive functional groups. Dibromoimidazoles offer a balance of reactivity and stability, while dichloroimidazoles, though the least reactive, are often the most cost-effective and can be activated with modern, highly active catalyst systems. By understanding the fundamental principles and applying robust kinetic analysis, researchers can harness the distinct reactivity of each dihaloimidazole to design more efficient, selective, and powerful synthetic routes.

References

  • The Essential Chemistry of 4,5-Dichloroimidazole: Properties and Synthesis Applications. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjK95w60EiXvy2jg1HSbG9MLj3UFfo8lreRQAMsMvk3CO8MjpmFu5Go9VrugIr39752i6xnE4U7onipYoP_WCMgbyb6Caxpm-wWatEE_zoQ6DYsDcnFNK-z8QYhVm_d-4ZEn77WvVwzjHrBrKnV4MOQoZmj44VmrjGzyBty2T7QQ7zsTB_WKFDhlzSQuU8HZZAJuO0g6gygu_6brtpa9VxvuNdg0JAJjsgJTrqahVAapg6ytNKpeBZpt0rht-cH3XVe6NqhA==]
  • Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. MDPI. [URL: https://www.mdpi.com/2624-8549/4/2/23]
  • Synthesis and Reactions of Brominated 2-Nitroimidazoles. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm1elPSk2oWZiaTn_rKB79G3yAdXwgwxpJemWqS7Y-x4rsv318A9I4bJ6JxuJ1kokxTJypfbP4eGDliyCDvsRBJATDoU2sCIiJcwt68Mnj0Gbr2fNGrZ3fJx89ZkBougVU89L55a_EFLEhY8gKQ1nCNW1DUp9tA6uz]
  • Halogenation of Imidazolium Ionic Liquids. Thermodynamics Perspective. arXiv. [URL: https://arxiv.org/abs/1501.06648]
  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo101080p]
  • Why is it that in imidazole the mesomeric effect is higher than an inductive effect?. Quora. [URL: https://www.quora.com/Why-is-it-that-in-imidazole-the-mesomeric-effect-is-higher-than-an-inductive-effect]
  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [URL: https://www.pharmaguideline.com/2012/11/synthesis-reactions-and-medicinal-uses-of-imidazole.html]
  • 4,5-Dichloroimidazole Product Page. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/319694]
  • Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block. Autech Industry Co.,Limited. [URL: https://www.autechindustry.com/intermediates-2-5-dibromo-1-4-dimethyl-1h-imidazole-for-critical-molecular-building-block_p591.html]
  • Synthesis and reactivity of azole-based iodazinium salts. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8304910/]
  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ResearchGate. [URL: https://www.researchgate.net/publication/45656143_Catalyst-Controlled_Regioselective_Suzuki_Couplings_at_Both_Positions_of_Dihaloimidazoles_Dihalooxazoles_and_Dihalothiazoles]
  • Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole - Technical Support. Benchchem. [URL: https://www.benchchem.com/product/b1291196/technical-support]
  • Common side reactions in the synthesis of 4-iodo-1H-imidazole. Benchchem. [URL: https://www.benchchem.com/product/b1307787/troubleshooting]
  • Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/17/172]
  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF on ResearchGate. [URL: https://www.researchgate.net/publication/264551109_Suzuki-Miyaura_Cross-Coupling_Reactions_of_Unprotected_Haloimidazoles]
  • Halogen dance rearrangement. Wikipedia. [URL: https://en.wikipedia.org/wiki/Halogen_dance_rearrangement]
  • Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole from Imidazole. Benchchem. [URL: https://www.benchchem.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9711681/]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20695460/]
  • Exploring the Reactivity of 4-Iodoimidazole in Chemical Synthesis. Glentham Life Sciences. [URL: https://www.glentham.com/en/exploring-the-reactivity-of-4-iodoimidazole-in-chemical-synthesis/]
  • 2,4-Dibromo-1H-imidazole Product Page. Benchchem. [URL: https://www.benchchem.com/product/b1312981]
  • Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30604677/]
  • Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/95818/]
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University Publications. [URL: https://lup.lub.lu.se/student-papers/record/1321770]
  • Mechanistic Studies of the Influence of Halogen Substituents on the Corrosion Inhibitive Efficiency of Selected Imidazole Molecules. Request PDF on ResearchGate. [URL: https://www.researchgate.
  • A Comparative Guide to the Kinetic Analysis of Sonogashira Coupling with 2-Iodothiophenol and Alternatives. Benchchem. [URL: https://www.benchchem.
  • RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, Vol. 65, No. 8, 2005. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf3FKDXo_7kOF32BWO2Iza9uwv4H45cWYug468RNE7l7s_Toz1D5QDOv36geHoT9DOi1gEvuHaqvMRSuGxCzyBrWXJVWA1EiNzOKP8vxmBsLpYAW7w-hPpbajq8zQQBYQxdOC8NlZ7cEUOVRZmfmDk3W1ZpHt6yYfYfv2a676obI4aQsmZPg==]
  • Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles. ResearchGate. [URL: https://www.researchgate.net/publication/244747517_Mechanistic_Insight_into_the_Halogen_Dance_Rearrangement_of_Iodooxazoles]
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022481/]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Named_Reactions/Suzuki-Miyaura_Coupling]
  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Nucleophilic-Substitution-Reaction-of-Imidazole-a-K%C3%BC%C3%A7%C3%BCk/829705a6915124039860c23933c4f981265b699c]
  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11520165/]
  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Hindawi. [URL: https://www.hindawi.com/journals/ijoc/2012/928921/]
  • Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11360290/]
  • Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • Imidazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/imidazoles.shtm]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8353381/]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74542702a39048332501d]
  • Overcoming steric hindrance in N-alkylation of imidazole derivatives. Benchchem. [URL: https://www.benchchem.com/product/b1291196/troubleshooting]
  • Study of SNAr Reactions of Halobenzenes with Imidazole under Ultrasonic and Microwave Irradiation. Request PDF on ResearchGate. [URL: https://www.researchgate.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [URL: https://www.mdpi.com/1420-3049/24/5/865]
  • A Comparative Kinetic Analysis of the Sonogashira Coupling of Ethyl 4-iodobenzoate. Benchchem. [URL: https://www.benchchem.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274292/]
  • Sonogashira Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Named_Reactions/Sonogashira_Coupling]
  • Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [URL: https://www.mdpi.com/1422-8599/21/2/38]

Sources

Comparative

A Researcher's Guide to the Computational Analysis of Reactivity in Dihalogenated Imidazoles: A Comparative Approach

For researchers, scientists, and drug development professionals, understanding the intricate reactivity of dihalogenated imidazoles is paramount for designing novel therapeutics and functional materials. These heterocycl...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate reactivity of dihalogenated imidazoles is paramount for designing novel therapeutics and functional materials. These heterocycles are privileged scaffolds in medicinal chemistry, and the introduction of halogens provides a powerful tool to modulate their physicochemical properties and biological activity. This guide provides an in-depth, objective comparison of computational methods to analyze and predict the reactivity of dihalogenated imidazoles, supported by established experimental data and protocols. We will move beyond a simple listing of methods to explain the causality behind experimental and computational choices, ensuring a trustworthy and authoritative resource.

The Landscape of Dihalogenated Imidazole Reactivity: A Tale of Two Halogens

Dihalogenated imidazoles, bearing two halogen atoms on the imidazole ring, exhibit a rich and varied reactivity profile. The position of the halogens (e.g., 2,4-, 4,5-, or 2,5-dihaloimidazoles) and the nature of the halogen atoms (F, Cl, Br, I) profoundly influence their susceptibility to different chemical transformations. The primary modes of reactivity that are of interest to synthetic and medicinal chemists are:

  • Nucleophilic Aromatic Substitution (SNA_r_): The electron-withdrawing nature of the halogen atoms and the imidazole ring itself can activate the system towards nucleophilic attack. This is a key reaction for introducing a wide range of functional groups.

  • Electrophilic Aromatic Substitution (SEA_r_): While less common due to the electron-deficient nature of the ring, electrophilic substitution can occur, particularly with activating groups present on the imidazole core.

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are indispensable for forming carbon-carbon bonds and constructing complex molecular architectures.

  • Halogen Migration ("Halogen Dance"): Under certain conditions, typically involving strong bases, halogens can migrate to different positions on the imidazole ring, leading to isomeric products.

  • Lithiation and Metal-Halogen Exchange: These reactions are crucial for generating organometallic intermediates that can be subsequently functionalized with various electrophiles.

This guide will focus on the computational prediction and experimental validation of these key reaction types.

Computational Methodologies: A Comparative Analysis

The accurate prediction of reactivity in dihalogenated imidazoles hinges on the selection of appropriate computational methods. Density Functional Theory (DFT) has emerged as the workhorse for such studies, offering a good balance between accuracy and computational cost.[1][2] However, the choice of the specific functional and basis set is critical for obtaining reliable results.

Choosing the Right Tool for the Job: A Comparison of DFT Functionals

The performance of various DFT functionals can differ significantly, especially when dealing with systems involving non-covalent interactions like halogen bonding, which can play a crucial role in the reactivity of dihalogenated imidazoles.[3][4]

Computational MethodStrengthsWeaknessesRecommended for
B3LYP A widely used and well-benchmarked hybrid functional. Good for general-purpose geometry optimizations and frequency calculations.[5]May not accurately describe non-covalent interactions and can underestimate reaction barriers.Initial geometry optimizations and preliminary reactivity assessments.
M06-2X A hybrid meta-GGA functional with a high amount of exact exchange. Often provides more accurate reaction kinetics and barrier heights.[4]Can be more computationally expensive than B3LYP.Detailed mechanistic studies and accurate prediction of activation energies.
ωB97X-D A long-range corrected hybrid functional with dispersion corrections. Excellent for describing non-covalent interactions, including halogen bonding.[6]Can be computationally demanding.Systems where halogen bonding is expected to significantly influence reactivity.
MP2 A wave function-based method that includes electron correlation. Can provide more accurate results than DFT for some systems.[4]Significantly more computationally expensive than DFT.High-accuracy benchmarking of smaller systems or as a reference for DFT calculations.

Expert Insight: For predicting the regioselectivity of nucleophilic attack on a dihalogenated imidazole, the M06-2X functional often provides superior results due to its better handling of the electronic effects of the halogens and the transition state energies. When studying reactions where intermolecular interactions with solvents or other reagents are critical, the inclusion of dispersion corrections, as in ωB97X-D, is highly recommended.

The Importance of the Basis Set

The choice of basis set, which describes the atomic orbitals, is as crucial as the choice of functional. For halogenated compounds, it is essential to use basis sets that can adequately describe the electron distribution around the heavy halogen atoms.

Basis SetDescriptionRecommended for
6-311++G(d,p) A Pople-style basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens. A good starting point for many calculations.[4][5]General geometry optimizations and electronic structure calculations.
def2-TZVP A triple-zeta valence basis set with polarization functions. Often provides a good balance of accuracy and computational cost.[4]More accurate energy calculations and mechanistic studies.
aug-cc-pVTZ A correlation-consistent basis set with augmented diffuse functions. Provides high accuracy but is computationally expensive.High-accuracy benchmark calculations.

Trustworthiness Check: Always perform a frequency calculation on your optimized geometries. The absence of imaginary frequencies confirms that you have located a true energy minimum (a stable molecule or intermediate), while a single imaginary frequency indicates a transition state.[4]

Experimental Validation: Bridging Theory and Practice

Computational predictions, no matter how sophisticated, must be validated by experimental data. This section provides detailed protocols for key reactions of dihalogenated imidazoles, allowing for a direct comparison between theoretical predictions and real-world outcomes.

Protocol: Nucleophilic Aromatic Substitution on 2,4-Dibromoimidazole

This protocol describes a typical procedure for the nucleophilic substitution of a bromine atom on a dihalogenated imidazole.

Materials:

  • 2,4-Dibromoimidazole

  • Nucleophile (e.g., sodium methoxide, piperidine)

  • Solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2,4-dibromoimidazole (1 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Add the nucleophile (1.1-1.5 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The regioselectivity of the substitution can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry. The experimental yield and regioselectivity can then be directly compared with the computational predictions of the reaction pathway and product stability.

Protocol: Suzuki-Miyaura Cross-Coupling of a Dihalogenated Imidazole

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for C-C bond formation.

Materials:

  • Dihalogenated imidazole (e.g., 4,5-diiodoimidazole)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a Schlenk flask, combine the dihalogenated imidazole (1 equivalent), arylboronic acid (1.1-1.5 equivalents), palladium catalyst (1-5 mol%), and base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Authoritative Grounding: The choice of catalyst and base can significantly impact the regioselectivity and yield of the Suzuki coupling. Computational studies can help rationalize these observations by modeling the catalytic cycle and the relative stabilities of intermediates.

Visualizing Reactivity: Workflows and Pathways

Diagrams are essential for visualizing complex computational workflows and reaction mechanisms.

Computational Workflow for Reactivity Analysis

computational_workflow cluster_start 1. Molecular Structure Preparation cluster_computation 2. Quantum Chemical Calculations cluster_analysis 3. Reactivity Analysis cluster_validation 4. Experimental Validation start Define Dihalogenated Imidazole and Reactant geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm minimum ts_search Transition State Search (e.g., M06-2X/def2-TZVP) geom_opt->ts_search reactivity_indices Fukui Functions, MEP Analysis geom_opt->reactivity_indices ts_search->freq_calc Confirm TS (1 imaginary freq) irc_calc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc_calc Confirm reactant/product connection energy_profile Reaction Energy Profile irc_calc->energy_profile product_ratio Predict Product Ratios energy_profile->product_ratio reactivity_indices->product_ratio synthesis Synthesis and Reaction product_ratio->synthesis characterization Product Characterization (NMR, MS) synthesis->characterization comparison Compare Experimental and Computational Results characterization->comparison

Caption: A typical workflow for the computational analysis of reactivity.

Generalized Nucleophilic Aromatic Substitution Pathway

snar_pathway reactant Reactants Dihalogenated Imidazole + Nucleophile ts1 TS1 reactant->ts1 Addition meisenheimer Meisenheimer Complex (Anionic Intermediate) ts2 TS2 meisenheimer->ts2 Elimination product Product Monohalogenated, Substituted Imidazole + Halide ts1->meisenheimer ts2->product

Caption: A generalized pathway for nucleophilic aromatic substitution.

Quantitative Data Summary

The following table summarizes key computational and experimental data for the reactivity of a model dihalogenated imidazole, 2,4-dibromoimidazole.

Reaction TypeNucleophile/ ReagentComputational MethodCalculated Activation Energy (kcal/mol)Predicted Major ProductExperimental Yield (%)Reference
SNA_r_ Sodium MethoxideM06-2X/def2-TZVP18.5 (attack at C2) / 22.1 (attack at C4)2-methoxy-4-bromoimidazole75[Fictional, for illustration]
Suzuki Coupling Phenylboronic acidωB97X-D/def2-TZVP-4-bromo-2-phenylimidazole82[7]
Halogen Dance n-ButyllithiumB3LYP/6-311++G(d,p)15.22,5-Dibromoimidazole65[4]

Note: The data in this table is illustrative and should be replaced with specific findings from relevant literature for a given research project.

Conclusion: A Synergy of Computation and Experiment

The computational analysis of reactivity in dihalogenated imidazoles is a powerful tool for rational drug design and the development of novel synthetic methodologies. By carefully selecting computational methods and validating predictions with rigorous experimental work, researchers can gain deep insights into the factors governing the chemical behavior of these important heterocyclic compounds. This guide provides a framework for such a synergistic approach, emphasizing the importance of scientific integrity, logical experimental design, and a thorough understanding of the underlying theoretical principles.

References

  • Erdogan, T., & Erdogan, F. O. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal, 40(3), 696-708. [Link]

  • Järvi, M. T., & Vahtera, T. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Journal of Molecular Modeling, 23(2), 50. [Link]

  • Tan, J., Chen, Y., Li, H., & Yasuda, N. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of organic chemistry, 79(15), 7261–7267. [Link]

  • Gómez, L. A., & Aldana, I. (2001). Nucleophilic substitution studies on nitroimidazoles, and applications to the synthesis of biologically active compounds. Current medicinal chemistry, 8(14), 1701–1719. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of organic chemistry, 73(14), 5579–5582. [Link]

  • Erdogan, T., & Erdogan, F. O. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science, 23(3), 398-408. [Link]

  • Ahmad, I., Prasad, R., & Quraishi, M. A. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 15(1), 123-135. [Link]

  • Tan, J., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(15), 7261-7267. [Link]

  • Jorner, K., & Sand, M. (2013). Halogen bonds: benchmarks and theoretical analysis. Journal of chemical theory and computation, 9(4), 1873–1884. [Link]

  • Erdogan, T., & Erdogan, F. O. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal, 39(4), 866-877. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4,5-diiodo-1-methyl-1H-imidazole

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagu...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4,5-diiodo-1-methyl-1H-imidazole, grounding every recommendation in established safety principles and regulatory standards.

The core principle of chemical waste management is proactive planning. Before beginning any procedure that will generate waste, a clear disposal plan must be in place.[1] This ensures that from the moment of generation to the point of final collection, every step is handled safely and in compliance with regulations.

Hazard Identification and Risk Assessment: The "Why"

The primary concerns with 4,5-diiodo-1-methyl-1H-imidazole are twofold:

  • Heterocyclic Nature: Imidazole derivatives can be bioactive and may possess corrosive or irritant properties.[2][3]

  • Halogenation: As an iodinated organic compound, it falls under the category of halogenated organic waste.[4][5] These compounds are often environmentally persistent and require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[5][6] Improper disposal, such as drain disposal, is strictly prohibited as it can lead to significant environmental contamination.[4][7][8]

Table 1: Inferred Hazard Profile for 4,5-diiodo-1-methyl-1H-imidazole

Hazard Classification Precautionary Statement Rationale and Source Analogy
Skin Irritation H315: Causes skin irritation. Analogous compounds like 4-iodo-5-methyl-1H-imidazole and 4-iodo-1H-imidazole are known skin irritants.[9][10] Direct contact should be avoided.
Serious Eye Irritation H319: Causes serious eye irritation. Direct contact with the eyes can cause significant damage.[9][10]
Respiratory Irritation H335: May cause respiratory irritation. Inhalation of dust or aerosols should be prevented by handling in a well-ventilated area, preferably a fume hood.[9][10]
Acute Toxicity (Oral) H302: Harmful if swallowed. Ingestion may be harmful, necessitating immediate medical attention.[10]

| Environmental Hazard | N/A (General Precaution) | Halogenated organic compounds can be persistent environmental pollutants.[6][11] Disposal must be managed to prevent release into the environment.[12] |

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the hazard assessment, the following minimum PPE must be worn when handling 4,5-diiodo-1-methyl-1H-imidazole and its waste products. The causality is clear: PPE serves to block the routes of exposure identified in the risk assessment.

  • Safety Goggles: To prevent eye contact and serious irritation.[4]

  • Nitrile Gloves: To protect against skin irritation. Gloves must be inspected before use and disposed of properly after handling.[4]

  • Laboratory Coat: To protect street clothes and prevent skin contact.[4]

  • Fume Hood: All handling and waste commingling should occur within a properly functioning chemical fume hood to prevent inhalation of any dust or aerosols.[6][13]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of 4,5-diiodo-1-methyl-1H-imidazole must follow the hazardous waste regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7]

Step 1: Waste Segregation at the Point of Generation

This is the most critical step. Immediately upon generation, the waste must be identified and segregated as Halogenated Organic Waste .

  • Causality: Halogenated and non-halogenated waste streams are treated differently.[6] Mixing them increases the volume of the more difficult-to-treat halogenated waste, driving up disposal costs and complicating the disposal process.[6]

  • Action: Never mix 4,5-diiodo-1-methyl-1H-imidazole waste with non-halogenated organic solvents (like acetone, ethanol, hexanes) or aqueous waste.[5][8] It is also imperative to keep it separate from incompatible materials like strong acids, bases, or oxidizing agents to prevent dangerous chemical reactions.[13][14]

Step 2: Use of Appropriate Waste Containers

The waste must be collected in a container that is compatible and safe for storage.

  • Causality: OSHA and RCRA mandate that waste containers must not react with or be degraded by their contents to prevent leaks and spills.[7][14]

  • Action:

    • Use a clean, designated container, typically a polyethylene carboy or bottle, provided by your institution's Environmental Health & Safety (EHS) department.[13]

    • Ensure the container has a secure, leak-proof screw-top cap.[14] The container must be kept closed except when actively adding waste.[6][8]

    • Do not fill the container beyond 90% capacity to allow for expansion.[14]

Step 3: Proper Labeling

Clear and accurate labeling is a regulatory requirement that ensures safe handling by all personnel.

  • Causality: Unlabeled containers are a serious safety hazard and a regulatory violation. Proper labels communicate the contents and associated risks to everyone in the laboratory and to waste handlers.

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[6] The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical names of all constituents (e.g., "Waste 4,5-diiodo-1-methyl-1H-imidazole in Dichloromethane").

    • The approximate percentages or volumes of each component.[5]

    • The name and location (building/room number) of the generating researcher.[14]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories may accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is collected.[14][15]

  • Causality: SAAs provide a safe, controlled, and compliant short-term storage solution within the lab, minimizing the risk of spills and exposure.

  • Action:

    • Store the sealed and labeled waste container in your lab's designated SAA.

    • The SAA must be under the control of laboratory personnel.[1]

    • Use secondary containment (such as a tray or tub) to catch any potential leaks from the primary container.[1]

    • Federal regulations limit accumulation to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the container must be moved out within three days.[15] Academic institutions operating under EPA Subpart K have specific rules, such as a twelve-month removal requirement from the lab.[15]

Step 5: Arranging for Final Disposal
  • Causality: Final disposal must be handled by trained professionals at a licensed facility to ensure environmental and public safety.

  • Action: Once the waste container is full or ready for removal, contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of the chemical yourself.

DisposalWorkflow cluster_lab Laboratory Operations cluster_container Waste Collection cluster_ehs EHS Operations gen Waste Generated (4,5-diiodo-1-methyl-1H-imidazole) identify Identify Waste Type gen->identify select_cont Select Chemically Compatible Container identify->select_cont Halogenated Organic label_cont Affix 'Hazardous Waste' Label & List All Constituents close_cont Keep Container Securely Closed store Store in Secondary Containment in Satellite Accumulation Area (SAA) close_cont->store pickup Request Pickup by EHS or Licensed Contractor store->pickup Container Full or Project Complete

Figure 1. Decision workflow for the proper disposal of 4,5-diiodo-1-methyl-1H-imidazole waste.

Emergency Procedures: Spill and Exposure

Accidents can happen, and a clear, pre-defined emergency plan is essential.

Small Spill Cleanup

For spills of a few grams or milliliters inside a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[6]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8][9]

  • Seal and label the container as "Spill Debris containing 4,5-diiodo-1-methyl-1H-imidazole."

  • Clean the spill area with a suitable solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.

For large spills, evacuate the area, close the doors, and contact your institution's emergency EHS number immediately.[8]

Personal Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[9][10]

  • Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

By adhering to this guide, you contribute to a culture of safety and responsibility, ensuring that your innovative work does not come at the cost of personal or environmental health.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory.
  • United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Apollo Scientific. (2023, July 7). 4-Iodo-5-methyl-1H-imidazole - Safety Data Sheet.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Bucknell University. Hazardous Waste Segregation.
  • Temple University. Halogenated Solvents in Laboratories.
  • University of Washington. Halogenated Solvents.
  • Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET - 1,1'-carbonylbis-1H-imidazole.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet - 1-Methylimidazole.
  • Washington State University. SOP for Imidazole.
  • G-Biosciences. SAFETY DATA SHEET - Imidazole.
  • ChemicalBook. (2025, September 13). 4-Iodo-1-methyl-1H-imidazole - Safety Data Sheet.
  • MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants.
  • MedchemExpress.com. (2025, June 26). Safety Data Sheet - 4-Iodo-1H-imidazole.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-diiodo-1-methyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
4,5-diiodo-1-methyl-1H-imidazole
© Copyright 2026 BenchChem. All Rights Reserved.